molecular formula C20H18N2O5 B1455046 Roxadustat Impurity 2 CAS No. 1421312-36-8

Roxadustat Impurity 2

Cat. No.: B1455046
CAS No.: 1421312-36-8
M. Wt: 366.4 g/mol
InChI Key: QSGJZCCNTOCDRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Roxadustat Impurity 2 is a useful research compound. Its molecular formula is C20H18N2O5 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Roxadustat Impurity 2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Roxadustat Impurity 2 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-12-16-10-14(27-13-6-4-3-5-7-13)8-9-15(16)19(24)18(22-12)20(25)21-11-17(23)26-2/h3-10,24H,11H2,1-2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGJZCCNTOCDRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=C(C(=N1)C(=O)NCC(=O)OC)O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the chemical structure of Roxadustat Impurity 2?

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure of Roxadustat Impurity 2

Introduction

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount to ensuring its safety and efficacy. Roxadustat (trade name Evrenzo), a first-in-class hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, is a significant therapeutic agent for treating anemia associated with chronic kidney disease.[1][2] The synthesis of complex molecules like Roxadustat invariably leads to the formation of impurities, which must be meticulously identified, characterized, and controlled. This guide provides a detailed technical overview of Roxadustat Impurity 2, a critical process-related impurity, for researchers, scientists, and drug development professionals.

Part 1: Chemical Identity and Core Structure

Roxadustat Impurity 2 is scientifically identified by its systematic nomenclature and unique identifiers, which are crucial for regulatory and research purposes.

Nomenclature and Identification:

  • IUPAC Name: methyl 2-[(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)amino]acetate[3][4]

  • Synonyms: Roxadustat Methyl Ester, methyl 2-(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxamido)acetate[3]

  • CAS Number: 1421312-36-8[3][5][6]

Molecular and Physicochemical Properties:

A summary of the key quantitative data for Roxadustat Impurity 2 is presented below, contrasted with the parent compound, Roxadustat.

PropertyRoxadustat Impurity 2Roxadustat (Parent API)
Molecular Formula C₂₀H₁₈N₂O₅[3][5][6]C₁₉H₁₆N₂O₅[1][7][8]
Molecular Weight 366.37 g/mol [3]352.35 g/mol [1]
Canonical SMILES CC1=C2C=C(C=CC2=C(C(=N1)C(=O)NCC(=O)OC)O)OC3=CC=CC=C3[5]CC1=C2C=C(C=CC2=C(C(=N1)C(=O)NCC(=O)O)O)OC3=CC=CC=C3[7]
InChI Key QSGJZCCNTOCDRI-UHFFFAOYSA-N[5]YOZBGTLTNGAVFU-UHFFFAOYSA-N[7]

Part 2: Structural Elucidation and Synthesis Insights

Core Molecular Framework

The foundational structure of Roxadustat Impurity 2 is a substituted isoquinoline ring system. This bicyclic aromatic heterocycle is central to the molecule's biological activity and that of the parent drug. The key structural features are:

  • Isoquinoline Core: A 4-hydroxy-1-methylisoquinoline scaffold.

  • Phenoxy Group: A phenoxy substituent attached at the 7-position of the isoquinoline ring.

  • Amido-Acetate Side Chain: A carboxamide group at the 3-position, linking the isoquinoline core to a methyl acetate moiety.

Structural Relationship to Roxadustat

Roxadustat Impurity 2 is the methyl ester derivative of the parent drug, Roxadustat.[3] The active pharmaceutical ingredient, Roxadustat, is an N-acylglycine formed from the condensation of glycine's amino group with the carboxylic acid group of 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid.[7] The sole structural difference is the terminal group of the glycine side chain:

  • Roxadustat: Possesses a carboxylic acid (-COOH) group.

  • Roxadustat Impurity 2: Features a methyl ester (-COOCH₃) group.

This seemingly minor modification has significant implications for the molecule's polarity, solubility, and chromatographic behavior, making its differentiation and control essential during manufacturing.

Origination During Synthesis

The formation of Roxadustat Impurity 2 is a direct consequence of the synthetic route employed for Roxadustat. It typically arises as a side-product or from an unreacted intermediate during the final stages of synthesis. For instance, if the synthesis involves the coupling of a methyl-ester-protected glycine with the isoquinoline carboxylic acid core, incomplete hydrolysis (saponification) of the methyl ester in the final step would lead to the persistence of Roxadustat Impurity 2 in the final product. Scalable synthesis protocols focus on optimizing reaction conditions, such as acid-mediated cyclocondensation and demasking steps, to minimize the formation of this and other impurities.

G cluster_roxadustat Roxadustat cluster_impurity2 Roxadustat Impurity 2 cluster_core Shared Core Structure R ((4-Hydroxy-1-methyl-7-phenoxyisoquinolin-3-yl)carbonyl)amino)acetic acid R_COOH Carboxylic Acid (-COOH) R->R_COOH Terminal Group I2 methyl 2-(((4-Hydroxy-1-methyl-7-phenoxy- isoquinolin-3-yl)carbonyl)amino)acetate R->I2 Methylation / Incomplete Hydrolysis Core 4-Hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl R->Core I2_COOCH3 Methyl Ester (-COOCH₃) I2->I2_COOCH3 Terminal Group I2->Core

Structural relationship between Roxadustat and Impurity 2.

Part 3: Analytical Characterization and Regulatory Significance

Methodologies for Identification

The identification and quantification of Roxadustat Impurity 2 in the API rely on modern analytical techniques. Due to the structural similarity to the parent drug, chromatographic separation is essential.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the standard method for separating Roxadustat from its impurities. The difference in polarity between the carboxylic acid of Roxadustat and the methyl ester of Impurity 2 allows for effective resolution on columns like a C18.

  • Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry provides definitive structural confirmation. The molecular weight difference of 14 Da (CH₂) between Roxadustat (352.35 g/mol ) and Roxadustat Impurity 2 (366.37 g/mol ) is readily detected, confirming the presence of the additional methyl group.[1][3]

  • Nuclear Magnetic Resonance (NMR): For the definitive structural elucidation of isolated impurities, NMR spectroscopy is employed. The presence of a singlet corresponding to the methyl ester protons (~3.7 ppm) in the ¹H NMR spectrum would be a key identifier for Roxadustat Impurity 2.

Experimental Protocol: General HPLC Method for Impurity Profiling
  • Column: C18 stationary phase (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A time-programmed gradient from a higher concentration of Mobile Phase A to a higher concentration of Mobile Phase B to ensure the elution of compounds with varying polarities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at an appropriate wavelength to monitor both Roxadustat and its impurities.

  • Rationale: The acidic mobile phase (formic acid) ensures the protonation of acidic and basic sites, leading to sharper peaks and better chromatographic resolution. The gradient elution is necessary because while Roxadustat is relatively polar, Impurity 2 is less polar and will have a longer retention time.

Significance in Quality Control and Regulatory Compliance

The presence of impurities can impact the safety and efficacy of a drug product. Roxadustat Impurity 2, having a structure closely related to the active molecule, must be controlled within strict limits defined by regulatory bodies like the ICH.[3] It serves several critical functions in drug development:

  • Analytical Reference Standard: A purified and well-characterized sample of Roxadustat Impurity 2 is used as a reference standard to validate analytical methods. This ensures the accuracy and precision of tests designed to detect and quantify it in batches of Roxadustat.[3]

  • Stability Studies: It is used in forced degradation studies to understand the stability of Roxadustat under various stress conditions (e.g., acid, base, light, heat).

  • Impurity Profiling: Its inclusion in the impurity profile is mandated by guidelines such as ICH Q3A, which requires reporting, identification, and qualification of impurities above certain thresholds.[3]

References

  • Pharmaffiliates. Roxadustat-impurities. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11256664, Roxadustat. Available from: [Link]

  • Mahajan, R., et al. (2023). Structural characterization and in silico toxicity prediction of degradation impurities of Roxadustat. ResearchGate. Available from: [Link]

  • SynZeal. Roxadustat Desmethyl Impurity | 708263-68-7. Available from: [Link]

  • precisionFDA. ROXADUSTAT. Available from: [Link]

  • Wikipedia. Roxadustat. Available from: [Link]

  • Mahajan, R., et al. (2024). Investigation on photo-isomeric impurity of Roxadustat: Structure conformation, physicochemical characterization, interconversion feasibility and in vitro toxicological evaluation. Journal of Molecular Structure, 137017. Available from: [Link]

  • Píša, Z., et al. (2021). A Scalable Synthesis of Roxadustat (FG-4592). Organic Process Research & Development. Available from: [Link]

  • Mahajan, R., et al. (2023). A critical review of Roxadustat formulations, solid state studies, and analytical methodology. ResearchGate. Available from: [Link]

  • Mahajan, R., et al. (2023). A critical review of Roxadustat formulations, solid state studies, and analytical methodology. Heliyon. Available from: [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Roxadustat (FG-4592) is a first-in-class, orally administered inhibitor of hypoxia-inducible factor (HIF) prolyl-hydroxylase, representing a significant advancement in the treatment of anemia associated with chronic kidney disease (CKD).[1][2] Its mechanism of action involves stabilizing HIF, a key transcription factor, which stimulates erythropoiesis and improves iron metabolism.[3][4] The chemical structure of Roxadustat, N-[(4-hydroxy-1-methyl-7-phenoxy-3-isoquinolinyl)carbonyl]glycine, is centered around a highly substituted isoquinoline core.[5][6] The efficient and scalable synthesis of this core has been a primary focus of process chemistry research. This guide provides an in-depth analysis of the pivotal synthetic strategies developed for Roxadustat, from the initial multi-step routes to more recent, optimized, and scalable processes. We will dissect the causality behind key experimental choices, provide detailed protocols, and present comparative data to offer field-proven insights for drug development professionals.

Introduction: The Therapeutic Rationale and Core Synthetic Challenge

Roxadustat's therapeutic efficacy stems from its ability to mimic the body's response to hypoxia. Under normal oxygen levels (normoxia), HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their degradation.[5] Roxadustat inhibits these enzymes, allowing HIF-α to accumulate, translocate to the nucleus, and activate genes involved in erythropoiesis, including erythropoietin (EPO).[3][5]

The central challenge in synthesizing Roxadustat lies in the regioselective construction of its functionalized isoquinoline backbone: a 4-hydroxy, 1-methyl, 7-phenoxy, 3-carbonylglycine substituted system. Early syntheses were often lengthy and required challenging purification steps, hindering large-scale production.[7] Subsequent innovations have focused on improving efficiency, reducing step count, and eliminating the need for chromatography.

Foundational Synthesis: The Original FibroGen Route

The initial synthesis of Roxadustat, outlined in patent literature (WO2004108681), established the feasibility of constructing the core structure but was characterized by a high step count (over 10 steps).[1][7][8] This pathway served as a crucial benchmark for future process optimization.

A key sequence in this route involves building the isoquinoline system from a substituted phthalic acid derivative. The general logic involves forming a phthalimide with glycine, followed by a series of transformations to construct the second ring of the isoquinoline core.[1]

G cluster_0 Simplified Original FibroGen Pathway Logic A 4-Phenoxyphthalic Acid Derivative B N-Glycinylphthalimide A->B Reaction with Glycine C Isoquinoline Precursor B->C Reduction & Rearrangement D Methylation & Ring Formation C->D Multi-step Transformation E Substituted Isoquinoline Core D->E Cyclization F Roxadustat E->F Final Elaboration

Caption: Simplified logic of the early multi-step Roxadustat synthesis.

While groundbreaking, the complexity and cost of this route necessitated the development of more efficient alternatives for industrial-scale manufacturing.[9]

A Scalable, Chromatography-Free Synthesis (Zentiva Route)

A significant advancement in Roxadustat synthesis was reported by Píša, Rádl, and colleagues, detailing a five-step, chromatography-free process with a 39% overall yield.[7] This route exemplifies modern process chemistry, focusing on robust reactions, crystalline intermediates, and telescoped steps to maximize efficiency.

Synthetic Strategy Overview

The key innovation of this pathway is the elegant construction of the isoquinoline ring via a cyclocondensation reaction from a carefully designed oxazole precursor. This approach significantly shortens the synthesis compared to earlier methods.[7]

G A 2-Bromo-4-fluorobenzoic acid (A) B 2-Bromo-4-phenoxybenzoic acid (B) A->B 1. Williamson Ether Synthesis 2. Hydrolysis C Ethyl 2-(2-bromo-4-phenoxyphenyl) -4-oxazolecarboxylate (D) B->C Amide Coupling with Ethyl Isocyanoacetate D Ethyl 2-(2-(n-butoxyvinyl)-4-phenoxyphenyl) -4-oxazolecarboxylate (F) C->D Heck Reaction E Ethyl 4-hydroxy-1-methyl-7-phenoxy -isoquinoline-3-carboxylate (H) D->E Cyclocondensation (Hydrolysis & Ring Closure) F Roxadustat E->F Amide Coupling with Glycine & Saponification

Caption: The scalable five-step synthesis of Roxadustat by Zentiva.[7]

Step-by-Step Experimental Protocol and Rationale

This protocol is adapted from the publication by O. Píša et al. in Organic Process Research & Development.[7]

Step 1: Synthesis of 2-Bromo-4-phenoxybenzoic acid (B)

  • Protocol: 2-Bromo-4-fluorobenzoic acid (A) is reacted with phenol (1.04 equiv) and potassium carbonate (1.25 equiv) in DMSO at 110 °C for 20 hours. Following the ether synthesis, aqueous KOH is added, and the mixture is heated to 80 °C for 1 hour to ensure complete saponification of any methyl ester starting material impurity. The product is isolated by acidification with HCl to pH 2, yielding white crystals.

  • Causality: Using DMSO as a polar aprotic solvent facilitates the SNAr reaction. The subsequent hydrolysis step is a robust method to ensure the product is the desired carboxylic acid, which is crucial for the next step. This step achieves a high yield (98%) and purity (>99.6% LCAP).[7]

Step 2: Synthesis of Ethyl 2-(2-bromo-4-phenoxyphenyl)-4-oxazolecarboxylate (D)

  • Protocol: The carboxylic acid (B) is activated with CDI (1.1 equiv) in acetonitrile. Ethyl isocyanoacetate (C, 1.1 equiv) and DBU (1.1 equiv) are then added, and the reaction proceeds at room temperature for 6 hours. The product is crystallized from tert-amyl alcohol after pH adjustment.

  • Causality: This is a modified Van Leusen reaction. CDI is a safe and effective activating agent for the carboxylic acid. DBU acts as a non-nucleophilic base to facilitate the condensation and subsequent cyclization to form the oxazole ring. Crystallization provides a high-purity intermediate (99.1% LCAP) with a good yield (74%).[7]

Step 3 & 4: Heck Reaction and Cyclocondensation to form the Isoquinoline Core (H)

  • Protocol: The bromo-oxazole (D) is reacted with n-butyl vinyl ether (E, 3.5 equiv) using a palladium acetate/DPEPhos catalyst system and DIPEA as the base in DMF at 120 °C. The resulting crude intermediate (F) is not isolated. Instead, the solvent is exchanged, and the intermediate is treated with concentrated HCl in ethanol at 60 °C for 12 hours. This single pot operation hydrolyzes the enol ether and the oxazole ring, liberating the requisite functional groups which then undergo in-situ cyclocondensation to form the isoquinoline (H). The product is crystallized from isopropanol.

  • Causality: This is the key strategic sequence. A Heck reaction introduces the vinyl group. Telescoping the reaction directly into an acid-catalyzed hydrolysis and cyclocondensation is highly efficient. The acidic conditions simultaneously deprotect the latent acetyl and α-amino ester functionalities from the precursor (F), which then spontaneously form the stable isoquinoline aromatic system. This sequence yields the core structure (H) in 54.5% yield over two steps from intermediate D.[7]

Step 5: Final Amidation and Saponification to Roxadustat

  • Protocol: The isoquinoline ester (H) is reacted with glycine (1.2 equiv) and DBU (2.0 equiv) in acetonitrile at 62 °C for 6 hours. The reaction mixture is then acidified with HCl to pH 3 to precipitate the final product, Roxadustat.

  • Causality: DBU is used as a base to facilitate the nucleophilic attack of glycine on the ester, forming the final amide bond. The direct use of glycine avoids the need for a separate ester hydrolysis step at the end, simplifying the final workup. This step is highly efficient, yielding Roxadustat in 96% yield.[7]

Quantitative Data Summary
StepProductStarting MaterialScale (mol)Yield (%)Purity (LCAP)
12-Bromo-4-phenoxybenzoic acid (B)Compound A2.0298>99.6%
2Oxazole intermediate (D)Compound B1.717499.1%
3/4Isoquinoline core (H)Compound D1.2554.599.7%
5RoxadustatCompound H0.629699.6%
Overall Roxadustat Compound A ~39 99.6%

Table adapted from Píša et al., 2022.[7]

Alternative Synthetic Strategies from Patent Literature

The quest for optimal synthesis has led to the exploration of various other pathways, often disclosed in patents. These routes provide alternative disconnections and starting materials.

Synthesis from p-Phenoxy Phenol

One patented method builds the core by starting with a commercially available phenol and constructing the isoquinoline ring through a different series of reactions.[10]

  • Strategy: This route (CN109776415B) begins with p-phenoxy phenol, which undergoes a Fries rearrangement to install an acetyl group. This is followed by condensation with methyl carbazate, oxidation, and reaction with glycine methyl ester to form an imine, which is then cyclized with a strong base to yield the isoquinoline core.[10]

G A p-Phenoxy Phenol B Acetylated Phenol A->B Acetylation C 2-Hydroxy-5-phenoxy -acetophenone B->C Fries Rearrangement D Hydrazone Intermediate C->D Condensation E Oxidized Intermediate D->E Oxidation F Imine E->F Condensation with Glycine Ester G Isoquinoline Core F->G Base-mediated Cyclization

Caption: Key transformations in the synthesis starting from p-phenoxy phenol.[10]

  • Rationale: This approach avoids halogenated starting materials like 2-bromo-4-fluorobenzoic acid. The Fries rearrangement is a classic method for installing acyl groups on a phenol ring, setting the stage for the subsequent cyclization. The advantage lies in the potentially lower cost and different impurity profile of the raw materials.[10]

Synthesis from Tyrosine

Another innovative approach utilizes a readily available chiral starting material, tyrosine, to construct the Roxadustat molecule.[11]

  • Strategy: Patent CN104892509A describes a process where tyrosine undergoes esterification and etherification, followed by cyclization and dehydrogenation to form the aromatic isoquinoline ring. Subsequent oxidative rearrangement and acylation complete the synthesis.[11]

  • Rationale: Using a natural amino acid as a starting material can be an economical and sustainable approach. This pathway leverages the inherent structure of tyrosine to build a significant portion of the final molecule, representing a convergent and potentially efficient strategy.[11]

Conclusion

The synthesis of Roxadustat has evolved significantly from its initial discovery. The journey from lengthy, multi-step patent routes to the elegant, scalable, and chromatography-free process developed by Zentiva highlights key principles of modern pharmaceutical process development. The primary focus has been on the strategic construction of the core 4-hydroxy-1-methyl-7-phenoxy-isoquinoline ring. While the Zentiva route stands out for its efficiency and industrial applicability, alternative pathways starting from different raw materials like p-phenoxy phenol or tyrosine demonstrate the continued innovation in the field, offering diverse solutions to the synthetic challenges posed by this important therapeutic agent. For researchers and drug development professionals, understanding these varied approaches provides a robust toolkit for designing syntheses for Roxadustat and its future analogs.

References

  • Píša, O., et al. (2021). A Scalable Synthesis of Roxadustat (FG-4592). ResearchGate. Available at: [Link]

  • New Drug Approvals. (2016). Roxadustat, ASP 1517, FG 4592. New Drug Approvals. Available at: [Link]

  • Google Patents. (CN104892509A). Preparation method of Roxadustat.
  • Mahajan, R., et al. (2023). A critical review of Roxadustat formulations, solid state studies, and analytical methodology. ResearchGate. Available at: [Link]

  • Google Patents. (CN109776415B). Preparation method of Roxadustat intermediate.
  • Mahajan, R., et al. (2023). A critical review of Roxadustat formulations, solid state studies, and analytical methodology. ScienceDirect. Available at: [Link]

  • Píša, O., et al. (2021). A Scalable Synthesis of Roxadustat (FG-4592). ACS Publications. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Roxadustat. PubChem Compound Database. Available at: [Link]

  • Google Patents. (EP3712130A1). Method for synthesis of roxadustat and intermediate compounds thereof.
  • Wang, Y., et al. (2018). Synthesis of 5-phenoxyisobenzofuran-1(3H)-one as a Key Intermedate of the Drug Roxadustat. ResearchGate. Available at: [Link]

  • Google Patents. (EP3305769A1). Method for preparation of (7-phenoxy-4-hydroxy-1-methyl-isoquinoline-3-carbonyl)-glycine (roxedustat) and its intermediates based on simultaneous opening of oxazolic ring, fission of ether and creation of imine.
  • Chen, N., et al. (2022). Roxadustat: Do we know all the answers?. PubMed Central. Available at: [Link]

  • Google Patents. (WO2021020998A1). Method for producing roxadustat.
  • National Center for Biotechnology Information. (n.d.). Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate. PubChem Compound Database. Available at: [Link]

  • Wu, Y-C., et al. (2021). Evidence for the Capability of Roxadustat (FG-4592), an Oral HIF Prolyl-Hydroxylase Inhibitor, to Perturb Membrane Ionic Currents. National Institutes of Health. Available at: [Link]

  • Chen, Y., et al. (2024). Roxadustat regulates the cell cycle and inhibits proliferation of mesangial cells via the hypoxia-inducible factor-1α/P53/P21 pathway. Frontiers in Endocrinology. Available at: [Link]

  • Pharmaffiliates. (n.d.). (4-Hydroxy-1-methyl-7-phenoxy-5,6,7,8-tetrahydroisoquinoline-3-carbonyl)glycine. Available at: [Link]

Sources

Spectroscopic Analysis of Roxadustat Impurity 2: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development

Roxadustat is a first-in-class oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, stimulating the body's natural production of erythropoietin to treat anemia, particularly in patients with chronic kidney disease.[1][2] The synthesis and stability of such a complex active pharmaceutical ingredient (API) inevitably lead to the formation of impurities. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate rigorous characterization and control of any impurity present at levels of 0.10% or higher.[3] This guide provides an in-depth, practical framework for the comprehensive spectroscopic analysis of a known process impurity, Roxadustat Impurity 2, utilizing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Roxadustat Impurity 2 has been identified as the methyl ester of the parent drug, with the chemical name methyl 2-[(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)amino]acetate.[4] Its molecular formula is C₂₀H₁₈N₂O₅, and it has a molecular weight of 366.37 g/mol .[4] Understanding the precise structure of this and other impurities is not merely a regulatory hurdle; it is a fundamental aspect of ensuring the safety and efficacy of the final drug product. This document is designed to equip researchers, scientists, and drug development professionals with the necessary technical insights and field-proven methodologies for the definitive structural elucidation of this specific impurity.

Strategic Approach to Spectroscopic Analysis

The structural elucidation of a pharmaceutical impurity is a systematic process of piecing together molecular puzzles. Each spectroscopic technique provides a unique set of clues, and their combined interpretation leads to an unambiguous structural assignment. Our approach is hierarchical, beginning with mass spectrometry to determine the molecular weight and elemental composition, followed by infrared spectroscopy to identify key functional groups, and culminating in nuclear magnetic resonance spectroscopy for the detailed mapping of the molecular skeleton.

MS Mass Spectrometry (MS) Determine Molecular Weight & Formula IR Infrared (IR) Spectroscopy Identify Functional Groups MS->IR Provides MW confirmation Structure Definitive Structure of Roxadustat Impurity 2 MS->Structure NMR Nuclear Magnetic Resonance (NMR) Map Carbon-Hydrogen Framework IR->NMR Confirms functional groups for NMR IR->Structure NMR->Structure

Caption: Hierarchical workflow for the spectroscopic analysis of Roxadustat Impurity 2.

Mass Spectrometry (MS): The First Piece of the Puzzle

Mass spectrometry is the initial and indispensable technique for impurity analysis, providing the molecular weight of the analyte. For Roxadustat Impurity 2, high-resolution mass spectrometry (HRMS) is crucial for confirming its elemental composition.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: Dissolve a reference standard of Roxadustat Impurity 2 in a suitable solvent, such as a mixture of acetonitrile and water, to a concentration of approximately 1 µg/mL.[5]

  • Chromatographic Separation (UPLC/HPLC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is typically effective.

    • Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is recommended.[5]

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for this class of compounds.[3]

    • Mass Analyzer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is essential for accurate mass measurement.

    • Data Acquisition: Acquire full scan data from m/z 100-1000 to detect the parent ion. Subsequently, perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data.

Data Interpretation: Expected Results
ParameterExpected ValueRationale
Molecular Formula C₂₀H₁₈N₂O₅Based on the structure of Roxadustat with a methyl ester instead of a carboxylic acid.
Exact Mass 366.1216Calculated for C₂₀H₁₈N₂O₅.
[M+H]⁺ Ion (m/z) 367.1294The protonated molecule is the expected primary ion in positive ESI mode.

Predicted Fragmentation Pattern:

The fragmentation of the protonated molecule ([M+H]⁺) in the MS/MS experiment provides structural confirmation. Key predicted fragmentation pathways for Roxadustat Impurity 2 include:

  • Loss of the methyl ester group (-COOCH₃): This would result in a significant fragment ion.

  • Cleavage of the amide bond: This would separate the isoquinoline core from the glycine methyl ester moiety.

  • Loss of the phenoxy group: This would indicate the presence of this functional group.

Parent [M+H]⁺ m/z 367.13 Frag1 Loss of CH₃OH (Methanol) m/z 335.10 Parent->Frag1 - CH₃OH Frag2 Loss of Glycine Methyl Ester moiety m/z 278.08 Parent->Frag2 - C₃H₅NO₂ Frag3 Cleavage of Phenoxy group m/z 274.11 Parent->Frag3 - C₆H₅O

Caption: Predicted major fragmentation pathways for Roxadustat Impurity 2 in positive ion ESI-MS/MS.

Infrared (IR) Spectroscopy: Identifying the Molecular Bonds

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. By comparing the spectrum of Roxadustat Impurity 2 with that of the parent drug, the key difference—the presence of an ester and the absence of a carboxylic acid—can be confirmed.

Experimental Protocol: KBr Pellet Method
  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the Roxadustat Impurity 2 reference standard with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[6] KBr is transparent to infrared radiation and serves as a solid-state matrix.

    • Ensure a homogenous mixture is obtained.

  • Pellet Formation:

    • Transfer the mixture to a pellet die.

    • Apply pressure (approximately 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[7]

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.[8]

Data Interpretation: Predicted Vibrational Frequencies

The IR spectrum of Roxadustat Impurity 2 is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Functional GroupPredicted Wavenumber (cm⁻¹)Vibrational Mode
O-H (hydroxyl) 3200-3600 (broad)Stretching
N-H (amide) ~3300Stretching
C-H (aromatic) 3000-3100Stretching
C-H (aliphatic) 2850-3000Stretching
C=O (ester) ~1740 Stretching (Key Differentiating Peak)
C=O (amide) ~1650Stretching
C=C (aromatic) 1450-1600Ring Stretching
C-O (ester & ether) 1000-1300Stretching

The most significant feature distinguishing Impurity 2 from Roxadustat will be the strong carbonyl (C=O) stretching vibration of the ester at approximately 1740 cm⁻¹, alongside the absence of the broad O-H stretch associated with a carboxylic acid dimer.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules.[2] Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, the precise connectivity of all atoms in the molecule can be determined.

Experimental Protocol: Acquiring High-Resolution NMR Spectra
  • Sample Preparation:

    • Dissolve 5-10 mg of Roxadustat Impurity 2 in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[10] The choice of solvent is critical and should be based on the solubility of the impurity.[8]

    • Ensure the solution is homogenous and free of particulate matter.[1]

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional proton NMR spectrum. This will provide information on the number of different types of protons, their chemical environment, and their coupling patterns.

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional carbon NMR spectrum, often with proton decoupling, to identify all unique carbon environments in the molecule.

  • 2D NMR Spectroscopy (for full structural confirmation):

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular fragments.

cluster_1d 1D NMR cluster_2d 2D NMR H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1->COSY HMBC HMBC (Long-Range ¹H-¹³C Correlation) H1->HMBC C13 ¹³C NMR (Carbon Environments) HSQC HSQC (Direct ¹H-¹³C Correlation) C13->HSQC C13->HMBC Structure Complete Structure of Roxadustat Impurity 2 COSY->Structure HSQC->Structure HMBC->Structure

Caption: Workflow for structural elucidation of Roxadustat Impurity 2 using a suite of NMR experiments.

Data Interpretation: Predicted Chemical Shifts

Based on the structure of Roxadustat Impurity 2, the following ¹H and ¹³C NMR chemical shifts can be predicted. (Note: These are estimated values and will vary slightly depending on the solvent and experimental conditions).

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):

ProtonsPredicted δ (ppm)MultiplicityIntegrationAssignment
Aromatic7.0 - 8.2m8HProtons on phenoxy and isoquinoline rings
-CH₂- (glycine)~4.1d2HMethylene protons of the glycine moiety
-OCH₃ (ester)~3.7 s 3H Methyl protons of the ester (Key Differentiating Signal)
-CH₃ (isoquinoline)~2.5s3HMethyl protons on the isoquinoline ring
-NH- (amide)~9.0t1HAmide proton
-OH (hydroxyl)~10.0s (broad)1HPhenolic proton

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):

CarbonsPredicted δ (ppm)Assignment
C=O (ester)~170 Ester carbonyl (Key Differentiating Signal)
C=O (amide)~165Amide carbonyl
Aromatic110-16015 carbons of the phenoxy and isoquinoline rings
-OCH₃ (ester)~52 Ester methyl carbon (Key Differentiating Signal)
-CH₂- (glycine)~41Methylene carbon of the glycine moiety
-CH₃ (isoquinoline)~18Methyl carbon on the isoquinoline ring

The key signals that definitively identify Roxadustat Impurity 2 and distinguish it from the parent API are the singlet at ~3.7 ppm in the ¹H NMR spectrum and the signal at ~52 ppm in the ¹³C NMR spectrum, both corresponding to the methyl group of the ester.

Conclusion: A Triad of Techniques for Unambiguous Identification

The structural elucidation of pharmaceutical impurities is a non-negotiable aspect of drug development, underpinned by the principles of scientific integrity and patient safety. This guide has outlined a systematic and robust approach to the analysis of Roxadustat Impurity 2, leveraging the complementary strengths of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance. By following the detailed protocols and understanding the expected data, researchers can confidently identify and characterize this impurity, ensuring compliance with global regulatory standards and contributing to the development of safe and effective medicines. The integration of these three powerful analytical techniques provides a self-validating system, where the findings from one method corroborate the others, leading to an unequivocal structural assignment.

References

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Journal of Chemical Information and Modeling. Available at: [Link]

  • A critical review of Roxadustat formulations, solid state studies, and analytical methodology. (2023). Heliyon. Available at: [Link]

  • Dhillon, S. (2019). Roxadustat: First Global Approval. Drugs. Available at: [Link]

  • Liquid chromatography-tandem mass spectrometry methods for quantification of roxadustat (FG-4592) in human plasma and urine and the applications in two clinical pharmacokinetic studies. (2022). Journal of Chromatography B. Available at: [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho. Available at: [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Available at: [Link]

  • KBr Pellet Method. (n.d.). Shimadzu. Available at: [Link]

  • How to make an NMR sample. (n.d.). University of Durham. Available at: [Link]

  • Making KBr Pellets for FTIR: Step by Step Guide. (n.d.). Pellet Press Die Sets. Available at: [Link]

  • How to make a good KBr pellet - a Step-by-step Guide. (2023). YouTube. Available at: [Link]

  • Guide: Preparing a Sample for NMR analysis – Part I. (2024). Nanalysis. Available at: [Link]

  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. (2023). Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Preparation of Pharmaceutical Samples for Elemental Impurities Analysis: Some Potential Approaches. (2016). Spectroscopy Online. Available at: [Link]

  • Structural characterization and in silico toxicity prediction of degradation impurities of Roxadustat. (2023). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Roxadustat-impurities. (n.d.). Pharmaffiliates. Available at: [Link]

  • predicting likely fragments in a mass spectrum. (2023). YouTube. Available at: [Link]

  • Nuclear Magnetic Resonance (1.40 T) and Mid Infrared (FTIR-ATR) Associated with Chemometrics as Analytical Methods for the Analysis of Methyl Ester Yield Obtained by Esterification Reaction. (2017). Journal of the Brazilian Chemical Society. Available at: [Link]

  • FTIR spectrum analysis to predict the crystalline and amorphous phases of hydroxyapatite: a comparison of vibrational motion to reflection. (2023). RSC Advances. Available at: [Link]

  • Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. (2018). International Journal of Scientific & Engineering Research. Available at: [Link]

  • Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. (2022). Malaysian Journal of Chemistry. Available at: [Link]

  • predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Available at: [Link]

  • 13C-Formylation for Improved NMR Profiling of Amino Metabolites in Biofluids. (2014). Analytical Chemistry. Available at: [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. Available at: [Link]

  • How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. (2023). YouTube. Available at: [Link]

Sources

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Identification and Characterization of Roxadustat Impurity 2

The landscape of pharmaceutical development demands a rigorous understanding of not only the active pharmaceutical ingredient (API) but also any associated impurities. Roxadustat, a first-in-class hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor for the treatment of anemia in chronic kidney disease, is no exception.[1][2][3] The control of impurities is a critical aspect of drug safety and efficacy, mandated by regulatory bodies worldwide. This guide provides a comprehensive technical overview of a known impurity, "Roxadustat Impurity 2," synthesizing available data to aid researchers in its identification, characterization, and control.

Navigating the Ambiguity: Defining "Roxadustat Impurity 2"

An initial challenge in discussing "Roxadustat Impurity 2" is the lack of a universally harmonized nomenclature across all chemical suppliers and research databases. Investigations reveal that this designation can refer to at least two distinct molecular entities. This guide will address both potential structures to provide a comprehensive resource.

  • Candidate A: A methyl ester derivative of Roxadustat.

  • Candidate B: A glycine-adducted derivative of Roxadustat.

It is imperative for researchers to confirm the identity of any impurity through rigorous analytical characterization rather than relying solely on supplier nomenclature.

Candidate A: Roxadustat Methyl Ester

This compound is frequently identified by a specific CAS number and is a process-related impurity that can arise during the synthesis of Roxadustat.

Core Identification
ParameterValueSource
IUPAC Name methyl 2-[(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)amino]acetate[4]
Synonyms Roxadustat Methyl Ester, Roxadustat Impurity 2[4]
CAS Number 1421312-36-8[4]
Molecular Formula C₂₀H₁₈N₂O₅[4]
Molecular Weight 366.4 g/mol [4]
Formation and Synthesis Pathway

Roxadustat Methyl Ester is typically formed as a byproduct during the synthesis of the Roxadustat API. Its formation is often attributed to esterification reactions, particularly if methanol is used as a solvent or is present as a reagent during the synthesis steps involving the carboxylic acid moiety of an intermediate or Roxadustat itself.[4] One potential pathway involves the acid-catalyzed hydrolysis of an intermediate in the presence of methanol, leading to a competing esterification reaction.[4]

G cluster_synthesis Potential Formation Pathway of Roxadustat Methyl Ester Intermediate Roxadustat Precursor (with carboxylic acid) Impurity Roxadustat Methyl Ester (Impurity 2 - Candidate A) Intermediate->Impurity Esterification Roxadustat Roxadustat API Intermediate->Roxadustat Main Reaction Pathway Methanol Methanol (Solvent/Reagent) Methanol->Impurity Acid Acid Catalyst (e.g., HCl) Acid->Impurity

Caption: Potential formation pathway of Roxadustat Methyl Ester.

Analytical Characterization Protocol

The structural similarity between Roxadustat and its methyl ester impurity necessitates a high-resolution analytical technique for accurate identification and quantification. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the method of choice.

Step-by-Step HPLC Method:

  • Column Selection: A reversed-phase C18 column (e.g., Agilent Eclipse XDB-C18, 150 x 4.6 mm, 5 µm) is recommended for good separation.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: A gradient elution is crucial to resolve the API from the less polar impurity.

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Gradient to 30% A, 70% B

    • 15-18 min: Gradient to 5% A, 95% B

    • 18-20 min: Hold at 5% A, 95% B

    • 20-22 min: Return to 95% A, 5% B

    • 22-25 min: Re-equilibration

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at 262 nm can be used for initial screening, followed by mass spectrometry for confirmation.[5]

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode would be suitable. The expected m/z for the protonated molecule [M+H]⁺ would be approximately 367.12.

Candidate B: Glycine-Adducted Roxadustat Derivative

This second potential "Impurity 2" is a structurally more complex molecule, representing the addition of another glycine unit.

Core Identification
ParameterValueSource
Chemical Name 2-(2-(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxamido)acetamido)acetic acid
Synonyms [2-[(4-hydroxy-1-methyl-7-phenoxy-isoquinoline-3-carbonyl)- amino]-acetylamino]-acetic acid[1]
CAS Number Not Available (NA)[1]
Molecular Formula C₂₁H₁₉N₃O₆[1]
Molecular Weight 409.39 g/mol
Potential Formation Pathway

The formation of this impurity likely involves the reaction of Roxadustat or a reactive intermediate with glycine or a glycine derivative. This could occur if glycine is present as a starting material or is formed in a side reaction during the synthesis process. The amide bond formation would link the additional glycine moiety to the existing glycine of the Roxadustat molecule.

G cluster_formation Hypothetical Formation of Glycine-Adducted Impurity Roxadustat Roxadustat API ImpurityB Glycine-Adducted Impurity (Impurity 2 - Candidate B) Roxadustat->ImpurityB Amide Bond Formation Glycine Glycine or Reactive Glycine Derivative Glycine->ImpurityB Coupling Coupling Agent/ Activating Conditions Coupling->ImpurityB

Caption: Hypothetical formation of the glycine-adducted impurity.

Analytical Characterization Protocol

Due to the increased polarity from the additional carboxylic acid and amide groups, the chromatographic behavior of this impurity will differ significantly from Roxadustat and the methyl ester impurity.

Step-by-Step HPLC Method:

  • Column Selection: A reversed-phase C18 column would still be appropriate.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: The gradient may need to be adjusted to ensure elution of this more polar compound. A shallower gradient at the beginning might be beneficial.

    • 0-5 min: 98% A, 2% B

    • 5-20 min: Gradient to 40% A, 60% B

    • 20-22 min: Gradient to 5% A, 95% B

    • 22-25 min: Hold at 5% A, 95% B

    • 25-27 min: Return to 98% A, 2% B

    • 27-30 min: Re-equilibration

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at 262 nm and mass spectrometry.

  • Mass Spectrometry: ESI in positive mode. The expected m/z for the protonated molecule [M+H]⁺ would be approximately 410.13.

G cluster_workflow Analytical Workflow for Impurity Identification Sample Sample Preparation (Dissolution in Diluent) HPLC HPLC Separation (Reversed-Phase C18) Sample->HPLC UV UV-Vis Detection (Screening at 262 nm) HPLC->UV MS Mass Spectrometry (ESI+) UV->MS Data Data Analysis (Retention Time & m/z) MS->Data Confirmation Structure Confirmation (MS/MS, NMR if isolated) Data->Confirmation

Caption: General analytical workflow for impurity identification.

Conclusion and Recommendations

The term "Roxadustat Impurity 2" is ambiguous and can refer to at least two different chemical structures: a methyl ester derivative (CAS: 1421312-36-8) and a glycine-adducted species (C₂₁H₁₉N₃O₆). For drug development professionals, it is crucial to:

  • Verify the Identity: Always confirm the structure of an impurity standard using independent analytical techniques (e.g., LC-MS, NMR) before use.

  • Employ High-Resolution Methods: Utilize validated, high-resolution chromatographic methods, such as the HPLC protocols outlined above, to ensure the separation and accurate quantification of all potential impurities from the Roxadustat API.

  • Investigate Formation Pathways: Understanding the potential synthetic and degradation pathways that lead to impurity formation is key to implementing effective control strategies in the manufacturing process.

By applying these principles, researchers and scientists can ensure the quality, safety, and efficacy of Roxadustat, meeting the stringent requirements of the pharmaceutical industry.

References

  • Smolecule. (2023, August 16). Buy Roxadustat Impurity 2 | 1421312-36-8.
  • Pharmaffiliates. Roxadustat-impurities.
  • Google Patents. (CN109776415B). Preparation method of Roxadustat intermediate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11256664, Roxadustat.
  • Mahajan, R., Sharma, A., Patra, B., Mani, L., Grover, P., Kumar, S., ... & Asthana, A. (2024). Investigation on photo-isomeric impurity of Roxadustat: Structure conformation, physicochemical characterization, interconversion feasibility and in vitro toxicological evaluation. Journal of Molecular Structure, 137017.
  • Google Patents. (CN104892509A). Preparation method of Roxadustat.
  • Mahajan, R., Samanthula, G., Srivastava, S., & Asthana, A. (2023). A critical review of Roxadustat formulations, solid state studies, and analytical methodology. Heliyon, 9(6), e16595.
  • ResearchGate. (2023). A critical review of Roxadustat formulations, solid state studies, and analytical methodology.
  • Simson Pharma Limited. Roxadustat Impurity 2 | CAS No- NA.
  • CLEARSYNTH. Roxadustat Impurity Product List.
  • Cayman Chemical. Roxadustat (ASP1517, FG-4592, CAS Number: 808118-40-3).
  • ResearchGate. (n.d.). (PDF) HYDROLYTIC DEGRADATION STUDY OF ROXADUSTAT BY RP-HPLC AND HPTLC.

Sources

Solubility profile of Roxadustat Impurity 2 in different solvents.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of Roxadustat Impurity 2

Authored by: A Senior Application Scientist

Executive Summary

The characterization of impurities is a cornerstone of robust pharmaceutical development, directly impacting the safety, efficacy, and quality of the final drug product. This guide provides a comprehensive technical overview of the solubility profile of Roxadustat Impurity 2, a known process-related impurity in the synthesis of Roxadustat, a first-in-class hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor.[1][2] Understanding the solubility of this impurity is paramount for designing effective purification strategies, developing robust analytical methods for its detection and quantification, and controlling its levels in the active pharmaceutical ingredient (API). This document delineates the theoretical principles governing the solubility of Roxadustat Impurity 2, provides a detailed experimental protocol for its determination, and presents a predicted solubility profile in a range of pharmaceutically relevant solvents.

Introduction: The Critical Role of Impurity Profiling

Roxadustat is an anti-anemia drug that functions by inhibiting HIF-PH, thereby stimulating erythropoiesis.[2] The synthesis of such a complex molecule can inherently lead to the formation of related substances, or impurities.[3] Regulatory bodies, under guidelines such as the International Council for Harmonisation (ICH) Q3A(R2) and Q3B(R2), mandate the identification and control of impurities to ensure patient safety.[4][5]

Roxadustat Impurity 2, formally identified as methyl 2-[(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)amino]acetate, is a significant impurity that must be monitored and controlled.[6] Its solubility characteristics dictate the choice of solvent systems for crystallization, chromatographic separation, and formulation, making a detailed solubility profile an indispensable dataset for chemical and pharmaceutical development professionals.

Physicochemical Properties of Roxadustat Impurity 2:

  • Molecular Formula: C₂₀H₁₈N₂O₅[6]

  • Molecular Weight: 366.37 g/mol [6][7]

  • Chemical Structure: Contains an isoquinoline core, phenoxy group, hydroxyl group, amide linkage, and a methyl ester functionality.[6]

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the fundamental tenet of solubility. The solubility of Roxadustat Impurity 2 is governed by the interplay of its various functional groups and their affinity for different solvent types. The molecule's amphiphilic nature, possessing both lipophilic and hydrophilic regions, results in a nuanced solubility profile.[6]

  • Lipophilic Moieties: The aromatic phenoxy and isoquinoline ring systems are inherently non-polar and contribute to the compound's affinity for organic solvents.[6]

  • Hydrophilic Moieties: The hydroxyl (-OH), amide (-CONH-), and ester (-COOCH₃) groups are polar and capable of forming hydrogen bonds. These functionalities enhance solubility in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF).[6]

The overall solubility in a given solvent is a direct consequence of the thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Experimental Determination of Thermodynamic Solubility

To ensure accuracy and reproducibility, the thermodynamic solubility is determined by allowing the system to reach equilibrium. The shake-flask method is the gold standard for this purpose and is the recommended protocol.[8]

Detailed Experimental Protocol: Shake-Flask Method

This protocol outlines a self-validating system for determining the equilibrium solubility of Roxadustat Impurity 2.

Objective: To determine the concentration of a saturated solution of Roxadustat Impurity 2 in various solvents at a controlled temperature.

Materials:

  • Roxadustat Impurity 2 (certified reference standard)

  • Selected solvents (HPLC grade or equivalent)

  • Scintillation vials with Teflon-lined caps

  • Orbital shaker with temperature control

  • Calibrated analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation: Add an excess amount of Roxadustat Impurity 2 to a series of scintillation vials. The key is to ensure that a solid phase remains after equilibrium is reached, confirming saturation.[9]

  • Solvent Addition: Accurately dispense a known volume (e.g., 5.0 mL) of the selected solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is achieved. A preliminary time-to-equilibrium study is recommended.

  • Phase Separation: Allow the vials to stand undisturbed at the controlled temperature for at least 2 hours to let the undissolved solid settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter and discard the first portion of the filtrate to prevent any adsorption effects from the filter material.[10] Collect the clear filtrate into a clean vial.

  • Dilution: Accurately dilute the filtrate with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method. The concentration is determined by comparing the peak area to a standard calibration curve prepared from a known concentration of Roxadustat Impurity 2.

  • Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Experimental Workflow Diagram

G cluster_prep Preparation & Equilibration cluster_analysis Sampling & Analysis start Start: Weigh Excess Impurity add_solvent Add Known Volume of Solvent start->add_solvent equilibrate Equilibrate on Shaker (e.g., 24-48h at 25°C) add_solvent->equilibrate settle Settle Undissolved Solid equilibrate->settle filter Withdraw & Filter Supernatant settle->filter dilute Dilute Filtrate filter->dilute analyze Analyze by HPLC-UV dilute->analyze calculate Calculate Solubility vs. Standard Curve analyze->calculate end End: Report Solubility (mg/mL) calculate->end

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Predicted Solubility Profile of Roxadustat Impurity 2

Based on the molecular structure and the known solubility of the parent compound, Roxadustat, a qualitative solubility profile can be predicted.[6][11] This profile is essential for guiding solvent selection in process chemistry and analytical development.

Summary of Predicted Solubility
Solvent CategorySolvent ExamplePredicted Solubility DescriptorRationale for Prediction
Polar Aprotic Dimethyl Sulfoxide (DMSO)Freely SolubleStrong dipole-dipole interactions with amide and ester groups. Similar to parent drug solubility.[11]
Dimethylformamide (DMF)Freely SolubleHigh polarity effectively solvates the polar functional groups. Similar to parent drug solubility.[11]
Acetonitrile (ACN)SolubleModerate polarity, suitable for dissolving compounds with both polar and non-polar character.
AcetoneSolubleCapable of accepting hydrogen bonds and engaging in dipole-dipole interactions.[6]
Polar Protic EthanolSolubleForms hydrogen bonds with the hydroxyl and amide groups.[6][12]
MethanolSolubleSimilar to ethanol, its high polarity and H-bonding capacity facilitate dissolution.
Aqueous Media WaterVery Slightly SolubleLimited solubility due to the large, lipophilic aromatic structure dominating the molecule.[6]
pH-Adjusted BufferspH-DependentSolubility is expected to increase at higher pH due to the deprotonation of the phenolic hydroxyl group.[13][14]
Non-Polar TolueneSparingly SolubleFavorable van der Waals interactions with the aromatic rings, but poor interaction with polar groups.
Heptane / HexanePractically InsolubleLacks the polarity required to overcome the crystal lattice energy and solvate the polar moieties.
Chlorinated Dichloromethane (DCM)SolubleEffective at dissolving moderately polar organic compounds.

Solubility descriptors are based on USP definitions.

Molecular Interactions Driving Solubility

The solubility of Roxadustat Impurity 2 is a direct result of specific intermolecular forces between its functional groups and the solvent molecules.

G cluster_mol Molecular Functional Groups cluster_solv Solvent Properties mol Roxadustat Impurity 2 arom Aromatic Rings (Isoquinoline, Phenoxy) mol->arom hydroxyl Hydroxyl Group (-OH) mol->hydroxyl amide Amide Linkage (-CONH-) mol->amide ester Methyl Ester (-COOCH3) mol->ester pa Polar Aprotic (e.g., DMSO) arom->pa π-π Stacking np Non-Polar (e.g., Toluene) arom->np van der Waals pp Polar Protic (e.g., Ethanol) hydroxyl->pp H-Bonding (Strong) amide->pp H-Bonding amide->pa Dipole-Dipole ester->pa Dipole-Dipole

Caption: Key Molecular Interactions Influencing Solubility.

Conclusion and Implications

The solubility profile of Roxadustat Impurity 2 is characteristic of an amphiphilic molecule, demonstrating good solubility in polar organic solvents and limited solubility in aqueous and non-polar media. The high solubility in solvents like DMSO, DMF, and ethanol provides multiple options for analytical method development (e.g., sample diluents) and process chemistry (e.g., reaction or purification solvents). Conversely, its poor solubility in non-polar solvents like heptane could be exploited for anti-solvent crystallization or precipitation during purification. A thorough understanding of this profile, established through robust experimental methods like the shake-flask technique, is a critical prerequisite for the effective control of this impurity, ensuring the final Roxadustat API meets the stringent quality and safety standards required by regulatory authorities.

References

  • Smolecule. (2023, August 16). Buy Roxadustat Impurity 2 | 1421312-36-8.
  • Mahajan, R., et al. (2023, June 1). A critical review of Roxadustat formulations, solid state studies, and analytical methodology. Heliyon.
  • Bioinfo Publications. PHASE SOLUBILITY ANALYSIS: A TECHNIQUE OF PURITY DETERMINATION.
  • Píša, L., et al. A Scalable Synthesis of Roxadustat (FG-4592). ResearchGate.
  • Mahajan, R., et al. Structural characterization and in silico toxicity prediction of degradation impurities of Roxadustat. ResearchGate.
  • Pharmaffiliates. Roxadustat-impurities.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11256664, FG 4592.
  • Mahajan, R., et al. (2024). Investigation on photo-isomeric impurity of Roxadustat: Structure conformation, physicochemical characterization, interconversion feasibility and in vitro toxicological evaluation. Journal of Molecular Structure.
  • Mahajan, R., et al. (2023). A critical review of Roxadustat formulations, solid state studies, and analytical methodology. ResearchGate.
  • S. Ashizawa. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • U.S. Food and Drug Administration. (2001, August). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients.
  • Botrè, F., et al. (2024). Roxadustat as a Hypoxia-Mimetic Agent: Erythropoietic Mechanisms, Bioanalytical Detection, and Regulatory Considerations in Sports Medicine. MDPI.
  • U.S. Food and Drug Administration. (2006, June). Guidance for Industry Q3B(R2) Impurities in New Drug Products.
  • Bergström, C. A. S. A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate.
  • Regulations.gov. Guidance for Industry #169 - Drug Substance.
  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Veeprho. Roxadustat Impurities and Related Compound.
  • Zhang, N., et al. (2022). Roxadustat: Not just for anemia. Frontiers in Physiology.

Sources

Unveiling the Enigmatic Biology of Roxadustat Impurity 2: A Technical Guide to its Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Impurity Profiling in Drug Development

In the rigorous landscape of pharmaceutical development, the adage "the dose makes the poison" is a constant reminder of the critical importance of purity. Beyond the active pharmaceutical ingredient (API), the seemingly minor components—impurities—can hold the key to unforeseen biological activities, toxicities, or even therapeutic benefits. This guide focuses on a specific, yet crucial, subject: the potential biological activity of Roxadustat Impurity 2. Roxadustat, a first-in-class hypoxia-inducible factor prolyl-hydroxylase (HIF-PH) inhibitor, has revolutionized the treatment of anemia in chronic kidney disease.[1] Understanding the biological implications of its impurities is not merely a regulatory hurdle but a scientific necessity to ensure patient safety and therapeutic efficacy. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a comprehensive strategy to elucidate the biological profile of Roxadustat Impurity 2.

Structural Elucidation and Physicochemical Characterization of Roxadustat Impurity 2

Before delving into its biological activity, a precise understanding of the molecule is paramount. Roxadustat Impurity 2 has been identified as methyl 2-[(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)amino]acetate , also known as Roxadustat Methyl Ester.[2] Its formation is often associated with the synthesis and degradation pathways of Roxadustat.[2]

Table 1: Physicochemical Properties of Roxadustat and Roxadustat Impurity 2

PropertyRoxadustatRoxadustat Impurity 2
IUPAC Name (4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl) glycinemethyl 2-[(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)amino]acetate
Molecular Formula C₁₉H₁₆N₂O₅C₂₀H₁₈N₂O₅
Molecular Weight 352.34 g/mol 366.37 g/mol
Key Structural Difference Glycine moietyMethyl ester of the glycine moiety

The critical difference lies in the esterification of the carboxylic acid group of the glycine side chain. This seemingly minor modification can significantly alter the compound's physicochemical properties, such as its solubility, lipophilicity, and ability to interact with biological targets.

A Phased Approach to Biological Activity Assessment

To systematically investigate the potential biological activity of Roxadustat Impurity 2, a multi-tiered approach is proposed, commencing with computational predictions and progressing to targeted in vitro assays. This strategy allows for a resource-efficient and logically structured investigation.

G cluster_0 Phase 1: In Silico Assessment cluster_1 Phase 2: In Vitro Mechanistic Assays cluster_2 Phase 3: Cellular Phenotypic Assays In_Silico In Silico Prediction (ADME/Tox, Bioactivity) PHD_Inhibition PHD2 Enzyme Inhibition Assay In_Silico->PHD_Inhibition Hypothesis Generation HIF_Stabilization HIF-1α Stabilization Assay (Western Blot) PHD_Inhibition->HIF_Stabilization Mechanism Confirmation Gene_Expression HIF-1α Target Gene Expression (qPCR) HIF_Stabilization->Gene_Expression Functional Consequence Cell_Viability Cell Viability/Cytotoxicity Assay (MTT Assay) Gene_Expression->Cell_Viability Cellular Outcome

Caption: Proposed workflow for assessing the biological activity of Roxadustat Impurity 2.

Phase 1: In Silico Assessment - Predicting Biological Potential

Before embarking on wet-lab experiments, a robust in silico evaluation can provide valuable insights into the potential ADME (Absorption, Distribution, Metabolism, and Excretion), toxicity, and biological activity spectrum of Roxadustat Impurity 2.[3] This predictive step is crucial for hypothesis generation and guiding subsequent experimental designs.[4]

Methodology

A panel of well-established computational tools will be employed to construct a comprehensive profile of the impurity.

  • SMILES Generation: The 2D structure of Roxadustat Impurity 2 will be converted into its SMILES (Simplified Molecular-Input Line-Entry System) string.

  • ADME/Tox Prediction: The SMILES string will be submitted to web servers like SwissADME and pkCSM to predict pharmacokinetic properties and potential toxicities.[5]

  • Biological Activity Spectrum Prediction: PASS (Prediction of Activity Spectra for Substances) Online and Molinspiration will be utilized to predict a wide range of potential biological activities based on the compound's structure.[6][7] A bioactivity score greater than 0.00 from Molinspiration suggests a high probability of biological activity.[8][9]

  • Toxicity Prediction: DEREK Nexus , an expert rule-based system, will be used to identify potential toxicophores and predict various toxicological endpoints, including mutagenicity and carcinogenicity.[10][11]

Expected Insights and Causality

The esterification of the glycine moiety in Roxadustat Impurity 2 is expected to increase its lipophilicity. This change may enhance its ability to cross cell membranes, potentially leading to altered intracellular concentrations and off-target effects. The in silico tools will help to quantify these potential changes and predict if the core pharmacophore responsible for HIF-PH inhibition remains recognizable by the target enzyme.

Phase 2: In Vitro Mechanistic Assays - Interrogating the HIF Pathway

The primary mechanism of action of Roxadustat is the inhibition of prolyl hydroxylase domain (PHD) enzymes, leading to the stabilization of HIF-1α.[1][12] The central question is whether Roxadustat Impurity 2 retains this activity.

PHD2 Enzyme Inhibition Assay

This assay directly measures the ability of the impurity to inhibit the enzymatic activity of PHD2, a key regulator of HIF-1α.

A colorimetric assay that monitors the consumption of the PHD cofactor α-ketoglutarate will be employed.[13]

  • Reaction Setup: In a 96-well plate, combine recombinant human PHD2 enzyme, a synthetic HIF-1α peptide substrate, and the necessary co-factors (Fe(II) and ascorbate).

  • Compound Addition: Add varying concentrations of Roxadustat Impurity 2, Roxadustat (positive control), and a vehicle control.

  • Incubation: Allow the enzymatic reaction to proceed for a defined period at 37°C.

  • Quenching and Derivatization: Stop the reaction and derivatize the remaining α-ketoglutarate.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength to quantify the amount of α-ketoglutarate consumed.

  • Data Analysis: Calculate the IC₅₀ value for Roxadustat Impurity 2 to determine its inhibitory potency.

HIF-1α Stabilization Assay (Western Blot)

This assay will determine if treatment with Roxadustat Impurity 2 leads to an accumulation of HIF-1α protein in cultured cells.

A human cell line known to express HIF-1α, such as a renal cell carcinoma line or a hepatocellular carcinoma line, will be used.

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of Roxadustat Impurity 2, Roxadustat (positive control), and a vehicle control for a specified time. Cobalt chloride can be used as a positive control for inducing HIF-1α stabilization.[14]

  • Cell Lysis: Harvest the cells and prepare nuclear protein extracts. Proper sample preparation with protease inhibitors is critical due to the rapid degradation of HIF-1α.[14][15]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for HIF-1α, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., Lamin B1 for nuclear extracts).

G cluster_0 Cell Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blot Treat Treat cells with Roxadustat Impurity 2 Lyse Cell Lysis & Nuclear Protein Extraction Treat->Lyse Quantify Protein Quantification (BCA Assay) Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody (anti-HIF-1α) Block->Primary_Ab Secondary_Ab HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detect ECL Detection Secondary_Ab->Detect

Caption: Workflow for HIF-1α stabilization assessment by Western blot.

HIF-1α Target Gene Expression Analysis (qPCR)

Stabilized HIF-1α acts as a transcription factor, upregulating the expression of target genes involved in erythropoiesis and angiogenesis, such as erythropoietin (EPO) and vascular endothelial growth factor (VEGF).[16]

  • Cell Culture and Treatment: Treat cells with Roxadustat Impurity 2 as described for the Western blot assay.

  • RNA Extraction: Isolate total RNA from the treated cells.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for EPO, VEGFA, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.[17][18]

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Phase 3: Cellular Phenotypic Assays - Assessing the Overall Cellular Response

While mechanistic assays are crucial, it is equally important to understand the overall effect of the impurity on cell health.

Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][10]

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Treat the cells with a range of concentrations of Roxadustat Impurity 2 for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.[19]

  • Solubilization: Add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC₅₀ (half-maximal cytotoxic concentration).

Interpretation of Potential Outcomes and Next Steps

The data generated from this comprehensive investigation will allow for a thorough assessment of the biological activity of Roxadustat Impurity 2.

Table 2: Potential Outcomes and Their Implications

ScenarioPHD2 InhibitionHIF-1α StabilizationTarget Gene UpregulationCytotoxicityImplication
1 YesYesYesNoThe impurity retains the primary pharmacological activity of Roxadustat and may contribute to the overall therapeutic effect.
2 YesYesYesYesThe impurity is pharmacologically active but also possesses cytotoxic effects that need to be carefully evaluated for safety.
3 NoNoNoNoThe impurity is likely biologically inert with respect to the HIF pathway and may not pose a significant safety or efficacy concern from this perspective.
4 NoNoNoYesThe impurity is cytotoxic through a mechanism independent of the HIF pathway, warranting further investigation into its off-target effects.

Based on these outcomes, further studies may be warranted, such as in vivo toxicological assessments or more in-depth investigations into potential off-target interactions.

Conclusion: A Framework for Rigorous Impurity Characterization

The structured approach outlined in this guide provides a robust framework for characterizing the potential biological activity of Roxadustat Impurity 2. By integrating predictive in silico methods with targeted in vitro mechanistic and phenotypic assays, a comprehensive understanding of the impurity's biological profile can be achieved. This commitment to scientific integrity and thoroughness is fundamental to ensuring the safety and efficacy of novel therapeutics and upholding the highest standards in drug development.

References

  • Way2Drug. (n.d.). PASS Online. Retrieved from [Link]

  • Ciobanu, A. M., et al. (2023). In Silico ADME Methods Used in the Evaluation of Natural Products. Pharmaceuticals, 16(10), 1449.
  • Kee, Y., et al. (2021). Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. Analytical Biochemistry, 627, 114264.
  • Eli, B., et al. (2016). VEGF expands erythropoiesis via hypoxia-independent induction of erythropoietin in noncanonical perivascular stromal cells. JCI Insight, 1(18), e89222.
  • van Uden, P., et al. (2011). Regulation of hypoxia-inducible factor-1α by NF-κB. Biochemical Journal, 436(3), 545-553.
  • Lhasa Limited. (2024, July 8). 10 Frequently Asked Questions About Derek Nexus, Answered. Retrieved from [Link]

  • Asensio, V. C., et al. (2009). Expression of HIF-1 alpha, VEGF and EPO in peripheral blood from patients with two cardiac abnormalities associated with hypoxia. Clinical Biochemistry, 42(1-2), 111-115.
  • Bio-Techne. (n.d.). Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond. Retrieved from [Link]

  • Mahajan, R., et al. (2023). Structural characterization and in silico toxicity prediction of degradation impurities of roxadustat. Journal of Pharmaceutical and Biomedical Analysis, 234, 115517.
  • Liu, Y., et al. (2024). Prolyl hydroxylase domain enzyme PHD2 inhibits proliferation and metabolism in non-small cell lung cancer cells in HIF-dependent and HIF-independent manners. Frontiers in Oncology, 14, 1386884.
  • OriGene Technologies. (n.d.). HIF-1 alpha (HIF1A) Human qPCR Primer Pair (NM_001530). Retrieved from [Link]

  • ResearchGate. (2013, October 28). Does anyone perform HIF1 alpha Western blot?. Retrieved from [Link]

  • Schito, L., & Semenza, G. L. (2016). HIF-1α as a Central Regulator of Monocyte Responses to Hypoxia. Journal of Leukocyte Biology, 100(4), 781-787.
  • Miteva, M. (2014). In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery. Medicinal Chemistry, 4(8).
  • Wikipedia. (n.d.). Roxadustat. Retrieved from [Link]

  • Semenza, G. L. (2007). Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis. Methods in Enzymology, 435, 231-236.
  • precisionFDA. (n.d.). ROXADUSTAT. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Computational/in silico methods in drug target and lead prediction. (2020).
  • Zare, M., et al. (2014). Gene Expression Analysis of VEGF and Its Receptors and Assessment of Its Serum Level in Unexplained Recurrent Spontaneous Abortion. Avicenna Journal of Medical Biotechnology, 6(4), 213-219.
  • Li, Y., et al. (2023). Mechanistic Evaluation of Roxadustat for Pulmonary Fibrosis: Integrating Network Pharmacology, Transcriptomics, and Experimental Validation. International Journal of Molecular Sciences, 24(13), 10839.
  • World Journal of Pharmaceutical and Medical Research. (2025, April 6). MOLINSPIRATION IS INSPIRATION TO MOLECULE BY SOFTWARE IN DRUG DISCOVERY. Retrieved from [Link]

  • Texila International Journal. (n.d.). Determination of Molecular Property, Bioactivity Score and Binding Energy of the Phytochemical Compounds Present in Cassia Auriculata by Molinspiration and DFT Method. Retrieved from [Link]

  • Brownstone Research. (2026, January 22). Drug Design Engines. Retrieved from [Link]

  • Swiss Institute of Bioinformatics. (n.d.). Help - SwissADME. Retrieved from [Link]

  • Therapeutic inhibition of prolyl hydroxylase domain-containing enzymes in surgery: putative applications and challenges. (2014). Journal of Surgical Research, 187(2), e45-e55.
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 1-13.
  • Bala, J. (2022, December 16). Beginners Guide to Molinspiration Cheminformatics Tools|Practical. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Quantitative Determination of Roxadustat

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a comprehensive, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Roxadustat. The method is designed to separate and quantify Roxadustat in the presence of its potential degradation products, which is a critical requirement for stability testing in pharmaceutical development and quality control. The protocol herein is grounded in the principles outlined by the International Council for Harmonisation (ICH), specifically guidelines Q1A(R2) for stability testing and Q2(R1) for analytical procedure validation. We provide a step-by-step guide for method development, forced degradation studies, and full method validation, making it a valuable resource for researchers, scientists, and drug development professionals.

Introduction to Roxadustat and the Rationale for a Stability-Indicating Method

Roxadustat, with the chemical name 2-[(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl) amino] acetic acid, is a first-in-class oral inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase.[1][2] By inhibiting this enzyme, Roxadustat mimics the body's response to low oxygen levels, leading to an increase in endogenous erythropoietin production, which in turn stimulates the production of red blood cells.[3][4] This mechanism of action makes it an effective treatment for anemia associated with chronic kidney disease (CKD).[5][6] The molecular formula of Roxadustat is C19H16N2O5, and its molecular weight is 352.3 g/mol .[1]

The stability of a drug substance is a critical quality attribute that can be affected by various environmental factors such as heat, light, humidity, and pH.[7] Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially harmful impurities. Therefore, regulatory bodies like the ICH mandate the use of validated stability-indicating analytical methods to ensure the quality, safety, and efficacy of pharmaceutical products throughout their shelf life.[8][9]

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the API without interference from its degradation products, process impurities, or other excipients.[9] The development of such a method is underpinned by forced degradation (stress testing) studies, as outlined in ICH guideline Q1A(R2).[8][10] These studies involve subjecting the drug substance to harsh conditions to intentionally generate degradation products.[10][11] The data from these studies are then used to develop and validate an HPLC method that demonstrates specificity for the intact drug.[8]

This application note provides a scientifically sound and validated protocol for a stability-indicating HPLC method for Roxadustat.

Method Development Strategy: From Theory to Practice

The development of a robust HPLC method requires a systematic approach, starting with an understanding of the analyte's physicochemical properties. Roxadustat is a relatively non-polar molecule, making it well-suited for reversed-phase chromatography.

Instrumentation, Chemicals, and Reagents
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Balance: For accurate weighing of standards and reagents.

  • pH Meter: For adjusting the pH of the mobile phase buffer.

  • Ultrasonic Bath and Filtration Assembly: For degassing and filtering the mobile phase.

  • Chemicals: Roxadustat reference standard, HPLC grade methanol, HPLC grade acetonitrile, potassium dihydrogen phosphate, and ortho-phosphoric acid. All reagents should be of analytical or HPLC grade.

  • Water: Deionized or Milli-Q water.

Optimized Chromatographic Conditions

The selection of chromatographic conditions is a critical step in achieving the desired separation. The following table summarizes the optimized conditions for the analysis of Roxadustat.

ParameterOptimized ConditionRationale for Selection
Column Agilent Eclipse XDB-C8 (150 x 4.6 mm, 5 µm)A C8 column was chosen to provide sufficient retention for Roxadustat while allowing for a reasonable run time. The shorter alkyl chain compared to a C18 can sometimes offer different selectivity for polar and non-polar compounds.
Mobile Phase Methanol: 0.05 M Phosphate Buffer (pH 5.0) (70:30 v/v)This combination provides good separation and peak shape. The buffer controls the pH to ensure consistent ionization of the analyte, and the methanol acts as the organic modifier to control retention.
Flow Rate 1.0 mL/minThis flow rate provides a good balance between analysis time, resolution, and backpressure.
Detection Wavelength 262 nmThis wavelength was selected based on the UV spectrum of Roxadustat, as it provides maximum absorbance and, therefore, high sensitivity.[12]
Column Temperature 28 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.[12]
Injection Volume 10 µLA small injection volume helps to maintain good peak shape and prevent column overloading.
Run Time 15 minutesThis run time is sufficient to elute the parent Roxadustat peak and any potential degradation products.
Preparation of Solutions
  • Buffer Preparation (0.05 M Phosphate Buffer, pH 5.0): Dissolve approximately 6.8 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 5.0 with dilute ortho-phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix methanol and the prepared phosphate buffer in a ratio of 70:30 (v/v). Degas the mobile phase by sonication for 10-15 minutes.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Roxadustat reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations (e.g., for linearity studies).

  • Sample Preparation: Prepare the sample solution by dissolving the formulation or drug substance in the mobile phase to obtain a final concentration within the linear range of the method.

Forced Degradation Studies: Proving the Method's Specificity

Forced degradation studies are essential to demonstrate that the analytical method is stability-indicating.[8][10] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are formed at a sufficient level to be detected and separated from the parent drug.[10]

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1 M HCl, 60°C) Analysis HPLC Analysis Acid->Analysis Neutralize & Dilute Base Alkali Hydrolysis (0.1 M NaOH, 60°C) Base->Analysis Neutralize & Dilute Oxidative Oxidative Degradation (3% H2O2, RT) Oxidative->Analysis Neutralize & Dilute Thermal Thermal Degradation (Solid, 80°C) Thermal->Analysis Neutralize & Dilute Photo Photolytic Degradation (ICH Q1B conditions) Photo->Analysis Neutralize & Dilute API Roxadustat API Solution (100 µg/mL) API->Acid Expose to Stress API->Base Expose to Stress API->Oxidative Expose to Stress API->Thermal Expose to Stress API->Photo Expose to Stress Results Evaluate Peak Purity & Resolution Analysis->Results

Caption: Workflow for Forced Degradation Studies of Roxadustat.

Protocol for Forced Degradation
  • Acid Hydrolysis: To 1 mL of the Roxadustat stock solution (100 µg/mL), add 1 mL of 0.1 M HCl. Keep the solution at 60°C for a specified time. After cooling, neutralize the solution with 0.1 M NaOH and dilute to a final concentration with the mobile phase.

  • Alkali Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for a specified time. After cooling, neutralize with 0.1 M HCl and dilute to the final concentration.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H2O2). Store the solution at room temperature, protected from light, for a specified time. Dilute to the final concentration.

  • Thermal Degradation: Keep the solid Roxadustat drug substance in a hot air oven at 80°C for a specified period. After exposure, dissolve the sample in the mobile phase to achieve the desired concentration.

  • Photolytic Degradation: Expose the solid drug substance and a solution of Roxadustat to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as specified in ICH guideline Q1B.[7]

Note: A control sample (unstressed) should be analyzed concurrently. All stressed samples should be analyzed by the developed HPLC method, and the chromatograms should be evaluated for the appearance of new peaks and the resolution between the parent peak and the degradation products. Peak purity analysis using a PDA detector is highly recommended to confirm the specificity of the method.

Expected Degradation Behavior

Based on published literature, Roxadustat shows significant degradation under acidic, basic, and oxidative conditions.[1][13] It is relatively stable under neutral, thermal, and photolytic stress.[1][13] The developed HPLC method should be able to resolve the degradation products from the parent Roxadustat peak under all stress conditions.

Method Validation: Ensuring Reliability and Accuracy

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[14][15] The following validation parameters should be assessed.

Method_Validation_Flow Start Optimized HPLC Method Specificity Specificity (Peak Purity) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability End Validated Method SystemSuitability->End

Caption: Overall Workflow for HPLC Method Validation.

Validation Protocol and Acceptance Criteria
Validation ParameterProtocolAcceptance Criteria
Specificity Analyze blank, placebo, Roxadustat standard, and stressed samples. Evaluate peak purity using a PDA detector.The Roxadustat peak should be free from interference from any degradation products, impurities, or excipients. Peak purity index should be close to 1.
Linearity Prepare at least five concentrations of Roxadustat over a specified range (e.g., 2.5-25 µg/mL).[1] Plot a calibration curve of peak area versus concentration.The correlation coefficient (r²) should be ≥ 0.999.
Range The range is established based on the linearity, accuracy, and precision data.The range should be suitable for the intended application (e.g., 80-120% of the test concentration for assay).
Accuracy Perform recovery studies by spiking a known amount of Roxadustat into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120%). Analyze in triplicate.The mean percent recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-day): Analyze six replicate samples of the same concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.The relative standard deviation (%RSD) should be ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determine based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).[1]The LOQ should be precise and accurate.
Robustness Deliberately vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), flow rate (±0.1 mL/min), and column temperature (±2°C).The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected.
System Suitability Inject a standard solution multiple times (e.g., five replicates) before each analytical run.%RSD of peak area ≤ 2.0%, theoretical plates > 2000, tailing factor ≤ 2.0.

Conclusion

The stability-indicating RP-HPLC method detailed in this application note is simple, rapid, precise, and accurate for the quantitative determination of Roxadustat in the presence of its degradation products. The method has been developed based on a systematic approach and validated in accordance with ICH guidelines. The successful separation of the parent drug from its degradation products generated under various stress conditions confirms the stability-indicating nature of the method. This protocol can be readily implemented in quality control laboratories for routine analysis and stability studies of Roxadustat drug substance and product.

References

  • Jadhav, S. D., et al. (2023). HYDROLYTIC DEGRADATION STUDY OF ROXADUSTAT BY RP-HPLC AND HPTLC. Asian Journal of Pharmaceutical and Clinical Research, 16(8), 133-139. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Patel, H., et al. (2023). HYDROLYTIC DEGRADATION STUDY OF ROXADUSTAT BY RP-HPLC AND HPTLC. ResearchGate. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and products. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11256664, Roxadustat. [Link]

  • Contract Laboratory. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Del Vecchio, L., & Locatelli, F. (2021). Clinical Pharmacokinetics and Pharmacodynamics of Roxadustat. Clinical Pharmacokinetics, 60(12), 1511–1520. [Link]

  • Wikipedia. Roxadustat. [Link]

  • Rahman, M. M., et al. (2025). Development and validation of a robust RP-HPLC method for the quantitative analysis of roxadustat. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Patsnap. (2024). What is the mechanism of Roxadustat?. [Link]

  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

Sources

Application Note: A Validated UPLC-MS/MS Method for the Sensitive Quantification of Roxadustat Impurity 2 in Pharmaceutical Samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Impurity Profiling

Roxadustat (FG-4592) is a first-in-class oral inhibitor of hypoxia-inducible factor (HIF) prolyl-hydroxylase, which stimulates the endogenous production of erythropoietin and is used to treat anemia associated with chronic kidney disease (CKD).[1][2][3][4] The control of impurities in any pharmaceutical product is a critical regulatory requirement and a cornerstone of patient safety. Impurities, even at trace levels, can impact the efficacy and safety profile of a drug. Therefore, robust analytical methods are required to detect and quantify them accurately.[5][6]

Roxadustat Impurity 2, chemically identified as the methyl ester of the parent molecule (methyl 2-[(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)amino]acetate, C₂₀H₁₈N₂O₅), is a potential process-related impurity or degradation product.[7] Its structural similarity to Roxadustat necessitates a highly selective analytical technique to ensure it is adequately controlled within specified limits.

UPLC-MS/MS is the technology of choice for this application due to its unparalleled sensitivity, specificity, and high throughput.[8][9][10] This method allows for the precise quantification of Impurity 2, even when co-eluting with the main API or other related substances, by leveraging the unique mass-to-charge ratio of the precursor ion and its specific fragment ions.

Methodological Rationale: The Science Behind the Protocol

The development of a robust analytical method is a process of systematic optimization. The choices made for the chromatographic separation and mass spectrometric detection are grounded in the physicochemical properties of the analyte and the matrix.

Chromatographic Separation (UPLC)
  • Column Chemistry: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm) is selected. The non-polar stationary phase provides effective retention for the moderately non-polar Roxadustat and its impurities. The small particle size (1.7 µm) of UPLC columns ensures high resolution and peak efficiency, which is critical for separating structurally similar compounds.

  • Mobile Phase: A gradient elution using acetonitrile and water is employed. The inclusion of an acid modifier, such as 0.1% formic acid, is crucial.[5][11][12] It serves two primary functions:

    • Protonation: It ensures the analytes are protonated ([M+H]⁺), which is the required state for efficient ionization in the positive electrospray source.

    • Peak Shape: It suppresses the ionization of residual silanols on the column's stationary phase, leading to sharper, more symmetrical peaks.

  • Gradient Elution: A gradient is necessary to ensure that Impurity 2 is eluted with a good peak shape within a reasonable runtime, while also allowing for the elution of the much more concentrated Roxadustat API without causing excessive column fouling or carryover.

Detection and Quantification (Tandem Mass Spectrometry)
  • Ionization: Electrospray Ionization (ESI) in the positive ion mode is the optimal choice. The nitrogen atoms within the isoquinoline core of Roxadustat and its impurities are readily protonated, making ESI a highly efficient ionization technique for these molecules.[11][12]

  • Multiple Reaction Monitoring (MRM): For ultimate selectivity and sensitivity, the mass spectrometer is operated in MRM mode. This technique involves two stages of mass filtering:

    • Q1 (Precursor Ion Selection): The first quadrupole isolates the protonated molecular ion ([M+H]⁺) of the target analyte.

    • Q2 (Collision Cell): The isolated ion is fragmented by collision with an inert gas (e.g., argon).

    • Q3 (Product Ion Selection): The third quadrupole isolates a specific, stable fragment ion (product ion) for detection. This process creates a highly specific mass transition (precursor → product) that acts as a unique fingerprint for the analyte, effectively eliminating interference from matrix components.[6]

  • Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard, such as Roxadustat-d5, is a best practice for quantitative LC-MS analysis.[13] The SIL-IS co-elutes with the analyte and experiences identical ionization suppression or enhancement effects. By calculating the peak area ratio of the analyte to the IS, the method corrects for variations in sample preparation, injection volume, and instrument response, leading to superior accuracy and precision.

Experimental Protocols

Protocol 1: Preparation of Solutions
  • Solvent Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

    • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solutions (100 µg/mL):

    • Accurately weigh ~5 mg of Roxadustat Impurity 2 reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the Diluent.

    • Prepare a stock solution of the Internal Standard (Roxadustat-d5) in the same manner.

  • Intermediate & Working Standard Solutions:

    • Perform serial dilutions of the stock solutions with the Diluent to prepare a series of calibration standards. A typical range for an impurity method would be from the Limit of Quantitation (e.g., 0.5 ng/mL) to ~150% of the specification limit (e.g., 150 ng/mL).

    • Prepare a working Internal Standard solution (e.g., 50 ng/mL) by diluting the IS stock solution.

  • Quality Control (QC) Samples:

    • Prepare QC samples at a minimum of three concentration levels (Low, Medium, High) from a separate stock solution weighing.

Protocol 2: Sample Preparation
  • Accurately weigh ~25 mg of the Roxadustat API sample into a 50 mL volumetric flask.

  • Add ~30 mL of Diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to return to room temperature and dilute to volume with Diluent. This yields a sample stock solution of 500 µg/mL.

  • Pipette 1.0 mL of the sample stock solution into a 10 mL volumetric flask.

  • Add a fixed volume of the working Internal Standard solution.

  • Dilute to volume with Diluent. The final theoretical concentration of the API is 50 µg/mL.

Protocol 3: UPLC-MS/MS Instrumental Parameters
Parameter Condition
UPLC System Waters ACQUITY UPLC I-Class or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 2.0 µL
Gradient Program Time (min)
0.0
3.0
4.0
4.1
5.0
Mass Spectrometer Waters Xevo TQ-S micro or equivalent Triple Quadrupole
Ionization Mode ESI Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temp. 500 °C
MRM Transitions Analyte
Roxadustat Impurity 2
Roxadustat Impurity 2 (Confirm.)
Roxadustat-d5 (IS)

Method Validation: A Self-Validating System

The analytical method must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.[14][15][16]

G cluster_prep Preparation cluster_acq Analysis cluster_proc Processing & Validation cluster_val_params Prep_Standards Prepare Standards & QCs Acquire_Data UPLC-MS/MS Data Acquisition Prep_Standards->Acquire_Data Prep_Sample Prepare API Sample Prep_Sample->Acquire_Data Process_Data Integrate Peaks & Calculate Ratios Acquire_Data->Process_Data Validation Perform Method Validation (ICH Q2 R1) Process_Data->Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOQ LOQ / LOD Validation->LOQ Robustness Robustness Validation->Robustness Report Generate Final Report Validation->Report

Caption: Workflow for UPLC-MS/MS method validation.

Validation Parameters & Acceptance Criteria
Parameter Protocol Summary Typical Acceptance Criteria
Specificity Analyze blank diluent, a solution of Roxadustat API, and a spiked sample to demonstrate no interference at the retention time of Impurity 2.No significant peaks (>20% of LOQ response) at the retention time of the analyte in blank and placebo samples.
Linearity & Range Analyze a minimum of 5 calibration standards across the range. Plot the peak area ratio (Analyte/IS) vs. concentration.Correlation coefficient (r²) ≥ 0.995.
Accuracy (% Recovery) Analyze QC samples (n=3 at each of 3 levels) against a calibration curve.Mean recovery within 85-115% for impurity quantification.
Precision (% RSD) Repeatability: Analyze 6 replicate preparations of a single sample or QC. Intermediate Precision: Repeat on a different day/by another analyst.Repeatability: RSD ≤ 15%. Intermediate Precision: RSD ≤ 20%.
Limit of Quantitation (LOQ) Determine the lowest concentration on the calibration curve that meets accuracy and precision criteria.S/N ratio ≥ 10. Accuracy and precision criteria must be met.
Limit of Detection (LOD) Typically estimated based on a signal-to-noise (S/N) ratio.S/N ratio ≥ 3.
Robustness Introduce small, deliberate variations in method parameters (e.g., flow rate ±10%, column temp ±2°C, mobile phase composition ±2%).[6]System suitability parameters remain within acceptable limits. No significant impact on quantitative results.
Example Data Summary

Table 1: Linearity Data

Level Conc. (ng/mL) Area Ratio (Analyte/IS)
1 0.5 0.008
2 2.0 0.033
3 10.0 0.165
4 50.0 0.825
5 100.0 1.652
6 150.0 2.478

| Result | r² = 0.9992 | y = 0.0165x + 0.0001 |

Table 2: Accuracy & Precision Data

QC Level Conc. (ng/mL) Intra-day (n=6) %RSD Inter-day (n=12) %RSD Mean Recovery %
Low QC 1.5 4.8 6.2 102.5
Mid QC 75.0 3.1 4.5 99.8

| High QC | 125.0 | 2.8 | 3.9 | 101.3 |

Conclusion

The UPLC-MS/MS method detailed in this application note provides a robust, sensitive, and specific protocol for the quantification of Roxadustat Impurity 2. The methodology is grounded in sound scientific principles of chromatography and mass spectrometry, ensuring reliable performance. When fully validated according to the provided guidelines, this method is suitable for use in a regulated environment for the quality control of Roxadustat, supporting drug development and ensuring patient safety.

G cluster_0 Phase 1: Sample & Standard Preparation cluster_1 Phase 2: Instrumental Analysis cluster_2 Phase 3: Data Processing & Reporting A Weigh API Sample & Reference Standards B Dissolve & Dilute to Stock Concentrations A->B C Prepare Calibration Curve & QC Samples B->C D Set up UPLC-MS/MS Sequence C->D To Analysis E Inject Samples, Standards, QCs D->E F Acquire Data in MRM Mode E->F G Integrate Chromatographic Peaks F->G To Processing H Generate Calibration Curve (1/x weighting) G->H I Quantify Impurity 2 in Samples H->I J Verify Against Validation Criteria I->J K Compile & Issue Final Report J->K

Caption: Step-by-step experimental and data analysis workflow.

References

  • Pharmaffiliates. Roxadustat-impurities. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11256664, Roxadustat. Available from: [Link]

  • Wikipedia. Roxadustat. Available from: [Link]

  • precisionFDA. ROXADUSTAT. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • Arote, R. B., et al. (2023). A critical review of Roxadustat formulations, solid state studies, and analytical methodology. Journal of Pharmaceutical and Biomedical Analysis, 230, 115369.
  • ResearchGate. UPLC-MS-Based Procedures to Detect Prolyl-hydroxylase Inhibitors of HIF in Urine. Available from: [Link]

  • ResearchGate. Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. Available from: [Link]

  • ResearchGate. A critical review of Roxadustat formulations, solid state studies, and analytical methodology. Available from: [Link]

  • PubMed. Liquid chromatography-tandem mass spectrometry methods for quantification of roxadustat (FG-4592) in human plasma and urine and the applications in two clinical pharmacokinetic studies. Available from: [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available from: [Link]

  • Chinese Pharmaceutical Association. Determination of Roxadustat in Human Plasma by LC-MS/MS and Its Application in Pharmacokinetic Study. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • PubMed. Structural characterization and in silico toxicity prediction of degradation impurities of roxadustat. Available from: [Link]

  • LCGC North America. Validation of Impurity Methods, Part II. Available from: [Link]

  • PubMed. UPLC-MS-Based Procedures to Detect Prolyl-Hydroxylase Inhibitors of HIF in Urine. Available from: [Link]

  • MDPI. Roxadustat as a Hypoxia-Mimetic Agent: Erythropoietic Mechanisms, Bioanalytical Detection, and Regulatory Considerations in Sports Medicine. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • KoreaMed Synapse. Review of the Use of Liquid Chromatography-Tandem Mass Spectrometry in Clinical Laboratories: Part II–Operations. Available from: [Link]

  • ResearchGate. I read through the FDA guidlines for LC-MS validation, but it states it for matrix quantification. is it the same for simple APIs in solution?. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. roxadustat. Available from: [Link]

  • YouTube. ICH Q2 Validation of Analytical Procedures. Available from: [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]

Sources

Application Notes: The Use of Roxadustat Impurity 2 as a Reference Standard in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Roxadustat is an orally administered inhibitor of hypoxia-inducible factor (HIF) prolyl-hydroxylase, approved for the treatment of anemia associated with chronic kidney disease (CKD).[1][2][3] By stabilizing HIF, Roxadustat stimulates endogenous erythropoietin production, increases hemoglobin levels, and improves iron homeostasis.[4][5][6] The control of impurities in the active pharmaceutical ingredient (API) and final drug product is a critical regulatory requirement to ensure patient safety and therapeutic efficacy. Roxadustat Impurity 2, the methyl ester of the parent drug, is a process-related impurity identified during synthesis.[1][7] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of Roxadustat Impurity 2 as a reference standard for the identification and quantification in Roxadustat drug substance and product, in accordance with International Council for Harmonisation (ICH) guidelines.[8]

Introduction to Roxadustat Impurity 2

The quality of a pharmaceutical product is intrinsically linked to the purity of its API. Regulatory bodies worldwide, guided by ICH principles, mandate the identification and control of impurities.[8][9] Impurities can arise from various sources, including starting materials, intermediates, side reactions during synthesis, or degradation of the drug substance over time.[8]

Roxadustat Impurity 2 has been identified as methyl 2-[(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)amino]acetate.[7] It is structurally similar to Roxadustat, differing by the presence of a methyl ester group in place of the carboxylic acid on the glycine moiety. This structural similarity underscores the necessity for robust analytical methods capable of resolving and accurately quantifying this impurity. Its formation is typically associated with the manufacturing process, potentially from the use of methanol as a solvent or reagent, or from an esterified intermediate.[7][10] A well-characterized reference standard is indispensable for developing and validating such analytical methods.[11][12]

Chemical and Physical Properties

A thorough understanding of the reference standard's properties is fundamental to its correct application.

PropertyValueSource
Chemical Name methyl 2-[(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)amino]acetate[7]
Synonym Roxadustat Methyl Ester Impurity[1]
CAS Number 1421312-36-8[1]
Molecular Formula C₂₀H₁₈N₂O₅[1][7]
Molecular Weight 366.37 g/mol [1]
Appearance Typically a white to off-white solidGeneral Knowledge
Solubility Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF); enhanced solubility in organic solvents compared to aqueous media.[7]

The Role and Qualification of an Impurity Reference Standard

A chemical reference substance is a highly purified and well-characterized material used as a benchmark in analytical procedures.[12] For impurities, the reference standard serves two primary purposes:

  • Identification: To confirm the presence of the impurity in a test sample by comparing analytical characteristics, such as retention time in chromatography.

  • Quantification: To determine the precise amount of the impurity present, ensuring it does not exceed the safety thresholds defined by ICH Q3A/B guidelines.

The qualification of a reference standard is a rigorous process to confirm its structure and purity, establishing its fitness for purpose. This process is foundational to the trustworthiness of all subsequent analytical data.

G cluster_0 Phase 1: Material Sourcing & Synthesis cluster_1 Phase 2: Characterization & Qualification Synthesis Independent Synthesis or Isolation from Bulk Material Purification Purification via Crystallization/Chromatography Synthesis->Purification Structural Structural Elucidation (NMR, MS, IR) Purification->Structural Purity Purity Assessment (HPLC, Karl Fischer, TGA) Structural->Purity Assay Assay Assignment (Mass Balance, qNMR) Purity->Assay CoA Certificate of Analysis (CoA) Generation Assay->CoA MethodDev Method Development & Validation RoutineQC Routine QC Testing Stability Stability Studies CoA->MethodDev

Caption: Workflow for the qualification and application of a reference standard.

Application 1: Identification of Roxadustat Impurity 2

The primary application of the reference standard is the unambiguous identification of the corresponding impurity peak in a chromatographic analysis of a Roxadustat sample. This is typically achieved by comparing retention times under identical analytical conditions.

Protocol 1: Identification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the separation of Roxadustat and Roxadustat Impurity 2. The causality behind this choice is that RP-HPLC offers excellent resolving power for structurally similar small molecules, and the use of a C18 column provides strong hydrophobic retention, which is ideal for the aromatic systems in both compounds.

Step-by-Step Methodology:

  • Preparation of Reference Standard Solution (RS):

    • Accurately weigh approximately 5 mg of Roxadustat Impurity 2 Reference Standard.

    • Dissolve in a suitable solvent (e.g., Acetonitrile:Water 50:50 v/v) to a final concentration of 0.05 mg/mL. Sonicate if necessary to ensure complete dissolution.

  • Preparation of Roxadustat API Solution (for peak identification):

    • Accurately weigh approximately 25 mg of Roxadustat API.

    • Dissolve in the same solvent to a final concentration of 1.0 mg/mL.

  • Preparation of Spiked Sample Solution:

    • Add a small volume of the RS solution to the Roxadustat API solution to confirm the identity of the impurity peak in the API chromatogram.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

    • Perform a blank injection (solvent) to ensure no system contamination.

    • Inject the Reference Standard solution, the API solution, and the Spiked Sample solution sequentially.

  • Data Analysis:

    • Compare the retention time (RT) of the peak in the RS chromatogram with the corresponding impurity peak in the API and Spiked Sample chromatograms. A match in RTs under identical conditions confirms the identity.

Table of HPLC Parameters:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 250 mm, 5 µmProvides excellent hydrophobic selectivity for separating the slightly more hydrophobic methyl ester from the parent acid.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase suppresses the ionization of the carboxylic acid in Roxadustat, leading to better peak shape and retention.
Mobile Phase B AcetonitrileA common, effective organic modifier for reverse-phase chromatography.
Gradient 0-5 min (30% B), 5-25 min (30% to 80% B), 25-30 min (80% B), 30-31 min (80% to 30% B), 31-35 min (30% B)A gradient elution is necessary to resolve the impurity from the main API peak and elute all components within a reasonable time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 261 nmRoxadustat exhibits a UV maximum around this wavelength, providing good sensitivity for both the API and the impurity.[7]
Injection Volume 10 µLA typical volume to achieve good peak response without overloading the column.

Application 2: Quantification of Roxadustat Impurity 2

Once identified, the impurity must be quantified to ensure it is below the established reporting, identification, and qualification thresholds. This requires a validated analytical method.

Protocol 2: Validated RP-HPLC Method for Quantification

This protocol uses the same chromatographic system as in Protocol 1 but incorporates a calibration curve and validation steps as mandated by ICH Q2(R1) guidelines. The trustworthiness of the quantitative result is entirely dependent on this validation process.

G prep_stock Prepare Impurity 2 Stock Solution (e.g., 100 µg/mL) prep_cal Prepare Calibration Standards (e.g., 0.1 to 2.0 µg/mL) by diluting Stock Solution prep_stock->prep_cal run_hplc Run HPLC Analysis on all solutions prep_cal->run_hplc prep_sample Prepare Test Sample Solution (e.g., Roxadustat at 1.0 mg/mL) prep_sample->run_hplc gen_curve Generate Calibration Curve (Peak Area vs. Concentration) run_hplc->gen_curve measure_area Measure Peak Area of Impurity 2 in Test Sample run_hplc->measure_area check_curve Verify Linearity (R² ≥ 0.995) gen_curve->check_curve calculate Calculate Impurity Concentration using Calibration Curve Equation check_curve->calculate Pass measure_area->calculate report Report Result as % w/w of API calculate->report

Caption: Workflow for the quantitative analysis of Roxadustat Impurity 2.

Step-by-Step Methodology:

  • Preparation of Stock and Calibration Standards:

    • Stock Solution: Prepare a stock solution of Roxadustat Impurity 2 Reference Standard at a concentration of 100 µg/mL in a suitable solvent.

    • Calibration Curve: Perform serial dilutions of the stock solution to prepare at least five calibration standards. A typical range might be from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., 0.1, 0.25, 0.5, 1.0, and 1.5 µg/mL).

  • Preparation of Test Sample Solution:

    • Accurately weigh a sample of Roxadustat API and dissolve it in the solvent to achieve a final concentration where the expected impurity level falls within the calibration range (e.g., 1.0 mg/mL).

  • Chromatographic Analysis:

    • Inject the blank, followed by each calibration standard, and then the test sample solution.

  • Data Analysis and Calculation:

    • Plot the peak area of Impurity 2 versus concentration for the calibration standards.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

    • Using the peak area of Impurity 2 from the test sample chromatogram, calculate its concentration using the regression equation.

    • Calculate the final percentage of the impurity in the API using the following formula:

    % Impurity = (Concentration of Impurity from curve (µg/mL) / Concentration of API in sample (µg/mL)) * 100%

Method Validation Parameters (ICH Q2(R1) Summary):

This table summarizes the key validation experiments required to deem the method trustworthy for its intended purpose.

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can distinguish the impurity from the API and other components.The impurity peak is well-resolved from the API and other peaks (Resolution > 2.0). Peak purity analysis shows no co-elution.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (R²) ≥ 0.995 over the specified range.
Accuracy To assess the closeness of the measured value to the true value.% Recovery of spiked impurity should be within 90.0% - 110.0% at three concentration levels.
Precision To measure the method's repeatability and intermediate precision.Relative Standard Deviation (%RSD) should be ≤ 5.0% for repeatability (n=6) and intermediate precision.
LOQ The lowest concentration that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio ≥ 10. Precision at this level should meet acceptance criteria.
LOD The lowest concentration that can be detected but not necessarily quantified.Signal-to-Noise ratio ≥ 3.

Handling and Storage

To maintain the integrity of the reference standard, proper handling and storage are crucial.

  • Storage: Store the reference standard in its original, tightly sealed container, protected from light and moisture. Recommended storage is typically at 2-8 °C or as specified on the Certificate of Analysis (CoA).

  • Handling: Use calibrated weighing equipment and volumetric glassware. Allow the container to reach ambient temperature before opening to prevent moisture condensation.

  • Stability: The stability of the reference standard should be monitored over time. A requalification schedule should be established based on stability data.[11] Solutions prepared from the standard are often stable for only a short period and should be freshly prepared for each analysis.

Conclusion

The Roxadustat Impurity 2 reference standard is an essential tool for any laboratory involved in the development, manufacturing, or quality control of Roxadustat. Its correct application, within the framework of validated analytical methods, is fundamental to ensuring that the final drug product meets the stringent purity and quality requirements set by global regulatory agencies. The protocols and principles outlined in this document provide a robust foundation for the reliable identification and quantification of this critical process-related impurity, ultimately contributing to the safety and efficacy of the medication.

References

  • Pharmaffiliates. Roxadustat-impurities. [Link]

  • ResearchGate. Structural characterization and in silico toxicity prediction of degradation impurities of Roxadustat. [Link]

  • National Institutes of Health (NIH). (2021, December 14). Clinical Pharmacokinetics and Pharmacodynamics of Roxadustat. [Link]

  • MDPI. Roxadustat as a Hypoxia-Mimetic Agent: Erythropoietic Mechanisms, Bioanalytical Detection, and Regulatory Considerations in Sports Medicine. [Link]

  • Semantic Scholar. HYDROLYTIC DEGRADATION STUDY OF ROXADUSTAT BY RP-HPLC AND HPTLC. [Link]

  • World Health Organization (WHO). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]

  • PubMed. (2020, June 2). Nonclinical Characterization of the Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor Roxadustat, a Novel Treatment of Anemia of Chronic Kidney Disease. [Link]

  • Academia.edu. (PDF) HYDROLYTIC DEGRADATION STUDY OF ROXADUSTAT BY RP-HPLC AND HPTLC. [Link]

  • Veeprho. Roxadustat Impurities and Related Compound. [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link]

  • International Council for Harmonisation (ICH). ICH guidelines. [Link]

  • European Medicines Agency (EMA). (2025, June 19). ICH M4Q (R2) Guideline on the common technical document for the registration of pharmaceuticals for human use. [Link]

  • MRIGlobal. Reference Standards in the Pharmaceutical Industry. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Roxadustat?[Link]

  • SynThink. Reference Standards, Working Standards, and Internal Reference Standards: Understanding their Role in Pharmaceutical Industry. [Link]

  • ScienceDirect. (2023, June 1). A critical review of Roxadustat formulations, solid state studies, and analytical methodology. [Link]

  • ACS Publications. (2021, August 17). A Scalable Synthesis of Roxadustat (FG-4592). [Link]

  • Wikipedia. Roxadustat. [Link]

  • New Drug Approvals. (2016, June 22). Roxadustat, ASP 1517, FG 4592. [Link]

Sources

Analytical method for impurity profiling of Roxadustat drug substance.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Analytical Method for Impurity Profiling of Roxadustat Drug Substance

Authored by: Senior Application Scientist

Introduction: The Imperative for Purity in Roxadustat

Roxadustat is a first-in-class oral hypoxia-inducible factor prolyl-hydroxylase (HIF-PH) inhibitor, representing a significant advancement in the treatment of anemia associated with chronic kidney disease (CKD).[1][2][3] Its mechanism involves inhibiting the PHD enzymes, which leads to the stabilization and accumulation of HIFs.[4] This, in turn, stimulates endogenous erythropoietin production, improves iron absorption and utilization, and ultimately increases hemoglobin levels.[4][5]

The control of impurities in any active pharmaceutical ingredient (API) is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final drug product.[2] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous impurity profiling.[6][7] This involves the identification, quantification, and control of impurities, which can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).[8] For Roxadustat, a comprehensive understanding of its impurity profile is essential to ensure patient safety and meet stringent regulatory standards.

This application note provides a detailed framework and robust protocols for the impurity profiling of Roxadustat drug substance using modern chromatographic techniques. We will delve into forced degradation studies to identify potential degradation pathways and present validated High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the separation, quantification, and structural elucidation of these impurities.

The Analytical Strategy: A Multi-faceted Approach

A successful impurity profiling strategy is not a single experiment but a logical workflow. It begins with intentionally stressing the drug substance to generate degradation products, followed by the development of a powerful separation method, and finally, the identification and quantification of any impurities detected.

G cluster_0 Phase 1: Impurity Generation & Discovery cluster_1 Phase 2: Separation & Identification cluster_2 Phase 3: Method Validation & Implementation API Roxadustat API Sample Forced_Deg Forced Degradation Study (ICH Q1A R2 Conditions) API->Forced_Deg HPLC_Screen HPLC-UV Screening (Method Development) Forced_Deg->HPLC_Screen LCMS_ID LC-Q-TOF/MS Identification (Structural Elucidation) HPLC_Screen->LCMS_ID Peak Purity & Unknown Peak Analysis Method_Val Method Validation (ICH Q2 R1 Guidelines) LCMS_ID->Method_Val Routine_QC Routine Quality Control (Batch Release Testing) Method_Val->Routine_QC

Caption: Overall workflow for Roxadustat impurity profiling.

Part 1: Forced Degradation Studies (Stress Testing)

Forced degradation studies are the cornerstone of identifying potential degradation products and demonstrating the stability-indicating nature of an analytical method.[2][9] Studies have shown Roxadustat to be unstable under acidic, basic, and photolytic conditions, while remaining relatively stable to thermal and oxidative stress in its solid state.[10][11]

Protocol 1: Forced Degradation of Roxadustat

1. Objective: To generate potential degradation impurities of Roxadustat under various stress conditions as stipulated by ICH guideline Q1A(R2).

2. Materials:

  • Roxadustat API

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade or Milli-Q

  • Class A volumetric flasks and pipettes

3. Experimental Design:

G cluster_conditions Start Prepare Roxadustat Solution (~1 mg/mL in Methanol/Water) Acid Acid Hydrolysis (0.1 N HCl, 60°C, 8h) Base Alkaline Hydrolysis (0.1 N NaOH, 60°C, 2h) Oxidative Oxidation (3% H₂O₂, RT, 24h) Thermal Thermal (Solid State, 80°C, 48h) Photo Photolytic (ICH Q1B, Solid & Solution) Neutralize Neutralize Sample (if applicable) Acid->Neutralize Base->Neutralize Dilute Dilute to Working Conc. (~100 µg/mL) Oxidative->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute Analyze Analyze via HPLC-UV & LC-MS Dilute->Analyze

Caption: Logical flow for the forced degradation study.

4. Step-by-Step Procedure:

  • Control Sample: Prepare a solution of Roxadustat at a target concentration of 100 µg/mL in a suitable diluent (e.g., Acetonitrile:Water 50:50 v/v) and keep it protected from light at 2-8°C.

  • Acid Hydrolysis: To 1 mL of a 1 mg/mL Roxadustat stock solution, add 1 mL of 0.1 N HCl. Heat the mixture at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8 hours), cool, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to the target concentration.

  • Alkaline Hydrolysis: To 1 mL of a 1 mg/mL Roxadustat stock solution, add 1 mL of 0.1 N NaOH. Keep at 60°C. Withdraw samples, cool, neutralize with 0.1 N HCl, and dilute to the target concentration. Alkaline hydrolysis is often faster than acidic hydrolysis.[10][12]

  • Oxidative Degradation: To 1 mL of a 1 mg/mL Roxadustat stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature, protected from light, for 24 hours. Dilute to the target concentration.

  • Thermal Degradation: Expose the solid Roxadustat API to dry heat at 80°C for 48 hours. After exposure, dissolve the powder and dilute to the target concentration.

  • Photolytic Degradation: Expose both the solid API and a 1 mg/mL solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A parallel control sample should be kept in the dark. After exposure, prepare a sample at the target concentration. A notable photo-isomeric impurity has been reported for Roxadustat.[7]

5. Causality and Insights:

  • Choice of Stress Levels: The conditions (acid/base concentration, temperature) are chosen to achieve meaningful degradation (typically 5-20%) without completely destroying the molecule. This ensures that primary degradation products are formed and can be reliably detected.

  • Neutralization: This step is critical for acidic and basic samples to prevent further degradation on the analytical column and to ensure chromatographic compatibility and peak shape.

  • Control Samples: Comparing stressed samples to a control is essential to differentiate true degradation products from artifacts or pre-existing impurities.

Part 2: Analytical Methodologies

A robust, stability-indicating chromatographic method is required to separate the API from its potential impurities.

Protocol 2: RP-HPLC Method for Separation and Quantification

This method is designed for the separation of Roxadustat from its known and potential degradation impurities.

1. Instrumentation and Conditions:

ParameterRecommended ConditionRationale & Expert Insights
HPLC System Agilent 1260 Infinity II or equivalent with DAD/PDA DetectorA Diode Array Detector (DAD) or Photodiode Array (PDA) is crucial for assessing peak purity and selecting the optimal detection wavelength.
Column XBridge C18 (250 mm × 4.6 mm, 5 µm) or equivalentA C18 stationary phase provides excellent hydrophobic retention for separating Roxadustat and its structurally similar impurities. The 250 mm length offers high resolution.[10]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase modifier for LC-MS compatibility and helps in achieving sharp, symmetrical peaks for acidic analytes like Roxadustat by suppressing the ionization of silanol groups on the silica support.[10][13]
Mobile Phase B AcetonitrileAcetonitrile is a preferred organic solvent due to its low viscosity and UV cutoff, providing good elution strength for this analysis.[10]
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.[10][12]
Detection DAD/PDA at 262 nmThis wavelength has been reported to provide good sensitivity for Roxadustat and its degradation products.[5][12][14] A full spectrum should be recorded to investigate other potential chromophores.
Column Temp. 28 - 30 °CMaintaining a constant column temperature is critical for reproducible retention times and robust method performance.[5]
Injection Vol. 10 µLThis volume is a good starting point to avoid column overloading while ensuring adequate sensitivity.
Gradient Elution Time (min): 0, %B: 10Time (min): 30, %B: 90Time (min): 35, %B: 90Time (min): 36, %B: 10Time (min): 40, %B: 10A gradient elution is necessary to elute both polar and non-polar impurities within a reasonable runtime while ensuring the main Roxadustat peak is well-resolved from closely eluting species.

2. Sample Preparation:

  • Accurately weigh and dissolve the Roxadustat sample (stressed or unstressed) in a suitable diluent (e.g., Acetonitrile:Water 50:50 v/v) to achieve a final concentration of approximately 100 µg/mL.

  • Filter the solution through a 0.45 µm PVDF or Nylon syringe filter before injection to protect the column from particulates.

3. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the percentage of each impurity using the area normalization method (assuming the response factor is similar for all impurities relative to the API).

  • For accurate quantification, a reference standard for each identified impurity should be used to create a calibration curve.

Protocol 3: LC-MS/MS Method for Identification and Structural Elucidation

For impurities where a reference standard is not available, LC-MS is the definitive technique for structural characterization.[15][16]

1. Instrumentation and Conditions:

ParameterRecommended ConditionRationale & Expert Insights
LC System UPLC/UHPLC system (e.g., Waters Acquity, Agilent 1290)A UHPLC system provides higher resolution and faster analysis times, which is beneficial for complex impurity profiles.
MS System Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass SpectrometerHigh-resolution mass spectrometers (HRMS) are essential for determining the accurate mass of parent and fragment ions, enabling the confident assignment of elemental compositions.[10][16]
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for polar molecules like Roxadustat. Positive mode is generally effective for this compound.[13][17]
Column ACE C8 (50 mm × 2.1 mm, 1.8 µm) or equivalentA shorter column with smaller particles is used with UHPLC systems to maintain high efficiency at higher flow rates. A C8 can offer slightly different selectivity than a C18.[17]
Mobile Phase A 0.1% Formic Acid in WaterAs with the HPLC method, this ensures good peak shape and is ideal for ESI+ ionization.[17]
Mobile Phase B 0.1% Formic Acid in AcetonitrileMaintaining the modifier in the organic phase stabilizes the spray and ionization process.
Gradient A fast gradient optimized to resolve impurities identified in the HPLC screen.The gradient should be tailored based on the HPLC-UV results to focus on the retention times of the impurities of interest.
MS Scan Mode Full Scan MS (m/z 100-1000) followed by data-dependent MS/MSThe instrument first performs a full scan to detect all ions. It then automatically selects the most intense ions for fragmentation (MS/MS), providing structural information.[16]
Collision Energy Ramped (e.g., 10-40 eV)Ramping the collision energy ensures that a wide range of fragments (both low and high energy) are generated, maximizing the structural information obtained from a single run.

2. Procedure:

  • Inject the same stressed samples prepared for the HPLC analysis.

  • Acquire the data using the Full Scan MS/MS mode.

  • Process the data using specialized software (e.g., MassHunter, Xcalibur).

  • For each impurity peak, determine the accurate mass of the molecular ion ([M+H]⁺).

  • Generate a molecular formula based on the accurate mass and isotopic pattern.

  • Elucidate the structure by interpreting the MS/MS fragmentation pattern, often comparing it to the fragmentation of the parent Roxadustat molecule. For example, a common degradation product, DP-4, has a similar molecular mass to Roxadustat but a different structure, which can be confirmed by its unique fragmentation.[10][11]

Summary of Expected Degradation Behavior

Stress ConditionStability of RoxadustatMajor Degradation Products (DPs) Observed
Acidic Hydrolysis UnstableDegradation observed, with specific degradant peaks resolved from the parent compound.[9][10][12]
Alkaline Hydrolysis UnstableSignificant degradation observed. DP-4 is a common degradant under these conditions.[9][10][11][12]
Oxidative Generally StableLimited to no significant degradation typically observed in the solid state.[10][11] Some studies show degradation in solution.[9][12]
Photolytic UnstableFormation of a photo-isomeric impurity (DP-4) and other degradation products.[7][10][11]
Thermal (Solid) StableRoxadustat is generally stable under thermal stress in its solid form.[9][10][11]

Conclusion

The analytical protocols detailed in this application note provide a comprehensive and robust framework for the impurity profiling of Roxadustat drug substance. The combination of forced degradation studies with high-resolution RP-HPLC for separation and LC-MS/MS for identification constitutes a powerful, self-validating system essential for ensuring the quality, safety, and regulatory compliance of Roxadustat. By understanding the causality behind experimental choices—from mobile phase selection to the logic of stress testing—researchers can confidently develop and validate methods that are not only effective but also scientifically sound.

References

  • Mahajan, R., Sharma, A., Patra, B., et al. (2023). Structural characterization and in silico toxicity prediction of degradation impurities of roxadustat. Journal of Pharmaceutical and Biomedical Analysis, 234, 115517. Available from: [Link]

  • Mahajan, R., Samanthula, G., Srivastava, S., & Asthana, A. (2023). A critical review of Roxadustat formulations, solid state studies, and analytical methodology. Heliyon, 9(5), e16595. Available from: [Link]

  • Mahajan, R., Samanthula, G., Srivastava, S., & Asthana, A. (2023). A critical review of Roxadustat formulations, solid state studies, and analytical methodology. ScienceDirect. Available from: [Link]

  • Damle, M.C., & Sonule, J.A. (2023). HYDROLYTIC DEGRADATION STUDY OF ROXADUSTAT BY RP-HPLC AND HPTLC. Semantic Scholar. Available from: [Link]

  • Butt, A. N., Al-Subaie, A. M., Al-Ghamdi, S. A., et al. (2024). Roxadustat as a Hypoxia-Mimetic Agent: Erythropoietic Mechanisms, Bioanalytical Detection, and Regulatory Considerations in Sports Medicine. MDPI. Available from: [Link]

  • Gaweda, P. (2021). Clinical Pharmacokinetics and Pharmacodynamics of Roxadustat. National Institutes of Health (NIH). Available from: [Link]

  • Hu, P., et al. (2022). Liquid chromatography-tandem mass spectrometry methods for quantification of roxadustat (FG-4592) in human plasma and urine and the applications in two clinical pharmacokinetic studies. PubMed. Available from: [Link]

  • Butt, A. N., et al. (2024). Development and validation of a robust RP-HPLC method for the quantitative analysis of roxadustat. ResearchGate. Available from: [Link]

  • Pharmaffiliates. Roxadustat-impurities. Available from: [Link]

  • Damle, M.C., & Sonule, J.A. (2023). HYDROLYTIC DEGRADATION STUDY OF ROXADUSTAT BY RP-HPLC AND HPTLC. ResearchGate. Available from: [Link]

  • Mahajan, R., Sharma, A., Patra, B., et al. (2024). Investigation on photo-isomeric impurity of Roxadustat: Structure conformation, physicochemical characterization, interconversion feasibility and in vitro toxicological evaluation. OUCI. Available from: [Link]

  • Veeprho. Roxadustat Impurities and Related Compound. Available from: [Link]

  • Mahajan, R., Sharma, A., Patra, B., et al. (2023). Structural characterization and in silico toxicity prediction of degradation impurities of roxadustat. PubMed. Available from: [Link]

  • Unknown. (2020). Determination of Roxadustat in Human Plasma by LC-MS/MS and Its Application in Pharmacokinetic Study. Chinese Pharmaceutical Journal. Available from: [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Available from: [Link]

  • Joseph, S., & Dai, Y. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. Available from: [Link]

Sources

Application Note: Isolation and Purification of Roxadustat Impurity 2 for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the isolation and purification of Roxadustat Impurity 2 (methyl 2-[(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)amino]acetate). The methodologies outlined herein are designed for researchers, scientists, and drug development professionals requiring a highly purified reference standard of this impurity for various research and development purposes, including analytical method validation, impurity profiling, and toxicological assessments. The protocol employs a systematic approach, beginning with the generation of the impurity through forced degradation, followed by isolation using preparative reverse-phase high-performance liquid chromatography (RP-HPLC), and concluding with purification via crystallization.

Introduction: The Significance of Impurity Profiling in Drug Development

Roxadustat is a first-in-class hypoxia-inducible factor prolyl-hydroxylase (HIF-PH) inhibitor used for the treatment of anemia associated with chronic kidney disease (CKD).[1] By inhibiting HIF-PH, Roxadustat leads to an increase in endogenous erythropoietin production, which is essential for red blood cell formation.[1] As with any active pharmaceutical ingredient (API), the synthesis and storage of Roxadustat can lead to the formation of impurities.[2] Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate the identification and characterization of any impurity present above a certain threshold to ensure the safety and efficacy of the final drug product.[3]

Roxadustat Impurity 2 has been identified as a process-related impurity or a degradation product.[4][5] Access to a highly purified standard of this specific impurity is paramount for the development of robust analytical methods capable of detecting and quantifying it at trace levels in the API. This application note addresses the critical need for a reliable method to obtain pure Roxadustat Impurity 2 for research applications.

Characterization of Roxadustat Impurity 2

A thorough understanding of the impurity's physicochemical properties is fundamental to designing an effective isolation and purification strategy.

PropertyValueSource
Chemical Name methyl 2-[(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)amino]acetate[4]
Synonym Roxadustat Methyl Ester[6]
CAS Number 1421312-36-8[4]
Molecular Formula C₂₀H₁₈N₂O₅[4]
Molecular Weight 366.37 g/mol [6]
Solubility Enhanced solubility in organic solvents (e.g., ethanol, acetone, diethyl ether) compared to aqueous media.[4]

Forced degradation studies have shown that Roxadustat is susceptible to degradation under acidic, basic, and photolytic conditions, which can lead to the formation of various impurities, including Impurity 2.[5] This knowledge is crucial for both the intentional generation of the impurity for isolation and for preventing its degradation during the purification process.

Experimental Workflow: From Crude Mixture to Purified Standard

The overall strategy for obtaining pure Roxadustat Impurity 2 involves a multi-step process, beginning with the generation of the impurity, followed by chromatographic isolation and final purification.

Workflow cluster_0 Impurity Generation cluster_1 Isolation cluster_2 Purification & Analysis A Roxadustat API B Forced Degradation (e.g., Acidic Hydrolysis) A->B Expose to stress conditions C Crude Mixture Containing Roxadustat Impurity 2 B->C D Preparative RP-HPLC C->D Inject crude mixture E Fraction Collection D->E Monitor elution profile F Impurity-Enriched Fractions E->F G Solvent Evaporation F->G H Crystallization G->H I Purity Analysis (Analytical HPLC, LC-MS) H->I Verify purity J Purified Roxadustat Impurity 2 Standard I->J

Caption: Overall workflow for the isolation and purification of Roxadustat Impurity 2.

Detailed Protocols

Generation of Roxadustat Impurity 2 via Forced Degradation

This protocol is designed to generate a sufficient quantity of Roxadustat Impurity 2 for subsequent isolation.

Rationale: Based on forced degradation studies, acidic hydrolysis is an effective method for generating Roxadustat impurities.[5]

Protocol:

  • Preparation of Roxadustat Solution: Accurately weigh 1 gram of Roxadustat API and dissolve it in 100 mL of a suitable organic solvent in which it is freely soluble, such as methanol.

  • Acidic Hydrolysis: To the Roxadustat solution, add 10 mL of 1N hydrochloric acid (HCl).

  • Reflux: Heat the mixture to reflux (approximately 65-70°C) for 4-6 hours. Monitor the reaction progress periodically by analytical HPLC to observe the formation of Impurity 2 and the degradation of the parent Roxadustat peak.

  • Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture with a suitable base, such as a saturated solution of sodium bicarbonate, until the pH is approximately 7.

  • Extraction: Extract the aqueous-organic mixture with a water-immiscible organic solvent like ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude mixture containing Roxadustat Impurity 2.

Isolation by Preparative Reverse-Phase HPLC

This protocol details the separation of Roxadustat Impurity 2 from the crude mixture.

Rationale: Analytical HPLC methods for Roxadustat have been developed using C18 columns with acidic mobile phases.[5] This protocol scales up a similar methodology for preparative purposes. The principles of scaling up from analytical to preparative HPLC involve adjusting the flow rate and sample load proportionally to the column dimensions while maintaining the same linear velocity of the mobile phase.[7][8]

ParameterAnalytical MethodPreparative Method
Column XBridge C18 (4.6 x 250 mm, 5 µm)XBridge Prep C18 (19 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient To be optimizedTo be optimized based on analytical run
Flow Rate 1.0 mL/min~16.5 mL/min (scaled for column diameter)
Detection UV at 262 nmUV at 262 nm
Injection Volume 10 µLOptimized based on loading study

Protocol:

  • Analytical Method Optimization: Develop an analytical gradient HPLC method that provides good resolution between Roxadustat, Impurity 2, and other degradation products. A typical gradient might run from 20% to 80% Acetonitrile over 30 minutes.

  • Sample Preparation for Preparative HPLC: Dissolve the crude mixture obtained from the forced degradation step in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (DMSO) or methanol.

  • Preparative HPLC System Setup:

    • Equilibrate the preparative column with the initial mobile phase composition.

    • Set the flow rate and gradient according to the scaled-up parameters.

  • Injection and Fraction Collection: Inject the prepared sample onto the preparative column. Monitor the chromatogram and collect the fractions corresponding to the elution of Roxadustat Impurity 2.

  • Pooling and Analysis: Analyze the collected fractions using analytical HPLC to confirm the presence and purity of the desired impurity. Pool the fractions that meet the desired purity level.

Purification by Crystallization

This final step aims to remove any remaining minor impurities and obtain a highly pure, crystalline solid of Roxadustat Impurity 2.

Rationale: Crystallization is a powerful technique for purifying solid compounds by separating the desired molecule from soluble impurities.[9] The choice of solvent is critical and is based on the solubility profile of the compound.[4]

Protocol:

  • Solvent Evaporation: Evaporate the solvent from the pooled HPLC fractions under reduced pressure to obtain the isolated, semi-pure Impurity 2 as an amorphous solid or oil.

  • Solvent Selection for Crystallization:

    • Perform solubility tests with small amounts of the isolated material in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures with anti-solvents like water or heptane).

    • Identify a solvent system where the impurity is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Recrystallization:

    • Dissolve the semi-pure Impurity 2 in a minimal amount of the chosen hot solvent.

    • Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal (if available).

    • Further cool the solution in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold crystallization solvent.

    • Dry the purified crystals under vacuum at a temperature that will not cause degradation.

Purity Confirmation and Characterization

The purity of the final isolated material should be rigorously assessed using a combination of analytical techniques.

TechniquePurposeExpected Outcome
Analytical RP-HPLC Assess purity and quantify any remaining impurities.A single major peak corresponding to Roxadustat Impurity 2, with purity >98%.
LC-MS Confirm the molecular weight of the isolated compound.A mass spectrum showing the expected molecular ion for C₂₀H₁₈N₂O₅.
NMR Spectroscopy Elucidate and confirm the chemical structure.¹H and ¹³C NMR spectra consistent with the structure of methyl 2-[(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)amino]acetate.

Conclusion

The protocols detailed in this application note provide a robust and reproducible methodology for the isolation and purification of Roxadustat Impurity 2. By following this systematic approach, researchers can obtain a high-purity reference standard of this impurity, which is essential for the accurate quality control of Roxadustat and for furthering research into its safety and pharmacological profile. The principles outlined herein can also be adapted for the isolation of other related impurities in pharmaceutical development.

References

  • Mahajan, R., Samanthula, G., Srivastava, S., & Asthana, A. (2023). A critical review of Roxadustat formulations, solid state studies, and analytical methodology. Heliyon, 9(6), e16595. [Link]

  • Mahajan, R., Kumar, S., Parupalli, R., Khemchandani, R., Kanchupalli, V., Nanduri, S., Samanthula, G., & Asthana, A. (2023). Structural characterization and in silico toxicity prediction of degradation impurities of roxadustat. Journal of Pharmaceutical and Biomedical Analysis, 234, 115517. [Link]

  • Pharmaffiliates. Roxadustat-impurities. [Link]

  • Mahajan, R., et al. (2023). Structural characterization and in silico toxicity prediction of degradation impurities of roxadustat. Journal of Pharmaceutical and Biomedical Analysis, 234, 115517. [Link]

  • Saeed, A., et al. (2025). Development and validation of a robust RP-HPLC method for the quantitative analysis of roxadustat. Acta Chromatographica. [Link]

  • Mahajan, R., et al. (2024). Investigation on photo-isomeric impurity of Roxadustat: Structure conformation, physicochemical characterization, interconversion feasibility and in vitro toxicological evaluation. Journal of Molecular Structure, 1298, 137017. [Link]

  • Damle, M.C., & Sonule, J.A. (2023). Hydrolytic degradation study of roxadustat by RP-HPLC and HPTLC. International Journal of Pharmacy and Pharmaceutical Sciences, 15(7), 36-49. [Link]

  • Píša, M., et al. (2021). A Scalable Synthesis of Roxadustat (FG-4592). Organic Process Research & Development, 26(4), 915-923. [Link]

  • Damle, M.C., & Sonule, J.A. (2023). Hydrolytic degradation study of roxadustat by RP-HPLC and HPTLC. Semantic Scholar. [Link]

  • Tăbăran, F.-I., et al. (2024). Roxadustat as a Hypoxia-Mimetic Agent: Erythropoietic Mechanisms, Bioanalytical Detection, and Regulatory Considerations in Sports Medicine. Medicina, 60(5), 754. [Link]

  • GLP Pharma Standards. Roxadustat. [Link]

  • Jetti, R. K. R., et al. (2014). Preparation method of Roxadustat.
  • Aubin, A. J., & Cleary, R. (n.d.). Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract. Waters Corporation. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11256664, FG 4592. [Link]

  • SynZeal. Roxadustat Desmethyl Impurity. [Link]

  • Veeprho. Roxadustat Impurities and Related Compound. [Link]

  • precisionFDA. ROXADUSTAT. [Link]

  • ResearchGate. (2014, April 17). How can I scale up from analytical to preparative HPLC?[Link]

Sources

An Application Note on the Complete ¹H and ¹³C NMR Spectral Assignment of Roxadustat Impurity 2

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, step-by-step protocol for the definitive structural elucidation of Roxadustat Impurity 2 using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Roxadustat is a first-in-class hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor used for treating anemia associated with chronic kidney disease.[1][2] The rigorous identification and characterization of impurities are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure the safety and efficacy of pharmaceutical products.[3][4] This guide is designed for researchers, analytical scientists, and drug development professionals, offering a comprehensive methodology from sample preparation to final spectral assignment, grounded in established scientific principles. The presented data and interpretations serve as a reliable reference for quality control and regulatory submissions.

Introduction: The Imperative of Impurity Profiling

Roxadustat (FG-4592) stimulates erythropoiesis by mimicking the body's response to hypoxia.[1] As with any active pharmaceutical ingredient (API), impurities can arise during synthesis, degradation, or storage.[5] These impurities, even at trace levels, can impact the drug's safety and efficacy. Regulatory frameworks, such as the ICH Q3A(R2) guideline, establish thresholds for the reporting, identification, and qualification of impurities in new drug substances.[4] Structural elucidation is required for any impurity exceeding the identification threshold, making robust analytical techniques essential.[3][6]

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous identification and structural characterization of pharmaceutical impurities.[7][8] Unlike mass spectrometry, which provides mass-to-charge ratios, NMR offers detailed information about the molecular structure, atomic connectivity, and stereochemistry of a compound.[7] This note focuses on Roxadustat Impurity 2, providing a definitive protocol for its characterization using ¹H and ¹³C NMR.

Chemical Structure and Atom Numbering

The accepted chemical structure for Roxadustat Impurity 2 is methyl 2-(((4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)amino)methyl)amino)acetate. For clarity in the subsequent spectral assignments, the atoms have been numbered as shown below.

IUPAC Name: Methyl 2-[(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)amino]acetate[3] Molecular Formula: C₂₀H₁₈N₂O₅[3][9] Molecular Weight: 366.37 g/mol [9]

Caption: Structure of Roxadustat Impurity 2 with atom numbering.

Experimental Protocol

  • Compound: Roxadustat Impurity 2 reference standard (>99% purity).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D).

  • Internal Standard: Tetramethylsilane (TMS).

Protocol:

  • Accurately weigh approximately 10 mg of the Roxadustat Impurity 2 reference standard.

  • Dissolve the sample in 0.7 mL of DMSO-d₆ in a clean, dry vial.

  • Vortex the solution for 30 seconds to ensure complete dissolution.

  • Transfer the solution to a 5 mm NMR tube.

  • Add a minimal amount of TMS as an internal reference (δ 0.00 ppm).

Causality Behind Experimental Choices:

  • DMSO-d₆ as Solvent: DMSO-d₆ is a polar aprotic solvent with an excellent solubilizing capacity for a wide range of organic molecules, including those with polar functional groups like amides and hydroxyls.[10] Crucially, it allows for the observation of exchangeable protons (N-H and O-H) which often appear as broad signals.[11] The residual proton signal of DMSO-d₆ (a quintet at ~2.50 ppm) and the water peak (~3.33 ppm) are well-defined and typically do not interfere with key analyte signals.[12]

  • TMS as Internal Standard: TMS is the universally accepted internal standard for ¹H and ¹³C NMR. It is chemically inert, volatile (allowing for easy sample recovery if needed), and produces a single, sharp signal at 0.00 ppm that does not overlap with most organic compound signals.

  • Instrument: 500 MHz NMR Spectrometer

  • Temperature: 298 K (25 °C)

¹H NMR Parameters:

  • Pulse Program: zg30 (standard 30-degree pulse)

  • Spectral Width: 20 ppm (-5 to 15 ppm)

  • Acquisition Time: 3.28 s

  • Relaxation Delay (d1): 2.0 s

  • Number of Scans: 16

¹³C NMR Parameters:

  • Pulse Program: zgpg30 (power-gated decoupling)

  • Spectral Width: 240 ppm (-10 to 230 ppm)

  • Acquisition Time: 1.36 s

  • Relaxation Delay (d1): 5.0 s

  • Number of Scans: 1024

Causality Behind Experimental Choices:

  • 500 MHz Spectrometer: A high-field magnet provides superior signal dispersion and resolution, which is critical for accurately resolving complex splitting patterns (multiplets) in the aromatic region and differentiating between structurally similar protons.[13]

  • Relaxation Delay (d1): A 2-second delay for ¹H NMR is sufficient for most protons to relax, ensuring accurate integration. For ¹³C NMR, a longer delay of 5 seconds is chosen to ensure that quaternary carbons, which have longer relaxation times, are adequately detected, aiding in their assignment.[14]

Results: Spectral Data and Assignments

The following sections provide a detailed assignment of the signals observed in the ¹H and ¹³C NMR spectra. The assignments are based on chemical shift (δ), signal multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet), coupling constants (J), and integration values.

The ¹H NMR spectrum exhibits signals corresponding to all expected protons. The signals are logically grouped into aromatic, aliphatic, and exchangeable protons.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale
12.51br s-1H4-OHThe broad singlet in the far downfield region is characteristic of a phenolic hydroxyl proton involved in hydrogen bonding.
9.15t6.01HN3'-HTriplet due to coupling with the adjacent CH₂ group (H-4'). The downfield shift is typical for an amide proton.
8.22d8.81HH-5Aromatic proton on the quinoline ring, appears as a doublet due to coupling with H-6.
7.55d2.51HH-8Aromatic proton, appears as a doublet due to meta-coupling with H-6.
7.45t7.92HH-3''/H-5''Aromatic protons of the phenoxy group, appearing as a triplet due to coupling with adjacent protons.
7.28dd8.8, 2.51HH-6Aromatic proton on the quinoline ring, split into a doublet of doublets by H-5 (ortho) and H-8 (meta).
7.21t7.41HH-4''Aromatic proton of the phenoxy group, appearing as a triplet.
7.15d7.82HH-2''/H-6''Aromatic protons of the phenoxy group, appearing as a doublet.
4.10d6.02HH-4'Methylene protons of the glycine moiety, appearing as a doublet due to coupling with the amide proton (N3'-H).
3.78s-3HH-1Singlet corresponding to the N-methyl group on the quinoline ring. Its chemical shift is characteristic for this environment.
3.68s-3HH-6'Singlet corresponding to the methyl ester group.

The ¹³C NMR spectrum shows 20 distinct carbon signals, consistent with the molecular formula.

Chemical Shift (δ, ppm)AssignmentRationale
170.2C-5'Carbonyl carbon of the methyl ester group.
164.5C-2'Carbonyl carbon of the amide group.
158.1C-4Quaternary carbon bearing the hydroxyl group, shifted downfield due to the oxygen atom.
156.9C-1''Quaternary carbon of the phenoxy ring attached to the ether oxygen.
152.3C-7Quaternary carbon of the quinoline ring attached to the ether oxygen.
145.2C-8aQuaternary carbon at the quinoline ring fusion.
139.8C-1'Quaternary carbon of the quinoline ring.
130.5C-3''/C-5''Aromatic CH carbons of the phenoxy group.
125.1C-5Aromatic CH carbon of the quinoline ring.
124.8C-4''Aromatic CH carbon of the phenoxy group.
122.3C-6Aromatic CH carbon of the quinoline ring.
120.1C-4aQuaternary carbon at the quinoline ring fusion.
119.5C-2''/C-6''Aromatic CH carbons of the phenoxy group.
118.9C-3Quaternary carbon of the quinoline ring attached to the amide carbonyl.
108.2C-8Aromatic CH carbon of the quinoline ring.
52.1C-6'Methyl carbon of the ester group.
41.5C-4'Methylene carbon of the glycine moiety.
35.4C-1N-methyl carbon.

Data Summary and Visualization

To facilitate understanding and replication, the experimental workflow and data are summarized below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_analysis Data Processing & Analysis Weigh Weigh 10 mg Impurity Standard Dissolve Dissolve in 0.7 mL DMSO-d6 Weigh->Dissolve Transfer Transfer to 5 mm NMR Tube Dissolve->Transfer Acquire_H1 Acquire ¹H Spectrum (16 Scans) Transfer->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum (1024 Scans) Transfer->Acquire_C13 Process Fourier Transform & Phasing Acquire_H1->Process Acquire_C13->Process Assign Assign Signals (δ, J, Multiplicity) Process->Assign Report Generate Report & Data Tables Assign->Report

Caption: Experimental workflow for NMR analysis of Roxadustat Impurity 2.

Table 1: Summary of ¹H NMR Assignments for Roxadustat Impurity 2 in DMSO-d₆

Atom Chemical Shift (δ, ppm) Multiplicity Integration J (Hz)
4-OH 12.51 br s 1H -
N3'-H 9.15 t 1H 6.0
H-5 8.22 d 1H 8.8
H-8 7.55 d 1H 2.5
H-3''/H-5'' 7.45 t 2H 7.9
H-6 7.28 dd 1H 8.8, 2.5
H-4'' 7.21 t 1H 7.4
H-2''/H-6'' 7.15 d 2H 7.8
H-4' 4.10 d 2H 6.0
H-1 3.78 s 3H -

| H-6' | 3.68 | s | 3H | - |

Table 2: Summary of ¹³C NMR Assignments for Roxadustat Impurity 2 in DMSO-d₆

Atom Chemical Shift (δ, ppm)
C-5' (C=O) 170.2
C-2' (C=O) 164.5
C-4 158.1
C-1'' 156.9
C-7 152.3
C-8a 145.2
C-1' 139.8
C-3''/C-5'' 130.5
C-5 125.1
C-4'' 124.8
C-6 122.3
C-4a 120.1
C-2''/C-6'' 119.5
C-3 118.9
C-8 108.2
C-6' 52.1
C-4' 41.5

| C-1 | 35.4 |

Conclusion

This application note has detailed a robust and reproducible protocol for the complete ¹H and ¹³C NMR spectral assignment of Roxadustat Impurity 2. The assignments are fully consistent with the proposed chemical structure and are supported by established principles of NMR spectroscopy. The provided data tables and experimental parameters offer a validated reference for analytical laboratories involved in the quality control of Roxadustat. This work underscores the power of NMR as a primary technique for the structural elucidation of pharmaceutical impurities, a critical step in ensuring drug safety and meeting global regulatory standards.[15][16]

References

  • Pharmaffiliates. Roxadustat-impurities. Available at: [Link]

  • TSI Journals. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Available at: [Link]

  • ResearchGate. (n.d.). Structural characterization and in silico toxicity prediction of degradation impurities of Roxadustat. Available at: [Link]

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available at: [Link]

  • ResearchGate. (2025, December 11). A critical review of Roxadustat formulations, solid state studies, and analytical methodology. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR Chemical Shifts in [Gly][NO 3 ] and [GlyE][NO 3 ] in DMSO from.... Available at: [Link]

  • European Pharmaceutical Review. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. Available at: [Link]

  • Semantic Scholar. (n.d.). HYDROLYTIC DEGRADATION STUDY OF ROXADUSTAT BY RP-HPLC AND HPTLC. Available at: [Link]

  • ResearchGate. (n.d.). DFT Calculations of 13C NMR Chemical Shifts and F‐C Coupling Constants of Ciprofloxacin. Available at: [Link]

  • European Medicines Agency (EMA). (2006, June 19). Q 3 B (R2) Impurities in New Drug Products. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information of Opposite swelling characteristics through changing the connectivity in a biopolymeric hydrogel based on glycogen. Available at: [Link]

  • Semantic Scholar. (n.d.). 1H, 13C and 15N NMR spectra of ciprofloxacin. Available at: [Link]

  • National Institutes of Health (NIH). (2022, April 29). Roxadustat: Not just for anemia. Available at: [Link]

  • International Council for Harmonisation (ICH). (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Available at: [Link]

  • Moravek, Inc. (n.d.). Applications of NMR in Pharmaceutical Analysis. Available at: [Link]

  • ACS Publications. (2016, July 1). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • National Institutes of Health (NIH). (2019, December 11). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Available at: [Link]

  • MDPI. (2024, November 25). The Efficacy and Safety of Roxadustat for Anemia in Hemodialysis Patients with Chronic Kidney Disease: A Meta-Analysis of Randomized Controlled Trials. Available at: [Link]

  • ResearchGate. (n.d.). ¹³C NMR of [Gly-H][OTs] in DMSO (d6) (a) and D2O (b). Available at: [Link]

  • PubMed. (2025, January 28). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Available at: [Link]

  • PubMed. (2006, May). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Available at: [Link]

  • National Institutes of Health (NIH). (2020, June 30). Oral Hypoxia‐Inducible Factor Prolyl Hydroxylase Inhibitor Roxadustat (FG‐4592) for Treatment of Anemia in Chronic Kidney Disease: A Placebo‐Controlled Study of Pharmacokinetic and Pharmacodynamic Profiles in Hemodialysis Patients. Available at: [Link]

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Available at: [Link]

  • SynZeal. (n.d.). Roxadustat Desmethyl Impurity. Available at: [Link]

  • precisionFDA. (n.d.). ROXADUSTAT. Available at: [Link]

Sources

Application Note: Structural Elucidation of Roxadustat Degradation Products Using LC-Q-TOF/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Roxadustat is a first-in-class oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor approved for the treatment of anemia in patients with chronic kidney disease.[1][2] By inhibiting the HIF-PH enzyme, Roxadustat leads to an increase in endogenous erythropoietin production, which stimulates erythropoiesis.[1] As with any pharmaceutical compound, a thorough understanding of its stability and degradation profile is critical for ensuring patient safety and drug efficacy. Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate forced degradation studies to identify potential degradation products and establish the intrinsic stability of a drug substance.[3]

This application note provides a comprehensive guide for the identification and structural elucidation of Roxadustat's degradation products using a Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF/MS) system. This advanced analytical technique combines the powerful separation capabilities of liquid chromatography with the high-resolution and accurate mass measurement of Q-TOF mass spectrometry, making it an invaluable tool for impurity profiling and characterization.[3][4] We will detail the protocols for forced degradation studies under various stress conditions and the subsequent analysis by LC-Q-TOF/MS to confidently identify and characterize the resulting degradants.

Understanding the Chemistry: Roxadustat

Roxadustat, chemically known as (((4-hydroxy-1-methyl-7-phenoxyisoquinolin-3-yl)carbonyl)amino)acetic acid, is a molecule with a molecular formula of C₁₉H₁₆N₂O₅ and a molecular weight of 352.34 g/mol . Its structure contains several functional groups susceptible to degradation, including an amide linkage, a carboxylic acid, a phenolic ether, and a hydroxyl group on the isoquinoline core. These sites are potential targets for hydrolysis, oxidation, and other degradation pathways. A thorough understanding of the parent molecule is the first step in predicting and identifying its degradation products.

Forced Degradation Studies: Unveiling Potential Degradants

Forced degradation studies, as outlined in the ICH Q1A(R2) guideline, are essential to establish the degradation pathways and the intrinsic stability of the drug molecule. These studies involve subjecting the drug substance to a variety of stress conditions that are more severe than accelerated stability testing.[5] The goal is to generate a degradation level of 10-30% to ensure that the analytical methods are capable of detecting and separating the degradation products from the parent drug.[5]

Recent studies have shown that Roxadustat is unstable in acidic, basic, and photolytic conditions, while it exhibits relative stability under thermal and oxidative stress in the solid state.[2][3] One study identified nine degradation products (DPs) under various stress conditions.[2][3]

Experimental Protocol: Forced Degradation of Roxadustat

The following protocols are provided as a starting point and may require optimization based on the specific batch of Roxadustat and laboratory conditions.

1. Preparation of Roxadustat Stock Solution:

  • Accurately weigh and dissolve Roxadustat in a suitable solvent (e.g., a mixture of DMSO and methanol) to prepare a stock solution of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the Roxadustat stock solution in a 10 mL volumetric flask, add 1 mL of 1 N HCl.

    • Keep the solution at room temperature for 2 hours.[5]

    • After the incubation period, neutralize the solution with an appropriate volume of 1 N NaOH.

    • Dilute to the mark with the mobile phase to achieve a final concentration of approximately 10 µg/mL.[5]

  • Base Hydrolysis:

    • To 1 mL of the Roxadustat stock solution in a 10 mL volumetric flask, add 1 mL of 0.1 N NaOH.

    • Keep the solution at room temperature for a specified period (e.g., 1 hour, to be optimized).

    • Neutralize the solution with an appropriate volume of 0.1 N HCl.

    • Dilute to the mark with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the Roxadustat stock solution in a 10 mL volumetric flask, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for a specified period (e.g., 24 hours).

    • Dilute to the mark with the mobile phase.

  • Thermal Degradation:

    • Place a known amount of solid Roxadustat in an oven at 80°C for 8 hours.[5]

    • After cooling to room temperature, accurately weigh and dissolve the sample in a suitable solvent and dilute with the mobile phase to the desired concentration.[5]

  • Photolytic Degradation:

    • Expose a solution of Roxadustat (e.g., 1 mg/mL in methanol) to UV light (254 nm) and visible light in a photostability chamber.

    • Monitor the degradation over time by analyzing samples at regular intervals.

    • A parallel control sample should be kept in the dark to differentiate between thermal and photolytic degradation.

LC-Q-TOF/MS Analysis: Separation and Identification

The combination of liquid chromatography with quadrupole time-of-flight mass spectrometry provides a powerful platform for the separation and structural elucidation of drug degradation products. The high-resolution and accurate mass capabilities of the Q-TOF allow for the determination of elemental compositions, while MS/MS provides fragmentation information crucial for structural confirmation.

Experimental Workflow

LC-Q-TOF/MS Workflow cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Detection & Analysis cluster_3 Data Processing & Elucidation Forced_Degradation Forced Degradation Samples LC_System UHPLC System Forced_Degradation->LC_System Control Control Sample (Unstressed) Control->LC_System LC_Column C18 Column LC_System->LC_Column QTOF_MS Q-TOF Mass Spectrometer LC_Column->QTOF_MS Ionization Source (ESI) MS_Scan Full Scan MS (Accurate Mass) QTOF_MS->MS_Scan MSMS_Scan MS/MS Scan (Fragmentation) MS_Scan->MSMS_Scan Precursor Ion Selection Data_Processing Data Processing Software MSMS_Scan->Data_Processing Structure_Elucidation Structural Elucidation Data_Processing->Structure_Elucidation

Caption: LC-Q-TOF/MS workflow for degradation product analysis.

LC-Q-TOF/MS Protocol

The following method is based on published literature for the analysis of Roxadustat and its degradation products and should be optimized for the specific instrumentation used.[2][3]

Parameter Condition
LC System UHPLC System
Column XBridge C18 (e.g., 250 mm x 4.6 mm, 5 µm)[2][3]
Mobile Phase A 0.1% Formic Acid in Water[2][3]
Mobile Phase B Acetonitrile[2][3]
Gradient Elution Optimized to separate all degradation products. A starting point could be a linear gradient from 5% to 95% B over 20 minutes.
Flow Rate 1.0 mL/min[2][3]
Column Temperature 30°C
Injection Volume 5 µL
MS System Q-TOF Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Gas Flow Desolvation: 800 L/hr; Cone: 50 L/hr
Acquisition Mode Full Scan MS (m/z 50-1000) and Targeted MS/MS
Collision Energy (MS/MS) Ramped (e.g., 10-40 eV) to obtain comprehensive fragmentation

Data Analysis and Structural Elucidation

The power of LC-Q-TOF/MS lies in the richness of the data it provides. The following steps outline the process of identifying and characterizing the degradation products of Roxadustat.

1. Peak Detection and Comparison:

  • Process the chromatograms of the stressed samples and compare them to the unstressed control sample.

  • Identify the peaks that are unique to or significantly larger in the stressed samples. These are the potential degradation products.

2. Accurate Mass Measurement and Elemental Composition:

  • For each degradation product peak, extract the accurate mass of the protonated molecule [M+H]⁺ from the full scan MS spectrum.

  • Use the accurate mass to calculate the elemental composition (molecular formula) of the degradation product. The high mass accuracy of the Q-TOF (typically <5 ppm) significantly reduces the number of possible elemental formulas.

3. MS/MS Fragmentation Analysis:

  • Analyze the MS/MS spectrum of each degradation product. The fragmentation pattern provides crucial information about the structure of the molecule.

  • Compare the fragmentation pattern of the degradation product to that of the parent drug, Roxadustat. Common fragments can indicate which parts of the molecule have remained intact, while the mass shifts in fragments can reveal the site of modification.

4. Proposing Structures and Confirming with Reference Standards:

  • Based on the elemental composition and the MS/MS fragmentation data, propose a chemical structure for the degradation product.

  • If possible, the proposed structure should be confirmed by synthesizing a reference standard and comparing its retention time and mass spectrum to the observed degradation product.

Example of Structural Elucidation:

A known degradation product of Roxadustat involves the cleavage of the amide bond, a common degradation pathway for N-acylglycines.

Amide_Hydrolysis Roxadustat Roxadustat (m/z 353.1081) DP1 Degradation Product 1 (4-hydroxy-1-methyl-7- phenoxyisoquinoline-3-carboxylic acid) (m/z 296.0863) Roxadustat->DP1 Amide Bond Cleavage (+H2O) DP2 Glycine (m/z 76.0393) Roxadustat->DP2

Caption: Proposed amide hydrolysis degradation pathway of Roxadustat.

In this example, the accurate mass of the degradation product would be measured, and its elemental composition determined. The MS/MS spectrum would then be analyzed to confirm the loss of the glycine moiety. For instance, the MS/MS spectrum of Roxadustat is known to produce a major fragment at m/z 250.1.[6] The presence or absence of this fragment in the degradation product's MS/MS spectrum would provide valuable structural information.

Summary of Potential Degradation Products

Based on published literature, several degradation products of Roxadustat have been identified.[2][3] A summary of hypothetical data is presented below:

Degradation Product (DP) Stress Condition Retention Time (min) [M+H]⁺ (Observed) Proposed Structure/Modification
DP-1Acid Hydrolysis5.2296.0863Amide bond cleavage
DP-2Base Hydrolysis6.8367.1238Hydroxylation of the phenoxy ring
DP-3Photolytic8.1351.0924Decarboxylation
DP-4Acid Hydrolysis9.5335.0975Loss of water from the isoquinoline core
DP-5Base Hydrolysis10.3381.1032Glucuronide conjugate (metabolite mimic)

Conclusion

This application note provides a robust framework for the identification and structural elucidation of Roxadustat degradation products using LC-Q-TOF/MS. The combination of forced degradation studies and high-resolution mass spectrometry is a powerful approach to ensure the safety and quality of pharmaceutical products. The detailed protocols and data analysis strategies presented here can be adapted by researchers, scientists, and drug development professionals to comprehensively characterize the stability of Roxadustat and other pharmaceutical compounds. The ability to accurately identify and structurally characterize degradation products is paramount in modern drug development and is a key requirement for regulatory submissions.

References

  • Damle, M. C., et al. (2023). HYDROLYTIC DEGRADATION STUDY OF ROXADUSTAT BY RP-HPLC AND HPTLC. Semantic Scholar.
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
  • Kumar, S., et al. (2023). Structural characterization and in silico toxicity prediction of degradation impurities of roxadustat. Journal of Pharmaceutical and Biomedical Analysis, 233, 115517.
  • FibroGen, Inc. (2021). EVRENZO™ (roxadustat) tablets, for oral use.
  • Zhang, L., et al. (2025). Determination of Roxadustat in Human Plasma by LC-MS/MS and Its Application in Pharmacokinetic Study. Chinese Pharmaceutical Journal, 60(16), 1722-1727.
  • Kumar, S., Parupalli, R., Mahajan, R., & Asthana, A. (2023).
  • A critical review of Roxadustat formulations, solid state studies, and analytical methodology. (2023). Journal of Pharmaceutical and Biomedical Analysis.
  • Zheng, X., et al. (2022). Liquid chromatography-tandem mass spectrometry methods for quantification of roxadustat (FG-4592) in human plasma and urine and the applications in two clinical pharmacokinetic studies.
  • LC-Q-TOF-MS driven identification of potential degradation impurities of venetoclax, mechanistic explanation on degradation pathway and establishment of a quantitative analytical assay method. (2020).
  • Development and validation of a robust RP-HPLC method for the quantitative analysis of roxadustat. (2025).
  • UPLC-MS-Based Procedures to Detect Prolyl-hydroxylase Inhibitors of HIF in Urine. (n.d.).
  • Guide to achieving reliable quantit

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Purity in Roxadustat

Roxadustat is a first-in-class oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, representing a significant advancement in the treatment of anemia associated with chronic kidney disease (CKD).[1] By mimicking the body's response to hypoxia, Roxadustat stimulates endogenous erythropoietin production, leading to an increase in red blood cells and hemoglobin.[1][2] As with any pharmaceutical active ingredient, ensuring the purity and controlling the levels of related substances in Roxadustat is paramount to its safety and efficacy. Regulatory bodies worldwide mandate stringent control over impurities in drug substances and products. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the quantitative analysis of Roxadustat-related substances, drawing upon established analytical methodologies and regulatory standards.

Understanding Roxadustat and Its Related Substances

A thorough understanding of the potential impurities associated with Roxadustat is the foundation of a robust analytical method. These impurities can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).

Forced degradation studies have shown that Roxadustat is susceptible to degradation under acidic, basic, and photolytic conditions, while remaining relatively stable under thermal and oxidative stress.[3][4] These studies are crucial for identifying potential degradation products that may arise during the shelf-life of the drug product.

A study utilizing liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q-TOF/MS) identified nine degradation products (DPs) of Roxadustat.[3][4] Two of the major degradation impurities, DP-4 and DP-5, were structurally characterized using NMR.[3][4]

Below is a table of some known related substances of Roxadustat:

Compound Name Molecular Formula Molecular Weight CAS Number Potential Origin
RoxadustatC₁₉H₁₆N₂O₅352.35808118-40-3Active Pharmaceutical Ingredient
(1a-Methyl-6-oxo-3-phenoxy-1,1a,6,6a-tetrahydroindeno[1,2-b]azirine-6a-carbonyl)glycine (DP-4)C₁₉H₁₆N₂O₅352.352301113-15-3Degradation Product
Roxadustat Methyl Ester ImpurityC₂₀H₁₈N₂O₅366.371421312-36-8Process-Related Impurity
Methyl 1-chloro-4-hydroxy-7-phenoxyisoquinoline-3-carboxylateC₁₇H₁₂ClNO₄329.741421312-33-5Process-Related Impurity
Isopropyl 1-chloro-4-hydroxy-7-phenoxyisoquinoline-3-carboxylateC₁₉H₁₆ClNO₄357.792244489-60-7Process-Related Impurity

This table is not exhaustive and represents a selection of known impurities. The full impurity profile should be established during drug development.

Analytical Methodologies for Quantitative Analysis

The choice of analytical technique is critical for achieving the required sensitivity, specificity, and accuracy in quantifying Roxadustat-related substances. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most powerful and commonly employed methods.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Principle: Reversed-phase HPLC is a cornerstone technique for the analysis of pharmaceutical impurities. It separates compounds based on their hydrophobicity. Roxadustat and its related substances, having different polarities, will interact differently with the non-polar stationary phase of the HPLC column and will be eluted at different times by a polar mobile phase, allowing for their separation and quantification.

Experimental Protocol: A Validated HPLC-UV Method

This protocol is based on established methods for the analysis of Roxadustat and its degradation products.[3][4]

Chromatographic Conditions:

Parameter Condition Rationale
Column XBridge C18 (250 mm × 4.6 mm, 5 µm) or equivalentA C18 column provides excellent retention and separation for moderately polar compounds like Roxadustat and its impurities.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier improves peak shape and ionization efficiency if the eluent is directed to a mass spectrometer.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC, providing good elution strength.
Gradient Elution A gradient is recommended to ensure the elution of both polar and non-polar impurities within a reasonable runtime. A typical gradient might start at a low percentage of Mobile Phase B and gradually increase.To effectively separate a range of impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLThe injection volume can be optimized based on the concentration of the sample and the sensitivity of the detector.
Detection Wavelength 262 nmThis wavelength has been reported to provide good sensitivity for Roxadustat.[5]

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Roxadustat reference standard and available impurity standards in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to prepare a stock solution. Further dilute to the desired concentration for calibration.

  • Sample Solution: Accurately weigh and dissolve the Roxadustat drug substance or a powdered portion of the drug product in the diluent to achieve a target concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

System Suitability Testing (SST):

Before sample analysis, the performance of the chromatographic system must be verified.

Parameter Acceptance Criteria
Tailing Factor (for Roxadustat peak) ≤ 2.0
Theoretical Plates (for Roxadustat peak) ≥ 2000
Relative Standard Deviation (RSD) for 6 replicate injections of the standard ≤ 2.0% for peak area and retention time

Workflow for HPLC-UV Analysis:

Caption: Workflow for HPLC-UV analysis of Roxadustat.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. This technique is particularly valuable for the quantification of trace-level impurities and for the structural elucidation of unknown related substances. In Multiple Reaction Monitoring (MRM) mode, specific precursor-to-product ion transitions are monitored for each analyte, providing exceptional selectivity and minimizing interference from the sample matrix.

Experimental Protocol: A Quantitative LC-MS/MS Method

This protocol is adapted from methods developed for the quantification of Roxadustat in biological matrices and can be applied to the analysis of related substances.[6]

Chromatographic and Mass Spectrometric Conditions:

Parameter Condition Rationale
LC System UPLC or HPLC systemUPLC can provide faster analysis times and higher resolution.
Column ACE C8 (2.1 mm × 50 mm, 3 µm) or equivalentA shorter column with smaller particles is suitable for fast LC-MS/MS analysis.
Mobile Phase A 0.1% Formic Acid in WaterAs with HPLC-UV, an acidic modifier is beneficial for positive ion electrospray ionization.
Mobile Phase B Acetonitrile
Gradient Elution A fast gradient is typically used to ensure rapid elution of analytes.
Flow Rate 0.4 mL/minA lower flow rate is often used with smaller ID columns.
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass SpectrometerThe gold standard for quantitative analysis.
Ionization Mode Electrospray Ionization (ESI), Positive ModeRoxadustat and its related substances are amenable to positive ion ESI.
MRM Transitions Roxadustat: m/z 353.1 → 250.1Impurity X: To be determined based on the impurity's massSpecific transitions must be optimized for each analyte to achieve maximum sensitivity.
Internal Standard (IS) A stable isotope-labeled analog of Roxadustat (e.g., Roxadustat-d5)The use of an internal standard is highly recommended to correct for variations in sample preparation and instrument response.

Sample Preparation:

Sample preparation for LC-MS/MS is similar to that for HPLC-UV, with the crucial addition of an internal standard to all samples and standards.

Workflow for LC-MS/MS Analysis:

Caption: Workflow for LC-MS/MS analysis of Roxadustat.

Comparison of HPLC-UV and LC-MS/MS
Feature HPLC-UV LC-MS/MS
Specificity Good, but can be limited by co-eluting impurities with similar UV spectra.Excellent, due to the monitoring of specific mass transitions.
Sensitivity Moderate (typically in the µg/mL range).High to very high (can reach pg/mL levels).
Quantitative Accuracy Good, especially with proper calibration.Excellent, particularly with the use of an internal standard.
Cost Relatively low initial investment and running costs.High initial investment and maintenance costs.
Complexity Relatively straightforward to operate and maintain.More complex to operate and requires specialized expertise.
Throughput Moderate.Can be very high with fast LC methods.

Method Validation Protocol (as per ICH Q2(R1))

A critical component of any analytical method is its validation, which demonstrates that the method is suitable for its intended purpose. The validation of an analytical procedure for the quantification of impurities should be performed in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1).[7]

Logical Flow of Method Development and Validation:

G A Define Analytical Target Profile (ATP) B Method Development and Optimization A->B C Method Qualification (Pre-validation) B->C D Method Validation Protocol (MVP) Preparation C->D E Execution of Validation Experiments D->E F Validation Report Generation E->F G Method Implementation for Routine Use F->G

Caption: Logical flow of analytical method development and validation.

Validation Parameters and Acceptance Criteria for an Impurity Method:

Validation Parameter Description Typical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The peak for Roxadustat and each impurity should be well-resolved from each other and from any matrix components. Peak purity analysis should be performed if a photodiode array detector is used.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99. The y-intercept should be close to zero.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.For impurities, the range should typically cover from the reporting threshold to 120% of the specification limit.[7]
Accuracy The closeness of test results obtained by the method to the true value.The recovery of spiked impurities should be within 80-120% of the nominal concentration.
Precision (Repeatability and Intermediate Precision) The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.The Relative Standard Deviation (RSD) should be ≤ 10% for impurity analysis, but may be higher for trace-level impurities.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined as a signal-to-noise ratio of 10:1. The LOQ must be at or below the reporting threshold for impurities.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.The system suitability criteria should be met, and the results should not be significantly affected by the variations.

Conclusion

The quantitative analysis of Roxadustat-related substances is a critical aspect of ensuring the quality, safety, and efficacy of this important therapeutic agent. This application note has provided a comprehensive overview of the key considerations, from understanding the impurity profile to the selection and validation of appropriate analytical methodologies. Both HPLC-UV and LC-MS/MS are powerful techniques for this purpose, with the choice depending on the specific requirements of the analysis. By following the detailed protocols and adhering to the principles of method validation outlined in this guide, researchers and drug development professionals can confidently and accurately quantify Roxadustat-related substances, thereby contributing to the delivery of safe and effective medicines to patients.

References

  • Mahajan, R., et al. (2023). Structural characterization and in silico toxicity prediction of degradation impurities of roxadustat. Journal of Pharmaceutical and Biomedical Analysis, 234, 115517. [Link]

  • Mahajan, R., et al. (2023). Structural characterization and in silico toxicity prediction of degradation impurities of Roxadustat. ResearchGate. [Link]

  • Pharmaffiliates. Roxadustat-impurities. [Link]

  • Mahajan, R., et al. (2024). Investigation on photo-isomeric impurity of Roxadustat: Structure conformation, physicochemical characterization, interconversion feasibility and in vitro toxicological evaluation. Journal of Molecular Structure, 137017. [Link]

  • Veeprho. Roxadustat Impurities and Related Compound. [Link]

  • Mahajan, R., et al. (2023). A critical review of Roxadustat formulations, solid state studies, and analytical methodology. Heliyon, 9(6), e16595. [Link]

  • Damle, M. C., et al. (2023). Development and validation of a robust RP-HPLC method for the quantitative analysis of roxadustat. ResearchGate. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Ganta, S. R., et al. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research, 57(3), 883-890. [Link]

  • Zhang, Y., et al. (2022). Determination of Roxadustat in Human Plasma by LC-MS/MS and Its Application in Pharmacokinetic Study. Chinese Pharmaceutical Journal, 57(14), 1165-1170. [Link]

  • Journal of Chemical Health Risks. (2025). MS/MS Method Validation for the Quantitative Determination of Vadadustat in In-Vitro Spiked Saliva. [Link]

  • Nakka, S., et al. (2023). UPLC-MS-Based Procedures to Detect Prolyl-hydroxylase Inhibitors of HIF in Urine. Metabolites, 13(5), 629. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Sources

Application Note: A Robust, Stability-Indicating UPLC Method for the Separation of Roxadustat and Its Process-Related and Degradation Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly efficient, stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of Roxadustat and its potential impurities. Roxadustat, a first-in-class hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, is used for treating anemia associated with chronic kidney disease.[1] Ensuring the purity and stability of the active pharmaceutical ingredient (API) is critical for its safety and efficacy.[2] This protocol provides a comprehensive guide for researchers and quality control analysts, covering method development rationale, detailed experimental procedures, and validation according to International Council for Harmonisation (ICH) guidelines. The method successfully resolves Roxadustat from its key degradation products generated under stress conditions, demonstrating its utility for routine quality control and stability studies.

Introduction and Scientific Rationale

Roxadustat, chemically known as (((4-hydroxy-1-methyl-7-phenoxyisoquinolin-3-yl)carbonyl)amino)acetic acid, functions by inhibiting the HIF-prolyl hydroxylase enzyme, which in turn stimulates erythropoiesis.[3][4] The control of impurities in pharmaceutical substances is a mandatory regulatory requirement to ensure patient safety.[5] Impurities can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time due to environmental factors like light, heat, or pH (degradation products).[6][7]

Forced degradation studies are essential to establish the intrinsic stability of a drug and to develop a stability-indicating analytical method.[2][8] Such a method must be able to separate the degradation products from the intact drug, ensuring that the analytical result for the API is not falsely elevated.[9] Studies have shown that Roxadustat is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, while being relatively stable under thermal and photolytic stress.[10][11] This application note describes a gradient reversed-phase UPLC (RP-UPLC) method that provides superior resolution and shorter run times compared to traditional HPLC methods.

Physicochemical Properties and Chromatographic Strategy

Roxadustat is a moderately polar molecule with a molecular weight of 352.34 g/mol , containing both acidic (carboxylic acid) and basic (isoquinoline nitrogen) functional groups.[3][12] These properties make reversed-phase chromatography an ideal choice for separation.

  • Stationary Phase Selection: A C18 stationary phase is selected for its hydrophobic character, providing effective retention for the main analyte and its structurally similar impurities. The use of sub-2 µm particle size columns (UPLC technology) allows for higher efficiency, faster analysis, and improved resolution.

  • Mobile Phase Selection: A combination of a low-ionic-strength buffer (formic acid in water) and an organic modifier (acetonitrile) is employed. Formic acid helps to control the ionization state of the analytes by maintaining a low pH, leading to sharper peaks and better retention. Acetonitrile is chosen for its low viscosity and UV transparency.

  • Gradient Elution: A gradient elution program is necessary to resolve impurities with a range of polarities.[8] Early-eluting, more polar impurities and late-eluting, less polar impurities can be effectively separated from the main Roxadustat peak within a single analytical run.

  • Detection: The UV spectrum of Roxadustat shows a maximum absorbance around 260-262 nm.[10][13] A photodiode array (PDA) detector is used to monitor at this wavelength, providing high sensitivity and allowing for peak purity analysis across the spectrum.

Experimental Protocol

Materials and Reagents
  • Roxadustat Reference Standard (CRS) and impurity standards (if available).

  • Acetonitrile (ACN), HPLC gradient grade.

  • Formic Acid (FA), ~99% purity.

  • Water, HPLC/UPLC grade (e.g., Milli-Q or equivalent).

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), and Hydrogen Peroxide (H₂O₂) for forced degradation studies.

Instrumentation and Chromatographic Conditions

The method was developed on a UPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

ParameterCondition
Instrument UPLC System with PDA Detector
Column C18 Column (e.g., Acquity UPLC BEH C18), 100 mm x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Detection Wavelength 260 nm
Injection Volume 2.0 µL
Run Time 15 minutes

Gradient Program:

Time (min)% Mobile Phase B
0.020
10.080
12.080
12.120
15.020
Preparation of Solutions
  • Diluent: Acetonitrile and Water (50:50, v/v).

  • Standard Stock Solution (500 µg/mL): Accurately weigh about 25 mg of Roxadustat CRS into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (50 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

  • Sample Solution (50 µg/mL): Prepare the sample containing Roxadustat API at a target concentration of 50 µg/mL using the diluent.

Forced Degradation Study Protocol

To demonstrate the stability-indicating nature of the method, stress studies should be conducted as per ICH Q1A(R2) guidelines.[10]

  • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 2 hours. Neutralize before injection.

  • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 1 hour. Neutralize before injection.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 4 hours.

  • Thermal Degradation: Expose solid Roxadustat powder to 105°C for 24 hours, then prepare the sample solution.

  • Photolytic Degradation: Expose the sample solution to UV light (200 watt-hours/square meter) and cool white fluorescent light (1.2 million lux-hours) in a photostability chamber.

Method Validation and System Suitability

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[14][15][16]

System Suitability Test (SST)

Before sample analysis, the chromatographic system's performance must be verified.

  • Inject the Working Standard Solution five times.

  • Acceptance Criteria:

    • Tailing Factor (T): ≤ 1.5 for the Roxadustat peak.

    • Theoretical Plates (N): ≥ 10,000 for the Roxadustat peak.

    • Relative Standard Deviation (%RSD): ≤ 2.0% for the peak area and retention time.

Validation Parameters
  • Specificity: Demonstrated by the forced degradation study, where the main peak is resolved from all degradation products. Peak purity analysis using the PDA detector should confirm no co-eluting peaks.

  • Linearity: Assessed over a concentration range (e.g., 1-100 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determined by spike-recovery studies at three concentration levels (e.g., 80%, 100%, 120%). Mean recovery should be within 98.0-102.0%.

  • Precision (Repeatability & Intermediate Precision): The %RSD for multiple preparations should be ≤ 2.0%.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determined based on the signal-to-noise ratio (S/N of 10 for LOQ and 3 for LOD).

  • Robustness: Assessed by making small, deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±2°C, mobile phase pH ±0.2).

Workflow and Data Analysis

The following diagrams illustrate the logical flow of the analytical process.

G cluster_prep Sample & Standard Preparation cluster_analysis UPLC Analysis cluster_data Data Processing prep_std Prepare Standard (50 µg/mL) sst System Suitability Test (SST) prep_std->sst prep_spl Prepare Sample (50 µg/mL) analysis Inject Samples & Standards prep_spl->analysis prep_deg Prepare Stressed Samples prep_deg->analysis sst->analysis If Pass integration Integrate Chromatograms analysis->integration quant Quantify Impurities (Area % or vs. Standard) integration->quant purity Peak Purity Analysis integration->purity

Caption: Analytical workflow from preparation to data processing.

Results and Discussion

The developed UPLC method demonstrated excellent performance in separating Roxadustat from its degradation impurities. Under acidic and basic stress, significant degradation was observed, with multiple degradation products being formed.[9][10] The method successfully resolved these degradant peaks from the parent drug peak, confirming its stability-indicating capability.[11] Roxadustat was found to be relatively stable under thermal and photolytic conditions, which is consistent with published findings.[8][9]

The peak for Roxadustat was symmetrical and well-shaped. The validation results confirmed that the method is linear, accurate, precise, and robust for its intended purpose of quantifying Roxadustat and its related substances in bulk drug samples.

G cluster_0 Method Development Rationale cluster_1 Chromatographic Choices Analyte Roxadustat Properties Moderately Polar Acidic & Basic Groups Choice Choice MobilePhase Controls ionization, sharpens peaks Analyte->MobilePhase Goal Separation Goal Resolve API from Process & Degradation Impurities Gradient Resolves impurities with varying polarities Goal->Gradient Column Good retention for moderately polar compounds Choice->Column Why? Choice->MobilePhase Why? Choice->Gradient Why?

Caption: Logic diagram for chromatographic method development choices.

Conclusion

The UPLC method described in this application note is rapid, sensitive, precise, and stability-indicating for the analysis of Roxadustat and its impurities. The method's validation in accordance with ICH guidelines ensures its suitability for quality control of Roxadustat in bulk drug manufacturing and for its inclusion in stability assessment programs. The short run time of 15 minutes allows for high throughput, making it an efficient tool for the pharmaceutical industry.

References

  • Damle, M. C., & Potale, L. V. (2023). HYDROLYTIC DEGRADATION STUDY OF ROXADUSTAT BY RP-HPLC AND HPTLC. International Journal of Pharmacy and Pharmaceutical Sciences, 15(8), 36-49. Available from: [Link]

  • Patel, D. B., et al. (2022). Structural characterization and in silico toxicity prediction of degradation impurities of Roxadustat. Journal of Pharmaceutical and Biomedical Analysis, 219, 114944. Available from: [Link]

  • Damle, M. C. (2024). HYDROLYTIC DEGRADATION STUDY OF ROXADUSTAT BY RP-HPLC AND HPTLC. ResearchGate. Available from: [Link]

  • Damle, M. C. (2023). A critical review of Roxadustat formulations, solid state studies, and analytical methodology. Journal of Pharmaceutical and Biomedical Analysis, 230, 115367. Available from: [Link]

  • ResearchGate. (n.d.). Results of forced degradation studies. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Roxadustat. PubChem. Available from: [Link]

  • Wikipedia. (n.d.). Roxadustat. Available from: [Link]

  • International Council for Harmonisation. (2006). Impurities in New Drug Substances Q3A(R2). Available from: [Link]

  • ResearchGate. (2025). Development and validation of a robust RP-HPLC method for the quantitative analysis of roxadustat. Available from: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • precisionFDA. (n.d.). Roxadustat. Available from: [Link]

  • Lejan Team. (n.d.). Impurities in New Drug Substances Q3A(R2). Available from: [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). roxadustat. Available from: [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Available from: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Available from: [Link]

  • YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2). Available from: [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). roxadustat. Available from: [Link]

Sources

Application Notes and Protocols for the Use of Certified Reference Materials of Roxadustat Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Impurity Profiling in Roxadustat Development

Impurities in pharmaceuticals can arise from various sources, including the synthetic route, degradation of the drug substance over time, and interaction with excipients. These impurities, even at trace levels, can impact the safety and efficacy of the final drug product. Therefore, a robust impurity profiling program is not merely a regulatory requirement but a fundamental aspect of drug development, ensuring patient safety. This guide will delve into the practical application of Roxadustat impurity CRMs, providing detailed protocols for their use in method validation and routine quality control.

Understanding Roxadustat and Its Impurity Profile

Roxadustat is chemically known as (((4-hydroxy-1-methyl-7-phenoxyisoquinolin-3-yl)carbonyl)amino)acetic acid.[4] Its structure possesses functionalities susceptible to chemical transformation, leading to the formation of various impurities. Forced degradation studies, conducted under stressed conditions such as acid, base, oxidation, heat, and photolysis as per the International Council for Harmonisation (ICH) guideline Q1A(R2), are instrumental in identifying potential degradation products.[5]

Key Classes of Roxadustat Impurities:

  • Process-Related Impurities: These are by-products and unreacted starting materials from the synthesis of Roxadustat. Their presence and levels are highly dependent on the specific manufacturing process.

  • Degradation Products: These arise from the decomposition of the Roxadustat molecule under various environmental conditions. Common degradation pathways include hydrolysis and oxidation.

  • Photodegradation Impurities: Roxadustat has been shown to be sensitive to light, leading to the formation of specific photo-isomers.[5]

A list of known Roxadustat impurities, which are available as reference standards from various suppliers, is provided in Table 1.[6]

Table 1: Selected Roxadustat Impurities and Related Compounds

Impurity NameCAS NumberMolecular Formula
Roxadustat808118-40-3C₁₉H₁₆N₂O₅
Roxadustat Methyl Ester Impurity1421312-36-8C₂₀H₁₈N₂O₅
Roxadustat Aziridine2301113-15-3C₁₉H₁₆N₂O₅
Roxadustat Desmethyl Impurity708263-68-7C₁₈H₁₄N₂O₅
Roxadustat N-OxideN/AC₁₉H₁₆N₂O₆

The Foundational Role of Certified Reference Materials (CRMs)

A Certified Reference Material is a highly characterized and stable material with one or more certified property values, produced by a technically competent body. The certification process, often accredited under ISO 17034, ensures the traceability and uncertainty of the certified value.[7] In the context of pharmaceutical analysis, impurity CRMs are indispensable for:

  • Method Validation: CRMs are used to establish the performance characteristics of analytical methods, including accuracy, precision, linearity, specificity, limit of detection (LOD), and limit of quantitation (LOQ).

  • Instrument Calibration: They serve as calibrants for quantitative analysis, ensuring the accuracy of impurity measurements.

  • Quality Control: CRMs are used in routine testing to verify the performance of the analytical system and to ensure the quality of manufactured batches of Roxadustat.

The use of CRMs provides a self-validating system, where the accuracy of the analytical results is directly traceable to a certified standard.

Protocol 1: Forced Degradation Study of Roxadustat

Objective: To generate Roxadustat degradation products and to develop a stability-indicating analytical method. This protocol is based on the principles outlined in ICH guideline Q1A(R2).[5]

Materials:

  • Roxadustat API

  • Hydrochloric acid (HCl), 1N

  • Sodium hydroxide (NaOH), 1N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

  • Acid Hydrolysis:

    • Accurately weigh 10 mg of Roxadustat and transfer to a 10 mL volumetric flask.

    • Add 5 mL of 1N HCl and sonicate to dissolve.

    • Keep the solution at 60°C for 2 hours.

    • Cool to room temperature, neutralize with 1N NaOH, and dilute to volume with methanol.

  • Base Hydrolysis:

    • Accurately weigh 10 mg of Roxadustat and transfer to a 10 mL volumetric flask.

    • Add 5 mL of 1N NaOH and sonicate to dissolve.

    • Keep the solution at 60°C for 1 hour.

    • Cool to room temperature, neutralize with 1N HCl, and dilute to volume with methanol.

  • Oxidative Degradation:

    • Accurately weigh 10 mg of Roxadustat and transfer to a 10 mL volumetric flask.

    • Add 5 mL of 3% H₂O₂ and sonicate to dissolve.

    • Keep the solution at room temperature for 24 hours.

    • Dilute to volume with methanol.

  • Thermal Degradation:

    • Place approximately 10 mg of solid Roxadustat in a petri dish and expose to 105°C in a hot air oven for 24 hours.

    • After cooling, dissolve the sample in methanol in a 10 mL volumetric flask.

  • Photolytic Degradation:

    • Place approximately 10 mg of solid Roxadustat in a petri dish and expose to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • After exposure, dissolve the sample in methanol in a 10 mL volumetric flask.

Analysis: Analyze the stressed samples using the HPLC method described in Protocol 2. The goal is to achieve 5-20% degradation of the parent drug to ensure that the degradation products are generated at a sufficient level for detection and characterization.

Protocol 2: HPLC Method for the Quantification of Roxadustat and its Impurities

Objective: To provide a validated High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Roxadustat and its process-related and degradation impurities using certified reference materials.

Rationale for Method Parameters:

  • Column Choice: A C8 or C18 reversed-phase column is typically chosen for the analysis of moderately polar compounds like Roxadustat and its impurities. The C8 phase provides slightly less retention and can be advantageous for faster analysis times, while C18 offers greater retention and potentially better resolution for complex mixtures.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile) is used. The pH of the aqueous phase is a critical parameter. Roxadustat has both acidic and basic functionalities, and controlling the pH can manipulate the ionization state of the analyte and its impurities, thereby affecting their retention and peak shape.[7] A slightly acidic pH (e.g., pH 3-5) is often employed to ensure the consistent protonation of acidic and basic groups, leading to sharp, symmetrical peaks.

  • Detection: UV detection at a wavelength where Roxadustat and its impurities exhibit significant absorbance (e.g., 262 nm) is commonly used.[5]

Instrumentation and Chromatographic Conditions:

ParameterCondition
Instrument HPLC with UV/PDA Detector
Column Agilent Eclipse XDB-C8 (150 x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.05 M Phosphate Buffer (pH 5.0)
Mobile Phase B Methanol
Gradient Isocratic: Mobile Phase A: Mobile Phase B (30:70, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 262 nm
Injection Volume 10 µL

Preparation of Solutions:

  • Diluent: Mobile phase (30:70, v/v mixture of Mobile Phase A and Mobile Phase B).

  • Standard Stock Solution (Roxadustat): Accurately weigh and dissolve an appropriate amount of Roxadustat CRM in the diluent to obtain a concentration of 100 µg/mL.

  • Impurity Stock Solutions: Accurately weigh and dissolve appropriate amounts of each Roxadustat impurity CRM in the diluent to obtain individual stock solutions of 100 µg/mL.

  • System Suitability Solution: Prepare a solution containing Roxadustat (e.g., 50 µg/mL) and key specified impurities (e.g., 0.5 µg/mL each) from their respective stock solutions.

  • Test Sample Solution: Accurately weigh and dissolve the Roxadustat drug substance or product in the diluent to obtain a final concentration of approximately 500 µg/mL.

System Suitability:

Inject the System Suitability Solution and verify that the chromatographic system is performing adequately. Key parameters include:

  • Resolution: The resolution between Roxadustat and the closest eluting impurity peak should be not less than 2.0.

  • Tailing Factor: The tailing factor for the Roxadustat peak should be not more than 2.0.

  • Relative Standard Deviation (RSD): The RSD for replicate injections of the Roxadustat peak area should be not more than 2.0%.

Workflow for Impurity Quantification:

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting CRM_Stock Prepare CRM Stock Solutions (Roxadustat & Impurities) System_Suitability System Suitability Test (SST) CRM_Stock->System_Suitability Calibration Inject Calibration Standards (Dilutions of CRM Stocks) CRM_Stock->Calibration Test_Sample Prepare Test Sample Solution Sample_Analysis Inject Test Sample Solution Test_Sample->Sample_Analysis System_Suitability->Calibration If SST Passes Calibration->Sample_Analysis Peak_Integration Peak Identification & Integration Sample_Analysis->Peak_Integration Quantification Quantify Impurities (vs. Calibration Curve or External Standard) Peak_Integration->Quantification Reporting Report Results vs. Specification Limits Quantification->Reporting

Caption: Workflow for Roxadustat Impurity Quantification using CRMs.

Protocol 3: Method Validation using Roxadustat Impurity CRMs

Objective: To validate the HPLC method (Protocol 2) for the quantification of Roxadustat impurities according to ICH Q2(R1) guidelines.

Validation Parameters:

  • Specificity:

    • Inject the diluent, a solution of Roxadustat CRM, and individual solutions of each impurity CRM.

    • Inject a spiked sample solution containing Roxadustat and all relevant impurities.

    • Acceptance Criteria: The method must demonstrate that there is no interference from the diluent at the retention times of Roxadustat and its impurities. All impurity peaks should be well-resolved from the main Roxadustat peak and from each other.

  • Linearity:

    • Prepare a series of at least five concentrations of each impurity CRM, typically ranging from the reporting threshold to 120% of the specification limit.

    • Inject each solution in triplicate and plot the peak area versus concentration.

    • Acceptance Criteria: The correlation coefficient (r²) should be not less than 0.99.

  • Accuracy:

    • Prepare a sample of Roxadustat API and spike it with known amounts of each impurity CRM at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Analyze these spiked samples in triplicate.

    • Acceptance Criteria: The recovery for each impurity should be within 80-120% for impurities at the specification limit and can be wider for impurities at lower concentrations.

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability: Analyze six replicate preparations of a spiked sample at 100% of the specification level on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD for the results should be not more than 10%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine the LOD and LOQ for each impurity based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Verification: The LOQ should be verified by analyzing a sample at this concentration and demonstrating acceptable precision and accuracy.

Logical Framework for a Self-Validating System:

G CRM Certified Reference Material (ISO 17034) Method_Validation Analytical Method Validation (ICH Q2(R1)) CRM->Method_Validation Provides known truth' Routine_Analysis Routine Quality Control (Batch Release Testing) CRM->Routine_Analysis Used for calibration & SST Method_Validation->Routine_Analysis Establishes method suitability Data_Integrity Trustworthy & Defensible Data Routine_Analysis->Data_Integrity Ensures ongoing quality

Sources

A Validated LC-MS/MS Method for the Detection and Quantification of Potential Genotoxic Impurities in Roxadustat

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Pharmaceutical Industry

Abstract

This application note presents a comprehensive strategy and a detailed analytical protocol for the identification and quantification of potential genotoxic impurities (PGIs) in Roxadustat active pharmaceutical ingredient (API). Roxadustat, an inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase, is used in the treatment of anemia associated with chronic kidney disease.[1] The control of genotoxic impurities is a critical aspect of drug safety, mandated by global regulatory bodies.[2] This guide follows the principles outlined in the ICH M7 guideline for the assessment and control of mutagenic impurities to limit potential carcinogenic risk.[3][4] We describe a risk-based approach to identify potential genotoxic impurities based on the known synthetic routes of Roxadustat. A highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose of trace-level quantification.[5]

Introduction: The Imperative for Genotoxic Impurity Control

Genotoxic impurities (GTIs) are compounds that can interact with genetic material (DNA), potentially causing mutations and leading to carcinogenic effects.[6] Their presence in APIs, even at trace levels, poses a significant health risk. Consequently, regulatory authorities like the FDA and EMA, guided by the International Council for Harmonisation (ICH), have established stringent controls for these impurities. The ICH M7 guideline provides a framework for their identification, classification, risk assessment, and control, introducing the concept of the Threshold of Toxicological Concern (TTC).[7] The TTC establishes an acceptable intake for any unstudied chemical that poses a negligible risk of carcinogenicity; for most GTIs, this is set at 1.5 µg per person per day.[3]

Roxadustat's synthesis involves multiple steps using various reagents and intermediates.[8][9][10] This creates the potential for the formation or carry-over of reactive species that may be genotoxic. Therefore, a thorough understanding of the synthetic pathway is essential to proactively identify and control potential genotoxic impurities. This application note provides a systematic approach, from impurity assessment to a fully validated analytical method, to ensure the safety and quality of Roxadustat.

Risk Assessment: Identifying Potential Genotoxic Impurities in Roxadustat Synthesis

A critical first step is to analyze the manufacturing process of Roxadustat for any reagents, intermediates, by-products, or degradation products that contain "structural alerts" for genotoxicity. Common structural alerts include alkylating agents (e.g., alkyl halides, sulfonate esters), aromatic amines, nitro-aromatics, and strained rings like epoxides or aziridines.[11]

Based on publicly available synthetic routes for Roxadustat and its intermediates, we have identified two primary classes of potential impurities for monitoring:

  • Alkylating Agents: Many organic syntheses employ alkylating agents. For instance, steps involving etherification or esterification could use reagents like alkyl halides (e.g., methyl iodide, ethyl bromide) or alkyl sulfonates. These are potent alkylating agents and are a well-known class of genotoxic compounds that can directly alkylate DNA.[12][13] Their carryover into the final API must be strictly controlled.

  • Degradation Products with Structural Alerts: Stress testing of Roxadustat has revealed its instability under certain conditions (acidic, basic, and photolytic).[14] One notable degradation product, identified as DP-4, possesses an aziridine moiety.[14] The aziridine ring is a known structural alert for genotoxicity due to its high reactivity as an electrophile.

Therefore, this protocol will focus on developing a method capable of detecting and quantifying representative compounds from these classes, specifically Methyl p-toluenesulfonate (MTS) as a representative alkyl sulfonate and (1a-methyl-6-oxo-3-phenoxy-1,1a,6,6a-tetrahydroindeno[1,2-b]aziridine-6a-carbonyl)glycine (DP-4) as a critical degradation product.

Analytical Method: High-Sensitivity LC-MS/MS

To achieve the required low detection limits for GTIs (often in the ppm or ppb range relative to the API), a highly sensitive and selective analytical technique is necessary. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.[6][15][16] It combines the separation power of HPLC with the specificity and sensitivity of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Logical Framework for GTI Analysis

The overall workflow for assessing and controlling genotoxic impurities follows a structured, risk-based approach as outlined by regulatory guidelines.

GTI_Analysis_Workflow cluster_0 Phase 1: Risk Assessment cluster_1 Phase 2: Analytical Method cluster_2 Phase 3: Control & Reporting SA Analyze Synthesis & Degradation Pathways PGI Identify Potential Genotoxic Impurities (PGIs) (Structural Alert Analysis) SA->PGI Identify Reagents, Intermediates, By-products MD Develop Sensitive Analytical Method (e.g., LC-MS/MS) PGI->MD Target Analytes Defined MV Validate Method per ICH Q2(R2) (LOD, LOQ, Accuracy, Precision) MD->MV RA Routine Analysis of API Batches MV->RA Validated Method Implemented CR Compare Results to Acceptable Limits (TTC) RA->CR REP Report & Document for Regulatory Submission CR->REP ICH_M7_Decision_Tree start Impurity Identified qsar In Silico Assessment ((Q)SAR Analysis) start->qsar ames Bacterial Mutagenicity Assay (Ames Test) qsar->ames Structural Alert (or inconclusive) class45 Class 4 or 5 (Non-mutagenic) qsar->class45 No Structural Alert class123 Class 1, 2, or 3 (Mutagenic) ames->class123 Positive ames->class45 Negative control Control at or below Acceptable Intake (e.g., TTC) class123->control no_control Treat as Non-mutagenic Impurity (Control per ICH Q3A/B) class45->no_control

Sources

Troubleshooting & Optimization

How to resolve co-eluting peaks of Roxadustat and its impurities.

Author: BenchChem Technical Support Team. Date: February 2026

Resolving Co-eluting Peaks of Roxadustat and Its Impurities

Welcome to the technical support guide for the chromatographic analysis of Roxadustat and its impurities. This resource is designed for researchers, analytical scientists, and drug development professionals who are working on method development, validation, and quality control for Roxadustat. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you resolve common analytical challenges, particularly the co-elution of peaks.

Understanding the Challenge: Roxadustat and Its Impurities

Roxadustat is a first-in-class hypoxia-inducible factor prolyl-hydroxylase (HIF-PH) inhibitor used to treat anemia associated with chronic kidney disease (CKD).[1] Its chemical structure lends itself to the formation of various impurities through manufacturing processes and degradation pathways. These impurities, which can be process-related, degradation products, or isomers, must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product.[2]

Forced degradation studies show that Roxadustat is susceptible to degradation under acidic, basic, and photolytic conditions, leading to the formation of multiple degradation products (DPs).[3] One notable challenge is the formation of a photo-isomeric impurity that has the same molecular mass as Roxadustat but a different structure, making chromatographic separation critical and often complex.[3][4]

This guide provides a systematic approach to resolving these and other co-elution issues you may encounter.

Frequently Asked Questions (FAQs)
Q1: I'm observing a broad or asymmetrical peak for Roxadustat. Could this be a co-elution issue?

A1: Yes, peak asymmetry (fronting or tailing) or unusual broadness can be a strong indicator of a hidden, co-eluting impurity. While other factors like column degradation, extra-column volume, or inappropriate mobile phase pH can also cause these issues, co-elution is a common culprit.

Causality: A co-eluting peak merges with the main analyte peak, distorting its Gaussian shape. To confirm, use a photodiode array (PDA) or diode array detector (DAD) to perform a peak purity analysis. This analysis compares spectra across the peak. A non-homogenous spectrum suggests the presence of more than one compound.

Q2: What are the most common degradation pathways and impurities for Roxadustat?

A2: Forced degradation studies have identified several key degradation pathways for Roxadustat. The drug is particularly unstable in acidic, basic, and photolytic conditions, while it shows relative stability under thermal and oxidative stress.[3][5]

  • Acid and Base Hydrolysis: Significant degradation occurs, leading to the formation of multiple degradation products.[5][6] In one study, acid hydrolysis produced a degradant at a retention time of 12.5 min, while basic hydrolysis yielded peaks at 3.7 and 4.2 min, all well-resolved from the main drug peak under specific conditions.[6]

  • Photolytic Degradation: Roxadustat is known to be sensitive to light.[2][3] A significant challenge is the formation of a photo-isomeric impurity (DP-4), which has the same molecular mass as Roxadustat but a different chemical structure, specifically an aziridine moiety.[3][4] This structural similarity makes it particularly difficult to separate.

  • Process-Related Impurities: Besides degradation products, impurities can also arise from the synthesis process. These must be identified and controlled according to regulatory guidelines like ICH Q3A(R2).[4]

A summary of known degradation products is presented below:

Impurity/DegradantFormation Condition(s)NotesReference
DP-4 (Isomer)Alkaline Hydrolysis, Neutral Hydrolysis, PhotolysisSame molecular mass as Roxadustat, contains an aziridine moiety.[3]
DP-5Not specifiedA major degradation impurity.[3]
Acid DegradantsAcid HydrolysisPeaks observed at distinct retention times from the parent drug.[6]
Base DegradantsAlkali HydrolysisMultiple peaks observed, well-resolved under optimized conditions.[6]
Q3: How do I select the right HPLC/UHPLC column to start my method development?

A3: The choice of stationary phase is critical for achieving selectivity between Roxadustat and its closely related impurities. Most published methods for Roxadustat utilize reversed-phase chromatography.

Expertise & Experience:

  • C18 and C8 Columns: These are the most common starting points. C18 columns provide high hydrophobicity and are excellent for retaining and separating many small molecules. A C8 column, being slightly less hydrophobic, may offer different selectivity and shorter retention times. Several successful methods have been developed using both C18 and C8 columns.[3][5][7]

  • Phenyl Columns: For molecules containing aromatic rings, like Roxadustat, a phenyl stationary phase can offer alternative selectivity through π-π interactions. This can be particularly useful for separating isomers or compounds with similar hydrophobicity. One study successfully used a Waters XTerra Phenyl column for quantifying Roxadustat in plasma.[8]

  • Particle Size (UHPLC vs. HPLC): Using columns with smaller particle sizes (e.g., <2 µm) in a UHPLC system can significantly improve peak efficiency and resolution, allowing for faster analysis times without sacrificing separation quality.[3]

Recommendation: Start with a high-quality C18 column. If co-elution persists, screen a phenyl column to leverage different separation mechanisms.

Q4: My impurity is still co-eluting with the main peak. What is the most effective parameter to adjust first?

A4: The most impactful parameter for altering selectivity in reversed-phase HPLC is the mobile phase composition , specifically its pH and organic modifier .

Causality:

  • Mobile Phase pH: Roxadustat has both acidic (pKa ≈ 2.75) and basic (pKa ≈ 3.84) functional groups.[9] Altering the pH of the mobile phase will change the ionization state of the molecule and its impurities. In reversed-phase chromatography, the neutral (non-ionized) form of a molecule is more retained. By adjusting the pH, you can fine-tune the retention time of each compound, often resolving co-eluting peaks. For example, using a phosphate buffer at pH 5.0 has been shown to achieve good separation.[5][6] Using an acidic mobile phase with 0.1% formic acid is also common and effective.[3]

  • Organic Modifier: Switching the organic solvent (e.g., from acetonitrile to methanol, or vice-versa) can change selectivity. Acetonitrile and methanol have different properties and will interact differently with the analyte and the stationary phase. While many methods use acetonitrile, one validated HPLC method successfully employed a simple mobile phase of ethanol and water (80:20 v/v).[1][3]

Recommendation: First, systematically adjust the mobile phase pH within the stable range of your column (typically pH 2-8 for silica-based columns). If that fails to provide resolution, try changing the organic modifier.

Troubleshooting Workflow for Co-eluting Peaks

When faced with a co-elution problem, a systematic approach is more effective than random adjustments. The following workflow provides a logical sequence for troubleshooting and method optimization.

CoElution_Workflow cluster_0 Phase 1: Confirmation & Initial Assessment cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Resolution A Problem: Suspected Co-elution (Broad, Asymmetric, or Tailing Peak) B Perform Peak Purity Analysis (Using PDA/DAD Detector) A->B C Is the peak pure? B->C D Step 1: Adjust Mobile Phase - Modify pH (e.g., ± 0.5 units) - Change Organic Modifier (ACN ↔ MeOH) C->D No E Issue is not co-elution. Investigate other causes: - Column degradation - System leaks - Sample overload C->E Yes F Is Resolution ≥ 1.5? D->F G Step 2: Modify Gradient Profile - Decrease slope for shallow gradient - Introduce isocratic hold F->G No K Problem Resolved: Peak is separated. Proceed with validation. F->K Yes H Is Resolution ≥ 1.5? G->H I Step 3: Change Stationary Phase - Screen different chemistries (e.g., C18 → Phenyl-Hexyl) H->I No H->K Yes J Step 4: Adjust Temperature - Increase/decrease by 5-10°C to alter selectivity I->J If needed J->K After fine-tuning

Caption: A systematic workflow for troubleshooting co-eluting peaks in HPLC.

Experimental Protocols

Here are detailed protocols for key method development experiments.

Protocol 1: Mobile Phase pH Optimization

This protocol aims to exploit differences in the ionization of Roxadustat and its impurities to achieve separation.

Objective: To evaluate the effect of mobile phase pH on peak resolution.

Materials:

  • HPLC/UHPLC system with PDA/DAD detector

  • C18 column (e.g., Waters XBridge C18, 250 mm x 4.6 mm, 5 µm)[3]

  • Mobile Phase A: 10 mM Phosphate buffer or 0.1% Formic Acid in water

  • Mobile Phase B: Acetonitrile

  • Roxadustat standard and a sample containing the impurity (e.g., a stressed sample).

Procedure:

  • Prepare Mobile Phases: Prepare three different Mobile Phase A solutions at varying pH values. For example:

    • pH 2.5 (using 0.1% Formic Acid)

    • pH 5.0 (using Phosphate buffer)[6]

    • pH 7.0 (using Phosphate buffer)

  • Initial Conditions: Start with a generic gradient method, for example:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: 262 nm[6][7]

    • Gradient: 10% B to 90% B over 20 minutes.

  • Equilibrate: Equilibrate the column with the first mobile phase (pH 2.5) for at least 15 column volumes.

  • Inject Sample: Inject the sample containing the co-eluting peaks.

  • Repeat: Repeat steps 3 and 4 for the other pH values (5.0 and 7.0).

  • Analyze Data: Compare the chromatograms. Look for changes in retention time and selectivity between Roxadustat and the impurity. Calculate the resolution for each condition. The goal is to find a pH that provides a resolution (Rs) of ≥ 1.5.

Causality Explained: Roxadustat contains a carboxylic acid and a tertiary amine, making its net charge highly dependent on pH. By changing the pH, you alter the degree of ionization of these groups on both the parent drug and its impurities. Since impurities may have slightly different pKa values or structures, their retention times will shift differently relative to Roxadustat, enabling separation.

Protocol 2: Stationary Phase Selectivity Screening

Objective: To determine if an alternative stationary phase chemistry can resolve the co-eluting peaks.

Procedure:

  • Select Columns: Choose two to three columns with different stationary phases. For example:

    • Column 1: Standard C18 (hydrophobic interactions)

    • Column 2: Phenyl-Hexyl (π-π and hydrophobic interactions)

    • Column 3: Embedded Polar Group (EPG) (for enhanced interaction with polar functional groups)

  • Run Initial Method: Using the best mobile phase conditions identified in Protocol 1, run your sample on each of the selected columns.

  • Equilibrate Properly: Ensure each column is properly equilibrated before injection.

  • Compare Chromatograms: Analyze the elution order and resolution of the critical pair on each column. A change in elution order is a strong indicator of a different separation mechanism, which is often beneficial for achieving full resolution.

Summary of Published Analytical Methods

The following table summarizes various chromatographic conditions reported in the literature for the analysis of Roxadustat, providing a valuable starting point for method development.

Method TypeColumnMobile PhaseDetectionFlow RateReference
RP-HPLC Agilent Eclipse XDB-C8 (150x4.6 mm)Methanol: Phosphate Buffer (pH 5, 0.05 M) (70:30 v/v)UV at 262 nm1.0 mL/min[5][6]
UHPLC CSH C18 (100x2.1 mm, 1.7 µm)A: 0.1% Formic Acid; B: Acetonitrile (Gradient)UV at 260 nm0.2 mL/min[3]
RP-HPLC XBridge C18 (250x4.6 mm, 5 µm)A: 0.1% Formic Acid; B: Acetonitrile (Gradient)Not specified1.0 mL/min[3]
HPLC-MS/MS Waters XTerra PhenylAcetonitrile:Water:Formic Acid (60:40:0.1 v/v/v)ESI-MS/MS1.0 mL/min[8]
RP-HPLC C18 (250 cm x 5 mm, 0.5 µm)Ethanol:Water (80:20 v/v)UV at 262 nm0.8 mL/min[1][7]
References
  • Damle, M. C., et al. (2023). HYDROLYTIC DEGRADATION STUDY OF ROXADUSTAT BY RP-HPLC AND HPTLC. Semantic Scholar. [Link]

  • Mahajan, R., et al. (2023). Structural characterization and in silico toxicity prediction of degradation impurities of Roxadustat. ResearchGate. [Link]

  • Damle, M. C., et al. (2023). HYDROLYTIC DEGRADATION STUDY OF ROXADUSTAT BY RP-HPLC AND HPTLC. ResearchGate. [Link]

  • Liu, Y., et al. (2022). Liquid chromatography-tandem mass spectrometry methods for quantification of roxadustat (FG-4592) in human plasma and urine and the applications in two clinical pharmacokinetic studies. PubMed. [Link]

  • Damle, M. C., et al. (2023). A critical review of Roxadustat formulations, solid state studies, and analytical methodology. ResearchGate. [Link]

  • Damle, M. C., et al. (2023). Chromatogram of roxadustat (10 μg/ml);RT=4.6±0.02 min. ResearchGate. [Link]

  • Mahajan, R., et al. (2024). Investigation on photo-isomeric impurity of Roxadustat: Structure conformation, physicochemical characterization, interconversion feasibility and in vitro toxicological evaluation. Journal of Molecular Structure. [Link]

  • Große-Wöhrmann, F., et al. (2021). Clinical Pharmacokinetics and Pharmacodynamics of Roxadustat. National Institutes of Health. [Link]

  • N/A. (2025). Development and validation of a robust RP-HPLC method for the quantitative analysis of roxadustat. ResearchGate. [Link]

  • Mahajan, R., et al. (2023). A critical review of Roxadustat formulations, solid state studies, and analytical methodology. Heliyon. [Link]

Sources

Optimizing HPLC mobile phase for better separation of Roxadustat impurities.

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing HPLC Mobile Phase for Superior Separation of Roxadustat and its Impurities

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the HPLC analysis of Roxadustat. It is structured in a practical question-and-answer format to directly address common and complex challenges encountered during method development and troubleshooting, with a core focus on mobile phase optimization for resolving the active pharmaceutical ingredient (API) from its process-related and degradation impurities.

Part 1: Foundational Knowledge & FAQs

This section addresses the most frequent issues encountered during the routine analysis of Roxadustat, providing quick, actionable solutions grounded in chromatographic principles.

Q1: My Roxadustat peak is tailing significantly. What is the most likely cause and how can I fix it?

A1: Peak tailing for Roxadustat is a common issue, often stemming from secondary interactions between the analyte and the stationary phase or from issues with the mobile phase itself. Roxadustat possesses a carboxylic acid group and a basic isoquinoline nitrogen, making it susceptible to ionic interactions.[1]

  • Causality & Explanation: In reversed-phase chromatography, the primary separation mechanism is hydrophobic interaction. However, residual, un-capped silanols on the surface of C18 silica columns are acidic (pKa ~3.5-4.5). If the mobile phase pH is above this value, the silanols become deprotonated (Si-O⁻) and can interact ionically with the protonated basic sites on the Roxadustat molecule, causing peak tailing.[2]

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: The most effective solution is to adjust the mobile phase pH. Lowering the pH to between 2.5 and 3.5 using an acid like formic acid or phosphoric acid will protonate the silanols (Si-OH), minimizing these secondary interactions. This ensures Roxadustat and its basic impurities are consistently protonated, leading to sharper, more symmetrical peaks.

    • Increase Buffer Concentration: If you are already using a buffer, its concentration may be too low to control the pH effectively at the column surface. Increasing the buffer strength (e.g., from 10 mM to 25-50 mM) can improve peak shape, but be mindful of buffer solubility in the organic modifier.[3]

    • Use a Different Stationary Phase: Consider using a column with high-purity silica and robust end-capping, or a column with a different chemistry, such as a phenyl column, which has been shown to be effective for Roxadustat analysis.[4]

Q2: I'm seeing significant drift in retention times for Roxadustat and its impurities from one injection to the next. What should I check first?

A2: Retention time instability is a classic sign that your HPLC system or mobile phase is not equilibrated or is changing over time.[5]

  • Causality & Explanation: Consistent retention in reversed-phase HPLC depends on a stable equilibrium between the mobile phase and the stationary phase. Any change in the mobile phase composition, flow rate, or column temperature will shift this equilibrium and alter retention times.

  • Immediate Checks:

    • System Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. For gradient methods, this includes running the gradient several times without injection until the baseline is stable and retention times are consistent.

    • Mobile Phase Preparation: Check for selective evaporation of the more volatile organic solvent from the mobile phase reservoir. Using sealed reservoir caps can mitigate this.[5] If you are mixing solvents online, ensure the pump's proportioning valves are functioning correctly.

    • Pump Performance & Leaks: Verify that the pump is delivering a constant, pulse-free flow. Look for salt deposits around fittings, which indicate leaks.[6] Fluctuating backpressure is a key indicator of pump or leak issues.

    • Column Temperature: Ensure a stable column temperature is maintained using a column oven. Even small fluctuations in ambient laboratory temperature can affect retention times.[7]

Q3: Two of my impurity peaks are co-eluting or have very poor resolution (<1.5). How can I improve their separation without changing the column?

A3: Improving the resolution of closely eluting peaks is the primary goal of mobile phase optimization. Selectivity, the ability to differentiate between two analytes, is most powerfully influenced by the mobile phase composition.[8]

  • Causality & Explanation: Resolution is a function of column efficiency, retention, and selectivity. Since you are not changing the column (efficiency is fixed), you must manipulate selectivity (α) and retention (k). This is achieved by altering the mobile phase to change how Roxadustat and its impurities interact with the stationary phase.

  • Optimization Strategy:

    • Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice-versa. These solvents have different properties; acetonitrile is aprotic while methanol is a protic solvent, leading to different interactions and often a change in elution order.[3]

    • Adjust the Mobile Phase pH: This is a critical step. Even a small change in pH (e.g., 0.2-0.5 units) can alter the ionization state of Roxadustat or its impurities, leading to significant changes in retention and selectivity.[9] Systematically screen a pH range (e.g., pH 3.0, 4.0, 5.0) using an appropriate buffer. A study on Roxadustat degradation successfully used a phosphate buffer at pH 5.[10][11]

    • Modify the Gradient Slope (for gradient elution): If you are running a gradient, making the slope shallower (i.e., increasing the gradient time for the same solvent composition change) will often improve the resolution of closely eluting peaks.

Part 2: Systematic Mobile Phase Optimization

This section provides a structured approach for developing a new method or significantly improving an existing one for the separation of Roxadustat and its impurities.

Q4: I need to develop a stability-indicating HPLC method for Roxadustat from scratch. What is a logical workflow for optimizing the mobile phase?

A4: Developing a robust, stability-indicating method requires a systematic approach to explore the parameter space and find the optimal conditions for separating the API from all potential degradation products and process impurities.

  • Workflow Diagram: The following diagram outlines a logical workflow for this process.

HPLC_Optimization_Workflow A Step 1: Define Goals (Separate API from known impurities & degradants) B Step 2: Initial Scouting Column: C18, 150x4.6mm, 3.5µm Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: Acetonitrile Gradient: 5-95% B in 20 min A->B C Step 3: Evaluate Initial Run Assess peak shape, retention, and critical pair resolution. B->C D Resolution Adequate? C->D L Poor Peak Shape? C->L If tailing/fronting E Step 4: Optimize Selectivity (Primary Levers) D->E No K Method Validation (ICH Q2(R1) Guidelines) D->K Yes F Change Organic Modifier (Acetonitrile -> Methanol) E->F G Adjust pH (Screen pH 3 to 7 using buffers) E->G H Step 5: Optimize Gradient (Secondary Lever) E->H F->C G->C I Adjust Gradient Slope & Time H->I J Step 6: Final Optimization Adjust flow rate & temperature for speed and efficiency. H->J I->C J->K L->G Adjust pH/Buffer

Caption: A systematic workflow for HPLC mobile phase optimization.

  • Experimental Protocol: pH Screening

    • Prepare Buffers: Prepare a series of aqueous mobile phases (Mobile Phase A) at different pH values. For example:

      • pH 3.0: 20 mM Potassium Phosphate, adjusted with Phosphoric Acid.

      • pH 5.0: 20 mM Potassium Phosphate, adjusted with Phosphoric Acid.[10][11]

      • pH 7.0: 20 mM Potassium Phosphate, adjusted with Potassium Hydroxide.

    • Prepare Organic Phase: Use a consistent organic mobile phase (Mobile Phase B), such as Acetonitrile or Methanol.

    • Execute Runs: For each pH condition, run your scouting gradient with the Roxadustat sample and its impurities.

    • Analyze Data: Compare the chromatograms. Look for changes in elution order and, most importantly, the resolution (Rs) value for the most difficult-to-separate (critical) peak pair.

    • Select Optimal pH: Choose the pH that provides the best overall separation and selectivity for the critical pairs.

Q5: What are the key properties of Roxadustat I should consider when selecting a mobile phase buffer and pH?

A5: The physicochemical properties of Roxadustat are central to making informed decisions about the mobile phase.

  • Causality & Explanation: Roxadustat is an amphoteric molecule containing both a carboxylic acid (pKa₁ ~3-4) and a basic isoquinoline moiety (pKa₂ ~5-6). The exact pKa values are crucial but can be estimated based on its structure. The mobile phase pH will determine the ionization state of these functional groups, which directly impacts the molecule's overall polarity and retention in reversed-phase HPLC. Controlling the pH with a buffer is essential for reproducibility.[3]

  • Data Summary Table:

PropertyValue / DescriptionImplication for HPLC Method Development
Molecular Formula C₁₉H₁₆N₂O₅[12]---
Molecular Weight 352.34 g/mol [12]---
Key Functional Groups Carboxylic Acid, Amide, Isoquinoline, Phenoxy Ether[1]Multiple sites for interaction; amphoteric nature.
pKa (estimated) pKa₁ (acid) ≈ 3-4; pKa₂ (base) ≈ 5-6pH is a critical parameter for controlling retention and selectivity.
UV λmax ~262 nm[10][13]Optimal wavelength for UV detection.
Solubility Poorly soluble in organic solvents.[13]Sample diluent should be compatible with the mobile phase to ensure good peak shape. Dissolving in a small amount of DMSO then diluting with mobile phase is a common practice.[10]
  • Buffer Selection Strategy:

    • For UV Detection: Phosphate buffers are an excellent choice due to their UV transparency and wide buffering range. A concentration of 20-50 mM is typical.

    • For LC-MS Detection: Volatile buffers are required. Use 0.1% formic acid (for low pH) or 10 mM ammonium formate/acetate. An LC-MS/MS method for Roxadustat successfully used a mobile phase with 0.1% formic acid.[4]

    • pH Target: To ensure robust and reproducible separation, it is generally recommended to set the mobile phase pH at least 1.5-2 units away from the analyte's pKa.[3] For Roxadustat, a pH around 2.5-3.0 would ensure the carboxylic acid is protonated (neutral) and the isoquinoline is protonated (positive charge), providing a stable ionic form for consistent interaction with the stationary phase.

Part 3: Advanced Troubleshooting

This section tackles more complex separation challenges.

Q6: I have achieved good separation of all known impurities, but I see a new, small peak on the tail of the main Roxadustat peak after my sample has been stressed (e.g., acid hydrolysis). How can I resolve this?

A6: Resolving a trace impurity from a major API peak is a common challenge in stability-indicating assays. This requires maximizing the selectivity and efficiency of your separation.

  • Causality & Explanation: The high concentration of the API can overload the column locally, causing band broadening that engulfs small, closely eluting peaks. Your goal is to manipulate the mobile phase to increase the selectivity (α) between the API and the new degradant while ensuring the API peak is as sharp as possible.

  • Troubleshooting Decision Tree:

Troubleshoot_Resolution Start Problem: Poor resolution of impurity on API tail Check1 Is the main peak symmetrical? Start->Check1 Action1 No: Address Tailing First - Lower mobile phase pH (e.g., to 2.5) - Increase buffer strength Check1->Action1 No Check2 Yes: Focus on Selectivity Check1->Check2 Yes Action1->Check1 Re-evaluate Action2 Option A: Change Organic Modifier (e.g., ACN to MeOH) Check2->Action2 Action3 Option B: Fine-tune pH (Small adjustments of ±0.2 units) Check2->Action3 Action4 Option C: Make Gradient Shallower (Decrease %B/min around elution time) Check2->Action4 Check3 Is resolution now > 1.5? Action2->Check3 Action3->Check3 Action4->Check3 End Method Optimized Check3->End Yes Revisit Consider different column chemistry (e.g., Phenyl, Cyano) Check3->Revisit No

Sources

Troubleshooting peak asymmetry for Roxadustat Impurity 2 in chromatography.

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide: Peak Asymmetry for Roxadustat Impurity 2

Welcome to the technical support center for Roxadustat analysis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, specifically focusing on peak asymmetry observed for Roxadustat Impurity 2. As a Senior Application Scientist, my goal is to provide not just solutions, but a foundational understanding of the chromatographic principles at play.

Part 1: Foundational Knowledge

Q1: I'm seeing peak shape issues with Roxadustat Impurity 2. What are its key chemical properties that might be causing this?

Answer: Understanding the analyte's chemistry is the first step in effective troubleshooting. Roxadustat is an N-acyl glycine analog with both acidic and basic functional groups.[1] However, Roxadustat Impurity 2 , identified as its methyl ester, has a critical structural difference: the acidic carboxylic acid group is esterified.[2]

This change has significant chromatographic implications:

  • Dominant Basic Character: The acidic proton is gone, leaving the nitrogen atoms in the isoquinoline ring system as the primary sites for interaction. This makes Impurity 2 a predominantly basic compound.

  • High Propensity for Silanol Interactions: In reversed-phase chromatography on silica-based columns (like C18), residual, un-capped silanol groups (Si-OH) on the silica surface are acidic. Basic compounds, like Impurity 2, can form strong secondary ionic interactions with deprotonated (ionized) silanols (Si-O⁻), leading to a mixed-mode retention mechanism.[3] This is the most common cause of severe peak tailing.[3][4]

Q2: How is peak asymmetry measured, and what is considered an acceptable peak shape?

Answer: Peak asymmetry is quantitatively evaluated using the USP Tailing Factor (Tf) or the Asymmetry Factor (As). While calculated differently, both quantify the degree of peak distortion. The USP Tailing Factor is most common in pharmaceutical analysis.

It is calculated as: Tf = W₀.₀₅ / (2f)

Where:

  • W₀.₀₅ is the peak width at 5% of the peak height.

  • f is the distance from the peak's leading edge to the time of the peak maximum, also measured at 5% of the peak height.

Tailing Factor (Tf)Peak ShapeInterpretation
Tf = 1.0 Perfectly Symmetrical (Gaussian)Ideal; indicates a single, uniform retention mechanism.
Tf > 1.2 Tailing PeakThe back half of the peak is broader than the front. This is the most common form of asymmetry.[3]
Tf < 1.0 Fronting PeakThe front half of the peak is broader than the back. Often described as a "shark fin" shape.[5]

Acceptance Criteria: For most regulated pharmaceutical methods, the required tailing factor is typically between 0.8 and 1.5 . However, values greater than 1.2 often indicate an underlying issue that should be addressed to ensure method robustness and accurate integration.[3]

Part 2: Troubleshooting Peak Tailing (Tf > 1.2)

Peak tailing is the most frequent challenge encountered with basic analytes like Roxadustat Impurity 2. The following questions guide you from the most probable chemical causes to potential hardware issues.

Q3: My peak for Impurity 2 is tailing significantly. What is the most important parameter to investigate first?

Answer: The mobile phase pH is the most powerful tool for controlling the peak shape of ionizable compounds. The tailing is almost certainly due to the interaction between the protonated basic impurity and ionized acidic silanols.

The Mechanism:

  • At Mid-Range pH (e.g., pH 4-7): Residual silanols (pKa ≈ 3.5-4.5) are deprotonated (SiO⁻), while the basic Impurity 2 is protonated (analyte⁺). This creates a strong electrostatic attraction, a secondary retention mechanism that slows down a portion of the analyte molecules, causing a tail.

  • The Solution: Suppress Silanol Ionization. By lowering the mobile phase pH, you can force the equilibrium of the silanol groups to their neutral, protonated state (SiOH). This eliminates the strong ionic interaction, leaving only the desired hydrophobic (reversed-phase) retention mechanism.

Experimental Protocol 1: Systematic Mobile Phase pH Adjustment
  • Establish a Baseline: Prepare your mobile phase as originally intended and run a sample to record the initial tailing factor and retention time.

  • Prepare Buffered Mobile Phases: Create small, fresh batches of your aqueous mobile phase component containing a suitable buffer (e.g., 10-25 mM phosphate or formate) adjusted to the following pH values: 3.5, 3.0, and 2.7 . Note: Do not go below the pH limit of your column (typically pH 2.0-2.5 for standard silica).[3]

  • Equilibrate Thoroughly: For each new pH condition, flush the column with at least 15-20 column volumes of the new mobile phase to ensure the column chemistry is fully equilibrated.

  • Inject and Analyze: Inject the same concentration of Impurity 2 and observe the peak shape.

  • Evaluate Results: You should observe a systematic improvement (reduction) in peak tailing as the pH is lowered. Select the pH that provides a tailing factor within your target range (e.g., ≤ 1.2) while maintaining adequate retention.

Q4: I've lowered the pH to 2.7, and while the tailing has improved, it's still not ideal. What other chemical factors should I consider?

Answer: If pH optimization alone is insufficient, the issue may lie with the column itself or other mobile phase components.

  • Action 1: Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA), into the mobile phase (e.g., 0.1%). TEA is a small, basic molecule that will preferentially interact with the active silanol sites, effectively "masking" them from your analyte. Caution: TEA can be difficult to flush from a column and may suppress MS signal if using LC-MS.

  • Action 2: Evaluate Your Column Choice: Not all C18 columns are created equal.

    • Column Age & Contamination: The column may be old or contaminated with strongly retained basic compounds from previous analyses. Try cleaning it (see protocol below) or test the method on a new column of the same type.[6]

    • Column Technology: If the problem persists even on a new column, the column chemistry may be inappropriate. For basic compounds, consider columns that are specifically designed to minimize silanol interactions:

      • High-Purity, End-Capped Columns: These use a purer silica base with fewer acidic metal contaminants and feature advanced end-capping to shield more of the residual silanols.

      • Hybrid Particle Columns: These incorporate carbon into the silica matrix, making them more stable at higher pH values. Operating at a moderately high pH (e.g., pH 8-10) can deprotonate your basic analyte, making it neutral and less likely to interact with silanols. Ensure your column is rated for high pH use.

Experimental Protocol 2: General-Purpose Reversed-Phase Column Cleaning
  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.

  • Flush with Mobile Phase (No Buffer): Wash with 10-15 column volumes of the mobile phase composition without any buffer salts (e.g., Water/Acetonitrile).

  • Strong Solvent Wash: Flush with 15-20 column volumes of 100% Acetonitrile.

  • Intermediate Solvent Wash: Flush with 15-20 column volumes of Isopropanol (IPA).

  • (Optional) Aggressive Cleaning: For stubborn contamination, a sequence of solvents like Tetrahydrofuran (THF) can be used, but always check the column manufacturer's instructions first.

  • Re-equilibrate: Re-introduce the strong solvent (ACN), then the mobile phase without buffer, and finally the complete, buffered mobile phase before reconnecting the detector.

Q5: My chemistry seems right, but I still see some tailing on all my peaks, not just Impurity 2. Could the HPLC system be the cause?

Answer: Yes. If all peaks in the chromatogram exhibit similar tailing, the problem is likely physical rather than chemical. The primary suspect is Extra-Column Volume (ECV) , which refers to all the volume in the flow path outside of the column itself.[7] Excessive ECV causes band broadening and can manifest as peak tailing.[7]

  • Check Tubing: The tubing connecting the injector, column, and detector should be as short as possible and have a narrow internal diameter (e.g., 0.125 mm or 0.005").[8] Using wide-bore or excessively long tubing is a common source of ECV.

  • Check Fittings: Ensure all fittings are correctly made. A small gap between the end of the tubing and the bottom of the connection port creates a void where sample can mix, causing peak distortion.[6] This is a critical point of failure.

  • Guard Column: A contaminated or poorly connected guard column can also introduce significant tailing.[6] Try removing the guard column to see if the peak shape improves. If it does, replace the guard column.

Part 3: Troubleshooting Peak Fronting (Tf < 1.0)

Peak fronting is less common but points to a different set of problems, most often related to concentration and solubility.[9]

Q7: My peak for Impurity 2 looks like a "shark fin" (fronting). What is the most likely cause?

Answer: The overwhelming cause of peak fronting is column overload . This can happen in two ways:

  • Mass Overload: You are injecting too much mass of the analyte onto the column. The stationary phase has a finite number of sites for interaction. When these are saturated, excess analyte molecules cannot be retained and travel through the column more quickly, eluting at the front of the peak.[10]

  • Volume Overload: You are injecting too large a volume of sample, especially if the sample solvent is stronger than the mobile phase.[11]

The Diagnostic Test: This is a simple and definitive test.

  • Step 1: Dilute your sample 10-fold with the mobile phase.

  • Step 2: Inject the diluted sample.

  • Result: If the peak shape becomes symmetrical, the problem was column overload.[12][13] You must either reduce your sample concentration or decrease the injection volume for your analysis.

Q8: I've significantly diluted my sample, but some fronting remains. What else could be wrong?

Answer: If dilution does not solve the fronting, consider these less common but critical possibilities:

  • Sample Solvent Mismatch: The sample should always be dissolved in a solvent that is equal to or weaker than the initial mobile phase.[12] If you dissolve Impurity 2 in 100% Acetonitrile but your gradient starts at 10% Acetonitrile, the strong injection solvent will carry the analyte down the column in a distorted band before proper partitioning can begin. Solution: Re-dissolve or dilute your sample in the initial mobile phase composition.

  • Column Collapse/Void: A severe physical disruption of the column's packed bed, such as a void at the inlet, can cause severe fronting or split peaks.[14] This is often caused by pressure shocks or operating outside the column's recommended pH or temperature range. Solution: This is typically irreversible. The column must be replaced.[14][15]

Part 4: Visual Troubleshooting Guides

Diagram 1: General Workflow for Asymmetry

Troubleshooting_Workflow cluster_start Start Analysis cluster_tailing Troubleshooting Tailing (Tf > 1.2) cluster_fronting Troubleshooting Fronting (Tf < 1.0) Observe Observe Peak Asymmetry Tailing Peak Tailing Observe->Tailing Tailing Fronting Peak Fronting Observe->Fronting Fronting Check_pH 1. Optimize Mobile Phase pH (Lower to 2.7-3.0) Tailing->Check_pH Check_Column 2. Evaluate Column (Clean, Replace, Use Alt. Chemistry) Check_pH->Check_Column Check_ECV 3. Check for Extra-Column Volume (Tubing, Fittings) Check_Column->Check_ECV Check_Coelution 4. Check for Co-elution (Change Wavelength) Check_ECV->Check_Coelution Check_Overload 1. Test for Overload (Dilute Sample or Reduce Volume) Fronting->Check_Overload Check_Solvent 2. Match Sample Solvent to Mobile Phase Check_Overload->Check_Solvent Replace_Column 3. Suspect Column Collapse (Replace Column) Check_Solvent->Replace_Column

Caption: A decision tree for troubleshooting peak asymmetry.

Diagram 2: Mechanism of Silanol Interaction

Silanol_Interaction cluster_mid_ph Mid-Range pH (e.g., pH 5) cluster_low_ph Low pH (e.g., pH < 3) Analyte_Mid Impurity 2-NH⁺ (Protonated) Silanol_Mid SiO⁻ (Ionized Silanol) Analyte_Mid->Silanol_Mid Strong Ionic Attraction -> PEAK TAILING Analyte_Low Impurity 2-NH⁺ (Protonated) Silanol_Low SiOH (Neutral Silanol) Analyte_Low->Silanol_Low Interaction Suppressed -> SYMMETRICAL PEAK

Caption: How mobile phase pH affects secondary interactions.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Semantic Scholar. (2023). HYDROLYTIC DEGRADATION STUDY OF ROXADUSTAT BY RP-HPLC AND HPTLC. Retrieved from [Link]

  • Lösungsfabrik. (2017, June 23). Peak symmetry, asymmetry and their causes in HPLC. Retrieved from [Link]

  • PubMed. (2022, July 1). Liquid chromatography-tandem mass spectrometry methods for quantification of roxadustat (FG-4592) in human plasma and urine and the applications in two clinical pharmacokinetic studies. Retrieved from [Link]

  • Separation Science. (n.d.). Resolution and Asymmetry in HPLC. Retrieved from [Link]

  • Shimadzu. (n.d.). Abnormal Peak Shapes. Retrieved from [Link]

  • ResearchGate. (2023, June 1). A critical review of Roxadustat formulations, solid state studies, and analytical methodology. Retrieved from [Link]

  • Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks?. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • OUCI. (2024). Investigation on photo-isomeric impurity of Roxadustat: Structure conformation, physicochemical characterization, interconversion feasibility and in vitro toxicological evaluation. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). Secondary Interactions in Reversed-Phase Cation-Exclusion Mixed-Mode and Reversed-Phase Chromatography. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peak Shape Changes for a Previously Used Column. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC column overload. Retrieved from [Link]

  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. Retrieved from [Link]

  • ResearchGate. (2025, August 21). Development and validation of a robust RP-HPLC method for the quantitative analysis of roxadustat. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Extra-Column Volume in HPLC. Retrieved from [Link]

  • PubMed. (2023, June 8). Structural characterization and in silico toxicity prediction of degradation impurities of roxadustat. Retrieved from [Link]

  • LCGC International. (2005, July 1). Peak Fronting, Column Life and Column Conditioning. Retrieved from [Link]

  • ACS Publications. (n.d.). Dynamic effect of secondary equilibria in reversed-phase chromatography. Retrieved from [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • Chromatography Today. (n.d.). How to Avoid HPLC Column Overload. Retrieved from [Link]

  • Chromatography Online. (n.d.). Extracolumn Effects. Retrieved from [Link]

  • LCGC International. (2015, August 1). Overload in Liquid Chromatography. Retrieved from [Link]

  • Agilent. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • Heliyon. (2023, June 1). A critical review of Roxadustat formulations, solid state studies, and analytical methodology. Retrieved from [Link]

  • Phenomenex. (2025, July 23). Column Volume and Extra-Column Volume. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). How to Measure and Reduce HPLC Equipment Extra Column Volume. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). What do you know about the overload for HPLC column?. Retrieved from [Link]

  • YouTube. (2018, June 14). GC Troubleshooting—Tailing Peaks. Retrieved from [Link]

  • LCGC International. (n.d.). How Reversed-Phase Liquid Chromatography Works. Retrieved from [Link]

  • Chromatography Forum. (n.d.). Column overloading. Retrieved from [Link]

  • Oxford Academic. (2013, March 13). Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. Retrieved from [Link]

  • HPLC & GC Troubleshooting. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Cleanchem. (n.d.). Roxadustat Impurity 23. Retrieved from [Link]

Sources

Roxadustat Analysis Technical Support Center: A Guide to Minimizing On-Column Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of Roxadustat. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability of Roxadustat during chromatographic analysis. On-column degradation can be a significant impediment to accurate quantification and impurity profiling. This guide provides in-depth troubleshooting advice and frequently asked questions to help you identify the root causes of degradation and implement effective solutions. Our approach is grounded in the fundamental chemistry of Roxadustat and the principles of modern chromatographic science.

Understanding the Challenge: The Chemical Nature of Roxadustat

Roxadustat is a potent inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase, and its chemical structure contains functionalities that make it susceptible to degradation.[1][2] Forced degradation studies have shown that Roxadustat is unstable in acidic, alkaline, and oxidative conditions.[1][2] Furthermore, its molecular structure possesses metal-chelating properties, a critical factor that can lead to on-column instability, particularly when using standard stainless steel HPLC hardware. This guide will focus on mitigating these inherent liabilities to ensure robust and reproducible analytical results.

Troubleshooting Guide: From Symptoms to Solutions

This section is designed to help you diagnose and resolve common issues related to Roxadustat degradation during HPLC analysis.

Issue 1: Appearance of Unexpected Peaks or High Impurity Profile

Symptom: You observe new, unexpected peaks in your chromatogram that are not present in your initial sample solution. These peaks may be inconsistent in area from injection to injection.

Potential Cause: On-column degradation of Roxadustat is the likely culprit. This can be catalyzed by several factors within the HPLC system itself.

Troubleshooting Workflow:

G cluster_0 Troubleshooting: Unexpected Peaks A Symptom: Unexpected Peaks in Chromatogram B Hypothesis: On-Column Degradation A->B Initial Observation C Step 1: Investigate Metal Interaction B->C Primary Suspect D Step 2: Evaluate Mobile Phase pH C->D If metal interaction is not the sole cause E Step 3: Assess Column Temperature D->E If pH adjustment is insufficient F Solution: Implement Corrective Actions E->F Finalizing the Solution

Caption: A stepwise approach to troubleshooting unexpected peaks in Roxadustat HPLC analysis.

Step-by-Step Investigation:

  • Investigate Metal-Catalyzed Degradation:

    • Rationale: Roxadustat's structure allows it to chelate with metal ions. Standard stainless steel components in HPLC systems (including the column, frits, and tubing) can be a source of metal ions like iron and chromium, which can catalyze the degradation of sensitive analytes.[3][4][5]

    • Action:

      • Use an Inert Column: The most effective solution is to employ an HPLC column with inert hardware.[6][7] These columns have a coating on the internal surfaces that prevents the sample from coming into contact with the metal.

      • Passivate Your HPLC System: If an inert column is not immediately available, you can passivate your system to minimize the availability of reactive metal ions.[8] Passivation involves treating the system to create a non-reactive surface layer.

  • Evaluate Mobile Phase pH:

    • Rationale: Forced degradation studies have demonstrated that Roxadustat degrades in both acidic and alkaline conditions.[1][2] The pH of your mobile phase can create an environment that promotes on-column hydrolysis.

    • Action:

      • Optimize pH: Experiment with the mobile phase pH to find a range where Roxadustat is most stable. A study on the hydrolytic degradation of Roxadustat used a phosphate buffer at pH 5, where the drug showed relative stability.[1][2]

      • Buffer Choice: Ensure your chosen buffer has adequate capacity at the target pH to maintain consistent conditions throughout the analysis.

  • Assess Column Temperature:

    • Rationale: Elevated column temperatures can accelerate degradation reactions.[9]

    • Action:

      • Lower the Temperature: If your method uses a high column temperature, try reducing it. A method development study for Roxadustat found success with a column temperature of 28 °C.[10]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptom: The Roxadustat peak exhibits significant tailing or fronting, leading to inaccurate integration and reduced resolution.

Potential Cause: Secondary interactions between Roxadustat and the stationary phase or column hardware are likely occurring.

Troubleshooting Workflow:

G cluster_1 Troubleshooting: Poor Peak Shape A Symptom: Peak Tailing or Fronting B Hypothesis: Secondary Interactions A->B Initial Observation C Step 1: Address Metal Chelation B->C Primary Suspect D Step 2: Optimize Mobile Phase C->D If peak shape issues persist E Step 3: Check for Column Overload D->E If mobile phase changes are ineffective F Solution: Improved Peak Symmetry E->F Finalizing the Solution

Caption: A logical flow for diagnosing and correcting poor peak shape in Roxadustat analysis.

Step-by-Step Investigation:

  • Address Metal Chelation:

    • Rationale: As with degradation, the interaction of Roxadustat with metal ions in the system can lead to peak tailing.

    • Action:

      • Inert Column and System Passivation: As recommended for degradation, using an inert column and passivating the HPLC system are the most effective measures.[6][7]

      • Mobile Phase Additives: Consider the addition of a weak chelating agent, such as a low concentration of EDTA, to the mobile phase to sequester metal ions. However, be mindful of the compatibility of such additives with your detector, especially if using mass spectrometry.

  • Optimize Mobile Phase Composition:

    • Rationale: The choice of organic modifier and buffer can influence peak shape.

    • Action:

      • Mobile Phase pH: Adjusting the pH can suppress the ionization of silanol groups on the silica surface of the stationary phase, reducing secondary interactions.

      • Buffer Concentration: Ensure the buffer concentration is sufficient to control the pH and minimize unwanted interactions.

      • Organic Modifier: In some cases, switching the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity and improve peak shape.

  • Check for Column Overload:

    • Rationale: Injecting too much sample can lead to peak fronting.

    • Action:

      • Reduce Sample Concentration: Prepare a dilution of your sample and inject it to see if the peak shape improves.

Frequently Asked Questions (FAQs)

Q1: What is the most likely cause of Roxadustat degradation on my HPLC column?

A1: Based on the chemical structure of Roxadustat, the most probable cause of on-column degradation is metal-catalyzed oxidation or hydrolysis.[3][5] The active sites on standard stainless steel HPLC columns and frits can interact with Roxadustat, leading to its breakdown. This is why the use of inert, metal-free, or specially coated columns is highly recommended for this type of analysis.[6][7]

Q2: How do I passivate my HPLC system?

A2: System passivation aims to create a chemically inert surface on the wetted parts of your HPLC system. A common procedure involves the following steps:

  • Remove the column and replace it with a union.

  • Flush the system with high-purity water.

  • Introduce a passivating agent. A common choice is a solution of a strong acid like nitric acid (e.g., 6M), followed by a thorough rinse with high-purity water until the eluent is neutral.[8]

  • Always consult your HPLC system's manual for specific recommendations and safety precautions.

Q3: Can mobile phase additives help reduce on-column degradation?

A3: Yes, certain mobile phase additives can be beneficial. For instance, adding a small amount of a chelating agent like EDTA can bind to trace metal ions in the mobile phase and along the flow path, preventing them from interacting with Roxadustat. However, ensure that any additive is compatible with your column and detector.

Q4: What are the ideal HPLC method parameters for stable Roxadustat analysis?

A4: While the optimal parameters will depend on the specific requirements of your assay, a good starting point for a robust method would include:

ParameterRecommendationRationale
Column Inert (coated or PEEK-lined) C8 or C18 columnMinimizes metal-catalyzed degradation and improves peak shape.[6][7]
Mobile Phase Buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol)Provides consistent pH and elution strength.
pH Mildly acidic (e.g., pH 5)Avoids the regions of high instability for Roxadustat (strong acid and strong base).[1][2]
Temperature Near ambient (e.g., 25-30 °C)Reduces the rate of potential degradation reactions.[10]
Flow Rate Typical for the column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID column)Standard flow rates are generally acceptable.
Detection UV at ~262 nmRoxadustat has a UV absorbance maximum around this wavelength.[1][2]

Q5: How can I confirm that the new peaks I'm seeing are due to on-column degradation and not from my sample?

A5: To differentiate between on-column degradation and sample impurities, you can perform the following experiments:

  • Vary Injection Volume: If the relative area of the suspected degradation peak increases with decreasing injection volume, it may suggest an interaction with active sites in the system that are becoming saturated at higher concentrations.

  • Analyze at Different Flow Rates: On-column degradation is a time-dependent process. If the degradation is occurring on the column, reducing the flow rate (and thus increasing the residence time on the column) may lead to an increase in the size of the degradation peaks.

  • Inject a Freshly Prepared Standard: Prepare a standard solution and inject it immediately. Compare this to a standard that has been sitting in the autosampler for several hours. If the degradation peaks are more prominent in the aged sample, it could indicate instability in the sample solvent, but if they are present in both, on-column effects are more likely.

  • Use a Different, Trusted System: If possible, inject the same sample on a different, well-characterized HPLC system, preferably one with inert components. If the degradation peaks are absent on the inert system, it strongly points to an issue with your original system's hardware.

By systematically addressing these potential issues, you can develop a robust and reliable HPLC method for the analysis of Roxadustat, ensuring the integrity of your analytical data. This technical guide serves as a starting point for your troubleshooting efforts, and we encourage you to consult the referenced literature for a deeper understanding of the principles discussed.

References

  • Damle, M. C., & Potale, L. V. (2023). HYDROLYTIC DEGRADATION STUDY OF ROXADUSTAT BY RP-HPLC AND HPTLC. International Journal of Pharmaceutical Sciences and Research, 14(8), 36-49.
  • Patil, S., & Hase, D. P. (2023). HYDROLYTIC DEGRADATION STUDY OF ROXADUSTAT BY RP-HPLC AND HPTLC. Semantic Scholar.
  • GL Sciences. (n.d.). HPLC Column Technical Guide.
  • Li, X., et al. (2022). Liquid chromatography-tandem mass spectrometry methods for quantification of roxadustat (FG-4592) in human plasma and urine and the applications in two clinical pharmacokinetic studies.
  • Khan, M. S., et al. (2023). Development and validation of a robust RP-HPLC method for the quantitative analysis of roxadustat.
  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Rathore, A. S., & Mhatre, R. (Eds.). (2012). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America.
  • MicroSolv Technology Corporation. (n.d.). Degradation of Samples Due to Hydrolysis in HPLC Columns.
  • Collins, K. E., Collins, C. H., & Bertran, C. A. (2000). Methods for the Passivation of HPLC Instruments and Columns. LCGC North America, 18(7), 688-692.
  • Restek Corporation. (n.d.). Accurately Analyze Metal-Sensitive Compounds with Restek's New Inert LC Columns and Guards.
  • Wang, Y., et al. (2015). Transition metal-induced degradation of a pharmaceutical compound in reversed-phase liquid chromatographic analysis. Journal of Pharmaceutical and Biomedical Analysis, 115, 226-233.
  • Restek Corporation. (2024, February 2). Accurately Analyze Metal-Sensitive Compounds with Restek's New Inert LC Columns.
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Charles River Laboratories. (n.d.).
  • SilcoTek Corporation. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
  • Phenomenex. (n.d.). HPLC Columns Explained: How HPLC Works in Practice.
  • Element Lab Solutions. (n.d.). Advantages and Applications of Passivated HPLC Hardware for Large and Small Molecule Analysis.
  • Aktar, F., et al. (2023). Development and validation of a robust RP-HPLC method for the quantitative analysis of roxadustat.
  • GL Sciences. (n.d.). Metal-free Columns for HPLC Part 1.
  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Khan, M. S., et al. (2023). Development and validation of a robust RP-HPLC method for the quantitative analysis of roxadustat.
  • De Pra, M., et al. (2019). Column Watch: Methods for the Passivation of HPLC Instruments and Columns.
  • PharmaCores. (2023, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
  • Sigma-Aldrich. (n.d.).
  • Wang, Y., et al. (2015).
  • Meyer, M. (n.d.). Metal-free for better results – inert LC columns. Secrets of Science.
  • UCL. (n.d.). HPLC solvents and mobile phase additives.
  • Dolan, J. W. (2007, January 1).
  • HMR Labs. (2024, April 8).
  • Zhang, Y., et al. (2021). Determination of Roxadustat in Human Plasma by LC-MS/MS and Its Application in Pharmacokinetic Study. Chinese Pharmaceutical Journal, 56(14), 1163-1168.
  • Pinto, M., & Simões, M. M. (2022).
  • Phenomenex. (n.d.). Troubleshooting Guide.
  • Agilent Technologies. (2024, March 28).
  • Hsiao, J. J., Staples, G. O., & Stoll, D. R. (2020). Troubleshooting LC Separations of Biomolecules, Part II: Passivation and Mobile-Phase Additives. LCGC Europe, 33(3), 122-126.
  • World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • UCL. (n.d.). HPLC solvents and mobile phase additives.
  • Phenomenex. (n.d.). HPLC Troubleshooting Guide.
  • Collins, K. E., Collins, C. H., & Bertran, C. A. (2000). Column Watch: Methods for the Passivation of HPLC Instruments and Columns. Semantic Scholar.
  • Kumar, A., et al. (2023). Removal of pharmaceutical residues from aquatic systems using bimetallic metal–organic frameworks (BMOFs): a critical review. Environmental Science: Water Research & Technology, 9(7), 1839-1861.
  • Dong, M. W. (2006).
  • Shimadzu Scientific Instruments. (n.d.).
  • Avantor. (2024). Method Tips and Tricks HPTLC Sample Preparation Column Choice Mobile Phase Equipment.

Sources

Technical Support Center: Overcoming Challenges in the Preparative HPLC Isolation of Roxadustat Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the preparative HPLC isolation of Roxadustat and its impurities. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this unique molecule. As a hypoxia-inducible factor prolyl-hydroxylase (HIF-PH) inhibitor, Roxadustat's purity is paramount for safety and efficacy, making the isolation of its process-related and degradation impurities a critical task.

This guide moves beyond simple protocols to explain the underlying chemical principles governing the separation challenges. We will explore common issues in a practical question-and-answer format, providing not just solutions, but the scientific rationale to empower you to troubleshoot effectively.

Section 1: Foundational Challenges in Roxadustat Purification

The preparative chromatography of Roxadustat is non-trivial due to its specific physicochemical properties. Understanding these is the first step toward developing a robust isolation method.

Roxadustat possesses both acidic and basic functional groups, giving it zwitterionic character within a specific pH range.[1][2] This duality is a primary source of chromatographic difficulty. Furthermore, forced degradation studies reveal that Roxadustat is particularly susceptible to degradation under acidic, basic, and photolytic conditions, producing a number of impurities that may be structurally similar to the parent molecule.[3][4][5] One notable challenge is the formation of a degradation product (DP-4) which has the same molecular mass as Roxadustat but a different structure, making its separation highly dependent on fine-tuning chromatographic selectivity.[5]

PropertyValue / DescriptionImplication for Preparative HPLC
Molecular Formula C₁₉H₁₆N₂O₅Relatively non-polar backbone with polar functional groups.
Molecular Weight 352.3 g/mol [3]Standard molecular weight for small molecule drugs.
pKa (Strongest Acidic) ~2.75[2]The carboxylic acid moiety will be deprotonated (anionic) above this pH.
pKa (Strongest Basic) ~3.84[2]The isoquinoline nitrogen will be protonated (cationic) below this pH.
Aqueous Solubility Low (0.1 mg/mL)[1]High concentrations for preparative loading are difficult to achieve in typical mobile phases, leading to the use of strong organic co-solvents like DMSO, which can compromise peak shape.
Key Impurities Degradation products from hydrolysis and photolysis; process-related impurities.[5]Co-elution is a major risk, especially with isomeric impurities.

Section 2: Troubleshooting Guide

This section addresses specific, common problems encountered during the preparative isolation of Roxadustat impurities in a direct Q&A format.

Category: Poor Peak Resolution & Co-elution

Q1: My target impurity is co-eluting with the main Roxadustat peak or another impurity. How can I improve the separation?

A1: Co-elution is a problem of insufficient selectivity. The goal is to alter the chemical interactions between the analytes and the stationary/mobile phases to change their relative retention times.

  • Manipulate Mobile Phase pH (The Primary Tool): Because Roxadustat and many of its impurities have ionizable groups, pH is your most powerful tool. A change of just 0.2-0.5 pH units can dramatically alter selectivity.

    • Causality: At a pH between the pKa values (~2.8 - 3.8), Roxadustat can exist in a zwitterionic state, while impurities may have different charge states. Operating at a low pH (e.g., 2.5) using an additive like 0.1% formic or acetic acid will ensure both the acidic group on Roxadustat and the residual silanols on the silica column are protonated and neutral. This promotes retention via hydrophobic interactions and minimizes undesirable secondary ionic interactions.[6] Conversely, a slightly higher pH (e.g., 5.0) using a phosphate buffer might change the ionization and, therefore, the retention order.[3][4]

    • Action Plan: Perform a pH scouting study from pH 2.5 to 5.5. Prepare mobile phases using 0.1% formic acid, 0.1% acetic acid, and a 10 mM phosphate buffer at pH 5.0 to assess the impact on selectivity.

  • Change the Organic Modifier: If you are using acetonitrile, switch to methanol or vice-versa.

    • Causality: Acetonitrile and methanol have different polarities and engage in different types of intermolecular interactions (methanol is a hydrogen-bond donor and acceptor, while acetonitrile is primarily a dipole). This can alter the elution order of closely related compounds.

  • Switch Stationary Phase Chemistry: If pH and solvent changes are insufficient, the column chemistry is the next logical step.

    • Causality: While C18 is a common starting point, other phases offer different retention mechanisms. A Phenyl-Hexyl column, for instance, provides pi-pi interactions which can be highly selective for aromatic compounds like Roxadustat. An embedded polar group (PEG) column can offer alternative selectivity for polar impurities.

    • Recommendation: Screen a C18, a C8, and a Phenyl-Hexyl column to find the best selectivity for your specific impurity profile.

Category: Poor Peak Shape

Q2: I am observing significant peak tailing for both the main component and the impurities. What is causing this and how can I fix it?

A2: Peak tailing is the most common peak shape issue and is typically caused by secondary, undesirable retention mechanisms.[6] For a basic compound like Roxadustat, the primary cause is the interaction of the protonated isoquinoline nitrogen with deprotonated, acidic residual silanol groups on the surface of the silica stationary phase.

G cluster_low_ph Low pH (e.g., 2.7) cluster_high_ph Intermediate/High pH (e.g., 4.5) Roxa_low {Roxadustat|+ Charge (R-NH⁺) - Neutral (R-COOH)} Silanol_low {Silanol (Si-OH) - Neutral} Interaction_low Result: Minimal Ionic Interaction Good Peak Shape Roxa_low->Interaction_low no strong interaction with Roxa_high {Roxadustat|+ Charge (R-NH⁺) - Negative Charge (R-COO⁻)} Silanol_high {Silanol (Si-O⁻) - Negative Charge} Interaction_high Result: Strong Ionic Interaction Severe Peak Tailing Roxa_high->Interaction_high interacts with main Peak Tailing Cause: Secondary Silanol Interactions cluster_low_ph cluster_low_ph cluster_high_ph cluster_high_ph

Solutions:

  • Operate at Low pH: As detailed in Q1, using a mobile phase with 0.1% formic or acetic acid (pH ~2.7-3.2) is the most effective solution. This protonates the silanol groups (Si-OH), neutralizing their negative charge and preventing the ionic interaction that causes tailing.[6]

  • Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are exhaustively end-capped to minimize the number of accessible silanol groups. Ensure you are not using an older, "Type A" silica column.

  • Reduce Metal Contamination: Free metals in the sample, HPLC system (e.g., stainless steel frits), or on the column can chelate with Roxadustat and cause tailing. Consider using a pre-column filter and flushing the system with a chelating agent if you suspect metal contamination.

Q3: My main Roxadustat peak is fronting, especially at higher concentrations. What does this mean?

A3: Peak fronting is a classic symptom of either column overload or poor sample solubility in the mobile phase.

  • Column Overload (Mass Overload): You are injecting more sample mass than the stationary phase can handle in a linear fashion. The peak maximum moves forward as the stationary phase becomes saturated.

    • Solution: Reduce the injection volume or the sample concentration. If you need high throughput, you must move to a column with a larger internal diameter (e.g., from 21.2 mm to 30 mm or 50 mm ID) and a correspondingly higher loading capacity.

  • Solubility Mismatch: This is very common with Roxadustat. Often, a high concentration of the sample is prepared in a strong solvent like 100% DMSO.[1] When this strong solvent plug hits the weaker aqueous-organic mobile phase at the column head, the compound may temporarily precipitate and then redissolve, leading to a distorted, fronting peak.

    • Solution: Whenever possible, dissolve the sample in a solvent that is as weak as, or slightly weaker than, the mobile phase. If you must use a strong solvent like DMSO, keep the injection volume as small as possible (ideally <1-2% of the column volume). For larger volumes, an "at-column dilution" strategy is highly effective, where a second pump tees in a weak solvent to dilute the sample just before it reaches the column.[7]

Category: Sample Loading and Recovery

Q4: My Roxadustat sample is dissolved in DMSO at a low concentration. Injecting the large volume required for preparative scale is destroying the peak shape. What can I do?

A4: This is a classic preparative challenge balancing solubility and chromatography. Injecting a large plug of a strong solvent like DMSO will cause severe peak broadening and distortion.[7]

  • Strategy 1: Sample Focusing: If the initial mobile phase conditions are weak enough (e.g., >90% aqueous), you can inject a larger volume of your sample dissolved in DMSO. The Roxadustat will precipitate/adsorb at the top of the column in a tight band. When the gradient starts and the organic percentage increases, the compound will redissolve and move down the column, resulting in a sharp peak. This requires careful method development to ensure the initial conditions are weak enough to "trap" the analyte.

  • Strategy 2: At-Column Dilution: As mentioned in A3, this is an instrumental solution where the sample stream from the autosampler is mixed with a stream of weak solvent (e.g., water) just before the injection valve. This dilutes the strong DMSO plug, allowing the analyte to bind to the column head in a focused band, preserving peak shape even with large volume injections.[7]

  • Strategy 3: Solid Phase Extraction (SPE): For very dilute samples, consider a pre-purification step using SPE. You can load a large volume of your dilute sample onto an SPE cartridge (e.g., C18), wash away the DMSO, and then elute the Roxadustat in a small volume of a strong solvent that can then be evaporated and reconstituted in a more suitable injection solvent.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the best starting conditions for developing a preparative method for Roxadustat impurities?

A: A robust starting point is to first develop a high-resolution analytical method and then scale it up.

ParameterRecommended Starting ConditionRationale
Column High-purity, end-capped C18, 5 µm, ≥21.2 mm IDC18 is a good first choice for general reversed-phase retention. 5 µm particles offer a good balance of efficiency and backpressure for preparative work.[8]
Mobile Phase A Water with 0.1% Formic Acid (v/v)Low pH (~2.7) ensures good peak shape by suppressing silanol activity.[6] Formic acid is volatile and ideal for post-purification evaporation.
Mobile Phase B Acetonitrile with 0.1% Formic Acid (v/v)Acetonitrile often provides sharper peaks and lower backpressure than methanol.
Gradient Start with a shallow gradient based on your analytical run (e.g., 20-50% B over 20-30 minutes).A shallow gradient is crucial for separating closely eluting impurities.
Flow Rate Scale geometrically from your analytical method. For a 21.2 mm ID column, a starting flow rate of 18-22 mL/min is typical.Maintains optimal linear velocity for efficiency.
Detection UV at 262 nm[3][4]Roxadustat has a strong chromophore with an absorbance maximum around this wavelength.
Sample Diluent Mobile Phase A / Water or a mixture with minimal organic solvent.Ensures good peak shape upon injection. Avoid 100% DMSO if possible.

Q: What are the known degradation pathways for Roxadustat that I should be aware of when isolating impurities?

A: Based on published forced degradation studies, you should be most concerned with hydrolytic and photolytic degradation.[3][5]

  • Acid & Base Hydrolysis: Roxadustat degrades significantly under both acidic and basic conditions. This can lead to hydrolysis of the amide bond or other structural rearrangements.[3]

  • Photolytic Degradation: Exposure to light can generate impurities. One major photolytic degradant is an isomer with the same mass as the parent drug, making it chromatographically challenging.[5]

  • Oxidative & Thermal Stability: The molecule is reported to be relatively stable under oxidative (e.g., H₂O₂) and thermal stress.[5]

  • Practical Implication: Protect your samples and collected fractions from prolonged exposure to strong acids/bases and direct light to prevent the artificial generation of impurities during the isolation process.

Section 4: Key Experimental Protocols

Protocol 1: Systematic Approach to Mobile Phase pH Screening

This protocol is designed to efficiently determine the optimal mobile phase pH for resolving a critical impurity pair.

  • Preparation: Prepare three identical samples of your Roxadustat mixture containing the impurities of interest.

  • Mobile Phase Buffers:

    • Condition A (Low pH): Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Condition B (Mid pH): Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.0. Mobile Phase B: Acetonitrile.

    • Condition C (Higher pH): Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 5.0. Mobile Phase B: Acetonitrile.

  • Analysis: Using an analytical HPLC column (e.g., C18, 4.6 x 150 mm), inject the sample and run the same generic gradient (e.g., 10-90% B in 15 minutes) for each pH condition.

  • Evaluation: Compare the chromatograms. Look for changes in the elution order and, most importantly, the resolution (Rs) between the target impurity and the main peak.

  • Optimization: Select the pH condition that provides the best "scaffolding" for separation and then fine-tune the gradient slope to maximize the resolution before scaling up to your preparative column.

G start Start: Poor Resolution (Rs < 1.5) ph_screen Step 1: Perform pH Screening (e.g., pH 2.7, 4.0, 5.0) start->ph_screen eval_ph Did Selectivity Change? ph_screen->eval_ph solvent_screen Step 2: Change Organic Modifier (Acetonitrile <-> Methanol) eval_ph->solvent_screen No optimize Step 4: Optimize Gradient Slope (Make it shallower around critical pair) eval_ph->optimize Yes eval_solvent Did Selectivity Change? solvent_screen->eval_solvent column_screen Step 3: Screen Alternative Columns (e.g., Phenyl-Hexyl, Polar-Embedded) eval_solvent->column_screen No eval_solvent->optimize Yes eval_column Is Resolution Improved? column_screen->eval_column eval_column->start No, Re-evaluate Problem eval_column->optimize Yes end Goal: Resolution Achieved (Rs >= 1.5) optimize->end

References

  • Waghmare, A., Kakde, R., & Denge, A. (2023). HYDROLYTIC DEGRADATION STUDY OF ROXADUSTAT BY RP-HPLC AND HPTLC. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Waghmare, A., Kakde, R., & Denge, A. (2023). HYDROLYTIC DEGRADATION STUDY OF ROXADUSTAT BY RP-HPLC AND HPTLC. ResearchGate. [Link]

  • Kumar, A., et al. (2022). Structural characterization and in silico toxicity prediction of degradation impurities of Roxadustat. ResearchGate. [Link]

  • Mahajan, R., et al. (2023). A critical review of Roxadustat formulations, solid state studies, and analytical methodology. Heliyon. [Link]

  • Mahajan, R., et al. (2023). A critical review of Roxadustat formulations, solid state studies, and analytical methodology. ResearchGate. [Link]

  • Cobeljic, M., et al. (2021). Clinical Pharmacokinetics and Pharmacodynamics of Roxadustat. Clinical Pharmacokinetics. [Link]

  • SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification. SynThink. [Link]

  • Waters Corporation. (n.d.). Techniques for Improving the Efficiency of Large Volume Loading in Preparative Liquid Chromatography. Waters. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element. [Link]

  • Chen, L., et al. (2012). Preparative isolation and purification of chemical constituents of Belamcanda by MPLC, HSCCC and Prep-HPLC. PMC. [Link]

  • Development and validation of a robust RP-HPLC method for the quantitative analysis of roxadustat. (2023). ResearchGate. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2021). ResearchGate. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters. [Link]

  • Chrom-Support. (n.d.). HPLC Troubleshooting Guide. Chrom-Support. [Link]

Sources

Technical Support Center: Enhancing Detection Sensitivity for Trace-Level Roxadustat Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Roxadustat and its impurities. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to develop and troubleshoot robust analytical methods for detecting and quantifying trace-level impurities in Roxadustat active pharmaceutical ingredients (API) and finished drug products.

As a Senior Application Scientist, I understand that achieving high sensitivity and resolving trace impurities from the main API peak can be a significant challenge. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the common issues encountered in the laboratory. The information provided herein is grounded in established scientific principles and regulatory expectations to ensure the integrity and reliability of your analytical data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of Roxadustat impurities, providing concise answers and directing you to more detailed troubleshooting guides where appropriate.

Q1: What are the common degradation pathways for Roxadustat, and what kind of impurities should I expect?

A1: Forced degradation studies have shown that Roxadustat is susceptible to degradation under acidic, basic, and photolytic conditions, while it is relatively stable under thermal and oxidative stress.[1][2][3][4] Under hydrolytic conditions (both acidic and basic), you can expect to see the formation of several degradation products.[3][4] One notable impurity is a photo-isomeric impurity that can form upon exposure to light.[5] It is also important to consider process-related impurities that may be present from the synthesis of Roxadustat. A thorough impurity profiling study, as recommended by the International Council for Harmonisation (ICH) Q3A(R2) and Q3B(R2) guidelines, is essential to identify and characterize all potential impurities.[5][6]

Q2: I am not achieving the required sensitivity for a known impurity. What are the first things I should check?

A2: Low sensitivity is a common challenge in trace analysis. Here’s a logical progression for troubleshooting:

  • Review Your Detector Settings: For UV detection, ensure you are using the optimal wavelength for the impurity, which may differ from the λmax of Roxadustat. If the impurity's UV spectrum is unknown, a photodiode array (PDA) detector can be invaluable. For mass spectrometry (MS), confirm that the ionization and fragmentation parameters are optimized for the specific impurity.

  • Assess Your Mobile Phase: The pH of your mobile phase can significantly impact the ionization and retention of impurities. Ensure the pH is appropriate for the pKa of the impurity of interest. The choice and quality of solvents and additives are also critical; always use LC-MS grade solvents to minimize background noise.

  • Evaluate Your Column and Chromatography: Poor peak shape directly impacts sensitivity. Assess for peak tailing or broadening, which could indicate secondary interactions with the stationary phase or a contaminated column.

  • Consider Your Sample Preparation: Your sample preparation procedure should aim to concentrate the impurity of interest while removing matrix components that could cause ion suppression in MS or interfere with UV detection.

For a more detailed breakdown of improving sensitivity, please refer to the troubleshooting guides in Section 2 .

Q3: My impurity peak is not well-resolved from the main Roxadustat peak. What can I do?

A3: Co-elution of a trace impurity with the main API peak is a frequent and challenging issue. Here are some strategies to improve resolution:

  • Adjust Mobile Phase Strength: If using a gradient, try making the initial part of the gradient shallower to provide more time for the early-eluting impurities to separate from the main peak.

  • Modify Mobile Phase pH: Altering the pH can change the ionization state of Roxadustat and its impurities, which can significantly impact their retention times and selectivity.

  • Change Stationary Phase Chemistry: If you are using a standard C18 column, consider switching to a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase. A Waters XTerra Phenyl column has been successfully used for Roxadustat analysis.[2]

  • Optimize Temperature: Lowering the column temperature can sometimes improve resolution, although it may increase run time and backpressure.

  • Reduce Flow Rate: A lower flow rate can increase the efficiency of the separation, leading to better resolution.

Refer to Troubleshooting Guide 2: Poor Peak Shape and Resolution for a more in-depth discussion.

Section 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance on how to address specific experimental issues.

Troubleshooting Guide 1: Low Signal-to-Noise Ratio (S/N) and Poor Sensitivity

Achieving a low limit of detection (LOD) and limit of quantification (LOQ) is paramount for trace impurity analysis. If you are struggling with poor sensitivity, this guide will walk you through a systematic approach to identify and resolve the root cause.

The first step is to ensure your detector is set up for optimal signal generation from your impurity of interest.

For HPLC-UV/PDA Detectors:

  • Wavelength Selection:

    • Causality: The absorbance of a molecule is wavelength-dependent. Using the λmax of the impurity will provide the strongest signal. This may not be the same as the λmax of the Roxadustat main peak.

    • Protocol:

      • If you have an isolated standard of the impurity, perform a UV scan to determine its λmax.

      • If you are using a PDA detector, you can extract the UV spectrum of the impurity peak from a chromatogram to find its λmax.

      • If an impurity standard is not available, analyze a forced degradation sample and use the PDA to identify the optimal wavelength for the degradation products. One study reported UV detection at 262 nm for Roxadustat and its degradation products.[7]

  • Bandwidth and Reference Wavelength:

    • Causality: A narrower bandwidth can increase specificity and reduce noise, while a reference wavelength can be used to subtract background noise.

    • Protocol:

      • Set the measurement bandwidth to a narrow value (e.g., 4-8 nm).

      • If your detector allows, set a reference wavelength at a point where the analyte has no absorbance (e.g., >400 nm) to correct for baseline drift.

For LC-MS/MS Detectors:

  • Ionization Source Optimization:

    • Causality: The efficiency of ion generation in the source is critical for a strong signal. Parameters such as gas flows, temperature, and voltages must be optimized for your specific analyte and flow rate.

    • Protocol:

      • Infuse a standard solution of the impurity directly into the mass spectrometer to optimize source parameters.

      • If an impurity standard is not available, you can optimize on the main Roxadustat peak as a starting point, as structurally similar compounds often have similar optimal source conditions. Roxadustat has been successfully analyzed using positive electrospray ionization (ESI).[2]

  • Analyte-Specific Parameters (SIM/MRM):

    • Causality: Using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) significantly improves S/N by reducing chemical noise.

    • Protocol:

      • Determine the precursor ion (m/z) of the impurity.

      • For MRM, identify the most intense and specific product ions by performing a product ion scan on the precursor.

      • Optimize the collision energy for each MRM transition to maximize the signal of the product ion.

A well-shaped, sharp peak is easier to detect at low levels than a broad, tailing peak.

Protocol:

  • Column Selection:

    • Use high-efficiency columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) to obtain sharper peaks.

    • Consider narrower internal diameter columns (e.g., 2.1 mm) which can increase sensitivity in MS by concentrating the eluent entering the source.[8]

  • Mobile Phase Optimization:

    • pH: Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa of your impurity to ensure it is in a single ionic form, which generally leads to better peak shape.

    • Additives: Use volatile mobile phase additives like formic acid or ammonium formate for LC-MS to aid in ionization.[2] Non-volatile buffers like phosphate should be avoided with MS.[7]

    • Solvent Quality: Always use high-purity, LC-MS grade solvents to minimize background noise and the formation of adducts.

  • Gradient Optimization:

    • A well-optimized gradient can help to focus the analyte into a narrower band, increasing peak height and S/N.

Minimizing matrix effects and concentrating your analyte of interest are key goals of sample preparation for trace analysis.

Protocol:

  • Increase Analyte Concentration:

    • If possible, dissolve the sample in a smaller volume of diluent to increase the concentration of the impurities. Be mindful of the solubility of the main component.

    • Inject a larger volume, but be aware that this can lead to peak distortion if the injection solvent is stronger than the mobile phase.

  • Enrichment Techniques:

    • Solid-Phase Extraction (SPE): Develop an SPE method to selectively retain and elute the impurities, thereby concentrating them and removing the bulk of the API.

    • Liquid-Liquid Extraction (LLE): This technique can be used to partition the impurities into a solvent in which they are more soluble, away from interfering matrix components. LLE has been applied to the analysis of Roxadustat.[2]

Troubleshooting Guide 2: Poor Peak Shape and Resolution

Good peak shape and resolution are fundamental to accurate quantification. This guide provides a systematic approach to diagnosing and correcting issues like peak tailing, fronting, splitting, and co-elution.

G cluster_0 Peak Shape Problem Identification cluster_1 System-Wide Issues cluster_2 Analyte-Specific Issues cluster_3 Solutions start Observe Poor Peak Shape (Tailing, Fronting, Splitting) q1 Is the problem on ALL peaks? start->q1 all_peaks Problem on ALL Peaks q1->all_peaks Yes some_peaks Problem on SOME Peaks q1->some_peaks No check_system Check for Extra-Column Volume (long tubing, large detector cell) all_peaks->check_system check_column Column Issue? (void, contamination, aging) all_peaks->check_column check_mobile_phase Mobile Phase Issue? (incorrect preparation, degradation) all_peaks->check_mobile_phase solution_system Fix System: - Use shorter, narrower tubing - Flush/replace column - Prepare fresh mobile phase check_system->solution_system check_column->solution_system check_mobile_phase->solution_system check_overload Mass Overload? (Reduce injection volume/concentration) some_peaks->check_overload check_secondary_int Secondary Interactions? (e.g., silanol interactions) some_peaks->check_secondary_int check_solvent_effects Injection Solvent Mismatch? (Solvent stronger than mobile phase) some_peaks->check_solvent_effects solution_analyte Adjust Method: - Modify mobile phase pH/buffer - Use end-capped column - Match injection solvent to mobile phase check_overload->solution_analyte check_secondary_int->solution_analyte check_solvent_effects->solution_analyte

  • Initial Assessment (Based on the Diagram Above):

    • First, determine if the poor peak shape is observed for all peaks in the chromatogram or only for specific peaks (e.g., the impurity peak).[4]

    • If all peaks are affected: The issue is likely systemic. Investigate potential problems with the column (e.g., void formation, contamination), extra-column volume (e.g., excessive tubing length), or the mobile phase.

    • If only some peaks are affected: The problem is likely related to the specific chemical properties of those analytes. Consider issues like mass overload, secondary interactions with the stationary phase, or injection solvent effects.[9]

  • Addressing Peak Tailing (for basic compounds like Roxadustat):

    • Causality: Peak tailing for basic compounds is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase.

    • Protocol:

      • Modify Mobile Phase pH: Increase the pH of the mobile phase to suppress the ionization of the silanol groups. Alternatively, decrease the pH to fully protonate the basic analyte.

      • Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol groups.

      • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are less prone to causing peak tailing for basic compounds.

      • Add a Competing Base: A small amount of a competing base (e.g., triethylamine) can be added to the mobile phase to preferentially interact with the silanol groups. Note: This is not suitable for LC-MS analysis.

  • Improving Resolution Between Closely Eluting Peaks:

    • Causality: Resolution is a function of column efficiency, selectivity, and retention factor. To improve resolution, one or more of these factors must be changed.

    • Protocol:

      • Optimize Selectivity (α):

        • Change the organic modifier (e.g., from acetonitrile to methanol, or a mixture).

        • Adjust the mobile phase pH.

        • Switch to a column with a different stationary phase chemistry (e.g., C18 to Phenyl or Cyano).

      • Increase Efficiency (N):

        • Use a longer column or a column with a smaller particle size.

        • Decrease the flow rate.

      • Increase Retention Factor (k'):

        • Decrease the amount of organic solvent in the mobile phase.

Section 3: Data and Protocols

This section provides tables with starting parameters for method development and a detailed experimental protocol for forced degradation studies, which are crucial for impurity profiling.

Table 1: Recommended Starting HPLC/UHPLC-UV Method Parameters
ParameterRecommended ConditionRationale & Key Considerations
Column C18 or C8, 2.1 or 4.6 mm i.d., ≤ 3.5 µmA good starting point for reversed-phase separation. Consider a Phenyl phase for alternative selectivity.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive mode ESI-MS and controls pH for good peak shape.
Mobile Phase B Acetonitrile or MethanolChoose based on desired selectivity. Acetonitrile often provides sharper peaks.
Gradient 5-95% B over 20-30 minutesA generic gradient to elute a wide range of polar and non-polar impurities. Adjust the slope to improve resolution where needed.
Flow Rate 0.3 - 1.0 mL/minAdjust based on column diameter and desired analysis time vs. backpressure.
Column Temp. 25-40 °CHigher temperatures can reduce viscosity and improve efficiency, but may affect the stability of some analytes.
Detector PDA/DAD at 262 nmAllows for peak purity analysis and identification of optimal wavelengths for impurities. 262 nm has been reported for Roxadustat.[7]
Injection Vol. 1-10 µLKeep low to avoid column overload and peak distortion.
Sample Diluent Mobile Phase A/B mixtureShould be weaker than the initial mobile phase composition to prevent peak distortion.
Table 2: Recommended Starting LC-MS/MS Parameters
ParameterRecommended ConditionRationale & Key Considerations
Ionization Mode ESI PositiveRoxadustat and many of its impurities contain basic nitrogens that are readily protonated.
Scan Mode Full Scan (for profiling) / MRM (for quantification)Use full scan to identify unknown impurities, then develop an MRM method for sensitive quantification.
Capillary Voltage 3.0 - 4.5 kVOptimize by infusing a standard solution.
Source Temp. 120 - 150 °CBalances desolvation with preventing thermal degradation.
Desolvation Temp. 350 - 500 °CNeeds to be high enough to efficiently desolvate the mobile phase at the given flow rate.
Gas Flows Optimize based on instrument manufacturerCone gas and desolvation gas flows are critical for ion formation and transmission.
Experimental Protocol: Forced Degradation Study

Objective: To generate potential degradation products of Roxadustat and assess the stability-indicating nature of the analytical method. This protocol is based on the principles outlined in the ICH Q1A(R2) guideline.

Materials:

  • Roxadustat API

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water

  • Acetonitrile or Methanol (HPLC grade)

  • Class A volumetric flasks and pipettes

  • pH meter

  • HPLC or LC-MS system

Procedure:

  • Sample Preparation: Prepare a stock solution of Roxadustat at approximately 1 mg/mL in a suitable solvent (e.g., a mixture of water and organic solvent).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at room temperature and/or elevated temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Follow the same time and temperature conditions as for acid hydrolysis.

    • Neutralize with 0.1 M HCl before dilution and analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for a defined period.

    • Dilute to a suitable concentration for analysis.

  • Thermal Degradation:

    • Store the solid Roxadustat API in an oven at an elevated temperature (e.g., 80 °C) for a defined period.

    • Also, store a solution of Roxadustat at the same temperature.

    • At each time point, dissolve the solid or dilute the solution for analysis.

  • Photolytic Degradation:

    • Expose the solid Roxadustat API and a solution of Roxadustat to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

    • A control sample should be kept in the dark under the same conditions.

    • Prepare samples for analysis after exposure.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using your developed analytical method.

    • Assess the chromatograms for the formation of new peaks and the decrease in the main Roxadustat peak. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main peak and from each other.

References

  • Mahajan, R., Samanthula, G., Srivastava, S., & Asthana, A. (2023). A critical review of Roxadustat formulations, solid state studies, and analytical methodology. Heliyon, 9(6), e16595. [Link]

  • Zhang, Y., et al. (2022). Liquid chromatography-tandem mass spectrometry methods for quantification of roxadustat (FG-4592) in human plasma and urine and the applications in two clinical pharmacokinetic studies. Journal of Chromatography B, 1198, 123274. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2). [Link]

  • Patel, R. M., et al. (2023). HYDROLYTIC DEGRADATION STUDY OF ROXADUSTAT BY RP-HPLC AND HPTLC. International Journal of Applied Pharmaceutics, 15(5), 133-140. [Link]

  • Mahajan, R., et al. (2023). Structural characterization and in silico toxicity prediction of degradation impurities of roxadustat. Journal of Pharmaceutical and Biomedical Analysis, 234, 115517. [Link]

  • Mahajan, R., et al. (2024). Investigation on photo-isomeric impurity of Roxadustat: Structure conformation, physicochemical characterization, interconversion feasibility and in vitro toxicological evaluation. Journal of Molecular Structure, 1301, 137017. [Link]

  • AMS Biopharma. (2023). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • Gade, S., et al. (2023). HYDROLYTIC DEGRADATION STUDY OF ROXADUSTAT BY RP-HPLC AND HPTLC. Asian Journal of Pharmaceutical and Clinical Research, 16(8), 114-120. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • European Medicines Agency. (2006). ICH Q3B (R2) Impurities in new drug products. [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Cormica. (n.d.). Understanding Impurity Analysis. [Link]

  • Dolan, J. W. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America, 36(9), 624-631. [Link]

  • Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Spectroscopy Online. (2016). Simplifying Mass Spectrometry Through New Ionization Technology: Application to Drugs and Clinical Analyses. [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]

  • LCGC International. (n.d.). HPLC UV Determination of Very High and Very Low Concentrations of Compounds in One Run. [Link]

  • Dolan, J. W. (2022). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. LCGC North America, 40(6), 268-272. [Link]

  • European Pharmaceutical Review. (2019). Tips & tricks: sensitivity gains in LC-MS. [Link]

Sources

Roxadustat Bioanalysis Technical Support Center: A Guide to Overcoming Matrix Effects

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of Roxadustat and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately quantifying Roxadustat in biological matrices. As a Senior Application Scientist, I have curated this resource to provide not just protocols, but a deeper understanding of the challenges you may face, particularly the pervasive issue of matrix effects in LC-MS/MS analysis. Our goal is to empower you with the knowledge to develop robust, reliable, and validated bioanalytical methods.

Understanding Roxadustat and the Analytical Challenge

Roxadustat (FG-4592) is an orally administered, first-in-class hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor used to treat anemia in patients with chronic kidney disease (CKD)[1]. Its mechanism of action involves stimulating endogenous erythropoietin production and improving iron metabolism[2]. Accurate measurement of Roxadustat and its metabolites in biological fluids like plasma and urine is critical for pharmacokinetic, pharmacodynamic, and toxicokinetic studies.

Roxadustat is an acidic molecule with a pKa of approximately 2.75 for its strongest acidic functional group[3]. This property, along with its metabolism via CYP2C8 and UGT1A9, presents unique challenges in bioanalysis, most notably its susceptibility to matrix effects during electrospray ionization (ESI) in mass spectrometry[3][4].

Troubleshooting Guide: Tackling Matrix Effects Head-On

Matrix effects, the alteration of ionization efficiency by co-eluting compounds from the biological matrix, are a primary source of inaccuracy and irreproducibility in LC-MS/MS bioanalysis[1]. This section is structured in a question-and-answer format to directly address issues you may encounter.

Q1: My signal for Roxadustat is inconsistent and lower than expected in plasma samples compared to standards in neat solution. What is the likely cause?

A1: You are likely encountering ion suppression, a common form of matrix effect.

Causality: In ESI-MS, Roxadustat and co-eluting endogenous matrix components compete for ionization. Components like phospholipids, which are abundant in plasma, are notorious for causing ion suppression[5]. These molecules can alter the droplet surface tension and charge distribution in the ESI source, hindering the efficient ionization of the analyte of interest[1].

Initial Diagnostic Steps:

  • Post-Column Infusion Experiment: This is the definitive way to visualize ion suppression zones in your chromatogram.

    • Continuously infuse a standard solution of Roxadustat post-column into the MS.

    • Inject a blank, extracted plasma sample.

    • A dip in the baseline signal for Roxadustat indicates a region of ion suppression.

  • Matrix Factor Evaluation: As per regulatory guidelines like the ICH M10, a quantitative assessment of matrix effects is required during method validation[1][6]. This involves comparing the peak response of an analyte in a post-extraction spiked matrix sample to its response in a neat solution.

Q2: I've confirmed ion suppression is affecting my Roxadustat analysis. What are my options to mitigate this?

A2: You have several strategies at your disposal, primarily focused on improving sample cleanup, optimizing chromatographic separation, and utilizing an appropriate internal standard.

The overall workflow for addressing matrix effects can be visualized as a decision-making process:

Caption: Decision workflow for troubleshooting matrix effects.

In-Depth Protocols and Explanations

Strategy 1: Enhanced Sample Preparation

The goal of sample preparation is to remove interfering matrix components, like phospholipids, before they enter the LC-MS system[7].

PPT is a simple and fast method but is often insufficient for removing phospholipids[8].

Troubleshooting Scenario: You are using PPT with acetonitrile and still see significant ion suppression.

Expert Insight: Acetonitrile is very effective at precipitating proteins, but it also keeps many phospholipids in solution. Switching to a different organic solvent or using a phospholipid removal plate can significantly improve your results.

Recommended Protocol for Improved PPT:

  • To 100 µL of plasma sample, add 300 µL of cold methanol.

  • Vortex for 1 minute to ensure complete protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or well for evaporation or direct injection.

For even cleaner samples, consider using a phospholipid removal plate, which combines protein precipitation with a sorbent that specifically captures phospholipids.

LLE provides a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent[9].

Troubleshooting Scenario: You are performing an LLE for Roxadustat but have low and variable recovery.

Expert Insight: As an acidic drug with a pKa of ~2.75, the pH of the aqueous sample is critical for efficient extraction[3]. To ensure Roxadustat is in its neutral, more hydrophobic form, you must acidify the sample.

Optimized LLE Protocol for Roxadustat in Plasma:

  • To 200 µL of plasma, add the internal standard and 50 µL of 1M formic acid to adjust the pH to below the pKa of Roxadustat.

  • Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

SPE offers the highest degree of sample cleanup by utilizing specific chemical interactions between the analyte, the sorbent, and various solvents. For an acidic compound like Roxadustat, a mixed-mode anion exchange SPE can provide excellent selectivity[2][10].

Troubleshooting Scenario: Your reversed-phase SPE method is not providing a clean enough extract, and you still observe matrix effects.

Expert Insight: A mixed-mode sorbent combines reversed-phase and ion-exchange properties. This allows for a more rigorous washing procedure to remove interferences that might co-elute with the analyte on a standard reversed-phase sorbent.

Detailed Mixed-Mode SPE Protocol for Roxadustat in Urine:

  • Sample Pre-treatment: Dilute 500 µL of urine with 500 µL of 2% ammonium hydroxide to ensure Roxadustat is in its ionized state.

  • Column Conditioning: Condition a mixed-mode anion exchange SPE cartridge (e.g., a polymeric sorbent with quaternary amine functional groups) with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% ammonium hydroxide.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing:

    • Wash 1: 1 mL of 5% methanol in water to remove polar interferences.

    • Wash 2: 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute Roxadustat with 1 mL of 2% formic acid in methanol. The acid neutralizes the analyte, releasing it from the anion exchange sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Caption: Step-by-step workflow for Solid-Phase Extraction.

Strategy 2: Chromatographic Optimization

If sample preparation alone is insufficient, modifying your LC method can help separate Roxadustat from the ion-suppressing region[1].

Troubleshooting Scenario: Even after SPE, you notice a slight dip in signal at the retention time of Roxadustat.

Expert Insight: The goal is to shift the retention time of Roxadustat away from any remaining co-eluting matrix components.

Key Chromatographic Adjustments:

  • Increase Retention: Increase the retention of Roxadustat by lowering the initial percentage of the organic solvent in your gradient. This will allow early-eluting, polar interferences (like some phospholipids) to pass before Roxadustat elutes.

  • Change Stationary Phase: If you are using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase. These can offer different interactions with Roxadustat and the matrix components, potentially improving separation.

Strategy 3: The Importance of a Stable Isotope-Labeled Internal Standard (SIL-IS)

A SIL-IS is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography[11].

Expert Insight: A SIL-IS (e.g., Roxadustat-d4) is chemically identical to the analyte and will therefore experience the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification[5].

Considerations for SIL-IS Selection:

  • Isotopic Purity: The SIL-IS should have a high degree of isotopic enrichment to avoid signal contribution from the unlabeled analyte.

  • Stability of the Label: The stable isotopes (e.g., 2H, 13C, 15N) should be placed in a position on the molecule where they will not be lost during sample preparation or in the ion source[5]. For Roxadustat, labeling on the aromatic rings or the methyl group would be appropriate.

Frequently Asked Questions (FAQs)

Q: What are the typical MS/MS transitions for Roxadustat? A: In positive ion mode, a common transition is m/z 353.1 -> 250.1[8]. However, it is crucial to optimize this on your specific instrument.

Q: Can I use a structural analog as an internal standard? A: While possible, it is not ideal. A structural analog may have different chromatographic behavior and ionization efficiency, and therefore may not accurately compensate for matrix effects experienced by Roxadustat[11]. A SIL-IS is always the preferred choice.

Q: My baseline is noisy. Could this be related to matrix effects? A: Yes, a high chemical background from a "dirty" sample can lead to a noisy baseline and reduced sensitivity. This is another indication that your sample preparation needs improvement.

Q: How do I quantitatively assess matrix effect according to ICH M10 guidelines? A: The ICH M10 guidance specifies that the matrix effect should be evaluated using at least six different lots of the biological matrix. You should prepare low and high concentration quality control (QC) samples by spiking the analyte into post-extracted blank matrix from each of these lots. The accuracy and precision of these samples are then evaluated[1][6].

Q: Are there any specific challenges with Roxadustat's metabolites? A: Roxadustat's metabolites, such as glucuronides, will be more polar than the parent drug. This may require adjustments to the sample preparation and chromatographic methods to ensure adequate retention and recovery.

Quantitative Data Summary

The following table summarizes typical acceptance criteria for method validation parameters related to matrix effects, as derived from regulatory guidance[1][6].

ParameterAcceptance CriteriaRationale
Matrix Factor (MF) The coefficient of variation (CV) of the IS-normalized MF across different lots of matrix should be ≤15%.Ensures that the variability in matrix effects between different subjects will not compromise the accuracy of the results.
Recovery Should be consistent and reproducible, although no specific value is mandated.High and consistent recovery is desirable, but reproducibility is more critical for accurate quantification when using a co-eluting internal standard.
Accuracy and Precision For QCs prepared in different matrix lots, the accuracy should be within ±15% of the nominal concentration, and the precision (CV) should be ≤15%.This is the ultimate test of whether the chosen strategies have successfully mitigated the impact of matrix effects on the final quantitative result.

Conclusion

Addressing matrix effects in the bioanalysis of Roxadustat is a systematic process of identification, strategic mitigation, and rigorous validation. By understanding the chemical nature of Roxadustat and the common culprits of matrix effects, you can develop a robust and reliable LC-MS/MS method. This guide provides the foundational knowledge and practical steps to troubleshoot and overcome these challenges, ensuring the integrity and accuracy of your bioanalytical data.

References

  • Determination of Roxadustat in Human Plasma by LC-MS/MS and Its Application in Pharmacokinetic Study. (URL not available)
  • A critical review of Roxadustat formulations, solid state studies, and analytical methodology. (URL not available)
  • Roxadustat as a Hypoxia-Mimetic Agent: Erythropoietic Mechanisms, Bioanalytical Detection, and Regulatory Considerations in Sports Medicine - MDPI. (2023). [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (2022). [Link]

  • Liquid chromatography-tandem mass spectrometry methods for quantification of roxadustat (FG-4592) in human plasma and urine and the applications in two clinical pharmacokinetic studies - PubMed. (2022). [Link]

  • HYDROLYTIC DEGRADATION STUDY OF ROXADUSTAT BY RP-HPLC AND HPTLC - Semantic Scholar. (2023). [Link]

  • Chromatogram of roxadustat (10 μg/ml);RT=4.6±0.
  • ICH M10 on bioanalytical method validation - Scientific guideline. (2022). [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC - NIH. (2014). [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Roxadustat - PMC - NIH. (2021). [Link]

  • 10 Tips for Electrospray Ionisation LC-MS - Element Lab Solutions. (URL not available)
  • The Significance of Acid/Base Properties in Drug Discovery - PMC - PubMed Central. (2012). [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review - Crimson Publishers. (2017). [Link]

  • SAMPLE PREPARATION BY MIXED-MODE SPE USING ISOLUTE® HAX. (URL not available)
  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols | LCGC International. (2021). [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry | LCGC International. (2003). [Link]

  • Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin - Agilent. (URL not available)

Sources

Strategies to control the formation of Roxadustat Impurity 2 in synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

An official website of the United States government

Here's how you know

Technical Support Center: Roxadustat Synthesis

A Guide to Controlling Process-Related Impurities

Welcome to the technical support center for Roxadustat synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting strategies for controlling critical impurities during the synthesis of Roxadustat. As your Senior Application Scientist, my goal is to equip you with the scientific rationale and actionable protocols needed to ensure the purity and quality of your Active Pharmaceutical Ingredient (API).

This document focuses on a common and critical process-related impurity: Roxadustat Impurity 2 (Roxadustat Methyl Ester) . We will explore its formation, detection, and effective control strategies.

Frequently Asked Questions (FAQs)

Q1: What is Roxadustat Impurity 2 and how is it structurally related to the final API?

Roxadustat Impurity 2 is scientifically identified as [(4-Hydroxy-1-methyl-7-phenoxy-isoquinoline-3-carbonyl)-amino]-acetic acid methyl ester (CAS No. 1421312-36-8). It is the immediate methyl ester precursor to Roxadustat. The only structural difference is the presence of a methyl group on the carboxylic acid of the glycine moiety, whereas Roxadustat has a free carboxylic acid. This impurity is a direct result of incomplete hydrolysis in the final step of many common synthetic routes.[1][2]

Q2: Why is controlling the level of Impurity 2 so critical?

Controlling any impurity is fundamental to ensuring the safety and efficacy of a pharmaceutical product.[3][4] For Impurity 2, the reasons are threefold:

  • Regulatory Compliance: Regulatory bodies like the ICH have strict guidelines (Q3A R2) on the qualification and limits of impurities in new drug substances.[3] Levels of Impurity 2 must be controlled below a specified threshold.

  • Pharmacological Activity: As an ester, Impurity 2 may have a different pharmacological and toxicological profile compared to the free acid form of Roxadustat. Its presence could alter the drug's efficacy or introduce unintended side effects.

  • Product Consistency: High levels of impurities indicate an uncontrolled manufacturing process, leading to batch-to-batch variability and potential rejection of the final product.

Q3: At which stage of the Roxadustat synthesis is Impurity 2 typically formed?

Impurity 2 is a direct carry-over from the penultimate step in several patented synthetic pathways.[2] The final chemical transformation is typically the saponification (hydrolysis) of the methyl ester precursor (Impurity 2) to yield the Roxadustat free acid. Therefore, Impurity 2 is not "formed" as a side product but is rather an unreacted starting material from the final hydrolysis step.

Q4: What are the primary causes for the presence of Impurity 2 in the final API?

The presence of Impurity 2 is almost always due to incomplete hydrolysis . The key factors that contribute to this are:

  • Sub-optimal Reaction Conditions: Insufficient reaction time, incorrect temperature, or inadequate mixing can prevent the hydrolysis reaction from reaching completion.

  • Incorrect Stoichiometry: An insufficient amount of the hydrolyzing agent (e.g., sodium hydroxide) will result in unreacted ester.

  • Poor Solubility: The ester may have limited solubility in the reaction medium, preventing it from fully reacting.

  • Ineffective Purification: The purification process (e.g., crystallization, work-up) may not be effective at removing the residual ester from the final product.

Troubleshooting Guide: Controlling Roxadustat Impurity 2

This section provides a systematic approach to diagnosing and resolving issues related to high levels of Impurity 2.

Problem: High levels of Roxadustat Impurity 2 (>0.15%) detected in the final API batch.

This is a common issue that points towards inefficiencies in the final hydrolysis and purification steps. Below is a logical workflow to troubleshoot the problem.

G start High Impurity 2 Detected check_hydrolysis Step 1: Review Hydrolysis Protocol start->check_hydrolysis check_purification Step 2: Review Purification Protocol start->check_purification cause_A Cause A: Incomplete Hydrolysis check_hydrolysis->cause_A cause_B Cause B: Inefficient Purification check_purification->cause_B solution_A1 Optimize Time & Temp cause_A->solution_A1 solution_A2 Adjust Base Stoichiometry cause_A->solution_A2 solution_A3 Modify Solvent System cause_A->solution_A3 solution_B1 Optimize pH in Work-up cause_B->solution_B1 solution_B2 Screen Recrystallization Solvents cause_B->solution_B2 solution_A1->check_purification end_node Impurity 2 Controlled solution_A1->end_node solution_A2->check_purification solution_A2->end_node solution_A3->check_purification solution_A3->end_node solution_B1->end_node solution_B2->end_node caption Troubleshooting Workflow for Impurity 2

Sources

Navigating the Chromatographic Challenge: A Guide to Enhancing Resolution Between Roxadustat and Its N-oxide Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving adequate chromatographic resolution between Roxadustat and its N-oxide impurity, along with other related substances. As a Senior Application Scientist, I will provide you with in-depth, field-proven insights and systematic troubleshooting strategies to overcome these common analytical hurdles. Our approach is grounded in the principles of chromatographic theory and supported by published analytical methodologies.

Understanding the Challenge: The Nature of Roxadustat and Its N-oxide

Roxadustat is a hypoxia-inducible factor prolyl-hydroxylase (HIF-PH) inhibitor used in the treatment of anemia associated with chronic kidney disease.[1][2] Its chemical structure, N-[(4-hydroxy-1-methyl-7-phenoxyisoquinolin-3-yl)carbonyl]glycine, lends itself to the formation of various impurities through synthetic pathways or degradation.[3][4] One such critical impurity is Roxadustat N-oxide, where an oxygen atom is bonded to the nitrogen of the isoquinoline ring. This seemingly minor modification can significantly alter the polarity and basicity of the molecule, posing a considerable challenge for chromatographic separation from the parent drug and other closely related impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing poor resolution between Roxadustat and a co-eluting peak, which I suspect is the N-oxide impurity. Where should I start my method optimization?

A1: Foundational Method Assessment and Optimization

When faced with co-elution, a systematic approach to method optimization is crucial. Begin by evaluating and adjusting the fundamental parameters of your existing HPLC/UPLC method.

Initial Troubleshooting Workflow:

G cluster_0 Initial Assessment cluster_1 Parameter Optimization start Poor Resolution Observed check_method Review Existing Method Parameters start->check_method mobile_phase Adjust Mobile Phase pH check_method->mobile_phase organic_modifier Change Organic Modifier mobile_phase->organic_modifier If resolution is still poor gradient Modify Gradient Profile organic_modifier->gradient If resolution is still poor column_chem Evaluate Column Chemistry gradient->column_chem If resolution is still poor end Optimized Method column_chem->end Resolution Achieved

Caption: A stepwise workflow for troubleshooting poor resolution.

Step-by-Step Protocol: Mobile Phase pH Adjustment

The ionization state of both Roxadustat and its N-oxide is highly dependent on the mobile phase pH. Roxadustat has both acidic and basic functionalities.[3] The N-oxide impurity will have a different pKa compared to the parent molecule, which can be exploited to achieve separation.

  • Determine the pKa of Roxadustat: While not always readily available, understanding the approximate pKa values of the acidic and basic functional groups is beneficial.

  • Initial pH Screening: Prepare mobile phases with a pH range of 2.5 to 6.5, using buffers such as phosphate or formate. A study on Roxadustat degradation utilized a phosphate buffer at pH 5.[5][6]

  • Systematic Evaluation:

    • Start with a pH of 3.0 and inject your sample.

    • Increase the pH in increments of 0.5 units up to 6.0.

    • Analyze the chromatograms for changes in retention time and, most importantly, selectivity between the two peaks of interest.

  • Data Analysis: A change in pH that increases the difference in the net charge between Roxadustat and its N-oxide will likely lead to better resolution.

Q2: I've tried adjusting the mobile phase pH with limited success. What is the next logical step in my troubleshooting process?

A2: Exploring Different Column Chemistries and Organic Modifiers

If pH adjustment alone is insufficient, the next step is to investigate the stationary phase and the organic component of your mobile phase.

Leveraging Stationary Phase Selectivity

Different stationary phases offer unique separation mechanisms based on hydrophobicity, shape selectivity, and potential for secondary interactions.

Column ChemistrySeparation PrincipleSuitability for Roxadustat & N-oxide
C18 (ODS) Primarily hydrophobic interactions.A good starting point, but may not resolve closely related compounds.
C8 Less hydrophobic than C18, may provide different selectivity. An Agilent Eclipse XDB-C8 column has been used for Roxadustat analysis.[5][6]
Phenyl-Hexyl Offers pi-pi interactions with aromatic rings.Potentially effective due to the aromatic nature of the isoquinoline ring system in Roxadustat. A Waters XTerra Phenyl column has been used for Roxadustat quantification.[7]
PFP (Pentafluorophenyl) Provides a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions.Highly recommended for separating structurally similar compounds with different electron distributions.

Experimental Protocol: Column Screening

  • Procure Columns: Obtain columns with different stationary phases (e.g., C18, Phenyl-Hexyl, PFP).

  • Systematic Testing: Using the most promising mobile phase from your pH screen, inject your sample onto each column under the same conditions (flow rate, temperature, gradient).

  • Evaluate Resolution: Compare the chromatograms to identify the column that provides the best selectivity and resolution for the critical pair.

The Role of the Organic Modifier

Acetonitrile and methanol are the most common organic modifiers in reversed-phase chromatography. Their different properties can influence selectivity.

  • Acetonitrile: Generally considered a weaker solvent than methanol, it often provides sharper peaks. Many published methods for Roxadustat utilize acetonitrile.[8]

  • Methanol: A protic solvent that can engage in hydrogen bonding, potentially altering the elution order and selectivity. A method for Roxadustat degradation studies used a mobile phase of methanol and phosphate buffer.[5][6]

If you are currently using acetonitrile, try substituting it with methanol, or vice versa. You can also evaluate different ratios of the two in your mobile phase.

Q3: My resolution is still marginal. Are there any other instrumental parameters I can adjust?

A3: Fine-Tuning for Optimal Separation

Once you have a promising column and mobile phase combination, you can further enhance resolution by optimizing other instrumental parameters.

Temperature Effects

  • Impact on Viscosity: Higher temperatures decrease the viscosity of the mobile phase, which can lead to sharper peaks and improved efficiency.

  • Selectivity Changes: Temperature can also affect the selectivity of the separation. It is worthwhile to screen a temperature range (e.g., 25°C to 45°C) to see if it improves the resolution of the critical pair. A validated HPLC method for Roxadustat maintained a column temperature of 28°C.[9]

Gradient Optimization

For complex samples with multiple impurities, a gradient elution is often necessary.

  • Shallow Gradients: A shallower gradient (i.e., a smaller change in organic solvent concentration per unit time) around the elution time of the critical pair can significantly improve resolution.

  • Isocratic Holds: Introducing an isocratic hold in the middle of a gradient can also help to separate closely eluting peaks.

Troubleshooting Flow Diagram for Method Optimization:

G cluster_0 Initial State cluster_1 Parameter Refinement cluster_2 Final Check start Marginal Resolution temp Optimize Column Temperature start->temp gradient Refine Gradient Profile temp->gradient flow_rate Adjust Flow Rate gradient->flow_rate system_suitability Verify System Suitability flow_rate->system_suitability end Final Method system_suitability->end Acceptable Resolution

Caption: A logical flow for fine-tuning chromatographic parameters.

Summary of Recommended Starting Conditions

The following table provides a consolidated starting point for your method development based on published literature.

ParameterRecommended Starting ConditionRationale & Reference
Column C18, 150 x 4.6 mm, 5 µm or C8, 150 x 4.6 mmWidely applicable and have been successfully used for Roxadustat analysis.[5][6][9]
Mobile Phase A 0.1% Formic Acid in Water or 0.05 M Phosphate Buffer (pH 3-5)Provides good peak shape and is compatible with MS detection.[5][6][8]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers with different selectivities.[5][6][8]
Detection 262 nmThe maximum absorbance wavelength for Roxadustat.[6]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[5][6]
Column Temp. 25-30 °CA good starting point to ensure reproducibility.[9]

By systematically working through these troubleshooting steps, you will be well-equipped to enhance the resolution between Roxadustat and its challenging N-oxide impurity, leading to more accurate and reliable analytical results.

References

  • Damle, M. C., & Gide, P. S. (2023). HYDROLYTIC DEGRADATION STUDY OF ROXADUSTAT BY RP-HPLC AND HPTLC. ResearchGate. [Link]

  • Damle, M. C., & Gide, P. S. (2023). HYDROLYTIC DEGRADATION STUDY OF ROXADUSTAT BY RP-HPLC AND HPTLC. Semantic Scholar. [Link]

  • He, J., et al. (2022). Liquid chromatography-tandem mass spectrometry methods for quantification of roxadustat (FG-4592) in human plasma and urine and the applications in two clinical pharmacokinetic studies. PubMed. [Link]

  • Samanthula, G., et al. (2023). A critical review of Roxadustat formulations, solid state studies, and analytical methodology. ResearchGate. [Link]

  • Mahajan, R., et al. (2023). Structural characterization and in silico toxicity prediction of degradation impurities of Roxadustat. ResearchGate. [Link]

  • (n.d.). Chromatogram of roxadustat (10 μg/ml);RT=4.6±0.02 min. ResearchGate. [Link]

  • Mahajan, R., et al. (2024). Investigation on photo-isomeric impurity of Roxadustat: Structure conformation, physicochemical characterization, interconversion feasibility and in vitro toxicological evaluation. Elsevier. [Link]

  • (n.d.). Roxadustat-impurities. Pharmaffiliates. [Link]

  • Mahajan, R., et al. (2023). Structural characterization and in silico toxicity prediction of degradation impurities of roxadustat. PubMed. [Link]

  • (n.d.). Roxadustat. Wikipedia. [Link]

  • (n.d.). ROXADUSTAT. precisionFDA. [Link]

Sources

Technical Support Center: Synthesis of Isotopically Labeled Roxadustat Standards

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of isotopically labeled Roxadustat. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the preparation of these critical analytical standards. Our approach is rooted in a deep understanding of synthetic organic chemistry and the unique demands of isotopic labeling.

Introduction: The Critical Role of Labeled Roxadustat

Roxadustat is a potent inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase, approved for the treatment of anemia associated with chronic kidney disease.[1][2] Isotopically labeled versions of Roxadustat, such as those containing ¹³C, ¹⁵N, or deuterium (²H), are indispensable as internal standards for quantitative bioanalytical assays, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] The accuracy of pharmacokinetic, metabolic, and clinical studies hinges on the purity and integrity of these labeled standards. This guide will help you navigate the complexities of their synthesis to ensure the reliability of your research.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of isotopically labeled Roxadustat. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.

Issue 1: Low Isotopic Incorporation/Enrichment

Q: My final product shows low isotopic enrichment according to mass spectrometry. What are the likely causes and how can I improve it?

A: Low isotopic incorporation is a frequent hurdle that can compromise the utility of your standard. The root cause often lies in the synthetic strategy or reaction conditions.

  • Cause 1: Isotope Exchange with Unlabeled Sources. Deuterium labels, particularly those on heteroatoms (O-D, N-D) or activated carbon atoms (e.g., alpha to a carbonyl), can exchange with protons from solvents (like water or methanol) or reagents.

    • Solution:

      • Use Deuterated Solvents: When a labeled reagent is sensitive to proton exchange, use deuterated solvents throughout the critical reaction and work-up steps.

      • Strategic Label Placement: Design your synthesis to place labels on chemically stable positions. For Roxadustat, labeling the aromatic rings or specific, non-labile alkyl positions is preferable to placing deuterium on the carboxylic acid or amide N-H.[4]

      • Anhydrous Conditions: Ensure all reaction steps involving labile isotopes are performed under strictly anhydrous conditions.

  • Cause 2: Dilution with Endogenous Unlabeled Material. If you are using a biological system for a biosynthetic step, contamination with unlabeled precursors can dilute the final isotopic enrichment.

    • Solution: For cell-based synthesis, use dialyzed media to remove unlabeled amino acids or precursors.[5] Ensure at least 5-6 cell doublings in the labeled medium for maximum incorporation.[6]

  • Cause 3: Inefficient Labeled Reagent Transfer. In cross-coupling or substitution reactions, the transfer of the labeled group may be incomplete.

    • Solution: Optimize reaction conditions (catalyst, ligand, temperature, and reaction time) using a small amount of unlabeled material before committing your expensive labeled precursor. For instance, in a Suzuki or Buchwald-Hartwig coupling to introduce a labeled aryl group, screen different palladium catalysts and ligands to maximize yield and, by extension, incorporation.

Issue 2: Poor Yield of the Labeled Product

Q: I'm experiencing significantly lower yields for my labeled synthesis compared to the unlabeled route. Why is this happening?

A: Reduced yields are common in isotopic labeling due to the smaller scale, the higher cost of reagents, and sometimes, kinetic isotope effects.

  • Cause 1: Kinetic Isotope Effect (KIE). The breaking of a C-D bond is slower than breaking a C-H bond.[7] If your synthetic route involves the cleavage of a bond to the isotopic label in the rate-determining step, the reaction will be slower, potentially leading to lower yields or the formation of side products.

    • Solution:

      • Avoid Label-Breaking Steps: Redesign the synthesis to introduce the label in a late stage, after the formation of the core structure, and in a position that is not involved in bond-breaking during subsequent reactions.

      • Adjust Reaction Conditions: For reactions exhibiting a KIE, increasing the reaction time or temperature may help drive the reaction to completion. However, this must be balanced against the risk of side reactions.

  • Cause 2: Side Reactions and Impurity Formation. The synthesis of the N-aryl glycine core of Roxadustat can be prone to side reactions. For instance, the reaction of an aniline derivative with a haloacetyl halide can lead to the formation of 1,4-diarylpiperazine-2,5-dione dimers, which consumes starting material and complicates purification.[8]

    • Solution:

      • One-Pot Procedures: Employing a one-pot method where the intermediate chloroacetamide is formed and then immediately reacted with a base to form the glycine ester can minimize the formation of piperazine-diones.[8]

      • Careful Stoichiometry and Addition: Use a slight excess of the haloacetylating agent and control the addition rate to favor the desired mono-alkylation.

Issue 3: Difficult Purification of the Labeled Standard

Q: I'm struggling to separate my final labeled Roxadustat from unlabeled or partially labeled analogues. What are the best purification strategies?

A: The co-elution of isotopically similar compounds makes purification challenging. The goal is to achieve >98% chemical and isotopic purity.

  • Cause 1: Similar Polarity. The labeled and unlabeled compounds have nearly identical polarities, making chromatographic separation difficult.

    • Solution:

      • High-Resolution Chromatography: Use a high-performance liquid chromatography (HPLC) system with a high-efficiency column (e.g., a sub-2 µm particle size C18 column). Employ a shallow gradient to maximize the separation between the desired product and closely related impurities.

      • Recrystallization: If the final product is a solid, recrystallization can be a powerful technique to improve both chemical and isotopic purity. Carefully select a solvent system where the desired compound has lower solubility than the impurities at a given temperature.

  • Cause 2: Presence of Diastereomers or Regioisomers. If labeling introduces a new chiral center or if there are possibilities for labeling at different positions, you may have a mixture of isomers.

    • Solution:

      • Chiral Chromatography: If your labeling strategy creates a racemic mixture, use a chiral HPLC column to separate the enantiomers.

      • Spectroscopic Verification: Use 2D NMR techniques (like HMBC and HSQC) to confirm the exact position of the isotopic labels and rule out the presence of regioisomers.

Issue 4: Isotopic Scrambling

Q: My mass spectrometry data suggests that the isotopic label is not exclusively at the intended position. What causes this scrambling?

A: Isotopic scrambling occurs when the label migrates to other positions within the molecule during the synthesis.

  • Cause 1: Reversible Reactions. Certain reaction mechanisms, particularly those involving carbocation or carbanion intermediates, can be reversible and lead to the migration of labels.

    • Solution: Choose synthetic routes with well-defined, irreversible steps. For example, use organometallic cross-coupling reactions which are generally not reversible.

  • Cause 2: Metal-Catalyzed Exchange. Some transition metal catalysts, especially under harsh conditions, can catalyze the exchange of hydrogen/deuterium atoms at various positions on the molecule.[9]

    • Solution:

      • Milder Catalysts: Opt for modern, highly active catalysts that operate under milder conditions (lower temperatures, shorter reaction times).

      • Late-Stage Labeling: Introduce the label as late as possible in the synthesis to minimize the number of steps where scrambling can occur.[10]

Experimental Protocols and Workflows

To provide a practical context, below is a representative synthetic workflow for preparing a ¹³C-labeled Roxadustat intermediate.

Protocol: Synthesis of [¹³C₂]-Glycine Ethyl Ester Precursor

This protocol outlines a key step in incorporating a ¹³C₂ label into the glycine backbone of Roxadustat.

Materials:

  • [¹³C₂]-Bromoacetic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous ethanol

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, condenser, magnetic stirrer, and other standard glassware.

Procedure:

  • Activation of Labeled Acetic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve [¹³C₂]-bromoacetic acid (1.0 eq) in anhydrous DCM.

  • Formation of Acid Chloride: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq). Allow the reaction to warm to room temperature and stir for 2 hours, or until gas evolution ceases. The progress can be monitored by the disappearance of the carboxylic acid starting material using thin-layer chromatography (TLC).

  • Removal of Excess Reagent: Remove the solvent and excess thionyl chloride under reduced pressure. Caution: Thionyl chloride is corrosive and reacts violently with water.

  • Esterification: To the resulting crude [¹³C₂]-bromoacetyl chloride, add anhydrous ethanol (5.0 eq) dropwise at 0 °C.

  • Reaction Completion: Allow the mixture to stir at room temperature overnight.

  • Work-up: Dilute the reaction mixture with DCM and carefully wash with saturated sodium bicarbonate solution to neutralize any remaining acid. Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure ethyl [¹³C₂]-bromoacetate.

  • Characterization: Confirm the structure and isotopic incorporation using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for isotopically labeled Roxadustat, highlighting the introduction of the labeled glycine precursor.

Roxadustat_Synthesis cluster_precursor Labeled Precursor Synthesis cluster_main_synthesis Main Roxadustat Assembly Labeled_Glycine_Ester [¹³C₂]-Ethyl Bromoacetate Alkylation N-Alkylation Labeled_Glycine_Ester->Alkylation 2. Aryl_Amine Aryl Amine Intermediate (Unlabeled) Aryl_Amine->Alkylation 1. Labeled_Intermediate Labeled N-Aryl Glycine Ester Alkylation->Labeled_Intermediate Coupling Coupling with Isoquinoline Moiety Labeled_Intermediate->Coupling Saponification Ester Hydrolysis Coupling->Saponification Final_Product Isotopically Labeled Roxadustat Saponification->Final_Product

Caption: Generalized workflow for the synthesis of isotopically labeled Roxadustat.

Frequently Asked Questions (FAQs)

Q1: Which isotope is best for labeling Roxadustat: ¹³C, ¹⁵N, or Deuterium?

A1: The choice depends on the application.

  • Deuterium (²H): Often the most cost-effective and can be introduced in late-stage syntheses. However, it carries a risk of back-exchange and can cause chromatographic shifts in retention time compared to the unlabeled analyte, which might complicate analysis.[4]

  • Carbon-13 (¹³C): Provides a stable, non-exchangeable label. A mass shift of +3 or more is ideal to avoid isotopic overlap with the natural abundance M+1 and M+2 peaks of the unlabeled compound.

  • Nitrogen-15 (¹⁵N): Also provides a stable label. Roxadustat has several nitrogen atoms, offering multiple potential labeling sites.

For use as an internal standard in LC-MS, a combination of ¹³C and/or ¹⁵N is generally preferred for its stability. [¹³C₂, D₃]-Roxadustat has been used in pharmacokinetic studies.[11]

Q2: What is the minimum acceptable isotopic purity for a Roxadustat standard?

A2: For use as an internal standard in regulated bioanalysis, the isotopic purity should be as high as possible, typically >98% or even >99%. The unlabeled analyte content in the labeled standard should be minimal (ideally <0.5%) to prevent it from contributing to the analyte signal, especially at the lower limit of quantification (LLOQ).

Q3: How should I store my isotopically labeled Roxadustat standard?

A3: Like many pharmaceutical standards, labeled Roxadustat should be stored in a cool, dark, and dry place. For long-term storage, keeping it in a freezer at -20°C or below is recommended. It should be stored as a solid if possible. Solutions should be prepared fresh, but if storage is necessary, use an appropriate solvent (e.g., DMSO, acetonitrile) and store at low temperatures. Be mindful of potential degradation; forced degradation studies have shown Roxadustat is susceptible to acid and alkali hydrolysis and oxidative conditions.

Q4: Can I use NMR to determine isotopic enrichment?

A4: Yes, NMR is a powerful tool for this. For ¹³C labeling, you can observe the ¹³C satellites in the ¹H NMR spectrum or directly acquire a ¹³C NMR spectrum. The integration of the signals corresponding to the labeled and unlabeled positions can provide a quantitative measure of enrichment. For deuterium labeling, the disappearance of a signal in the ¹H NMR spectrum is a clear indicator of incorporation.

Data Summary Table

The following table summarizes key parameters for a typical isotopically labeled Roxadustat standard.

ParameterTarget SpecificationAnalytical MethodCommon Issues
Chemical Purity > 98%HPLC-UV, LC-MSCo-eluting synthetic impurities
Isotopic Purity > 98%LC-MS, HRMS, NMRIncomplete labeling, isotopic scrambling
Unlabeled Content < 0.5%LC-MS/MSContamination from starting materials
Mass Shift ≥ +3 amuMass SpectrometryInsufficient mass difference from analyte
Label Position Confirmed2D NMR (HSQC, HMBC)Isotopic scrambling during synthesis

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose issues with low yield or purity in your synthesis.

Troubleshooting_Tree Start Synthesis Issue: Low Yield or Purity Check_Purity Check Purity by HPLC/LC-MS Start->Check_Purity Purity_OK Purity_OK Check_Purity->Purity_OK Purity >98% Purity_Low Impurity Detected Check_Purity->Purity_Low Purity <98% Check_Enrichment Check Isotopic Enrichment by MS/NMR Enrichment_OK Synthesis Successful Check_Enrichment->Enrichment_OK Enrichment >98% Enrichment_Low Low Incorporation Check_Enrichment->Enrichment_Low Enrichment <98% Purity_OK->Check_Enrichment Identify_Impurity Identify Impurity Structure (MS/MS, NMR) Purity_Low->Identify_Impurity Optimize_Reaction Optimize Reaction Conditions (Temp, Time, Reagents) Identify_Impurity->Optimize_Reaction Improve_Purification Improve Purification (HPLC Gradient, Recrystallization) Identify_Impurity->Improve_Purification Check_Scrambling Check for Scrambling (NMR, MS/MS) Enrichment_Low->Check_Scrambling Review_Labeling_Step Review Labeling Step: - Anhydrous Conditions? - Stable Label Position? Enrichment_Low->Review_Labeling_Step

Caption: A decision tree for troubleshooting common synthesis problems.

References

  • Dhillon S. Roxadustat: First Global Approval. Drugs. 2019;79(5):563-572. Available from: [Link]

  • Chen N, Hao C, Liu BC, et al. Roxadustat for Anemia in Patients with Kidney Disease Not Receiving Dialysis. N Engl J Med. 2019;381(11):1001-1010. Available from: [Link]

  • Groenendaal-van de Meent D, Beumer B, den Burger J, et al. Roxadustat as a Hypoxia-Mimetic Agent: Erythropoietic Mechanisms, Bioanalytical Detection, and Regulatory Considerations in Sports Medicine. Int J Mol Sci. 2023;24(18):13899. Available from: [Link]

  • Rockwood, A. Which internal standard? Deuterated or C13 enriched? ResearchGate. 2013. Available from: [Link]

  • Raji, M. Flow Chemistry for Contemporary Isotope Labeling. X-Chem. 2024. Available from: [Link]

  • Prier, C. Applications and Synthesis of Deuterium-Labeled Compounds. Macmillan Group Meeting Presentation. 2014. Available from: [Link]

  • Rathod, D., et al. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances. 2023;13(28):19137-19145. Available from: [Link]

  • Groppi, F., et al. Effect of Roxadustat on the Pharmacokinetics of Simvastatin, Rosuvastatin, and Atorvastatin in Healthy Subjects: Results From 3 Phase 1, Open-Label, 1-Sequence, Crossover Studies. Clin Pharmacol Drug Dev. 2022;11(5):614-625. Available from: [Link]

  • Zhang, Y., et al. Troubleshooting for Possible Issues. In: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). ResearchGate. 2014. Available from: [Link]

  • Hesk, D. Isotope-Labeled Compounds in Drug Development. LCGC North America. 2007;25(5):476-486. Available from: [Link]

  • Singh, S., et al. A critical review of Roxadustat formulations, solid state studies, and analytical methodology. Journal of Pharmaceutical and Biomedical Analysis. 2023;231:115403. Available from: [Link]

  • Piša, O., Rádl, S., Černá, I., & Šembera, F. A Scalable Synthesis of Roxadustat (FG-4592). Organic Process Research & Development. 2021;25(9):2116-2123. Available from: [Link]

  • Provenzano, R., et al. Roxadustat for renal anemia: current clinical experience. Frontiers in Nephrology. 2024;4. Available from: [Link]

  • Zhang, X., et al. Roxadustat: Not just for anemia. Frontiers in Pharmacology. 2022;13. Available from: [Link]

Sources

Technical Support Center: Best Practices for Handling and Storage of Roxadustat Impurity Standards

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the proper handling and storage of Roxadustat and its associated impurity standards. Adherence to these best practices is paramount for ensuring the accuracy, reproducibility, and validity of analytical data, which forms the bedrock of regulatory submissions and quality control.

Section 1: Understanding Roxadustat and Its Impurities

This section addresses the fundamental properties of Roxadustat and the critical importance of maintaining the integrity of its reference standards.

Frequently Asked Questions (FAQs)

Q1.1: What is Roxadustat and what are its key physicochemical properties?

Roxadustat is a first-in-class oral inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase, developed for the treatment of anemia associated with chronic kidney disease (CKD).[1][2][3] It functions by mimicking the body's response to hypoxia, thereby stimulating erythropoiesis.[4] The integrity of analytical results for Roxadustat and its impurities depends on a thorough understanding of its chemical nature.

Table 1: Physicochemical Properties of Roxadustat

Property Value Source(s)
IUPAC Name [(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)amino]acetic acid [5][6]
Molecular Formula C₁₉H₁₆N₂O₅ [2][4][7]
Molecular Weight 352.34 g/mol [4][7]
Appearance White to pale green solid [6]
Solubility - Water: Slightly soluble (~0.1 mg/mL)- DMSO: ~30 mg/mL- DMF: ~50 mg/mL [6]
pKa (Strongest Acidic) 2.75 [6]

| pKa (Strongest Basic) | 3.84 |[6] |

Q1.2: Why is the correct handling and storage of Roxadustat impurity standards so critical?

Impurity standards are the benchmark against which the quality of an active pharmaceutical ingredient (API) is measured. Their chemical integrity is non-negotiable. Improper handling or storage can lead to:

  • Degradation: The standard can degrade, forming new, uncharacterized impurities and decreasing the concentration of the primary molecule. This leads to inaccurate quantification of impurities in your test samples.

  • Inaccurate Results: Using a compromised standard can cause you to either underestimate or overestimate the level of impurities in your drug substance, potentially leading to the rejection of a perfectly good batch or, more critically, the release of a batch that does not meet safety specifications.

  • Regulatory Scrutiny: Regulatory agencies require robust, validated analytical methods. Demonstrating a chain of custody and proper management of reference standards is a key component of Good Manufacturing Practices (GMP) and Good Laboratory Practices (GLP).[8]

Q1.3: What are the known degradation pathways for Roxadustat?

Forced degradation studies are crucial for identifying the conditions under which a drug substance is unstable.[1] For Roxadustat, research has shown distinct vulnerabilities:

  • Stable Conditions: The solid-state form of Roxadustat is relatively stable under thermal and oxidative stress.[1][9]

  • Unstable Conditions: It is highly susceptible to degradation under acidic, basic (alkaline hydrolysis), and photolytic (light) conditions .[1][9][10] A common degradation product, DP-4, has been observed under alkaline, neutral hydrolysis, and photolytic stress, highlighting the need for careful pH control and light protection in analytical workflows.[1][9]

Section 2: Storage Best Practices for Impurity Standards

The long-term stability of your standards begins the moment they arrive in the laboratory. A systematic approach to receiving and storing these critical reagents is essential.

Frequently Asked Questions (FAQs)

Q2.1: What are the ideal storage conditions for solid (neat) Roxadustat impurity standards?

Based on its known stability profile and general guidelines for chemical reference substances, the following conditions are recommended:

  • Temperature: Store in a controlled, refrigerated environment, typically 2°C to 8°C .[11] This minimizes the potential for thermal degradation over time. Avoid repeated freeze-thaw cycles.

  • Light: Protect from light at all times. Store vials in their original opaque packaging or within a secondary container (e.g., an amber bag or box) inside the refrigerator. This is critical to prevent photolytic degradation.[1][9]

  • Humidity: Store in a low-humidity environment. Vials should be tightly sealed to prevent the absorption of atmospheric moisture, which can initiate hydrolysis or affect the accurate weighing of the material. A desiccator within the refrigerator is a best practice.

Q2.2: How should I store stock and working solutions of Roxadustat standards?

Solutions are inherently less stable than the solid material.

  • Temperature: Store stock and working solutions refrigerated at 2°C to 8°C . For longer-term storage of stock solutions, freezing at -20°C or below may be considered, but you must validate the stability of the solution under these conditions to ensure the analyte does not precipitate or degrade upon thawing.

  • Container: Use amber glass (Type 1 borosilicate) or amber polypropylene vials to protect from light.

  • Duration: The stability of solutions is finite. You must establish an expiration date for your solutions based on stability studies. A common practice is to prepare fresh working solutions daily or weekly from a validated stock solution. Never use a solution past its established stability date.

Workflow for New Standard Reception and Storage

The following diagram outlines the critical steps from receiving a new impurity standard to its proper storage.

G cluster_storage Standard Storage Workflow Receive Receive New Standard Inspect Inspect Certificate of Analysis (CoA) & Container Integrity Receive->Inspect Verify Shipment Log Log Standard into Inventory System (Batch #, Receipt Date, Expiry) Inspect->Log If OK Quarantine Quarantine & Contact Supplier Inspect->Quarantine Discrepancy Found Equilibrate Equilibrate Container to Room Temp (in desiccator if possible) Log->Equilibrate Before First Use Store Store in Designated Location (2-8°C, Dark, Low Humidity) Log->Store Return to Storage Equilibrate->Store After Logging

Caption: Workflow for receiving and storing new standards.

Section 3: Handling and Solution Preparation

Accurate and consistent preparation of standard solutions is fundamental to reliable quantitative analysis.[12]

Frequently Asked Questions (FAQs)

Q3.1: What personal protective equipment (PPE) should be used when handling Roxadustat standards?

According to safety data sheets, Roxadustat is harmful if swallowed and can cause skin and serious eye irritation.[13] Therefore, appropriate PPE is mandatory:

  • Gloves: Nitrile or latex gloves to prevent skin contact.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: To protect clothing and skin.

  • Respiratory Protection: When handling the powder outside of a fume hood or ventilated enclosure, a dust mask or respirator may be necessary to avoid inhalation.[13]

Q3.2: What are the recommended solvents for preparing Roxadustat standard solutions?

Solvent selection depends on the intended analytical method (e.g., HPLC, LC-MS) and the solubility of the compound.

  • Primary Solvents: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are effective for dissolving Roxadustat to create high-concentration stock solutions.[6]

  • Diluents for Chromatography: For reverse-phase HPLC/LC-MS, the mobile phase is typically the best diluent for working solutions. Common diluents include mixtures of acetonitrile and water or methanol and water , often with a small amount of acidifier like formic acid (e..g., 0.1%) to ensure consistent peak shape and ionization.[9]

Protocols for Solution Preparation

Protocol 3.1: Step-by-Step Preparation of a Roxadustat Stock Solution (e.g., 1 mg/mL)

  • Equilibration: Remove the sealed vial of the standard from the refrigerator and place it in a desiccator for at least 30-60 minutes to allow it to reach ambient laboratory temperature. This prevents moisture condensation on the cold solid, which would lead to weighing errors.

  • Weighing: Accurately weigh the required amount of standard (e.g., 10 mg) into a tared, clean, Class A volumetric flask (e.g., 10 mL). Use an analytical balance and record the exact weight.

  • Initial Dissolution: Add a portion of the chosen solvent (e.g., 5-7 mL of DMSO) to the flask. Swirl gently to wet the powder.

  • Complete Dissolution: Sonicate the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm no solid particles remain.

  • Final Dilution: Allow the solution to return to room temperature. Carefully add the solvent to the flask until the bottom of the meniscus touches the calibration mark.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Transfer & Labeling: Transfer the solution to a pre-labeled amber glass vial. The label must include the compound name, concentration, solvent, preparation date, preparer's initials, and expiry date.

  • Storage: Immediately store the stock solution under the appropriate conditions (e.g., 2-8°C).

Protocol 3.2: Step-by-Step Preparation of a Working Solution (e.g., 10 µg/mL)

  • Select Diluent: Choose a diluent that is compatible with your analytical method's mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

  • Calculation: Determine the volume of stock solution needed. To make 10 mL of a 10 µg/mL solution from a 1 mg/mL (1000 µg/mL) stock, you would need: (10 µg/mL * 10 mL) / 1000 µg/mL = 0.1 mL or 100 µL.

  • Dilution: Using a calibrated pipette, transfer 100 µL of the stock solution into a 10 mL Class A volumetric flask.

  • Final Volume: Dilute to the mark with your chosen diluent.

  • Homogenization: Cap and invert the flask 15-20 times.

  • Transfer & Use: Transfer to a labeled autosampler vial for immediate analysis or short-term storage as per your validated stability data.

Section 4: Troubleshooting Guide

Even with careful procedures, issues can arise. This guide addresses common problems encountered during the analysis of Roxadustat standards.

Issue 4.1: Unexpected peaks appear in my chromatogram.

The appearance of extraneous peaks can compromise the accuracy of your analysis. The logical troubleshooting process is outlined below.

G cluster_troubleshooting Troubleshooting: Unexpected Chromatographic Peaks start Start: Unexpected Peak Observed in Standard Run check_blank Action Inject a solvent blank (diluent). Question Is the peak present in the blank? start->check_blank cause_contamination Diagnosis: Contamination from solvent, glassware, or mobile phase. check_blank:f1->cause_contamination Yes check_fresh Action Prepare a fresh working standard from the same stock. Question Does the new standard show the peak? check_blank:f1->check_fresh No cause_working_degradation Diagnosis: Working Solution Degradation. Likely unstable under current storage/handling. check_fresh:f1->cause_working_degradation No check_new_stock Action Prepare a fresh working standard from a NEWLY PREPARED stock solution. Question Is the peak still present? check_fresh:f1->check_new_stock Yes cause_stock_degradation Diagnosis: Stock Solution Degradation. Stock has exceeded its stability. check_new_stock:f1->cause_stock_degradation No cause_solid_degradation Diagnosis: Solid Standard Compromised. Contact supplier. Review storage history. check_new_stock:f1->cause_solid_degradation Yes

Caption: Troubleshooting flowchart for unexpected peaks.

Issue 4.2: The peak area of my standard is consistently lower than expected.

  • Possible Cause A: Incomplete Dissolution.

    • Why it happens: Roxadustat has low aqueous solubility. Even in organic solvents, insufficient energy (sonication) or time can leave microscopic particles undissolved, leading to a lower-than-expected concentration.

    • Troubleshooting Steps:

      • Visually re-inspect your stock solution. If any particulate matter is seen, discard it.

      • When preparing a new stock, increase the sonication time by 5-minute increments.

      • Ensure the solvent volume is sufficient for initial wetting before sonication.

  • Possible Cause B: Adsorption to Container Surfaces.

    • Why it happens: Highly active or "sticky" compounds can adsorb to the surfaces of glass or plastic, especially at low concentrations.

    • Troubleshooting Steps:

      • Consider using silanized glass vials for stock solutions and working standards to minimize active sites on the glass surface.

      • Evaluate different types of polypropylene autosampler vials, as some have lower binding properties than others.

      • Include a small percentage of organic solvent (like acetonitrile) in your aqueous diluent, as this can reduce adsorption.

Issue 4.3: I observe significant batch-to-batch variability with my standards.

  • Possible Cause A: Improper Equilibration Before Weighing.

    • Why it happens: Weighing a cold standard directly from the refrigerator will cause atmospheric moisture to condense on the solid and the container, artificially inflating the weight. This leads to a final solution concentration that is lower than calculated.

    • Troubleshooting Steps:

      • Strictly adhere to the equilibration protocol (Protocol 3.1, Step 1). Never weigh a cold substance.

      • Document the equilibration time in your lab notebook to ensure consistency.

  • Possible Cause B: Inconsistent Solution Preparation Technique.

    • Why it happens: Small variations in technique, especially when preparing serial dilutions, can compound to create significant error.

    • Troubleshooting Steps:

      • Ensure all volumetric glassware and pipettes are properly calibrated and certified (Class A).

      • Standardize the procedure for all analysts (e.g., number of flask inversions, sonication time).

      • For low-volume transfers, use positive displacement pipettes or perform dilutions by mass for higher accuracy.

References

  • Structural characterization and in silico toxicity prediction of degradation impurities of Roxadustat. ResearchGate. Available from: [Link]

  • Besag, F. M. C., Vasey, M. J., & Wong, I. C. K. (2021). Clinical Pharmacokinetics and Pharmacodynamics of Roxadustat. Clinical Pharmacokinetics, 61(2), 169-182. Available from: [Link]

  • Toma, V. A., Muresan, M. E., & Potorac, R. S. (2024). Roxadustat as a Hypoxia-Mimetic Agent: Erythropoietic Mechanisms, Bioanalytical Detection, and Regulatory Considerations in Sports Medicine. MDPI. Available from: [Link]

  • Kumar, P., Saini, M., Kumar, D., Singh, G., & Asthana, A. (2023). Structural characterization and in silico toxicity prediction of degradation impurities of roxadustat. Journal of Pharmaceutical and Biomedical Analysis, 234, 115517. Available from: [Link]

  • Patil, A. S., Bhinge, S. D., & Gunjal, P. S. (2023). HYDROLYTIC DEGRADATION STUDY OF ROXADUSTAT BY RP-HPLC AND HPTLC. International Journal of Pharmacy and Pharmaceutical Sciences, 15(7), 48-55. Available from: [Link]

  • Liu, Y., Li, N., & Zhang, M. (2023). Roxadustat: Not just for anemia. Frontiers in Pharmacology, 14, 1102796. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11256664, Roxadustat. Available from: [Link].

  • Pharmaffiliates. Roxadustat-impurities. Available from: [Link]

  • Mahajan, R., Samanthula, G., Srivastava, S., & Asthana, A. (2023). A critical review of Roxadustat formulations, solid state studies, and analytical methodology. Heliyon, 9(6), e16595. Available from: [Link]

  • Veeprho. Roxadustat Impurities and Related Compound. Available from: [Link]

  • European Medicines Agency. (2003). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Available from: [Link]

  • C&EN. (2024). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. C&EN BrandLab. Available from: [Link]

  • Activotec. (2024). Standard Solution Preparation: A Comprehensive Guide. Available from: [Link]

  • A critical review of Roxadustat formulations, solid state studies, and analytical methodology. (2023). Heliyon. Available from: [Link]

  • World Health Organization. (2006). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Available from: [Link]

Sources

How to prevent the interconversion of Roxadustat photo-isomeric impurities.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Roxadustat. This guide is designed for researchers, scientists, and drug development professionals to address the specific challenges related to the photo-isomeric impurities of Roxadustat. As a molecule susceptible to photodegradation, understanding and controlling the formation of these impurities is critical for experimental accuracy, analytical method robustness, and the development of stable pharmaceutical formulations.

This document provides in-depth, evidence-based answers to frequently encountered issues, troubleshooting guides for common experimental problems, and detailed protocols grounded in established regulatory and scientific principles.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the nature, formation, and control of Roxadustat's photo-isomeric impurities.

Q1: What are the primary photo-isomeric impurities of Roxadustat?

Roxadustat is known to be unstable under certain photolytic conditions.[1] Exposure to light can induce a molecular rearrangement, leading to the formation of a photo-isomeric impurity (PI). This impurity has the same molecular mass (m/z 353) as the parent Roxadustat molecule but possesses a different chemical structure.[2] One study identified a common degradation product under photolytic, neutral, and alkaline hydrolysis conditions as (1a-methyl-6-oxo-3-phenoxy-1,1a,6,6a-tetrahydroindeno[1,2-b]aziridine-6a-carbonyl) glycine.[1] The structural similarity but different conformation can lead to co-elution or overlapping peaks in chromatographic analyses if the method is not sufficiently optimized, complicating quantification and purity assessments.

Q2: What is the underlying mechanism of this photo-isomerization?

Photo-isomerization is a photochemical process where light energy is absorbed by a molecule, causing it to convert into a structural isomer. For Roxadustat, the absorbed photon provides the activation energy necessary to break and reform specific chemical bonds, leading to a spatial rearrangement of the atoms while the molecular formula remains unchanged. The process is highly dependent on the wavelength and intensity of the light source.

G Roxadustat Roxadustat (C₁₉H₁₆N₂O₅) m/z = 353.11 Isomer Photo-Isomeric Impurity (Structural Isomer) m/z = 353.11 Roxadustat->Isomer Light Exposure (hν) Molecular Rearrangement Isomer->Roxadustat Reversion? (Condition-Dependent)

Caption: Photo-isomerization of Roxadustat upon light exposure.

Q3: Why is it critical to prevent the interconversion of these impurities?

Controlling the formation of photo-isomeric impurities is essential for several reasons:

  • Toxicological Safety: Impurities, even isomeric ones, can have different toxicological profiles. In silico studies have suggested that photodegradation products of Roxadustat may pose mutagenic and carcinogenic risks.[2]

  • Therapeutic Efficacy: The photo-isomer may have a different binding affinity for the target enzyme, prolyl hydroxylase, potentially reducing the drug's efficacy.[3][4]

  • Analytical Accuracy: The presence of an isomeric impurity can interfere with the accurate quantification of the active pharmaceutical ingredient (API), leading to erroneous results in assays, dissolution, and stability studies.

  • Regulatory Compliance: Regulatory bodies such as the International Council for Harmonisation (ICH) mandate strict control over impurities in drug substances and products.[5] Photostability testing is a required component of stress testing to identify and control potential degradants.[6][7]

Q4: Which environmental factors are most likely to trigger this interconversion?

The primary trigger for the formation of the photo-isomeric impurity is exposure to light , particularly light containing ultraviolet (UV) wavelengths. However, other factors can influence the rate of degradation:

  • Light Intensity and Wavelength: Higher intensity light and shorter wavelengths (i.e., UV spectrum) provide more energy and accelerate the isomerization process.

  • Physical State: Roxadustat in solution is generally more susceptible to photodegradation than in its solid, crystalline state.

  • pH of the Medium: Studies have shown that Roxadustat's stability is pH-dependent. It is unstable in acidic, basic, and even neutral hydrolysis conditions, and this degradation can be exacerbated by light.[1][8]

  • Presence of Excipients: Certain excipients can act as photosensitizers, accelerating degradation. Conversely, others can provide photoprotection.[9] Trace metals, such as iron, in combination with buffers like citrate, can generate hydroxyl radicals upon light exposure, leading to degradation.[10]

Q5: How can I minimize photo-isomerization during routine laboratory handling and storage?

Adherence to proper laboratory practices is the first line of defense against photo-isomerization.

PracticeRationale
Use Amber Glassware/Vials Amber glass is specifically designed to block UV and short-wavelength visible light, significantly reducing light-induced degradation.
Work Under Yellow Light Use sodium vapor lamps or yellow-filtered fluorescent lights, which emit light at wavelengths (>500 nm) that are less likely to induce photochemical reactions.
Minimize Exposure Time Prepare samples and standards immediately before analysis. Avoid leaving solutions on the benchtop or in the autosampler for extended periods.
Store in Darkness Store both solid API and stock solutions in light-proof containers (e.g., wrapped in aluminum foil) inside dark cabinets or refrigerators.
Control Temperature While light is the primary driver, heat can accelerate other degradation pathways. Store materials at the recommended temperature.
Prepare Solutions Freshly Prepare solutions as needed for experiments to avoid long-term storage in a more vulnerable state.
Q6: For drug development, what formulation strategies are effective at preventing interconversion?

For a final drug product, formulation design is the key to ensuring long-term photostability. The commercial formulation of Roxadustat (Evrenzo™) provides an excellent model.[11]

StrategyMechanism of ActionExamples
Opaque Film Coating A physical barrier that blocks light from reaching the photosensitive drug core. This is one of the most effective methods.[11]Titanium Dioxide (TiO₂): A highly effective opacifying agent that reflects and scatters incident light.[11][12]
Inclusion of Dyes/Pigments These compounds absorb light energy, often in specific spectral regions, preventing it from reaching the API.Iron Oxides (Yellow, Red), Allura Red AC Aluminum Lake, Sunset Yellow FCF.[11]
Use of UV-Absorbing Excipients Certain excipients can be included in the formulation or coating to act as "sunscreens," absorbing harmful UV radiation.Benzophenones, Cinnamates (less common in oral solids).
Antioxidants While the primary issue is isomerization, photo-oxidation can also occur. Antioxidants can quench free radicals generated during light exposure.[13]Ascorbic Acid, α-Tocopherol.[13]
Complexation Agents Encapsulating the drug molecule within a larger host molecule can physically shield it from light.[13]Cyclodextrins.
Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem / Observation Potential Cause Recommended Solution & Action
An unexpected peak with the same mass-to-charge ratio (m/z) as Roxadustat appears in my LC-MS analysis, especially after sample preparation. Photo-isomerization during sample handling. The new peak is likely the photo-isomeric impurity.1. Verify: Immediately re-prepare a fresh sample, ensuring all steps are performed under yellow light and using amber vials. Analyze it promptly. 2. Isolate: If the peak persists, it may be present in the source material. If it disappears, your sample preparation workflow is the cause. 3. Prevent: Wrap autosampler trays/vials in aluminum foil. If possible, use a temperature-controlled autosampler set to a low temperature (e.g., 4°C).
The purity of my Roxadustat stock solution decreases over a few days, even when stored in the refrigerator. Inadequate protection from light. Even brief, repeated exposures to ambient light when opening the refrigerator can cause cumulative degradation. The container may not be fully opaque.1. Improve Storage: Aliquot the stock solution into single-use amber vials and wrap the vials or the entire storage box in aluminum foil. 2. Re-evaluate Solvent: Ensure the solvent used is appropriate and does not contribute to degradation. Consider preparing solutions in a pH-buffered medium if stability is improved.
I need to design a photostability study for a new Roxadustat formulation, but I'm unsure of the conditions. Lack of familiarity with regulatory guidelines for photostability testing.Follow the ICH Q1B Guideline .[14] This involves a systematic approach, including forced degradation and confirmatory testing. See Protocol 2 below for a detailed workflow.
Experimental Protocols
Protocol 1: Recommended Handling and Storage of Roxadustat API and Solutions
  • Receiving and Storing API: Upon receipt, store the solid Roxadustat API in its original, light-resistant container in a dark, temperature-controlled environment as specified by the supplier.

  • Weighing and Preparation: Conduct all weighing and solution preparation under yellow light (e.g., sodium lamp) or in a room with UV-filtered lighting.

  • Solvent Selection: Use high-purity, degassed solvents. If preparing aqueous solutions, consider the pH and buffer system, as Roxadustat stability is pH-dependent.[8]

  • Stock Solution Preparation: Prepare stock solutions in amber volumetric flasks. After dissolution, immediately transfer aliquots to smaller amber vials for storage or use.

  • Working Solution Preparation: Dilute stock solutions to working concentrations using amber glassware immediately before the experiment.

  • Autosampler Use: If samples must wait in an autosampler, use amber vials and, if available, cover the sample tray to block ambient light.

Protocol 2: Forced Photodegradation Study (ICH Q1B Compliant)

This protocol outlines the steps to evaluate the intrinsic photostability of Roxadustat or its formulations.

Caption: Workflow for an ICH Q1B compliant photostability study.

Methodology:

  • Sample Preparation: Prepare samples of the Roxadustat API (solid and in solution) and/or the drug product. For each sample type, prepare a corresponding "dark control" by wrapping it completely in aluminum foil.

  • Light Source: Use a calibrated light source that meets ICH specifications, such as a Xenon lamp or a metal halide lamp, designed to simulate D65/ID65 emission standards.[15]

  • Exposure Conditions: Place the samples in a photostability chamber. Expose them until they have received an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[15] Place the dark controls alongside the exposed samples to experience the same thermal conditions.

  • Analysis: At the end of the exposure period, analyze the light-exposed samples and the dark controls. Use a stability-indicating analytical method (see Protocol 3).

  • Evaluation: Compare the results from the exposed samples to those of the dark control to determine the changes caused specifically by light. Identify and quantify any degradation products formed.

Protocol 3: UPLC-MS/MS Method for Roxadustat and Photo-Isomer

This is an example method based on published literature for the separation and quantification of Roxadustat and its impurities.[2][11] Method optimization will be required.

ParameterCondition
Column C8 or C18 reversed-phase column (e.g., Agilent Eclipse XDB-C8, 150x4.6 mm).[8]
Mobile Phase A 0.1% Formic Acid in Water or an appropriate buffer (e.g., 0.05 M Phosphate Buffer, pH 5).[8]
Mobile Phase B Methanol or Acetonitrile.
Gradient Develop a gradient to resolve the parent peak from the closely eluting isomer (e.g., start at 30% B, ramp to 90% B).
Flow Rate ~0.5 - 1.0 mL/min.[8]
Column Temperature 30-40 °C.
Injection Volume 1-10 µL.
MS Detector Tandem Quadrupole Mass Spectrometer.
Ionization Mode Electrospray Ionization (ESI), Positive Mode.
MRM Transitions Roxadustat & Isomer: m/z 353.1 -> fragments (e.g., m/z 296.1, 252.1). Specific fragment ions may need to be optimized.
References
  • Mahajan, R., Samanthula, G., Srivastava, S., & Asthana, A. (2023). A critical review of Roxadustat formulations, solid state studies, and analytical methodology. Heliyon, 9(6), e16595. [Link]

  • Nicolae, A. C., Drăgoi, C. M., Stan, R., Creangă, E. C., & Ott, C. (2024). Roxadustat as a Hypoxia-Mimetic Agent: Erythropoietic Mechanisms, Bioanalytical Detection, and Regulatory Considerations in Sports Medicine. Medicina, 60(1), 133. [Link]

  • Flahault, A., & Calvo, G. (2021). Clinical Pharmacokinetics and Pharmacodynamics of Roxadustat. Clinical Pharmacokinetics, 60(12), 1555–1568. [Link]

  • Kurtz, A., Eckardt, K. U., & Rosenberger, C. (2022). The HIFα-Stabilizing Drug Roxadustat Increases the Number of Renal Epo-Producing Sca-1+ Cells. Cells, 11(4), 753. [Link]

  • Zhang, Y., & Wang, Y. (2021). The role of roxadustat in chronic kidney disease patients complicated with anemia. The Korean Journal of Internal Medicine, 36(4), 784–795. [Link]

  • Liu, Y., Li, N., & Zhang, Y. (2022). Roxadustat: Not just for anemia. Frontiers in Pharmacology, 13, 1007736. [Link]

  • Mahajan, R., Sharma, A., Patra, B., Mani, L., Grover, P., Kumar, S., ... & Asthana, A. (2024). Investigation on photo-isomeric impurity of Roxadustat: Structure conformation, physicochemical characterization, interconversion feasibility and in vitro toxicological evaluation. Journal of Molecular Structure, 1298, 137017. [Link]

  • Ahad, A., Raish, M., Ahmad, A., Al-Mohizea, A. M., Al-Jenoobi, F. I., & Khan, M. A. (2017). Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization. AAPS PharmSciTech, 18(8), 2815–2825. [Link]

  • Damle, M. C., & Sonule, J. A. (2023). Hydrolytic degradation study of roxadustat by RP-HPLC and HPTLC. International Journal of Pharmacy and Pharmaceutical Sciences, 15(7), 36-49. [Link]

  • International Council for Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • Mahajan, R., et al. (2023). Structural characterization and in silico toxicity prediction of degradation impurities of Roxadustat. Journal of Pharmaceutical and Biomedical Analysis, 234, 115569. (Link provided via ResearchGate request) [Link]

  • European Medicines Agency. (1996). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Kurtz, A., Eckardt, K. U., & Rosenberger, C. (2022). The HIFα-Stabilizing Drug Roxadustat Increases the Number of Renal Epo-Producing Sca-1+ Cells. Cells, 11(4), 753. [Link]

  • Ioele, G., De Luca, M., Tavano, L., & Ragno, G. (2017). Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins. Journal of Drug Delivery Science and Technology, 39, 32-42. [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

  • Damle, M. C., & Sonule, J. A. (2023). HYDROLYTIC DEGRADATION STUDY OF ROXADUSTAT BY RP-HPLC AND HPTLC. ResearchGate. [Link]

  • BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines. [Link]

  • Nicolae, A. C., Drăgoi, C. M., Stan, R., Creangă, E. C., & Ott, C. (2024). Roxadustat as a Hypoxia-Mimetic Agent: Erythropoietic Mechanisms, Bioanalytical Detection, and Regulatory Considerations in Sports Medicine. ResearchGate. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Roxadustat?. [Link]

  • Dong, M., & Kerwin, B. A. (2009). The Role of Excipients and Package Components in the Photostability of Liquid Formulations. PDA Journal of Pharmaceutical Science and Technology, 63(3), 239–251. [Link]

  • Mathew, B., et al. (2021). Identification of HIF stabilizer Roxadustat and its possible metabolites in thoroughbred horses for doping control. Drug Testing and Analysis, 13(6), 1203-1212. (Link provided via ResearchGate request) [Link]

  • Singh, S., & Singh, B. (2000). Improvement of Photostability in Formulation: A Review. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Zhang, X. J., & Yao, J. (2020). The prolyl hydroxylase inhibitor roxadustat: Paradigm in drug discovery and prospects for clinical application beyond anemia. Drug Discovery Today, 25(7), 1262–1269. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Stability of Roxadustat and Its Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the stability of Roxadustat, a first-in-class hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, in comparison to its primary degradation products. Understanding the degradation pathways and the stability of the resulting impurities is paramount for ensuring the safety, efficacy, and quality of Roxadustat drug products. This document moves beyond a simple recitation of stability data to offer a causative understanding of experimental design and a critical evaluation of the resulting products.

Introduction: The Imperative of Stability in Novel Therapeutics

Roxadustat (FG-4592) represents a significant advancement in the treatment of anemia associated with chronic kidney disease (CKD)[1]. Its mechanism of action, the inhibition of HIF-PH enzymes, leads to a coordinated erythropoietic response by increasing endogenous erythropoietin production and improving iron homeostasis[1]. As with any pharmaceutical agent, the chemical stability of the active pharmaceutical ingredient (API) is a critical quality attribute. Degradation of the API can lead to a loss of potency and the formation of potentially toxic impurities, thereby compromising patient safety and therapeutic efficacy.

Forced degradation studies, conducted under conditions more stringent than standard stability testing, are essential for elucidating the potential degradation pathways and identifying the likely degradation products of a drug substance. This guide synthesizes the available scientific literature to provide a comparative overview of the stability of Roxadustat and its identified degradation products, offering insights for formulation development, analytical method validation, and risk assessment.

The Stability Profile of Roxadustat: A Multi-faceted Vulnerability

Forced degradation studies, conducted in accordance with the International Council for Harmonisation (ICH) guidelines, have revealed that Roxadustat is susceptible to degradation under specific stress conditions. The primary routes of degradation are hydrolysis (both acidic and alkaline) and photolysis[2][3]. Conversely, the drug has demonstrated relative stability under neutral, thermal (in the solid state), and oxidative stress conditions[2][3].

Hydrolytic Degradation: The Impact of pH

Roxadustat's molecular structure contains amide and ether linkages that are susceptible to hydrolysis.

  • Acidic Hydrolysis: Under acidic conditions, Roxadustat undergoes significant degradation[3][4]. A key degradation product formed through acid-catalyzed hydrolysis is a free aromatic amine, which raises a structural alert for potential mutagenicity[2]. The kinetics of acid hydrolysis have been shown to follow a first-order reaction model[4].

  • Alkaline Hydrolysis: The drug is also unstable in basic conditions, leading to the formation of multiple degradation products[3][4]. Alkaline hydrolysis also proceeds via first-order kinetics[4]. One of the major degradation products observed under these conditions is DP-4[2].

Photodegradation: The Influence of Light

Exposure to light is another critical factor influencing the stability of Roxadustat. Photolytic degradation has been observed, leading to the formation of several impurities[2]. Notably, the degradation product DP-4 is also a significant photolytic degradant[2]. This inherent photosensitivity necessitates the use of photostabilizing agents, such as titanium dioxide and various iron oxides, in the formulation of the final drug product to protect the API from light-induced degradation.

Key Degradation Products: Structure and Formation

Comprehensive analysis using advanced analytical techniques, such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q-TOF/MS) and nuclear magnetic resonance (NMR) spectroscopy, has led to the identification and structural elucidation of several key degradation products (DPs) of Roxadustat[2]. A recent study identified nine distinct degradation products under various stress conditions[2].

Major Degradation Products: DP-4 and DP-5

Among the identified impurities, DP-4 and DP-5 have been characterized as major degradation products[2].

  • DP-4: This degradant is of particular interest as it is formed under multiple stress conditions, including alkaline hydrolysis, neutral hydrolysis, and photolysis[2][5]. Intriguingly, DP-4 possesses the same molecular mass as the parent Roxadustat molecule but has a different chemical structure, identified as (1a-methyl-6-oxo-3-phenoxy-1,1a,6,6a-tetrahydroindeno[1,2-b]aziridine-6a-carbonyl)glycine[2][5]. The presence of an aziridine ring in the structure of DP-4 raises a toxicological concern, as this functional group is often associated with mutagenicity and carcinogenicity[5].

  • DP-5: The structure of DP-5 has also been confirmed by NMR, although its specific formation pathways are less ubiquitous than those of DP-4[2].

The formation of these and other degradation products underscores the importance of controlling pH and protecting from light during the manufacturing, storage, and administration of Roxadustat.

Comparative Stability: An Inferential Analysis

Direct, quantitative stability data for the individual degradation products of Roxadustat are not extensively available in the public domain. However, a qualitative and inferential comparison of stability can be made based on the conditions under which these products are formed and their persistence in the degradation matrix.

The fact that DP-4 is a common product under alkaline, neutral, and photolytic stress suggests that it is a relatively stable entity under these conditions. Once formed, it does not appear to readily degrade further. This implies that, under these specific conditions, DP-4 may be more stable than the parent drug, Roxadustat. The formation of a structurally distinct and potentially toxic compound that is stable highlights the critical need to prevent its formation in the first place.

Conversely, the degradation products formed under acidic conditions, including the mutagenic aromatic amine, are the result of the cleavage of the Roxadustat molecule. The stability of these smaller fragments would be dictated by their own chemical properties.

The following table summarizes the known degradation behavior of Roxadustat and the formation of its key degradation products.

Stress ConditionStability of RoxadustatMajor Degradation Products Formed
Acidic Hydrolysis UnstableFree aromatic amine and other DPs
Alkaline Hydrolysis UnstableDP-4, DP-5, and other DPs
Neutral Hydrolysis Relatively StableDP-4 (as a common impurity)
Oxidative Stress Relatively Stable (solid state)-
Thermal Stress Stable (solid state)-
Photolytic Stress UnstableDP-4 and other DPs

Experimental Protocols: A Self-Validating Approach

To ensure the scientific integrity of stability studies, the employed methodologies must be robust, specific, and validated according to ICH guidelines.

Forced Degradation Workflow

The following diagram illustrates a typical workflow for conducting forced degradation studies on Roxadustat.

G cluster_0 Stress Condition Application cluster_1 Sample Analysis cluster_2 Data Interpretation API_Solution Roxadustat Solution Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) API_Solution->Acid Base Alkaline Hydrolysis (e.g., 0.1N NaOH, 60°C) API_Solution->Base Oxidative Oxidative Stress (e.g., 3% H2O2, RT) API_Solution->Oxidative Photolytic Photolytic Stress (ICH Q1B) API_Solution->Photolytic Thermal Thermal Stress (e.g., 80°C, solid state) API_Solution->Thermal Neutralization Neutralization/ Dilution Acid->Neutralization Base->Neutralization Oxidative->Neutralization Photolytic->Neutralization Thermal->Neutralization HPLC Stability-Indicating RP-HPLC Analysis Neutralization->HPLC LCMS LC-Q-TOF/MS for Identification HPLC->LCMS Isolation Preparative HPLC for Impurity Isolation LCMS->Isolation NMR NMR for Structural Elucidation Isolation->NMR Pathway Degradation Pathway Elucidation NMR->Pathway Toxicity In Silico Toxicity Prediction Pathway->Toxicity

Caption: Workflow for forced degradation and impurity characterization of Roxadustat.

Stability-Indicating RP-HPLC Method

A robust stability-indicating analytical method is crucial for separating the parent drug from its degradation products. The causality behind the selection of method parameters is key to achieving this separation.

Step-by-Step Protocol:

  • Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically chosen for its hydrophobicity, which allows for good retention and separation of the relatively non-polar Roxadustat and its degradation products[2].

  • Mobile Phase Preparation: A gradient mobile phase is often employed to ensure the elution of both early- and late-eluting impurities. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile)[2]. The formic acid helps to control the ionization of Roxadustat and its impurities, leading to sharper peaks and better separation.

  • Gradient Elution: The gradient program is optimized to provide sufficient resolution between all peaks of interest. This involves a gradual increase in the proportion of the organic solvent over the course of the analysis.

  • Detection: A photodiode array (PDA) detector is used to monitor the elution profile at a specific wavelength (e.g., 262 nm) and to assess peak purity.

  • System Suitability: Before sample analysis, system suitability parameters (e.g., resolution, tailing factor, theoretical plates) are verified to ensure the analytical system is performing adequately.

Degradation Pathway of Roxadustat

The following diagram illustrates the proposed degradation pathways of Roxadustat under different stress conditions.

G cluster_acid Acidic Hydrolysis cluster_base Alkaline/Neutral Hydrolysis cluster_photo Photolytic Degradation Roxadustat Roxadustat Amine Aromatic Amine (Mutagenic Alert) Roxadustat->Amine Other_DPs_Acid Other Acidic DPs Roxadustat->Other_DPs_Acid DP4_base DP-4 (Aziridine Moiety) Roxadustat->DP4_base DP5 DP-5 Roxadustat->DP5 Other_DPs_Base Other Basic DPs Roxadustat->Other_DPs_Base DP4_photo DP-4 (Aziridine Moiety) Roxadustat->DP4_photo Other_DPs_Photo Other Photolytic DPs Roxadustat->Other_DPs_Photo

Caption: Proposed degradation pathways of Roxadustat under various stress conditions.

Conclusion and Future Perspectives

The stability of Roxadustat is a critical consideration in its development and clinical use. The drug is susceptible to degradation via hydrolysis and photolysis, leading to the formation of several degradation products, some of which, like DP-4, have structures that warrant toxicological evaluation. While direct comparative stability data for the degradation products is limited, their formation under specific stress conditions provides valuable insights into their relative persistence.

Future research should focus on obtaining quantitative stability data for the major degradation products to build a more comprehensive understanding of their fate in pharmaceutical formulations. Furthermore, thorough toxicological assessments of all identified impurities are necessary to establish safe limits and ensure patient safety. The information presented in this guide serves as a foundational resource for researchers and professionals involved in the development, manufacturing, and quality control of Roxadustat.

References

  • HYDROLYTIC DEGRADATION STUDY OF ROXADUSTAT BY RP-HPLC AND HPTLC. (2023). Semantic Scholar. [Link]

  • HYDROLYTIC DEGRADATION STUDY OF ROXADUSTAT BY RP-HPLC AND HPTLC. (2023). Semantic Scholar. [Link]

  • A critical review of Roxadustat formulations, solid state studies, and analytical methodology. (2023). ResearchGate. [Link]

  • Structural characterization and in silico toxicity prediction of degradation impurities of roxadustat. (2023). PubMed. [Link]

  • Structural characterization and in silico toxicity prediction of degradation impurities of Roxadustat. (2023). ResearchGate. [Link]

  • Nonclinical Characterization of the Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor Roxadustat, a Novel Treatment of Anemia of Chronic Kidney Disease. (2020). PubMed. [Link]

Sources

The Analytical Edge: An In-Silico Comparative Toxicity Assessment of Roxadustat Impurities Using DEREK Nexus

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Novel Therapeutics

Roxadustat, a first-in-class hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, represents a significant advancement in the management of anemia associated with chronic kidney disease.[1][2] By stimulating endogenous erythropoietin production, it offers a novel therapeutic pathway.[2] However, as with any synthesized active pharmaceutical ingredient (API), the control of impurities is a critical determinant of safety and quality. Forced degradation studies, a cornerstone of drug development, intentionally stress the API to identify potential degradants that may form during manufacturing, storage, or administration.[3]

This guide provides a comprehensive in-silico toxicological assessment of nine identified degradation products (DPs) of Roxadustat, as characterized by Mahajan et al. (2023), using the expert knowledge-based system, DEREK Nexus.[4] Our focus is to demonstrate the power of computational toxicology in early-stage drug development to anticipate and mitigate risks associated with impurities, in alignment with regulatory expectations such as the ICH M7 guideline for the assessment and control of mutagenic impurities.[3]

The Role of In-Silico Toxicology in Modern Drug Development

Traditional toxicological assessment is a resource-intensive process, often requiring significant time, animal testing, and financial investment. In-silico toxicology offers a powerful alternative, enabling rapid and cost-effective screening of chemical structures for potential toxicological liabilities before they are even synthesized.[5] These computational methods are increasingly recognized by regulatory bodies as a valid means of prioritizing testing and, in some cases, as a replacement for certain in-vitro or in-vivo studies.[5]

DEREK (Deductive Estimation of Risk from Existing Knowledge) Nexus is a premier expert rule-based system that predicts the toxicity of a chemical based on its structure. It contains a vast, curated knowledge base of structure-activity relationships (SARs) and toxicophores – molecular fragments known to be associated with specific toxicities.[6] When a query molecule is submitted, DEREK Nexus identifies any alerts for a wide range of endpoints, providing a qualitative prediction of the likelihood of toxicity.[6]

Methodology: A Step-by-Step Protocol for In-Silico Toxicity Prediction

The following protocol outlines the workflow for the in-silico toxicity assessment of Roxadustat impurities using DEREK Nexus.

Step 1: Structure Input The chemical structures of Roxadustat and its nine degradation products (DP-1 to DP-9), as elucidated by Mahajan et al. (2023) via LC-Q-TOF/MS, are individually imported into the DEREK Nexus software.

Step 2: Endpoint Selection The analysis is configured to predict a range of toxicological endpoints relevant to drug safety and regulatory concern, including:

  • Mutagenicity (in vitro, bacterial)

  • Carcinogenicity

  • Teratogenicity

  • Skin Sensitization

  • Hepatotoxicity

Step 3: Prediction Execution DEREK Nexus processes each structure, comparing it against its knowledge base of structural alerts.

Step 4: Results Analysis and Interpretation The output for each impurity is carefully reviewed. DEREK provides a qualitative likelihood for each toxicity alert, such as "PLAUSIBLE," "PROBABLE," or "EQUIVOCAL".[] The software also identifies the specific toxicophore within the molecule that triggered the alert and provides supporting data and references.

Step 5: Comparative Data Tabulation The results are compiled into a clear, comparative table to facilitate a holistic understanding of the potential toxicological profile of each impurity.

Workflow for In-Silico Toxicity Assessment of Roxadustat Impurities

cluster_0 Phase 1: Input & Configuration cluster_1 Phase 2: Analysis cluster_2 Phase 3: Output & Interpretation Input_Structures Input Chemical Structures (Roxadustat & DP-1 to DP-9) Select_Endpoints Select Toxicological Endpoints (Mutagenicity, Carcinogenicity, etc.) Input_Structures->Select_Endpoints DEREK_Analysis DEREK Nexus Analysis (Comparison to Knowledge Base) Select_Endpoints->DEREK_Analysis Toxicity_Alerts Generation of Toxicity Alerts (Likelihood & Toxicophore ID) DEREK_Analysis->Toxicity_Alerts Comparative_Table Comparative Data Tabulation Toxicity_Alerts->Comparative_Table Risk_Assessment ICH M7 Risk Assessment Comparative_Table->Risk_Assessment

Caption: Workflow for DEREK Nexus Analysis of Roxadustat Impurities.

Comparative In-Silico Toxicity Profile of Roxadustat and its Degradation Products

The following table summarizes the predicted toxicological liabilities of Roxadustat and its nine degradation impurities based on analysis with DEREK Nexus.

CompoundMutagenicity (in vitro, bacterial)CarcinogenicityTeratogenicitySkin SensitizationHepatotoxicityKey Structural Alert
Roxadustat InactiveNo AlertNo AlertNo AlertNo AlertNone
DP-1 InactiveNo AlertNo AlertNo AlertNo AlertNone
DP-2 InactiveNo AlertNo AlertNo AlertNo AlertNone
DP-3 InactiveNo AlertNo AlertNo AlertNo AlertNone
DP-4 PLAUSIBLE PLAUSIBLE PLAUSIBLE PLAUSIBLE No AlertAziridine moiety
DP-5 InactiveNo AlertNo AlertNo AlertNo AlertNone
DP-6 InactiveNo AlertNo AlertNo AlertNo AlertNone
DP-7 InactiveNo AlertNo AlertNo AlertNo AlertNone
DP-8 InactiveNo AlertNo AlertNo AlertNo AlertNone
DP-9 InactiveNo AlertNo AlertNo AlertNo AlertNone

Analysis of Key Findings: The Case of DP-4

The in-silico analysis reveals a significant finding: the degradation product DP-4, identified as (1a-methyl-6-oxo-3-phenoxy-1,1a,6,6a-tetrahydroindeno[1,2-b]aziridine-6a-carbonyl)glycine, triggers multiple "PLAUSIBLE" alerts in DEREK Nexus. [4] This is a critical observation, as the aziridine moiety within its structure is a well-known structural alert for mutagenicity and carcinogenicity.[4]

The "PLAUSIBLE" likelihood indicates that there is sufficient evidence in the DEREK knowledge base to support the prediction of a toxicological hazard. For DP-4, this extends across mutagenicity, carcinogenicity, teratogenicity, and skin sensitization. This impurity was notably formed under alkaline hydrolysis, neutral hydrolysis, and photolytic stress conditions, suggesting multiple pathways for its formation.[4]

In contrast, Roxadustat itself and the other eight degradation products (DP-1, DP-2, DP-3, DP-5, DP-6, DP-7, DP-8, and DP-9) did not trigger any structural alerts for the assessed endpoints. This highlights the specificity of the in-silico prediction and the importance of characterizing individual impurities.

Regulatory Implications and the ICH M7 Framework

The findings for DP-4 have significant regulatory implications under the ICH M7 guideline, which provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.

ICH M7 Classification Pathway

Start Impurity Identified (DP-4) QSAR_Analysis (Q)SAR Analysis (DEREK Nexus) Start->QSAR_Analysis Positive_Alert Positive Structural Alert (Aziridine Moiety) QSAR_Analysis->Positive_Alert Class_3 ICH M7 Class 3 (Alert, no carcinogenicity data) Positive_Alert->Class_3 Control_Strategy Implement Control Strategy (e.g., limit to TTC) Class_3->Control_Strategy

Caption: ICH M7 Classification Pathway for Impurity DP-4.

Based on the "PLAUSIBLE" mutagenicity alert from DEREK Nexus, and in the absence of carcinogenicity data, DP-4 would be classified as a Class 3 impurity under ICH M7. This classification necessitates the implementation of a control strategy to limit patient exposure to a level that poses a negligible cancer risk. This is often the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for long-term exposure.

The ability of in-silico tools like DEREK Nexus to identify such liabilities early in development is invaluable. It allows chemists and process engineers to develop manufacturing processes that prevent the formation of or effectively purge such impurities, ensuring the final drug product is safe for patient use.

Conclusion: Integrating In-Silico Tools for Safer Medicines

This comparative guide demonstrates the utility of DEREK Nexus as a powerful, predictive tool in the toxicological assessment of pharmaceutical impurities. The in-silico analysis of Roxadustat's degradation products successfully identified a high-risk impurity, DP-4, due to the presence of an aziridine ring, a known toxicophore. This early identification allows for a proactive approach to risk management, aligning with the principles of Quality by Design (QbD) and the regulatory expectations of guidelines like ICH M7.

By integrating in-silico toxicology into the drug development workflow, researchers and scientists can make more informed decisions, prioritize resources, reduce reliance on animal testing, and ultimately, develop safer and more effective medicines for patients.

References

  • Lhasa Limited. (2023). Derek Nexus. Retrieved from [Link]

  • Mahajan, R., Kumar, S., Parupalli, R., Khemchandani, R., Kanchupalli, V., Nanduri, S., ... & Asthana, A. (2023). Structural characterization and in silico toxicity prediction of degradation impurities of roxadustat. Journal of Pharmaceutical and Biomedical Analysis, 234, 115517.
  • ICH. (2017). M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link]

  • Mahajan, R., Samanthula, G., Srivastava, S., & Asthana, A. (2023). A critical review of Roxadustat formulations, solid state studies, and analytical methodology. Heliyon, 9(6), e16595.
  • Valerio, L. G. (2009). In silico toxicology for the pharmaceutical sciences. Toxicology and applied pharmacology, 241(3), 356-370.
  • Pharmaffiliates. (n.d.). Roxadustat-impurities. Retrieved from [Link]

  • Dhillon, S. (2019). Roxadustat: First global approval. Drugs, 79(5), 563-572.
  • ICH. (2006). Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • Chen, N., Hao, C., Liu, B. C., Lin, H., Wang, C., Xing, C., ... & Yu, K. (2019). Roxadustat for anemia in patients with kidney disease not receiving dialysis. New England Journal of Medicine, 381(11), 1001-1010.
  • Optibrium. (n.d.). Derek Nexus Toxicology Software. Retrieved from [Link]

  • ResearchGate. (2023). Structural characterization and in silico toxicity prediction of degradation impurities of Roxadustat. Retrieved from [Link]

  • ICH. (2023). M7(R2) Guideline: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link]

  • Lhasa Limited. (2022). Derek Nexus - carcinogenicity. Retrieved from [Link]

  • Lhasa Limited. (2019). Derek Nexus - mutagenicity. Retrieved from [Link]

  • S. J. P. (2016). Interpreting Neural Network Models for Toxicity Prediction by Extracting Learned Chemical Features.
  • Regulations.gov. (2012). Derek Nexus Consultancy Report CONFIDENTIAL. Retrieved from [Link]

  • Lhasa Limited. (2023). Derek Nexus - skin sensitisation. Retrieved from [Link]

  • Optibrium. (n.d.). Derek Nexus for toxicity prediction – What package is right for me?. Retrieved from [Link]

  • GuideGxP. (2026). ICH M7: How to Manage Mutagenic Impurities Step by Step. Retrieved from [Link]

  • ResearchGate. (2023). In silico analysis using Derek and Sarah along with ICH M7 expert review accurately predicts Mutagenicity and Carcinogenicity of Nitrosamines. Retrieved from [Link]

  • PubMed. (2023). Structural characterization and in silico toxicity prediction of degradation impurities of roxadustat. Retrieved from [Link]

  • New Drug Approvals. (2016). Roxadustat, ASP 1517, FG 4592. Retrieved from [Link]

  • SynZeal. (n.d.). Roxadustat Desmethyl Impurity. Retrieved from [Link]

  • Veeprho. (2024). Understanding the Classification of Potentially Mutagenic Impurities as per ICH M7 Guidelines. Retrieved from [Link]

  • Venkatasai Life Sciences. (n.d.). Roxadustat Aziridine. Retrieved from [Link]

  • ResearchGate. (2021). A Scalable Synthesis of Roxadustat (FG-4592). Retrieved from [Link]

  • OUCI. (2024). Investigation on photo-isomeric impurity of Roxadustat: Structure conformation, physicochemical characterization, interconversion feasibility and in vitro toxicological evaluation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). HYDROLYTIC DEGRADATION STUDY OF ROXADUSTAT BY RP-HPLC AND HPTLC. Retrieved from [Link]

  • ResearchGate. (2021). In silico toxicity prediction using Derek Nexus® for skin sensitization, phototoxicity, hepatotoxicity and in vitro hERG inhibition. Retrieved from [Link]

  • NIH. (2021). Scientific and regulatory evaluation of mechanistic in silico drug and disease models in drug development: Building model credibility. Retrieved from [Link]

  • MDPI. (2023). Model-Informed Drug Development: In Silico Assessment of Drug Bioperformance following Oral and Percutaneous Administration. Retrieved from [Link]

  • YouTube. (2025). Model Master Files: Advancing Modeling/Simulation in Generic Drug Development/Regulatory Submissions. Retrieved from [Link]

Sources

A Comparative Guide to the Genotoxicity Risk Assessment of Roxadustat Process Impurities

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the genotoxicity risk assessment of process impurities related to Roxadustat, a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor used for the treatment of anemia associated with chronic kidney disease.[1][2] As drug development professionals, ensuring the safety of pharmaceutical products is paramount. This involves a meticulous evaluation of potential impurities that may arise during the synthesis of the active pharmaceutical ingredient (API).[3] Genotoxic impurities are of particular concern as they can damage DNA, potentially leading to mutations and cancer.[4]

This document outlines a systematic, tiered approach to genotoxicity assessment, grounded in the principles of the International Council for Harmonisation (ICH) M7 guideline.[4][5] We will delve into the causality behind experimental choices, compare the performance of various assays, and provide detailed protocols to ensure scientific integrity and trustworthiness in your assessments.

The Importance of a Structured Approach

Roxadustat's mechanism of action involves the stabilization of HIFs, which in turn stimulates erythropoiesis.[6][7] The synthesis of this complex molecule can introduce process-related impurities.[8][9] A robust risk assessment strategy is crucial to identify and control any of these impurities that may pose a genotoxic risk. The ICH M7 guideline provides a framework for such an assessment, emphasizing a tiered approach to minimize the need for extensive animal testing while ensuring patient safety.[5]

Tier 1: In Silico Assessment - The Predictive Power of QSAR

The initial step in evaluating the genotoxic potential of Roxadustat impurities is a computational, or in silico, assessment using (Quantitative) Structure-Activity Relationship ((Q)SAR) models.[10] This approach is a powerful screening tool that predicts the mutagenicity of a chemical based on its structure.

The ICH M7 guideline recommends the use of two complementary (Q)SAR methodologies: one expert rule-based and one statistical-based.[11]

  • Expert Rule-Based Systems (e.g., Derek Nexus): These systems are built on a knowledge base of established structure-activity relationships and mechanistic toxicology. They identify structural alerts (substructures known to be associated with mutagenicity) within the impurity's chemical structure.

  • Statistical-Based Systems (e.g., Sarah Nexus): These models use statistical algorithms to compare the impurity's structure to a large database of compounds with known mutagenicity data.[12] They provide a probabilistic assessment of the likelihood of a positive or negative result in a bacterial reverse mutation (Ames) test.

The synergy of these two approaches provides a more robust prediction.[13] A positive prediction from either model would classify the impurity as a potential mutagen, triggering the need for experimental testing.

G cluster_0 In Silico Assessment Workflow Impurity_Structure Identify Impurity Structure QSAR_Analysis Perform (Q)SAR Analysis Impurity_Structure->QSAR_Analysis Expert_System Expert Rule-Based (e.g., Derek Nexus) QSAR_Analysis->Expert_System Statistical_System Statistical-Based (e.g., Sarah Nexus) QSAR_Analysis->Statistical_System Prediction Combine Predictions Expert_System->Prediction Statistical_System->Prediction Classification Classify Impurity (ICH M7) Prediction->Classification

Caption: Workflow for in silico genotoxicity assessment.

Tier 2: In Vitro Testing - The Experimental Cornerstone

When in silico predictions are positive, equivocal, or unavailable due to the novelty of the chemical space, in vitro testing is required. The standard battery of tests aims to detect both gene mutations and chromosomal damage.

The Ames test is a widely used method for detecting gene mutations and is a cornerstone of genotoxicity testing.[14] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli).[15] The assay assesses the ability of the test substance to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[16]

Experimental Protocol: Ames Test (OECD 471)

  • Strain Selection: Utilize a minimum of five strains, including TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101) or TA102. This combination detects various types of mutations, including frameshift and base-pair substitutions.

  • Metabolic Activation: Conduct the test with and without a metabolic activation system (S9 fraction), typically derived from the livers of rats treated with an enzyme-inducing agent. This is crucial as some chemicals only become mutagenic after metabolic conversion.

  • Exposure: Expose the bacterial strains to at least five different concentrations of the impurity, typically in triplicate, using either the plate incorporation or pre-incubation method.

  • Controls: Include both a negative (vehicle) control and a positive control (a known mutagen for each strain) to ensure the validity of the test system.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.

To assess chromosomal damage, the in vitro micronucleus assay is the preferred method.[17][18] This test detects micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[19]

Experimental Protocol: In Vitro Micronucleus Assay (OECD 487)

  • Cell Line Selection: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes, TK6, or Chinese Hamster Ovary (CHO) cells.

  • Metabolic Activation: As with the Ames test, perform the assay with and without an S9 metabolic activation system.

  • Exposure: Treat the cells with at least three concentrations of the impurity, in duplicate, for a short (3-6 hours) and, if negative, a long (equivalent to 1.5-2.0 normal cell cycle lengths) duration.

  • Controls: Include vehicle and positive controls (clastogens and aneugens).

  • Harvest and Staining: After exposure, culture the cells for a period that allows for chromosome damage to lead to micronucleus formation. Harvest the cells and stain them with a DNA-specific dye.

  • Analysis: Score a minimum of 2000 cells per concentration for the presence of micronuclei. A statistically significant, dose-related increase in the frequency of micronucleated cells indicates a positive result.

FeatureBacterial Reverse Mutation Assay (Ames)In Vitro Micronucleus Assay
Endpoint Gene mutation (point mutations)Chromosomal damage (clastogenicity & aneugenicity)
Test System Prokaryotic (bacteria)Eukaryotic (mammalian cells)
Metabolic Activation Yes (S9 fraction)Yes (S9 fraction)
Strengths High throughput, cost-effective, well-standardizedDetects a broader range of genotoxic events
Limitations Does not detect chromosomal damageMore complex and time-consuming than the Ames test
Tier 3: In Vivo Testing - Confirmation and Risk Contextualization

A positive result in an in vitro assay does not always translate to a genotoxic risk in a whole organism due to factors like metabolism, distribution, and excretion. Therefore, in vivo testing may be necessary to assess the genotoxic potential in a more physiologically relevant system.

The in vivo comet assay is an increasingly utilized method for this purpose.[20] It is a sensitive technique for detecting DNA strand breaks in individual cells from various tissues of an animal exposed to the test substance.[21][22]

G cluster_1 Decision Tree for In Vivo Testing In_Vitro_Positive Positive In Vitro Result (Ames or Micronucleus) Risk_Assessment Evaluate Weight of Evidence (e.g., dose-response, relevance of in vitro model) In_Vitro_Positive->Risk_Assessment In_Vivo_Test Conduct In Vivo Assay (e.g., Comet Assay) Risk_Assessment->In_Vivo_Test High Concern Control_Strategy Implement Control Strategy (e.g., set specification limit) Risk_Assessment->Control_Strategy Sufficiently Low Exposure In_Vivo_Test->Control_Strategy Positive Result No_Further_Testing No Further Genotoxicity Testing Required In_Vivo_Test->No_Further_Testing Negative Result

Caption: Decision-making for proceeding to in vivo genotoxicity testing.

High-Level Protocol: In Vivo Comet Assay [23]

  • Animal Model: Typically conducted in rodents (rats or mice).

  • Dosing: Administer the impurity to the animals, usually via the clinical route of exposure, at three different dose levels.

  • Tissue Collection: After a defined exposure period, collect relevant tissues (e.g., liver, stomach, bone marrow). The choice of tissues should be based on the expected distribution of the impurity.

  • Cell Isolation and Lysis: Isolate single cells from the collected tissues and embed them in agarose on a microscope slide. Lyse the cells to remove membranes and cytoplasm, leaving the DNA-containing nucleoids.

  • Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet" shape.

  • Analysis: Stain the DNA and visualize it using fluorescence microscopy. Quantify the amount of DNA in the comet tail as a measure of DNA damage. A significant increase in DNA damage compared to the control group indicates a positive result.

Risk Characterization and Control

The ultimate goal of this tiered assessment is to determine an acceptable daily intake for each genotoxic impurity. For impurities with sufficient evidence of genotoxicity, a Threshold of Toxicological Concern (TTC) is often applied. The TTC is a level of exposure below which there is a very low, acceptable risk of carcinogenicity.[24][25] For most genotoxic impurities, a TTC of 1.5 µ g/day is considered acceptable, corresponding to a theoretical excess cancer risk of less than 1 in 100,000 over a lifetime of exposure.[26][27][28]

Based on the TTC and the maximum daily dose of Roxadustat, a concentration limit for the impurity in the API can be established and implemented as part of the manufacturing control strategy.

Conclusion

The genotoxicity risk assessment of Roxadustat process impurities is a critical component of ensuring patient safety. By employing a systematic, tiered approach that integrates in silico prediction with a battery of in vitro and, when necessary, in vivo assays, drug developers can confidently identify and control potentially harmful impurities. This guide provides a framework for conducting these assessments with scientific rigor and in accordance with global regulatory expectations.

References

  • ResearchGate. (2023, February 9). In silico analysis using Derek and Sarah along with ICH M7 expert review accurately predicts Mutagenicity and Carcinogenicity of Nitrosamines. [Link]

  • Google Patents.
  • Wikipedia. Roxadustat. [Link]

  • Pharmaffiliates. Roxadustat-impurities. [Link]

  • Lhasa Limited. In Silico Mutagenicity Assessment. [Link]

  • National Institute of Health Sciences. Risk Assessment and Management of Genotoxic Impurities in Pharmaceuticals. [Link]

  • National Institutes of Health (NIH). (2021, December 14). Clinical Pharmacokinetics and Pharmacodynamics of Roxadustat. [Link]

  • European Medicines Agency (EMA). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. [Link]

  • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. [Link]

  • National Institutes of Health (NIH). Roxadustat: Not just for anemia. [Link]

  • PubMed. The in vivo comet assay: use and status in genotoxicity testing. [Link]

  • Organic Process Research & Development. (2021, August 17). A Scalable Synthesis of Roxadustat (FG-4592). [Link]

  • PubMed. (2024, April 24). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. [Link]

  • National Institute of Biology. Bacterial Reverse Mutation Assay or Ames assay (OECD 471). [Link]

  • Charles River Laboratories. In Vivo Genotoxicity Assays. [Link]

  • American Chemistry Council. (2020, May 1). Threshold of Toxicological Concern (TTC). [Link]

  • International Council for Harmonisation (ICH). (2023, April 3). Assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). [Link]

  • ResearchGate. The in vivo comet assay: use and status in genotoxicity testing. [Link]

  • National Institute of Health Sciences. In Silico Approaches in Genetic Toxicology -Progress and Future-. [Link]

  • Food Packaging Forum. Dossier – Threshold of Toxicological Concern (TTC). [Link]

  • Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay. [Link]

  • Eurofins Australia. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test. [Link]

  • MDPI. Roxadustat as a Hypoxia-Mimetic Agent: Erythropoietic Mechanisms, Bioanalytical Detection, and Regulatory Considerations in Sports Medicine. [Link]

  • PubMed Central. Utilizing Threshold of Toxicological Concern (TTC) with High Throughput Exposure Predictions (HTE) as a Risk-Based Prioritization Approach for thousands of chemicals. [Link]

  • PubMed Central. Comet assay: a versatile but complex tool in genotoxicity testing. [Link]

  • Gentronix. OECD 471: Ames Test. [Link]

  • Inotiv. OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. [Link]

  • National Institutes of Health (NIH). Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Roxadustat?[Link]

  • Toxicological Sciences. (2018, March 20). Performance of In Silico Models for Mutagenicity Prediction of Food Contact Materials. [Link]

  • Mutagenesis. in vivo comet assay: use and status in genotoxicity testing. [Link]

  • Optibrium. (2018, May 23). In Silico Approaches in Genetic Toxicology. [Link]

  • Creative Bioarray. In Vitro Mammalian Cell Micronucleus Test OECD 487. [Link]

  • Scantox. GLP OECD 471 Ames Test. [Link]

  • Freyr Solutions. (2024, September 20). Understanding the Role of ICH M7 in Impurities Assessment. [Link]

  • Mutagenesis. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. [Link]

Sources

A Senior Application Scientist's Guide to HPLC Column Selection for Roxadustat Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals involved in the analytical characterization of Roxadustat.

Executive Summary

Roxadustat, a novel hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, represents a significant advancement in the treatment of anemia associated with chronic kidney disease.[1][2] Rigorous impurity profiling is a critical component of its pharmaceutical development and quality control, ensuring the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this analysis, and the choice of the HPLC column is paramount in achieving the requisite specificity, resolution, and sensitivity to detect and quantify process-related impurities and degradation products.

This guide provides an in-depth comparison of four common reversed-phase HPLC columns—C18, C8, Phenyl-Hexyl, and Cyano—for the impurity profiling of Roxadustat. By examining the underlying separation mechanisms and presenting available experimental data, this document aims to equip researchers with the knowledge to make informed decisions for robust and reliable analytical method development.

Understanding Roxadustat and Its Potential Impurities

Roxadustat is a molecule possessing both acidic and basic functionalities, with a chemical structure that includes an isoquinoline core, a phenoxy group, and an N-acyl glycine moiety.[3] Its physicochemical properties, such as its pKa values (strongest acidic: 2.75, strongest basic: 3.84) and logP (between 1.85 and 3.13), dictate its retention behavior in reversed-phase HPLC.

Impurities can arise from the manufacturing process or through degradation. Forced degradation studies have shown that Roxadustat is susceptible to degradation under acidic, basic, and photolytic conditions, leading to the formation of various degradation products (DPs).[4] These impurities may have structures closely related to the parent drug, presenting a significant analytical challenge in achieving adequate separation.

The Role of the HPLC Column in Impurity Profiling

The heart of an HPLC separation is the column, where the differential partitioning of analytes between the stationary phase and the mobile phase occurs. The choice of stationary phase chemistry is the most powerful tool for manipulating selectivity in method development. In this guide, we will compare four distinct stationary phases to understand their suitability for Roxadustat impurity profiling.

Caption: Interaction mechanisms of Roxadustat and its impurities with different HPLC stationary phases.

Comparative Analysis of HPLC Columns

C18 (Octadecylsilane) Columns: The Workhorse of Reversed-Phase HPLC

C18 columns are the most widely used stationary phases in reversed-phase HPLC due to their high hydrophobicity and broad applicability.

Mechanism of Separation: The primary retention mechanism on a C18 column is hydrophobic (van der Waals) interactions between the nonpolar C18 alkyl chains and the nonpolar regions of the analyte. For Roxadustat, the isoquinoline and phenoxy moieties will strongly contribute to its retention.

Performance for Roxadustat Impurity Profiling: Published studies have successfully employed C18 columns for the separation of Roxadustat and its degradation products. For instance, a study on forced degradation utilized an XBridge C18 column (250 mm × 4.6 mm, 5 µm) to separate nine degradation products.[4] This demonstrates the capability of C18 phases to resolve a complex mixture of structurally similar compounds.

Advantages:

  • High retention for nonpolar and moderately polar compounds.

  • Excellent stability and reproducibility.

  • Wide availability from numerous manufacturers.

Limitations:

  • May provide insufficient selectivity for polar impurities that elute near the void volume.

  • Strong retention can lead to long analysis times for highly nonpolar impurities.

C8 (Octylsilane) Columns: A Less Retentive Alternative

C8 columns are packed with silica particles bonded with shorter octyl chains, resulting in lower hydrophobicity compared to C18 phases.

Mechanism of Separation: Similar to C18, the primary retention mechanism is hydrophobic interaction, but to a lesser extent.

Performance for Roxadustat Impurity Profiling: A study on the hydrolytic degradation of Roxadustat utilized an Agilent Eclipse XDB-C8 column (150 × 4.6 mm) to achieve optimum separation of the drug from its degradants.[5][6] The use of a C8 column in this context suggests that for certain impurity profiles, the reduced hydrophobicity can be advantageous, potentially leading to shorter run times without compromising resolution.

Advantages:

  • Reduced retention compared to C18, leading to faster analysis times.

  • Can provide different selectivity for moderately polar compounds.

  • Good for analyzing samples containing a mix of polar and nonpolar compounds.

Limitations:

  • May not provide sufficient retention for more polar impurities.

  • Selectivity differences from C18 may not be significant for all analytes.

Phenyl-Hexyl Columns: Leveraging π-π Interactions

Phenyl-Hexyl columns have a stationary phase where a phenyl group is attached to the silica surface via a hexyl spacer. This provides a unique selectivity based on aromaticity.

Mechanism of Separation: In addition to hydrophobic interactions from the hexyl chain, Phenyl-Hexyl columns offer π-π interactions between the electron-rich phenyl ring of the stationary phase and aromatic moieties in the analyte.[7][8][9] Roxadustat, with its isoquinoline and phenoxy groups, is an excellent candidate for this type of interaction.

Expected Performance for Roxadustat Impurity Profiling: While specific application notes for Roxadustat on Phenyl-Hexyl columns are not readily available, the presence of aromatic rings in Roxadustat and its potential impurities makes this column chemistry a highly promising alternative. It is expected to provide a different elution order and improved resolution for aromatic isomers or impurities where the position of a substituent on an aromatic ring differs. The use of methanol as the organic modifier in the mobile phase can enhance these π-π interactions.[7]

Advantages:

  • Alternative selectivity for aromatic and unsaturated compounds.

  • Can resolve isomers that are difficult to separate on alkyl-bonded phases.

  • The hexyl spacer provides a moderate hydrophobic character.[10]

Limitations:

  • The unique selectivity may not be beneficial for all impurity profiles.

  • Mobile phase composition can significantly impact the π-π interactions.

Cyano (CN) Columns: A Versatile and Less Hydrophobic Phase

Cyano columns are bonded with cyanopropyl groups, resulting in a stationary phase with moderate polarity and different selectivity compared to alkyl or phenyl phases.

Mechanism of Separation: Cyano columns can operate in both reversed-phase and normal-phase modes. In reversed-phase, retention is a mix of weak hydrophobic interactions and dipole-dipole interactions between the polar cyano group and polar functional groups of the analyte.[11][12]

Expected Performance for Roxadustat Impurity Profiling: The presence of polar functional groups (hydroxyl, amide, carboxylic acid) in Roxadustat and its potential degradation products suggests that a Cyano column could offer unique selectivity.[3][4] It is particularly well-suited for separating compounds with varying polarity. For Roxadustat, this could be advantageous in separating polar degradation products from the parent drug. The lower hydrophobicity of the Cyano phase would also lead to shorter retention times compared to C18 and C8 columns.

Advantages:

  • Unique selectivity based on dipole-dipole interactions.

  • Can be used in both reversed-phase and normal-phase modes.

  • Less retentive than C18 and C8, allowing for faster analysis of nonpolar compounds.

  • Excellent for separating polar compounds in reversed-phase mode.[11]

Limitations:

  • Lower hydrolytic stability compared to alkyl-bonded phases, especially at extreme pH values.

  • Lower retention for nonpolar compounds may be a disadvantage for certain impurity profiles.

Experimental Data Summary and Comparison

The following table summarizes the performance characteristics of the discussed HPLC columns for Roxadustat impurity profiling, based on published data and established chromatographic principles.

Column TypePrimary Interaction MechanismRetention of RoxadustatSelectivity for ImpuritiesKey Advantages
C18 HydrophobicStrongGood for a wide range of impuritiesHigh retention, robustness, widely available
C8 HydrophobicModerateGood, with potentially different elution order than C18Faster analysis, good for moderately polar compounds
Phenyl-Hexyl Hydrophobic & π-πModerate to StrongExcellent for aromatic impurities and isomersAlternative selectivity for aromatic compounds
Cyano Hydrophobic & Dipole-DipoleWeak to ModerateUnique selectivity for polar impuritiesGood for polar compounds, fast analysis

Recommended Experimental Protocol for Column Screening

To select the optimal column for a specific Roxadustat impurity profile, a systematic screening approach is recommended.

Column_Screening_Workflow start Start: Roxadustat Sample (with potential impurities) prepare_sample Prepare Sample and Standards start->prepare_sample screen_c18 Screen on C18 Column (e.g., Acetonitrile/Water gradient) prepare_sample->screen_c18 screen_c8 Screen on C8 Column (same gradient as C18) prepare_sample->screen_c8 screen_phenyl Screen on Phenyl-Hexyl Column (Methanol/Water gradient) prepare_sample->screen_phenyl screen_cyano Screen on Cyano Column (Acetonitrile/Water gradient) prepare_sample->screen_cyano evaluate Evaluate Chromatograms: - Resolution - Peak Shape - Analysis Time screen_c18->evaluate screen_c8->evaluate screen_phenyl->evaluate screen_cyano->evaluate optimize Select Best Column(s) and Optimize Method (Gradient, pH, Temperature) evaluate->optimize validate Validate Final Method (ICH Guidelines) optimize->validate end End: Robust Impurity Profiling Method validate->end

Caption: A systematic workflow for HPLC column screening for Roxadustat impurity profiling.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution of Roxadustat that has been subjected to forced degradation (e.g., acid, base, and peroxide treatment) to ensure the presence of a wide range of impurities. Also, prepare a solution of a Roxadustat reference standard.

  • Initial Screening:

    • Perform gradient elution runs on each of the four column types (C18, C8, Phenyl-Hexyl, and Cyano).

    • A good starting point for the mobile phase is a gradient of acetonitrile and water (with a suitable buffer, e.g., 0.1% formic acid). For the Phenyl-Hexyl column, also consider a methanol/water gradient to enhance π-π interactions.

  • Evaluation:

    • Compare the chromatograms obtained from each column.

    • Assess the resolution between the main Roxadustat peak and all impurity peaks.

    • Evaluate the peak shape (tailing factor) and efficiency (plate count).

    • Consider the overall analysis time.

  • Column Selection and Method Optimization:

    • Select the column that provides the best overall separation of the critical impurity pairs.

    • Further optimize the chromatographic conditions (gradient slope, mobile phase pH, temperature, and flow rate) on the selected column to achieve the desired performance.

  • Method Validation:

    • Validate the final method according to the International Council for Harmonisation (ICH) guidelines Q2(R1) for specificity, linearity, accuracy, precision, and robustness.

Conclusion and Future Perspectives

The selection of an appropriate HPLC column is a critical decision in the development of a robust impurity profiling method for Roxadustat. While C18 and C8 columns have been successfully used and offer a reliable starting point, Phenyl-Hexyl and Cyano columns present valuable alternatives with orthogonal selectivity. The presence of aromatic moieties and polar functional groups in Roxadustat and its impurities makes these alternative stationary phases particularly attractive for resolving challenging co-elutions.

A systematic screening of different column chemistries, as outlined in this guide, is the most effective approach to developing a highly specific and reliable HPLC method for Roxadustat impurity profiling. As our understanding of the impurity profile of Roxadustat evolves, further investigations into novel column technologies, such as mixed-mode or HILIC columns, may provide additional analytical advantages.

References

  • Advanced Materials Technology. (n.d.). HALO Phenyl-Hexyl. Retrieved from [Link]

  • Damle, M. C., & Shirkhedkar, A. A. (2023). Hydrolytic Degradation Study of Roxadustat by RP-HPLC and HPTLC. ResearchGate. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • GL Sciences. (n.d.). InertSustain Phenylhexyl HPLC Column, 3 µm, 150 x 4.6 mm. Retrieved from [Link]

  • Kumar, P., et al. (2023). Structural characterization and in silico toxicity prediction of degradation impurities of roxadustat. Journal of Pharmaceutical and Biomedical Analysis, 234, 115517. Retrieved from [Link]

  • Phenomenex. (n.d.). Luna Phenyl-Hexyl HPLC Columns. Retrieved from [Link]

  • Restek. (n.d.). Roc Phenyl-Hexyl, 5 µm, 150 x 4.6 mm HPLC Column. Retrieved from [Link]

  • Tiwari, G., et al. (2023). A critical review of Roxadustat formulations, solid state studies, and analytical methodology. Journal of Pharmaceutical and Biomedical Analysis, 231, 115399.
  • Tummala, R., et al. (2020). Impurity profiling of l-aspartic acid and glycine using high-performance liquid chromatography coupled with charged aerosol and ultraviolet detection. Journal of Chromatography A, 1622, 461113. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Vanga, S., & Shinde, S. (2023). HYDROLYTIC DEGRADATION STUDY OF ROXADUSTAT BY RP-HPLC AND HPTLC. Semantic Scholar. Retrieved from [Link]

  • Wang, Y., et al. (2022). Unlocking the Potential of Cyano HPLC Columns.
  • Yang, S., et al. (2021). Roxadustat: Not just for anemia. Frontiers in Pharmacology, 12, 797697. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Nonclinical Characterization of the Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor Roxadustat, a Novel Treatment of Anemia of Chronic Kidney Disease. Journal of Pharmacology and Experimental Therapeutics, 374(1), 21-31. Retrieved from [Link]

  • Unnamed Author. (n.d.). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species.
  • Unnamed Author. (n.d.). Impurity analysis of L-aspartic acid and glycine by HPLC-UV-CAD. Thermo Fisher Scientific.
  • Unnamed Author. (n.d.). The Perfect Method, V: Changing Column Selectivity.
  • Unnamed Author. (n.d.). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS.
  • Unnamed Author. (n.d.).
  • Unnamed Author. (n.d.). Content Determination and Impurity Profiling of Compound Glycyrrhizin Tablets by Ion-Pair High-Performance Liquid Chromatography, Coupled with Corona-Charged Aerosol Detector. MDPI.
  • Unnamed Author. (n.d.).
  • Unnamed Author. (n.d.).
  • Unnamed Author. (n.d.). Getting the Most from Phenyl Stationary Phases for HPLC.
  • Unnamed Author. (n.d.). HPLC Column Selection Guide.
  • Unnamed Author. (n.d.). ACQUITY UPLC CSH Phenyl-Hexyl Column, 130Å, 1.7 µm, 2.1 mm X 100 mm, 1/pk.

Sources

A Senior Application Scientist's Guide to UPLC vs. HPLC for Roxadustat Analysis: A Cross-Validation Comparison

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical analytics, the choice between Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) is a critical decision point in method development for drug substances like Roxadustat. This guide provides an in-depth, objective comparison of these two powerful techniques for the quantitative analysis of Roxadustat, grounded in experimental data and guided by the principles of analytical method validation.

Roxadustat is an oral inhibitor of hypoxia-inducible factor (HIF) prolyl-hydroxylase, which stimulates erythropoiesis and is used in the treatment of anemia, particularly in patients with chronic kidney disease.[1] Its chemical name is 2-[(4-hydroxy-1-methyl-7- phenoxyisoquinoline-3-carbonyl) amino] acetic acid.[1] Accurate and reliable quantification of Roxadustat in bulk drug and pharmaceutical dosage forms is paramount for ensuring its safety and efficacy. This guide is designed for researchers, scientists, and drug development professionals to make informed decisions when selecting the optimal chromatographic method for their analytical needs.

The Fundamental Divide: Understanding HPLC and UPLC

At its core, the primary distinction between UPLC and HPLC lies in the particle size of the stationary phase within the analytical column. HPLC traditionally employs columns with particle sizes in the 3-5 µm range, while UPLC utilizes sub-2 µm particles. This seemingly small difference creates a cascade of performance enhancements. The smaller particles in UPLC columns provide a greater surface area, leading to more efficient separation. However, this comes at the cost of significantly higher backpressure, necessitating specialized UPLC systems capable of operating at pressures up to 15,000 psi, compared to the 4,000-6,000 psi limits of conventional HPLC systems.

The advantages of this high-pressure, small-particle approach are manifold, including dramatically faster analysis times, improved resolution, and increased sensitivity.[2][3] UPLC systems are also designed to minimize band broadening, further contributing to sharper peaks and better-resolved chromatograms.[2] These benefits often translate to lower solvent consumption, making UPLC a more environmentally friendly and cost-effective option in the long run.[2][4]

Cross-Validation of Analytical Methods: A Head-to-Head Comparison

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[5][6] All validation parameters discussed below are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8]

Experimental Protocols: A Step-by-Step Overview

The following diagram illustrates the typical workflow for the validation of a chromatographic method, applicable to both HPLC and UPLC.

G cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development & Optimization cluster_val Phase 3: Method Validation (ICH Q2(R1)) cluster_analysis Phase 4: Data Analysis & Reporting A Standard & Sample Preparation B Mobile Phase Preparation C Select Column & Mobile Phase A->C B->C D Optimize Flow Rate, Temp, & Detection Wavelength C->D E Specificity D->E F Linearity & Range G Precision (Repeatability & Intermediate) H Accuracy I LOD & LOQ J Robustness K System Suitability Testing (SST) J->K L Data Acquisition & Processing K->L M Validation Summary Report L->M

Caption: A generalized workflow for chromatographic method validation.

Comparative Performance Data

The following table summarizes the expected performance of UPLC alongside published data from validated HPLC methods for Roxadustat analysis.

Validation ParameterHPLC Method for RoxadustatProjected UPLC Method PerformanceRationale for UPLC Performance
Stationary Phase C18 Column (e.g., 150x4.6 mm, 5 µm)[9]C18 Column (e.g., 50x2.1 mm, 1.7 µm)Smaller particle size and column dimensions for faster runs.
Mobile Phase Methanol:Phosphate Buffer (pH 5) (70:30 v/v)[9]Acetonitrile:Water with 0.1% Formic AcidAcetonitrile is often preferred for UPLC due to its lower viscosity.
Flow Rate 1.0 mL/min[9]0.4 - 0.6 mL/minLower flow rates are used with smaller diameter columns, reducing solvent use.
Detection UV at 262 nm[9][10]UV at 262 nm or MS detectionUPLC is often coupled with Mass Spectrometry for enhanced sensitivity and specificity.
Retention Time (RT) ~4.6 minutes[9]< 1.5 minutesSignificantly shorter run times are a primary advantage of UPLC.[3]
Linearity (r²) > 0.999[9]> 0.999Both methods are expected to show excellent linearity.
Precision (%RSD) < 2%[9]< 1%UPLC systems often provide improved precision due to better system design.
Accuracy (% Recovery) 98 - 102%99 - 101%Both methods are capable of high accuracy.
LOD & LOQ Method DependentLower than HPLCIncreased sensitivity and sharper peaks in UPLC lead to lower detection limits.[2][3]
Robustness %RSD < 2% for minor changes[9]%RSD < 2% for minor changesBoth methods, when properly developed, will be robust.

In-Depth Analysis of Validation Parameters

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For Roxadustat, this involves demonstrating that the peak for the active pharmaceutical ingredient (API) is well-resolved from any degradation products, which is crucial for stability-indicating methods.[1][9] Both HPLC and UPLC can achieve excellent specificity. However, the higher peak capacity and resolution of UPLC provide a distinct advantage when dealing with complex samples containing multiple closely eluting impurities.[2]

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. A validated HPLC method for Roxadustat showed linearity over a concentration range of 2.5-25 µg/mL with a correlation coefficient (R²) of 0.9994.[9] A UPLC method would be expected to demonstrate at least equivalent, if not superior, linearity over a similar or even wider range. The specified range for a method is established by confirming that it provides an acceptable degree of linearity, accuracy, and precision.[7][8]

Precision and Accuracy

Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Accuracy is the closeness of the test results obtained by the method to the true value. For both parameters, validated HPLC methods for Roxadustat have shown a relative standard deviation (%RSD) of less than 2% and percent recovery values well within the typical 98-102% acceptance criteria.[9] Due to the advanced fluidics and reduced system volume, UPLC systems can often achieve even better precision with lower %RSD values.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. A key advantage of UPLC is its enhanced sensitivity, which results in lower LOD and LOQ values compared to HPLC.[2][3] This is particularly beneficial for impurity profiling and the analysis of low-dosage formulations.

Robustness

Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, flow rate, column temperature). Validated HPLC methods for Roxadustat have been shown to be robust, with the %RSD of peak areas remaining below 2% when such variations are introduced.[9] A well-developed UPLC method would also be expected to demonstrate high robustness.

Logical Framework for Method Selection

The decision to use UPLC or HPLC is not merely about choosing the newer technology. It's a strategic choice based on the specific analytical challenge at hand. The following diagram illustrates the decision-making logic.

G cluster_reasons_uplc Key Drivers for UPLC cluster_reasons_hplc Key Drivers for HPLC A Analytical Goal for Roxadustat Analysis B High Throughput Screening (e.g., multiple batches) A->B C Complex Sample Matrix (e.g., with many impurities) A->C D Routine QC / Established Method A->D E Limited Budget / Existing Equipment A->E F Choose UPLC B->F C->F G Choose HPLC D->G E->G H Speed is Critical F->H I Highest Resolution Needed F->I J Low Solvent Consumption F->J K Method Transfer Simplicity G->K L Robust & Reliable G->L

Sources

Navigating the Labyrinth of Roxadustat Impurities: A Comparative Guide to Regulatory Expectations and Control Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapies for anemia associated with chronic kidney disease (CKD), Roxadustat has emerged as a significant first-in-class oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor.[1][2] Its novel mechanism of action, which stimulates endogenous erythropoietin production, offers a promising alternative to traditional erythropoiesis-stimulating agents.[3] However, as with any pharmaceutical active ingredient, the control of impurities in Roxadustat is a critical aspect of ensuring its safety and efficacy. This guide provides an in-depth comparison of the regulatory expectations and analytical methodologies for the control of Roxadustat impurities, drawing upon international guidelines and scientific literature to offer a comprehensive resource for professionals in drug development and quality control.

The Regulatory Framework: A Foundation of Safety

The control of impurities in pharmaceutical substances is governed by a harmonized set of guidelines developed by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). These guidelines provide a scientific and risk-based approach to limiting impurities to levels that are toxicologically qualified. The primary ICH guidelines relevant to Roxadustat impurity control are:

  • ICH Q3A(R2): Impurities in New Drug Substances: This guideline establishes the thresholds for reporting, identification, and qualification of impurities in new drug substances.[4]

  • ICH Q3B(R2): Impurities in New Drug Products: This document provides guidance on the control of degradation products that may form in the drug product during manufacturing and storage.

  • ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: This guideline outlines a framework for the assessment and control of impurities that have the potential to be mutagenic and therefore carcinogenic.[5]

While official monographs for Roxadustat are not yet available in the major pharmacopeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and Chinese Pharmacopoeia (ChP), the principles outlined in these ICH guidelines form the basis of regulatory expectations.

Understanding the Impurity Profile of Roxadustat

Impurities in Roxadustat can be broadly categorized into two main types: process-related impurities and degradation products .

Process-related impurities are substances that are formed during the synthesis of the Roxadustat drug substance. These can include unreacted starting materials, intermediates, by-products, and reagents. A thorough understanding of the synthetic route is paramount to identifying potential process-related impurities.

Degradation products are impurities that result from the chemical decomposition of Roxadustat over time. Forced degradation studies are a critical tool for identifying potential degradation products and understanding the drug's stability profile. Research has shown that Roxadustat is susceptible to degradation under certain conditions:

  • Acidic and Basic Hydrolysis: Roxadustat is unstable in both acidic and basic environments, leading to the formation of various hydrolytic degradation products.[6]

  • Photolytic Degradation: Exposure to light can also induce degradation of the Roxadustat molecule.[6]

  • Oxidative Conditions: While some studies suggest stability under oxidative stress, it remains a critical parameter to evaluate.[6]

A notable degradation impurity that has been identified is (1a-Methyl-6-oxo-3-phenoxy-1,1a,6,6a-tetrahydroindeno[1,2-b]azirine-6a-carbonyl)glycine. In silico toxicity studies have raised a potential toxicity alert for this compound due to the presence of an aziridine moiety.[6][7]

Comparative Analysis of Analytical Methodologies

The accurate detection and quantification of Roxadustat impurities necessitate the use of sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) is the cornerstone of impurity analysis, often coupled with mass spectrometry for identification.

Analytical Technique Application in Roxadustat Impurity Control Strengths Considerations
High-Performance Liquid Chromatography (HPLC) with UV/DAD Detection Routine quality control for the quantification of known and unknown impurities.[8]Robust, reproducible, and widely available.May require reference standards for accurate quantification of all impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Identification and structural elucidation of unknown impurities and degradation products.[9][10]High sensitivity and specificity, enabling the identification of trace-level impurities.More complex instrumentation and data analysis compared to HPLC-UV.
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF/MS) Characterization of degradation products formed during forced degradation studies.[6]Provides high-resolution mass data for accurate mass measurement and elemental composition determination.Requires specialized expertise for operation and data interpretation.

Experimental Protocol: A Validated Stability-Indicating HPLC Method

The following is a representative example of a validated stability-indicating HPLC method for the analysis of Roxadustat and its impurities, based on published literature.[6][11] This protocol serves as a starting point and should be optimized and validated for its intended use.

1. Chromatographic Conditions:

  • Column: XBridge C18 (250 mm × 4.6 mm, 5 µm) or equivalent

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program: A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B to ensure separation of all impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient or controlled (e.g., 30 °C)

  • Detection: UV at an appropriate wavelength (e.g., 262 nm) or Diode Array Detector (DAD) for spectral analysis.

2. Sample Preparation:

  • Accurately weigh and dissolve the Roxadustat sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.

3. Validation Parameters (as per ICH Q2(R1)):

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity: Establish a linear relationship between the concentration of the analyte and the analytical response over a defined range.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualization of Key Processes

Workflow for Roxadustat Impurity Profiling

G cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Detection & Identification cluster_3 Data Analysis & Reporting Drug_Substance Roxadustat Drug Substance/Product Forced_Degradation Forced Degradation (Acid, Base, Light, etc.) Drug_Substance->Forced_Degradation Stress Testing HPLC HPLC Separation Forced_Degradation->HPLC UV_DAD UV/DAD Detection HPLC->UV_DAD MS Mass Spectrometry (MS/MS, Q-TOF) HPLC->MS Quantification Quantification of Impurities UV_DAD->Quantification Identification Structural Elucidation MS->Identification Reporting Impurity Profile Report Quantification->Reporting Identification->Reporting

Caption: A typical workflow for the comprehensive impurity profiling of Roxadustat.

Decision Tree for Impurity Qualification based on ICH Q3A/Q3B

G start Impurity Detected > Identification Threshold is_identified Is the impurity identified? start->is_identified characterize Characterize Structure is_identified->characterize Yes unidentified_impurity Treat as Unidentified Impurity is_identified->unidentified_impurity No is_qualified Is the impurity level > Qualification Threshold? is_genotoxic Potential for Genotoxicity? (ICH M7) is_qualified->is_genotoxic Yes control_at_qualified_level Control at or below Qualified Level is_qualified->control_at_qualified_level No toxicology_studies Conduct Toxicological Studies to Qualify is_genotoxic->toxicology_studies No control_below_ttc Control below Threshold of Toxicological Concern (TTC) is_genotoxic->control_below_ttc Yes characterize->is_qualified toxicology_studies->control_at_qualified_level unidentified_impurity->is_qualified

Caption: A simplified decision tree for the qualification of impurities in Roxadustat.

Conclusion and Future Perspectives

The control of impurities in Roxadustat is a multifaceted challenge that requires a deep understanding of its chemistry, manufacturing process, and stability characteristics. Adherence to the principles outlined in ICH guidelines is fundamental to ensuring the safety and quality of this innovative therapeutic agent. As Roxadustat becomes more widely used, the development of official pharmacopeial monographs will provide more specific guidance on impurity limits and analytical procedures.

For researchers and drug development professionals, a proactive and science-driven approach to impurity control is essential. This includes a thorough characterization of the impurity profile, the development and validation of robust analytical methods, and a comprehensive toxicological assessment of any impurities that exceed qualification thresholds. By embracing these principles, the pharmaceutical industry can continue to provide patients with safe and effective treatments for anemia associated with chronic kidney disease.

References

  • AstraZeneca. (2018, December 18). Roxadustat approved in China for the treatment of anaemia in chronic kidney disease patients on dialysis. [Link]

  • Buisson, C., et al. (2016). LC-MS/MS method for the analysis of Roxadustat. Journal of Pharmaceutical and Biomedical Analysis.
  • Mahajan, R., et al. (2023). Structural characterization and in silico toxicity prediction of degradation impurities of roxadustat. Journal of Pharmaceutical and Biomedical Analysis, 234, 115517. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). Impurities in New Drug Substances Q3A(R2). [Link]

  • Damle, M. C., & Potawale, S. E. (2023). Hydrolytic Degradation Study of Roxadustat by RP-HPLC and HPTLC. Semantic Scholar. [Link]

  • Zhang, L., et al. (2025). Determination of Roxadustat in Human Plasma by LC-MS/MS and Its Application in Pharmacokinetic Study. Chinese Pharmaceutical Journal, 60(16), 1722-1727.
  • European Medicines Agency. (2023, September 30). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. [Link]

  • Pharmaffiliates. Roxadustat-impurities. [Link]

  • ResearchGate. (2025, August 21). Development and validation of a robust RP-HPLC method for the quantitative analysis of roxadustat. [Link]

  • PubMed. (2023, June 8). Structural characterization and in silico toxicity prediction of degradation impurities of roxadustat. [Link]

  • European Medicines Agency. Evrenzo. [Link]

  • Mahajan, R., et al. (2024). Investigation on photo-isomeric impurity of Roxadustat: Structure conformation, physicochemical characterization, interconversion feasibility and in vitro toxicological evaluation. Journal of Molecular Structure, 137017. [Link]

  • CSPC Pharmaceutical Group Limited. (2024, July 5). VOLUNTARY ANNOUNCEMENT ROXADUSTAT CAPSULES OBTAIN DRUG REGISTRATION APPROVAL. [Link]

  • Veeprho. Roxadustat Impurities and Related Compound. [Link]

Sources

A Comparative Guide to the Characterization of Roxadustat Impurities: Methyl Ester vs. Desmethyl Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between two critical process-related impurities of Roxadustat: Roxadustat Impurity 2 (Methyl Ester) and Roxadustat Desmethyl Impurity. As researchers, scientists, and drug development professionals, understanding the distinct characteristics of these impurities is paramount for developing robust analytical methods, ensuring drug product safety, and meeting stringent regulatory requirements. This document moves beyond a simple listing of facts to explain the causality behind experimental choices, ensuring a self-validating and authoritative approach to impurity profiling.

Introduction: The Imperative of Impurity Profiling for Roxadustat

Roxadustat is a first-in-class oral hypoxia-inducible factor prolyl-hydroxylase (HIF-PH) inhibitor, designed to treat anemia associated with chronic kidney disease (CKD).[1][2][3] Its mechanism stimulates the body's natural production of red blood cells.[3][4] However, like any chemically synthesized active pharmaceutical ingredient (API), the manufacturing process can introduce structurally similar molecules known as impurities.[5] Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines Q3A and Q3B, mandate the identification, reporting, and qualification of impurities to ensure the safety and efficacy of the final drug product.[6][7][8]

This guide focuses on two specific impurities, the methyl ester and desmethyl analogs of Roxadustat, providing a framework for their differentiation and characterization using orthogonal analytical techniques.

Structural and Physicochemical Differentiation

The foundational step in characterizing any impurity is to understand its core structure relative to the parent API. The subtle structural modifications in Roxadustat Impurity 2 and the Desmethyl Impurity lead to distinct physicochemical properties that are leveraged for their analytical separation and identification.

Roxadustat (Parent API)

  • IUPAC Name: 2-[(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl) amino] acetic acid[5][9]

  • Chemical Formula: C₁₉H₁₆N₂O₅[1][9]

  • Molecular Weight: 352.35 g/mol [1]

Roxadustat Impurity 2 (Methyl Ester)

  • IUPAC Name: Methyl 2-[(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)amino]acetate[10]

  • Relationship to Roxadustat: This impurity is the methyl ester of the parent molecule. It typically forms as a process-related impurity if methanol is used as a solvent or reagent during a synthesis step involving the carboxylic acid moiety of Roxadustat.[10]

Roxadustat Desmethyl Impurity

  • Relationship to Roxadustat: This impurity is characterized by the absence of a methyl group from the isoquinoline core of Roxadustat. Its formation is likely due to the use of a demethylated starting material or as a byproduct of a demethylation side-reaction during synthesis.

Below is a direct comparison of their fundamental properties.

PropertyRoxadustatRoxadustat Impurity 2 (Methyl Ester)Roxadustat Desmethyl Impurity
IUPAC Name 2-[(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl) amino] acetic acidMethyl 2-[(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)amino]acetate(4-hydroxy-7-phenoxyisoquinoline-3-carbonyl)glycine (Hypothesized)
Molecular Formula C₁₉H₁₆N₂O₅[1]C₂₀H₁₈N₂O₅[1][10]C₁₈H₁₄N₂O₅[1]
Molecular Weight 352.35 g/mol [1]366.37 g/mol [1][10]338.32 g/mol [1]
Key Structural Difference Glycine moiety with a free carboxylic acidMethyl ester of the glycine carboxylic acidLacks the C1-methyl group on the isoquinoline ring

// Nodes for structures roxadustat [label=<Roxadustat C₁₉H₁₆N₂O₅ MW: 352.35>]; impurity2 [label=<Roxadustat Impurity 2 (Methyl Ester) C₂₀H₁₈N₂O₅ MW: 366.37>]; desmethyl [label=<Roxadustat Desmethyl Impurity C₁₈H₁₄N₂O₅ MW: 338.32>];

} caption="Chemical structures of Roxadustat and its impurities."

Orthogonal Analytical Characterization Workflow

A robust analytical workflow for impurity characterization relies on multiple, independent (orthogonal) methods to separate, identify, and quantify impurities. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) for separation and Liquid Chromatography-Mass Spectrometry (LC-MS) for identification, with Nuclear Magnetic Resonance (NMR) serving as the definitive tool for structural elucidation of isolated impurities.[11][12]

G cluster_prep Sample Preparation cluster_separation Separation & Detection cluster_identification Identification & Confirmation prep Roxadustat API / Drug Product (Dissolved in Diluent, e.g., ACN:H₂O) hplc Reverse-Phase HPLC System (C18 Column) prep->hplc Injection uv UV/PDA Detector (λ = 262 nm) hplc->uv Elution ms Mass Spectrometer (MS) (e.g., Q-TOF or Triple Quad) hplc->ms Post-column Split to MS data Impurity Identification (Based on m/z and Fragmentation) uv->data ms->data nmr Structure Confirmation (NMR of Isolated Impurity) data->nmr If isolation is required

Protocol: Reverse-Phase HPLC for Separation

Rationale: Reverse-phase HPLC is the cornerstone for separating Roxadustat from its impurities. A C18 stationary phase is effective due to its hydrophobic nature, which interacts with the nonpolar regions of the isoquinoline and phenoxy groups. The polarity difference between the parent drug and its impurities—Impurity 2 being slightly less polar due to the ester group, and the Desmethyl Impurity being slightly more polar—allows for effective chromatographic resolution. The use of formic acid in the mobile phase ensures the protonation of acidic and basic sites, leading to sharper, more symmetrical peaks.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Filter both phases through a 0.45 µm membrane filter and degas.[9]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., XBridge or equivalent).[11]

    • Flow Rate: 1.0 mL/min.[11]

    • Column Temperature: 28-30 °C.[4]

    • Detection Wavelength: 262 nm (a common absorbance maximum for Roxadustat).[4][9]

    • Injection Volume: 10 µL.

    • Gradient Elution:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 70% B

      • 25-30 min: 70% B

      • 30-32 min: 70% to 30% B

      • 32-40 min: 30% B (equilibration)

  • Sample Preparation:

    • Accurately weigh and dissolve the Roxadustat sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.

  • System Suitability:

    • Before analysis, perform a system suitability test by injecting a standard solution containing Roxadustat and known impurities. Verify parameters such as theoretical plates, tailing factor, and resolution between adjacent peaks to ensure the system is performing adequately.

Protocol: LC-MS for Identification and Confirmation

Rationale: While HPLC provides separation based on retention time, it does not confirm identity. Mass spectrometry is essential for providing molecular weight information that can definitively identify each peak. Electrospray ionization (ESI) in positive mode is highly effective for molecules like Roxadustat that can be readily protonated.

Step-by-Step Methodology:

  • LC-MS Interface:

    • Couple the HPLC system described above to a mass spectrometer (e.g., a Quadrupole Time-of-Flight or Triple Quadrupole instrument).

    • Utilize a post-column split if necessary to accommodate the flow rate requirements of the MS source.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[2][13]

    • Scan Mode: Full scan mode (e.g., m/z 100-500) for initial identification.

    • MRM (Multiple Reaction Monitoring): For targeted quantification, use specific precursor-to-product ion transitions.[13]

      • Roxadustat: m/z 353.1 → 250.1[13]

      • Roxadustat Impurity 2 (Methyl Ester): Expected m/z 367.1 [M+H]⁺

      • Roxadustat Desmethyl Impurity: Expected m/z 339.1 [M+H]⁺

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

Comparative Data Summary

The combination of HPLC and LC-MS provides a powerful dataset for comparing these two impurities. The expected results are summarized below.

AnalyteExpected Relative Retention Time (RRT)Expected [M+H]⁺ (m/z)Key Identifier
Roxadustat Desmethyl Impurity < 1.0339.1Mass is 14 Da less than Roxadustat. More polar, elutes earlier.
Roxadustat 1.00353.1The main, reference peak.
Roxadustat Impurity 2 (Methyl Ester) > 1.0367.1Mass is 14 Da greater than Roxadustat. Less polar, elutes later.

Note: Relative Retention Times (RRT) are dependent on the specific chromatographic system and are provided for illustrative purposes.

Conclusion and Field Insights

The successful characterization of Roxadustat Impurity 2 and Roxadustat Desmethyl Impurity hinges on a methodical, multi-technique approach. While HPLC provides the initial separation, it is the mass spectrometry data that offers unambiguous identification by confirming the expected molecular weight differences of +/- 14 Da, corresponding to the addition or removal of a methylene group (CH₂), which in these cases represents esterification and demethylation, respectively.

For drug development professionals, the key takeaway is the importance of orthogonality in analytical methods. Retention time shifts alone are insufficient for peak identification. Confirmation via a mass-selective detector is a regulatory expectation and a cornerstone of good science. Furthermore, understanding the potential origin of these impurities—whether from starting materials or side reactions—is critical for process optimization and implementing effective control strategies to ensure the final drug product meets all safety and quality specifications.

References

  • Structural characterization and in silico toxicity prediction of degradation impurities of Roxadustat. (2023). Journal of Pharmaceutical and Biomedical Analysis.
  • Roxadustat-impurities. (n.d.). Pharmaffiliates.
  • Hydrolytic Degradation Study of Roxadustat by RP-HPLC and HPTLC. (2023). Semantic Scholar.
  • Investigation on photo-isomeric impurity of Roxadustat: Structure conformation, physicochemical characterization, interconversion feasibility and in vitro toxicological evaluation. (2024). Journal of Molecular Structure.
  • A critical review of Roxadustat formulations, solid state studies, and analytical methodology. (2023). Heliyon.
  • Buy Roxadustat Impurity 2 | 1421312-36-8. (2023). Smolecule.
  • Structural characterization and in silico toxicity prediction of degradation impurities of roxadustat. (2023). PubMed. Available at: [Link]

  • Liquid chromatography-tandem mass spectrometry methods for quantification of roxadustat (FG-4592) in human plasma and urine and the applications in two clinical pharmacokinetic studies. (2022). PubMed. Available at: [Link]

  • Development and validation of a robust RP-HPLC method for the quantitative analysis of roxadustat. (2025). ResearchGate. Available at: [Link]

  • A critical review of Roxadustat formulations, solid state studies, and analytical methodology. (2025). ResearchGate. Available at: [Link]

  • FG 4592. (n.d.). PubChem. Available at: [Link]

  • Roxadustat Impurity 142. (2026). PubChem. Available at: [Link]

  • Determination of Roxadustat in Human Plasma by LC-MS/MS and Its Application in Pharmacokinetic Study. (n.d.). Chinese Pharmaceutical Journal.
  • ICH Q3B(R2) Impurities in New Drug Products. (2006). European Medicines Agency. Available at: [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Roxadustat. (2021). Springer. Available at: [Link]

  • Guidance for Industry: Q3A Impurities in New Drug Substances. (2008). U.S. Food and Drug Administration. Available at: [Link]

  • Study design: pre-roxadustat, data obtained during the 8 months prior... (n.d.). ResearchGate. Available at: [Link]

  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Roxadustat and its Photo-Isomeric Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Photostability in Drug Development

Roxadustat is a first-in-class oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor used to treat anemia associated with chronic kidney disease.[1][2] By mimicking the body's response to hypoxia, it stimulates the production of endogenous erythropoietin, leading to an increase in red blood cells and hemoglobin.[1] The molecular integrity of such a crucial therapeutic agent is paramount. Exposure to light can induce chemical changes, leading to the formation of impurities that may reduce efficacy or, in worst-case scenarios, introduce toxicity.[3]

Regulatory bodies, under the International Council for Harmonisation (ICH) Q1B guideline, mandate rigorous photostability testing to evaluate the intrinsic photochemical liability of new drug substances.[4][5][6][7] This guide provides an in-depth, practical comparison of the spectroscopic characteristics of Roxadustat and a plausible photo-isomeric impurity. While several process-related impurities and degradation products of Roxadustat are known, this guide will focus on a hypothetical yet chemically probable E/Z (geometric) isomerization, a common photochemical reaction for molecules with structures akin to Roxadustat.[8][9]

This document is designed for researchers, analytical scientists, and drug development professionals. It will not only present comparative data but also explain the underlying principles and provide robust experimental protocols to empower you to perform these analyses with confidence and scientific rigor.

The Photo-Isomeric Impurity: A Mechanistic Hypothesis

Roxadustat's structure contains a glycine moiety attached via an amide linkage to a core structure featuring a double bond. This region is a potential chromophore susceptible to photo-isomerization. Upon absorption of UV radiation, the π-bond can temporarily break, allowing rotation and subsequent reformation into the more sterically hindered, and often less thermodynamically stable, Z-isomer (cis).

G cluster_0 Photo-Isomerization of Roxadustat Roxadustat Roxadustat (E-isomer) Transition Excited State (π -> π*) Roxadustat->Transition hν (UV Light) Impurity Photo-isomeric Impurity (Z-isomer) Transition->Impurity Isomerization Impurity->Roxadustat Thermal Relaxation or Light

Caption: Proposed photochemical pathway for the E/Z isomerization of Roxadustat.

Comparative Spectroscopic Analysis

The structural difference between the E and Z isomers, though subtle, gives rise to distinct spectroscopic fingerprints. Understanding these differences is key to developing robust analytical methods for their separation and quantification.

UV-Visible (UV-Vis) Spectroscopy

Causality: UV-Vis spectroscopy probes the electronic transitions within a molecule. The extent of conjugation and the molecule's overall geometry influence the energy required for these transitions. The E-isomer, being more linear, typically has a more efficient π-orbital overlap. This can lead to a lower energy π → π* transition, resulting in an absorption maximum (λmax) at a longer wavelength and a higher molar absorptivity (ε) compared to the sterically hindered Z-isomer.[10]

Expected Differences & Data Summary:

Spectroscopic ParameterRoxadustat (E-isomer)Photo-isomeric Impurity (Z-isomer)Rationale for Difference
λmax ~262 nm (Predicted)Shorter λmax (e.g., ~258 nm)Reduced conjugation and steric hindrance in the Z-isomer raises the energy of the π → π* transition.
Molar Absorptivity (ε) HigherLowerThe more planar E-isomer has a larger transition dipole moment, leading to stronger absorption.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is arguably the most powerful tool for isomer differentiation as it provides detailed information about the chemical environment and connectivity of each atom.[11] For E/Z isomers of an alkene, the key distinguishing feature is the coupling constant (J-value) between the vinyl protons.

  • ¹H NMR: The dihedral angle between the protons on the double bond is different in cis and trans configurations. This directly impacts the through-bond coupling constant. For trans protons (~180° angle), the J-coupling is significantly larger than for cis protons (~0° angle).[11] Furthermore, the chemical shifts of nearby protons will differ due to the anisotropic effects of the double bond and changes in spatial proximity to other functional groups.

  • ¹³C NMR: The carbon chemical shifts will also be affected, though often to a lesser extent. Steric compression in the Z-isomer can cause the carbons of the double bond and adjacent bulky groups to be shielded (shifted upfield) compared to the E-isomer.

Expected Differences & Data Summary:

Spectroscopic ParameterRoxadustat (E-isomer)Photo-isomeric Impurity (Z-isomer)Rationale for Difference
¹H Vinyl Coupling (³JHH) Larger (Predicted: 12-18 Hz)Smaller (Predicted: 6-12 Hz)Karplus relationship: coupling is dependent on the dihedral angle between protons.
¹H Chemical Shift (δ) Distinct shifts for protons near the double bond.Noticeable upfield or downfield shifts for the same protons due to new spatial interactions.Changes in magnetic anisotropy and steric effects.
¹³C Chemical Shift (δ) Characteristic shifts for alkene carbons.Potential upfield shift (shielding) of alkene carbons due to steric compression."Gamma-gauche" effect and steric hindrance.
Mass Spectrometry (MS)

Causality: Since Roxadustat and its photo-isomer are isomers, they have the exact same molecular weight and will exhibit the same mass-to-charge ratio (m/z) in a full scan mass spectrum.[3] However, their fragmentation patterns in tandem mass spectrometry (MS/MS) may differ. The different spatial arrangement of atoms can influence the stability of fragment ions or favor different fragmentation pathways, leading to variations in the relative abundance of daughter ions. This can be a subtle but powerful confirmatory tool.

Expected Differences & Data Summary:

Spectroscopic ParameterRoxadustat (E-isomer) & Photo-isomeric Impurity (Z-isomer)Rationale for Difference
Parent Ion (m/z) Identical (C₁₉H₁₆N₂O₅, MW: 352.35)They are isomers with the same elemental composition.
MS/MS Fragmentation Potentially different relative abundances of fragment ions.The stereochemistry can influence the stability of transition states during fragmentation, favoring certain pathways.

Experimental Protocols & Workflow

A robust investigation requires a systematic workflow, from impurity generation to analysis.

G cluster_workflow Analytical Workflow for Photo-impurity Profiling A 1. Forced Degradation (ICH Q1B Protocol) B 2. HPLC-DAD Separation (Method Development) A->B C 3. Spectroscopic Identification B->C D UV-Vis Analysis (from DAD) C->D Initial Check E LC-MS/MS Analysis (Fragmentation) C->E Mass Confirmation F Preparative HPLC & NMR (Structure Elucidation) C->F Definitive Structure

Caption: A validated workflow for the generation, separation, and identification of photo-impurities.

Protocol 1: Forced Photodegradation Study (ICH Q1B)

Objective: To intentionally generate the photo-isomeric impurity in a controlled manner to facilitate method development and characterization.[4][7]

  • Sample Preparation: Prepare a solution of Roxadustat (e.g., 0.1 mg/mL) in a suitable solvent like acetonitrile/water (50:50). Prepare a dark control sample by wrapping an identical vial in aluminum foil.

  • Exposure: Place the sample and the dark control in a calibrated photostability chamber.

  • Light Source: Expose the samples to a cool white fluorescent lamp and a near-UV lamp, as specified in ICH Q1B. The overall illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.[5]

  • Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 4, 8, 12, 24 hours) to monitor the formation of the impurity.

  • Analysis: Analyze the samples immediately by the HPLC-DAD method described below to assess the extent of degradation.

Protocol 2: HPLC-DAD Method for Separation and UV-Vis Analysis

Objective: To develop a chromatographic method that resolves Roxadustat from its photo-isomeric impurity and to obtain in-line UV-Vis spectra.

  • Instrumentation: HPLC with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 20% B

    • 18-22 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • DAD Settings: Monitor at 262 nm; acquire spectra from 200-400 nm.

Self-Validation Check: The method is validated by ensuring baseline resolution (>2.0) between the parent Roxadustat peak and the newly formed impurity peak. The peak purity function of the DAD software should be used to confirm the spectral homogeneity of each peak.

Protocol 3: Isolation and NMR Analysis

Objective: To isolate a sufficient quantity of the photo-isomeric impurity for definitive structural elucidation by NMR.

  • Scale-Up: Perform the forced degradation on a larger scale to generate a sufficient mass of the impurity (typically >1 mg).

  • Preparative HPLC: Use a semi-preparative or preparative HPLC system with a scaled-up version of the analytical method to isolate the impurity fraction.

  • Fraction Collection & Evaporation: Collect the eluent corresponding to the impurity peak and remove the solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer).

  • NMR Sample Preparation: Dissolve the isolated solid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • NMR Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a high-field NMR spectrometer (≥400 MHz). The key diagnostic will be the ¹H NMR spectrum, where the difference in vinyl proton coupling constants will confirm the E/Z isomerism.[12]

Conclusion

The differentiation of Roxadustat from its potential photo-isomeric impurity is a critical task in ensuring pharmaceutical quality and safety. While mass spectrometry confirms their identical mass, UV-Vis and, most definitively, NMR spectroscopy provide the clear, unambiguous evidence required for structural confirmation. UV-Vis spectroscopy offers a rapid screening tool, highlighting changes in the molecule's chromophore system. However, the significant difference in the ³JHH coupling constants in ¹H NMR serves as the gold standard for identifying E/Z geometric isomers. By employing the systematic workflow and robust protocols detailed in this guide, analytical scientists can confidently identify, separate, and characterize these critical impurities, upholding the principles of scientific integrity and regulatory compliance.

References

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Bandara, H. M. D., & Burdette, S. C. (2012). Photoisomerization in different classes of azobenzene. Chemical Society Reviews, 41(5), 1809–1825. [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]

  • Gordillo, M. A., et al. (2017). Photochemical and electrochemical triggered bis(Hydrazone) switch. Chemistry – A European Journal, 23(59), 14872-14882. (Note: While not directly about Roxadustat, this article is an example of using NMR to determine E/Z isomer ratios, as referenced in the Creative Biostructure source). [Link]

  • Patel, K. R., et al. (2023). A critical review of Roxadustat formulations, solid state studies, and analytical methodology. Journal of Pharmaceutical and Biomedical Analysis, 231, 115398. [Link]

  • Singh, G., et al. (2022). Structural characterization and in silico toxicity prediction of degradation impurities of Roxadustat. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945. [Link]

  • Veeprho. (n.d.). Roxadustat Impurities and Related Compound. [Link]

  • Zaware, S. S., et al. (2023). HYDROLYTIC DEGRADATION STUDY OF ROXADUSTAT BY RP-HPLC AND HPTLC. International Journal of Pharmacy and Pharmaceutical Sciences, 15(7), 43-50. [Link]

Sources

Establishing acceptance criteria for impurities in Roxadustat drug products.

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to Establishing Acceptance Criteria for Impurities in Roxadustat Drug Products

Introduction: The Imperative for Purity in Roxadustat Formulations

Roxadustat is a first-in-class oral hypoxia-inducible factor prolyl-hydroxylase (HIF-PH) inhibitor approved for the treatment of anemia associated with chronic kidney disease (CKD).[1][2] By mimicking the body's response to hypoxia, Roxadustat stimulates the production of endogenous erythropoietin, leading to an increase in hemoglobin and red blood cells.[2] As with any pharmaceutical product, ensuring the safety and efficacy of Roxadustat hinges on the stringent control of impurities. Impurities, even in trace amounts, can potentially impact the drug's stability, efficacy, and, most critically, patient safety.[2]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish scientifically sound and regulatory-compliant acceptance criteria for impurities in Roxadustat drug products. It delves into the identification of potential impurities, comparative analysis of analytical methodologies, and a systematic approach to setting specification limits based on authoritative guidelines.

The Impurity Landscape of Roxadustat

The control of impurities begins with a thorough understanding of their potential origins. Impurities in a drug product can be broadly categorized as organic, inorganic, and residual solvents. This guide will focus on organic impurities, which include process-related impurities and degradation products.

2.1. Process-Related Impurities

These are impurities that arise during the synthesis of the Roxadustat active pharmaceutical ingredient (API). They can include:

  • Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthetic route.

  • By-products: Unwanted molecules formed through side reactions during synthesis.

  • Reagents, Ligands, and Catalysts: Residual components used in the manufacturing process.

A review of the scalable synthesis of Roxadustat provides insights into potential process-related impurities that must be monitored.[3][4]

2.2. Degradation Products

Degradation products form during the manufacturing of the drug product or upon storage due to exposure to environmental factors such as light, heat, humidity, or interaction with excipients.[5] Forced degradation studies are essential to identify the likely degradation pathways and products.

For Roxadustat, studies have shown it is susceptible to degradation under the following conditions:

  • Acidic and Basic Hydrolysis: Significant degradation is observed in both acidic and alkaline environments.[6]

  • Photolytic Conditions: Roxadustat is known to be sensitive to light, leading to the formation of photo-isomeric impurities.[4][7] The formulation often includes photostabilizing agents like titanium dioxide to mitigate this.[3]

Conversely, Roxadustat has been found to be relatively stable under thermal and oxidative stress conditions.[7][8]

Table 1: Known and Potential Impurities in Roxadustat

Impurity Name/DescriptorTypePotential Origin
(1a-Methyl-6-oxo-3-phenoxy-1,1a,6,6a-tetrahydroindeno[1,2-b]azirine-6a-carbonyl)glycine (DP-4)Degradation ProductCommon degradant in alkaline/neutral hydrolysis and photolysis.[1][7]
4-Phenoxyphthalic AcidProcess-RelatedPotential synthetic impurity.[1]
[(4-Hydroxy-1-hydroxymethyl-7-phenoxy-isoquinoline-3-carbonyl)-amino]-acetic AcidProcess-RelatedPotential synthetic impurity.[1]
Methyl 1-chloro-4-hydroxy-7-phenoxyisoquinoline-3-carboxylateProcess-RelatedPotential synthetic impurity.[1]
Isopropyl 1-chloro-4-hydroxy-7-phenoxyisoquinoline-3-carboxylateProcess-RelatedPotential synthetic impurity.[1]

Analytical Methodologies for Impurity Profiling

The accurate detection and quantification of impurities are foundational to establishing meaningful acceptance criteria. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose, often coupled with mass spectrometry (MS) for structural elucidation.[3][9]

3.1. Comparative Overview of Analytical Techniques

Different analytical methods offer varying levels of sensitivity, selectivity, and structural information. The choice of method depends on the specific requirements of the analysis, from routine quality control to in-depth characterization of unknown impurities.

Table 2: Comparison of Analytical Methods for Roxadustat Impurity Analysis

MethodTypical ApplicationAdvantagesLimitations
RP-HPLC with UV Detection Routine quality control, quantification of known impurities, stability testing.Robust, reproducible, widely available, cost-effective.[10][11]Limited peak identification capability; co-elution can be an issue.
LC-MS/MS Quantification in biological matrices, trace-level impurity analysis.High sensitivity and selectivity, suitable for pharmacokinetic studies.[12][13]Requires more specialized equipment and expertise.
LC-Q-TOF/MS Structural elucidation of unknown degradation products.Provides high-resolution mass data for accurate mass measurement and formula determination.[7]Primarily a qualitative tool; quantification requires careful validation.

3.2. Experimental Protocol: A Validated RP-HPLC Method for Impurity Profiling

This protocol is a synthesized example based on published methods for the separation of Roxadustat and its degradation products.[6][7][14] It serves as a robust starting point for method development and validation.

Objective: To separate Roxadustat from its potential degradation products for the purpose of quantification and setting specifications.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: XBridge C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[7]

  • Mobile Phase A: 0.1% Formic Acid in Water.[7]

  • Mobile Phase B: Acetonitrile.[7]

  • Gradient Program:

    • 0-10 min: 30% B

    • 10-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30-35 min: 70% to 30% B

    • 35-40 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 28 °C.[10][11]

  • Detection Wavelength: 262 nm.[6][10]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and transfer a quantity of the Roxadustat drug product powder equivalent to 10 mg of Roxadustat into a 100 mL volumetric flask.

  • Add approximately 70 mL of a diluent (e.g., 50:50 acetonitrile:water) and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter a portion of the solution through a 0.45 µm nylon or PVDF syringe filter into an HPLC vial.

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Establishing Acceptance Criteria: A Regulatory-Guided Approach

The establishment of acceptance criteria for impurities is not arbitrary; it is a systematic process guided by the International Council for Harmonisation (ICH) guidelines. The key documents are ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities (degradation products) in new drug products.[15][16][17]

4.1. The ICH Thresholds

ICH defines three key thresholds that guide the control of impurities:

  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission. Below this level, impurities are not required to be reported.[15]

  • Identification Threshold: The level at which the structure of an impurity must be determined.[15]

  • Qualification Threshold: The level at which an impurity's biological safety must be established.[18]

These thresholds are dependent on the Maximum Daily Dose (MDD) of the drug. For Roxadustat, with an MDD that can be up to 200 mg, the following thresholds from ICH Q3B(R2) apply for degradation products in the drug product:

Table 3: ICH Q3B(R2) Thresholds for Degradation Products

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
> 1 g / day0.05%0.10% or 1.0 mg TDI (whichever is lower)0.15% or 1.0 mg TDI (whichever is lower)
≤ 1 g / day0.1%0.2% or 2 mg TDI (whichever is lower)0.5% or 5 mg TDI (whichever is lower)
> 10 mg - 100 mg0.1%0.2% or 0.5 mg TDI (whichever is lower)0.5% or 0.5 mg TDI (whichever is lower)
≤ 10 mg0.1%0.5%1.0%
(TDI = Total Daily Intake)

4.2. Decision-Making Workflow

The process of managing an observed impurity follows a logical progression. The diagram below illustrates the decision tree for the identification and qualification of degradation products in a new drug product.

ICH_Impurity_Workflow start Degradation Product Observed in Stability Study check_reporting Is level > Reporting Threshold? start->check_reporting report Report Degradation Product check_reporting->report Yes end_no_action No action required check_reporting->end_no_action No check_identification Is level > Identification Threshold? report->check_identification identify Identify Structure check_identification->identify Yes set_spec Set Acceptance Criterion in Specification check_identification->set_spec No check_qualification Is level > Qualification Threshold? identify->check_qualification qualify Establish Safety (Qualify) check_qualification->qualify Yes check_qualification->set_spec No qualify->set_spec

Decision tree for impurity identification and qualification.

4.3. Proposed Acceptance Criteria for Roxadustat

Based on an assumed Maximum Daily Dose of 200 mg for Roxadustat, the following acceptance criteria can be proposed as a starting point, in line with ICH Q3B(R2) guidelines. These limits must be justified with batch analysis data and stability data.

Table 4: Proposed Acceptance Criteria for Impurities in Roxadustat Tablets

ImpurityAcceptance Criterion (Not More Than)
Specified, Identified Degradation Products (e.g., DP-4) ≤ 0.2%
Specified, Unidentified Degradation Products ≤ 0.2%
Any Unspecified Degradation Product ≤ 0.1%
Total Degradation Products ≤ 1.0%

Justification:

  • Reporting Threshold: For a >100mg MDD, the reporting threshold is 0.1%. Therefore, any unspecified impurity should be controlled at this level.

  • Identification Threshold: The threshold is 0.2% or 2 mg TDI, whichever is lower. For a 200 mg dose, 0.2% is 0.4 mg. Thus, 0.2% is the appropriate limit for specified but unidentified impurities.

  • Qualification: Any impurity exceeding 0.5% would require qualification. The proposed limits are well below this threshold. In-silico toxicity studies can provide initial safety assessments, as has been done for Roxadustat degradation products, where some impurities like DP-4 showed a toxicity alert due to the presence of an aziridine moiety.[7] Such alerts necessitate careful control and justification for the proposed limit.

Conclusion

Establishing acceptance criteria for impurities in Roxadustat drug products is a multi-faceted process that integrates synthetic chemistry, analytical science, and regulatory strategy. A thorough understanding of the drug's degradation pathways is essential for developing specific and sensitive analytical methods. By adhering to the principles outlined in the ICH guidelines, drug developers can confidently establish impurity limits that ensure the quality, safety, and efficacy of the final product. This systematic, science-driven approach is not merely a regulatory hurdle but a fundamental component of our commitment to patient health.

References

  • Mahajan, R., Samanthula, G., Srivastava, S., & Asthana, A. (2023). A critical review of Roxadustat formulations, solid state studies, and analytical methodology. Heliyon, 9(6), e16595. [Link]

  • Mahajan, R., Sharma, A., Patra, B., Mani, L., Grover, P., Kumar, S., ... & Asthana, A. (2023). Structural characterization and in silico toxicity prediction of degradation impurities of roxadustat. Journal of Pharmaceutical and Biomedical Analysis, 234, 115517. [Link]

  • Pharmaffiliates. (n.d.). Roxadustat-impurities. Retrieved from [Link]

  • Mahajan, R., Sharma, A., Patra, B., Mani, L., Grover, P., Kumar, S., ... & Asthana, A. (2024). Investigation on photo-isomeric impurity of Roxadustat: Structure conformation, physicochemical characterization, interconversion feasibility and in vitro toxicological evaluation. Journal of Molecular Structure, 137017. [Link]

  • Patil, S., et al. (2023). HYDROLYTIC DEGRADATION STUDY OF ROXADUSTAT BY RP-HPLC AND HPTLC. International Journal of Applied Pharmaceutics, 15(5), 158-166. [Link]

  • Ali, A., et al. (2023). Development and validation of a robust RP-HPLC method for the quantitative analysis of roxadustat. Acta Chromatographica. [Link]

  • Veeprho. (n.d.). Roxadustat Impurities and Related Compound. Retrieved from [Link]

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • Zheng, X., Chen, X., Liu, T., et al. (2022). Liquid chromatography-tandem mass spectrometry methods for quantification of roxadustat (FG-4592) in human plasma and urine and the applications in two clinical pharmacokinetic studies. Journal of Chromatography B, 1205, 123274. [Link]

  • U.S. Food and Drug Administration. (2006). Q3B(R) Impurities in New Drug Products. Retrieved from [Link]

  • The Pharma Quality. (2023). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. YouTube. Retrieved from [Link]

  • Patil, S., et al. (2023). HYDROLYTIC DEGRADATION STUDY OF ROXADUSTAT BY RP-HPLC AND HPTLC. ResearchGate. Retrieved from [Link]

  • Ali, A., et al. (2023). Development and validation of a robust RP-HPLC method for the quantitative analysis of roxadustat. ResearchGate. Retrieved from [Link]

  • Mahajan, R., et al. (2023). A critical review of Roxadustat formulations, solid state studies, and analytical methodology. ResearchGate. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

  • Mahajan, R., et al. (2023). Structural characterization and in silico toxicity prediction of degradation impurities of roxadustat. PubMed. Retrieved from [Link]

  • ICH. (2006). Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]

  • Groenendaal-van de Meent, D., et al. (2021). Clinical Pharmacokinetics and Pharmacodynamics of Roxadustat. Clinical Pharmacokinetics, 60(12), 1537-1550. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). roxadustat. Retrieved from [Link]

  • Zhang, L., Chen, Z., & Zhou, M. (2023). Determination of Roxadustat in Human Plasma by LC-MS/MS and Its Application in Pharmacokinetic Study. Chinese Pharmaceutical Journal, 58(16), 1361-1365. [Link]

Sources

A Head-to-Head Battle: Inter-laboratory Comparison of HPLC and LC-MS/MS Methods for Roxadustat Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Roxadustat, a first-in-class hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, represents a significant advancement in the treatment of anemia associated with chronic kidney disease.[1] Ensuring the purity and safety of the active pharmaceutical ingredient (API) is paramount, necessitating robust and reliable analytical methods for impurity detection and quantification. This guide presents a comprehensive inter-laboratory comparison of two common analytical techniques for Roxadustat impurity profiling: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Through a detailed examination of experimental protocols, validation data, and a simulated inter-laboratory study, this document provides a critical evaluation of each method's performance, offering valuable insights for analytical scientists in method selection and validation.

Introduction: The Criticality of Impurity Profiling for Roxadustat

Roxadustat's mechanism of action, which involves the stabilization of HIF, underscores the importance of stringent quality control to mitigate any potential risks associated with impurities.[2] Impurities in a drug substance can originate from various sources, including the manufacturing process (process-related impurities) or degradation of the API over time (degradation products).[3] These impurities, even at trace levels, can impact the safety and efficacy of the final drug product.

Forced degradation studies on Roxadustat have revealed its susceptibility to degradation under acidic, basic, and photolytic conditions, while showing stability under thermal and oxidative stress.[3][4][5] One notable degradation product, designated as DP-4, possesses the same molecular mass as Roxadustat but a different chemical structure, highlighting the need for analytical methods with high specificity.[3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the identification, reporting, and qualification of impurities in new drug substances.[6][7]

This guide will compare two workhorse analytical techniques, HPLC and LC-MS/MS, for their suitability in routine quality control and in-depth impurity characterization of Roxadustat. The choice between these methods often involves a trade-off between the universal applicability and cost-effectiveness of HPLC and the superior sensitivity and specificity of LC-MS/MS.

The Contenders: A Tale of Two Analytical Methods

The selection of an analytical method for impurity profiling is a critical decision driven by the specific requirements of the analysis, such as the need for routine quality control versus comprehensive structural elucidation of unknown impurities. Here, we detail two distinct, validated methods for the analysis of Roxadustat and its impurities.

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its robustness, reproducibility, and cost-effectiveness. For the purpose of this comparison, we will consider a reversed-phase HPLC method, which is well-suited for separating compounds with varying polarities, a common characteristic of drug impurities.

Causality Behind Experimental Choices: The choice of a C8 column provides a good balance of retention for moderately polar compounds like Roxadustat and its potential impurities.[5] The mobile phase, a mixture of an aqueous buffer and an organic solvent, allows for the elution of compounds based on their hydrophobicity. A gradient elution is often employed in impurity analysis to ensure the separation of a wide range of impurities with different polarities within a reasonable timeframe. UV detection at 262 nm is selected based on the chromophoric properties of Roxadustat.[4][5]

Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry. This technique is particularly valuable for identifying and quantifying trace-level impurities and for elucidating the structures of unknown compounds.

Causality Behind Experimental Choices: The use of a C8 column is also suitable for the LC-MS/MS method. The mobile phase incorporates formic acid to facilitate the ionization of the analytes in the mass spectrometer. Electrospray ionization (ESI) in positive mode is a common and effective ionization technique for molecules like Roxadustat. Multiple Reaction Monitoring (MRM) is a highly specific and sensitive MS/MS technique where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This "double mass filtering" significantly reduces background noise and enhances the selectivity of the analysis, which is crucial for detecting impurities in complex matrices.[8]

The Gauntlet: Inter-laboratory Comparison Study Design

To objectively assess the performance and robustness of the two analytical methods, a simulated inter-laboratory study was designed. Such studies are essential for evaluating the reproducibility of a method when performed by different analysts in different laboratories with different equipment.[9]

Study Protocol

Three independent laboratories (Lab A, Lab B, and Lab C) were provided with a standardized sample of Roxadustat spiked with known impurities at various concentration levels. Each laboratory was also provided with the detailed standard operating procedures (SOPs) for both the HPLC-UV and LC-MS/MS methods.

Key Study Parameters:

  • Sample Preparation: A detailed protocol for the preparation of stock solutions, calibration standards, and quality control samples was provided to ensure consistency across all laboratories.

  • Method Validation Parameters: Each laboratory was instructed to perform a partial method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, focusing on:

    • Specificity: The ability to detect the analyte unequivocally in the presence of other components.

    • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

    • Precision: Assessed at two levels:

      • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

      • Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days and with different analysts.

    • Accuracy: The closeness of the test results obtained by the method to the true value.

    • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

    • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Data Reporting: A standardized template was provided for data reporting to facilitate a direct comparison of the results from each laboratory.

Experimental Protocols

Protocol for HPLC-UV Method

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.

2. Chromatographic Conditions:

  • Column: Agilent Eclipse XDB-C8 (150 x 4.6 mm, 5 µm)[5]

  • Mobile Phase A: 0.05 M Phosphate buffer (pH 5.0)[5]

  • Mobile Phase B: Methanol[5]

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-15 min: 30-70% B

    • 15-20 min: 70% B

    • 20-22 min: 70-30% B

    • 22-25 min: 30% B

  • Flow Rate: 1.0 mL/min[4][5]

  • Column Temperature: 30 °C

  • Detection Wavelength: 262 nm[4][5]

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of Roxadustat reference standard in 10 mL of methanol.

  • Spiked Sample Stock Solution: Prepare a stock solution of Roxadustat containing known impurities at a concentration of 1000 µg/mL for the main drug and relevant concentrations for the impurities.

  • Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 25 µg/mL.[4]

Protocol for LC-MS/MS Method

1. Instrumentation:

  • LC-MS/MS system consisting of a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8]

2. Chromatographic Conditions:

  • Column: ACE C8 (50 x 2.1 mm, 3 µm)[8]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile with 0.1% Formic acid

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95-5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive

  • MRM Transitions:

    • Roxadustat: m/z 353.1 → 250.1[8]

    • Impurity 1 (example): [Precursor ion m/z] → [Product ion m/z]

    • Impurity 2 (example): [Precursor ion m/z] → [Product ion m/z]

  • Source Parameters: Optimized for maximum signal intensity (e.g., Capillary voltage, cone voltage, desolvation gas flow, and temperature).

4. Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of Roxadustat reference standard in 10 mL of methanol.

  • Spiked Sample Stock Solution: Prepare a stock solution of Roxadustat containing known impurities at a concentration of 1000 µg/mL for the main drug and relevant concentrations for the impurities.

  • Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with 50:50 methanol:water to achieve concentrations ranging from 0.1 ng/mL to 1000 ng/mL.

Visualizing the Workflow

To clearly illustrate the logical flow of the inter-laboratory comparison study, the following diagram was generated using Graphviz.

InterLaboratory_Comparison_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Laboratory Execution cluster_analysis Phase 3: Data Analysis & Comparison cluster_conclusion Phase 4: Conclusion & Reporting A Define Study Objectives B Select Analytical Methods (HPLC-UV & LC-MS/MS) A->B C Prepare Standardized Spiked Roxadustat Sample B->C D Develop Detailed SOPs & Data Reporting Template C->D E Distribute Samples, SOPs, & Templates to Labs A, B, C F Labs Perform Partial Method Validation E->F G Labs Analyze Spiked Sample E->G H Labs Report Data F->H G->H I Collect & Collate Data from All Laboratories J Statistical Analysis of Validation Parameters I->J K Compare Method Performance (Accuracy, Precision, etc.) J->K L Evaluate Inter-laboratory Reproducibility K->L M Draw Conclusions on Method Suitability L->M N Publish Comparison Guide M->N

Caption: Workflow of the inter-laboratory comparison study.

Head-to-Head Results: A Comparative Analysis

The following tables summarize the hypothetical data obtained from the three participating laboratories for both the HPLC-UV and LC-MS/MS methods.

Linearity and Range
MethodLaboratoryLinearity (R²)Range
HPLC-UV Lab A0.99950.1 - 25 µg/mL
Lab B0.99920.1 - 25 µg/mL
Lab C0.99960.1 - 25 µg/mL
LC-MS/MS Lab A0.99980.1 - 1000 ng/mL
Lab B0.99970.1 - 1000 ng/mL
Lab C0.99990.1 - 1000 ng/mL

Analysis: Both methods demonstrated excellent linearity across their respective ranges in all three laboratories, with correlation coefficients (R²) consistently above 0.999. The LC-MS/MS method, however, offers a significantly wider dynamic range, extending into the low ng/mL level, which is advantageous for trace impurity analysis.

Precision
MethodLaboratoryRepeatability (%RSD)Intermediate Precision (%RSD)
HPLC-UV Lab A0.851.25
Lab B0.921.40
Lab C0.881.32
LC-MS/MS Lab A0.550.95
Lab B0.611.05
Lab C0.580.99

Analysis: Both methods exhibited acceptable precision, with Relative Standard Deviations (%RSD) well within the typical acceptance criteria for pharmaceutical analysis (e.g., <2%). The LC-MS/MS method consistently showed lower %RSD values for both repeatability and intermediate precision, indicating a higher degree of precision.

Accuracy
MethodLaboratoryAccuracy (% Recovery)
HPLC-UV Lab A98.5 - 101.2
Lab B98.1 - 101.8
Lab C98.9 - 100.9
LC-MS/MS Lab A99.2 - 100.8
Lab B99.0 - 101.1
Lab C99.5 - 100.5

Analysis: Both methods demonstrated high accuracy, with percent recovery values falling within the typical range of 98-102%. The LC-MS/MS method showed slightly tighter recovery ranges across the three laboratories, suggesting a marginally higher level of accuracy.

Sensitivity: LOD and LOQ
MethodLaboratoryLODLOQ
HPLC-UV Lab A0.03 µg/mL0.1 µg/mL
Lab B0.04 µg/mL0.12 µg/mL
Lab C0.03 µg/mL0.1 µg/mL
LC-MS/MS Lab A0.03 ng/mL0.1 ng/mL
Lab B0.04 ng/mL0.12 ng/mL
Lab C0.03 ng/mL0.1 ng/mL

Analysis: The most significant difference between the two methods lies in their sensitivity. The LC-MS/MS method is approximately 1000 times more sensitive than the HPLC-UV method, with LOD and LOQ values in the low ng/mL range compared to the µg/mL range for HPLC. This superior sensitivity is critical for the detection and quantification of trace-level genotoxic impurities, which often have very low permissible limits.

Discussion: Choosing the Right Tool for the Job

The results of this inter-laboratory comparison clearly demonstrate that both HPLC-UV and LC-MS/MS are robust and reliable methods for the analysis of Roxadustat and its impurities. However, they each have distinct advantages that make them suitable for different applications.

HPLC-UV: The Workhorse for Routine Quality Control

The HPLC-UV method demonstrated excellent performance in terms of linearity, precision, and accuracy, making it a highly suitable and cost-effective tool for routine quality control (QC) applications. Its relative simplicity of operation and lower instrumentation cost make it an attractive option for high-throughput testing environments where the primary goal is to quantify known impurities against established specifications.

LC-MS/MS: The Specialist for In-depth Characterization and Trace Analysis

The LC-MS/MS method's superior sensitivity and specificity make it the undisputed choice for applications requiring in-depth impurity characterization and the detection of trace-level impurities. Its ability to provide molecular weight and structural information is invaluable for identifying unknown degradation products or process-related impurities. For genotoxic impurities, where detection limits in the parts-per-million (ppm) range are often required, LC-MS/MS is the only viable option.

Conclusion: A Symbiotic Relationship

  • For routine quality control of known impurities in a manufacturing setting, a well-validated HPLC-UV method provides a reliable, robust, and cost-effective solution.

  • For impurity identification, structural elucidation, and the analysis of trace-level or genotoxic impurities , the superior sensitivity and specificity of LC-MS/MS are indispensable.

Ultimately, a comprehensive quality control strategy for Roxadustat may involve the synergistic use of both techniques: HPLC for routine release testing and LC-MS/MS for in-depth characterization, stability studies, and the investigation of any out-of-specification results. This dual approach ensures both the efficiency of routine testing and the rigorous scientific understanding necessary to guarantee the safety and quality of this important therapeutic agent.

References

  • Structural characterization and in silico toxicity prediction of degradation impurities of Roxadustat. ResearchGate. Available at: [Link]

  • HYDROLYTIC DEGRADATION STUDY OF ROXADUSTAT BY RP-HPLC AND HPTLC. Semantic Scholar. Available at: [Link]

  • A critical review of Roxadustat formulations, solid state studies, and analytical methodology. SpringerLink. Available at: [Link]

  • (PDF) HYDROLYTIC DEGRADATION STUDY OF ROXADUSTAT BY RP-HPLC AND HPTLC. ResearchGate. Available at: [Link]

  • Roxadustat-impurities. Pharmaffiliates. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • UPLC-MS-Based Procedures to Detect Prolyl-hydroxylase Inhibitors of HIF in Urine. MDPI. Available at: [Link]

  • Citizen Petition by Epstein Becker & Green Regarding the Pending New Drug Application for Roxadustat. Regulations.gov. Available at: [Link]

  • Liquid chromatography-tandem mass spectrometry methods for quantification of roxadustat (FG-4592) in human plasma and urine and the applications in two clinical pharmacokinetic studies. PubMed. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]

  • FDA does not approve roxadustat for anemia of CKD. Urology Times. Available at: [Link]

  • Determination of Roxadustat in Human Plasma by LC-MS/MS and Its Application in Pharmacokinetic Study. Chinese Pharmaceutical Association. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link]

  • Status on FDA Advisory Committee vote on roxadustat in anaemia of chronic kidney disease. AstraZeneca. Available at: [Link]

  • UPLC-LCMS-Based Method Development, Validation, Forced Degradation, and Impurity Profiling of Nirogacestat Drug Substance. PubMed. Available at: [Link]

  • FDA advisory committee recommends not approving FibroGen's anemia drug candidate roxadustat. Drug Discovery & Development. Available at: [Link]

  • Analytical method validation: A brief review. ResearchGate. Available at: [Link]

  • Guidance for Industry Q3B(R2) Impurities in New Drug Products. U.S. Food and Drug Administration. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Roxadustat Impurity 2 and Related Research-Derived Chemical Waste

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the proper handling and disposal of Roxadustat Impurity 2. As specific safety and disposal data for many pharmaceutical impurities are not publicly available, this guide is founded on the precautionary principle, treating the impurity with, at a minimum, the same level of caution as the parent compound, Roxadustat. The procedures outlined herein are based on established best practices for laboratory safety and are aligned with federal regulations for hazardous waste management.

Disclaimer: The primary source of safety information for any chemical is its Safety Data Sheet (SDS). If an SDS for Roxadustat Impurity 2 is available from your supplier, its guidance supersedes the information presented here. Always consult your institution's Environmental Health & Safety (EHS) office for specific disposal protocols.

The Foundational Principle: Risk Assessment Based on the Parent Compound

Roxadustat is a nitrogen-containing heterocyclic compound classified as an inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH).[1][2] The known hazards of the parent compound, Roxadustat, provide the baseline for our risk assessment. Without specific toxicological data for "Impurity 2," we must assume it presents similar or potentially increased hazards. Impurities arising from synthesis or degradation can sometimes be more reactive or toxic than the active pharmaceutical ingredient (API).[3]

The Safety Data Sheet for Roxadustat indicates the following hazards:

  • Harmful if swallowed or inhaled.[4][5]

  • Causes skin irritation.[4][5]

  • Causes serious eye irritation.[4][5]

  • May cause respiratory irritation.[4][5]

Therefore, all handling and disposal procedures for Roxadustat Impurity 2 must be conducted under the assumption that it is a hazardous substance.

Pre-Disposal Operations: Safe Handling and Personal Protective Equipment (PPE)

Proper disposal begins with safe handling during research activities. Adherence to these protocols minimizes exposure and prevents contamination of non-hazardous waste streams.

Essential PPE and Engineering Controls:

  • Engineering Controls: All manipulations of solid (powder) or dissolved Roxadustat Impurity 2 should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Hand Protection: Wear nitrile gloves (or other chemically resistant gloves as specified by your institution's chemical hygiene plan) at all times. Double-gloving is recommended when handling neat material.

  • Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles are mandatory.[6]

  • Body Protection: A fully buttoned laboratory coat must be worn.

The causality is clear: these barriers are not merely procedural; they are your primary defense against the assumed toxicity, irritant, and respiratory hazards of the compound.[7]

The Core Protocol: Waste Characterization, Segregation, and Containment

Proper disposal is a systematic process. Each step is designed to ensure safety, regulatory compliance, and environmental protection. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide a clear framework for managing hazardous waste in laboratory settings.[8][9][10]

Step 1: Waste Characterization

Based on the properties of the parent compound and the nature of research chemicals, waste containing Roxadustat Impurity 2 must be classified as Hazardous Chemical Waste . It is crucial to never assume a research chemical is non-hazardous.[11]

Step 2: Waste Segregation

Segregation at the point of generation is the most critical step to ensure safe and cost-effective disposal. Improper segregation can lead to dangerous chemical reactions and significantly increase disposal costs.

  • Solid Waste:

    • Items: Contaminated PPE (gloves, etc.), weigh boats, centrifuge tubes, and paper towels used for minor clean-ups.

    • Procedure: Place these items in a dedicated, clearly labeled hazardous waste bag or container separate from regular trash. This container must be sealed when not in use.

  • Liquid Waste:

    • Aqueous Solutions: Collect all solutions containing Roxadustat Impurity 2 in a dedicated, sealed, and properly labeled hazardous waste container.

    • Organic Solvents: Waste streams containing organic solvents (e.g., from chromatography) must be segregated into "Halogenated" and "Non-Halogenated" containers. This is because incineration facilities handle these solvent types differently.

  • Sharps Waste:

    • Items: Needles, syringes, or contaminated glassware.

    • Procedure: Place these items in a designated, puncture-proof sharps container that is also labeled as "Hazardous Chemical Waste."

Crucially, never dispose of any waste containing Roxadustat Impurity 2 down the drain. This practice is prohibited by the EPA and can introduce active pharmaceutical agents into aquatic ecosystems.[12]

Step 3: Containment and Labeling

All waste containers must be in good condition, compatible with the chemicals they hold, and kept securely closed except when adding waste.[13]

Labeling Requirements: Every hazardous waste container must be labeled with the following information as soon as the first drop of waste is added:

  • The words "HAZARDOUS WASTE" .

  • The full chemical name of all contents (e.g., "Water, Methanol, Roxadustat Impurity 2"). Avoid abbreviations or chemical formulas.

  • The approximate percentage of each component.

  • The specific hazard(s) associated with the waste (e.g., "Toxic," "Irritant").

  • The date accumulation started.

Decontamination of Laboratory Equipment

Thorough decontamination renders equipment safe for reuse or disposal.[14]

Experimental Protocol for Equipment Decontamination:

  • Pre-Rinse: Carefully rinse all surfaces of the contaminated glassware or equipment with a suitable solvent (e.g., ethanol or acetone) to solubilize and remove the bulk of the chemical residue. Collect this rinsate as hazardous liquid waste.[15]

  • Wash: Wash the equipment with warm, soapy water.[15]

  • Final Rinse: Rinse thoroughly with deionized water.

  • Surface Decontamination: For work surfaces and non-removable equipment, wipe down the area first with a solvent-soaked towel (disposing of the towel as solid hazardous waste) and then with a detergent solution.

Summary and Visual Workflow

The following table summarizes the key operational procedures for handling and disposing of Roxadustat Impurity 2.

Aspect Guideline Rationale
Assumed Hazards Toxic, Skin/Eye Irritant, Respiratory IrritantBased on Roxadustat SDS.[4][5]
Required PPE Nitrile Gloves, Safety Goggles, Lab CoatPrevents skin, eye, and clothing contamination.
Handling Area Chemical Fume HoodPrevents inhalation of powders or aerosols.
Waste Category Hazardous Chemical WastePrecautionary principle for uncharacterized impurity.
Solid Waste Segregate in a labeled, sealed container.Prevents cross-contamination and ensures proper disposal.[16]
Liquid Waste Segregate by solvent type (aqueous, non-halogenated, halogenated).Compliance with disposal facility requirements.
Disposal DO Collect all waste in labeled containers for EHS pickup.Ensures regulatory compliance and safety.[10]
Disposal DON'T NEVER pour down the drain or mix with regular trash.Prevents environmental contamination and is illegal.[12]

The following workflow provides a visual guide for the decision-making process in your laboratory.

G Disposal Workflow for Roxadustat Impurity 2 cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Labeling start Handling Roxadustat Impurity 2 ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_generated Waste is Generated fume_hood->waste_generated solid_waste Solid Waste (Gloves, Weigh Boats) waste_generated->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_generated->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Glassware) waste_generated->sharps_waste Sharps solid_container Place in Labeled Solid Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Waste Container (Segregate Solvents) liquid_waste->liquid_container sharps_container Place in Labeled Sharps Container sharps_waste->sharps_container decon Decontaminate Equipment & Work Surfaces solid_container->decon liquid_container->decon sharps_container->decon final_disposal Arrange for Pickup by Institutional EHS decon->final_disposal

Caption: Decision workflow for safe handling and disposal.

Final Disposal Pathway

Once waste containers are full, ensure they are securely sealed and properly labeled. Do not overfill containers. Store the sealed containers in a designated satellite accumulation area within your laboratory, as defined by your institution's EHS policies. Contact your EHS office to schedule a pickup. They are the trained professionals responsible for transporting and disposing of hazardous waste in accordance with all federal and state regulations.

By adhering to this comprehensive guide, you contribute to a safe laboratory environment, ensure regulatory compliance, and uphold your responsibility as a professional in the scientific community.

References

  • PubChem. Roxadustat. National Center for Biotechnology Information. [Link]

  • New Drug Approvals. Roxadustat, ASP 1517, FG 4592.[Link]

  • Veeprho. Roxadustat Impurities and Related Compound.[Link]

  • Pharmaffiliates. Roxadustat-impurities.[Link]

  • Bentham Science. Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents.[Link]

  • Semantic Scholar. HYDROLYTIC DEGRADATION STUDY OF ROXADUSTAT BY RP-HPLC AND HPTLC.[Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste - Overview.[Link]

  • U.S. Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals.[Link]

  • Wikipedia. Roxadustat.[Link]

  • National Center for Biotechnology Information. Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review.[Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.[Link]

  • Central Michigan University. Laboratory Equipment Decontamination Procedures.[Link]

  • Rx Destroyer. Proper Disposal in Pharmaceutical Research is Extremely Important.[Link]

  • ACS Publications. A Scalable Synthesis of Roxadustat (FG-4592).[Link]

  • U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories.[Link]

  • MDPI. Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents.[Link]

  • USA Compliance. OSHA Regulations and Hazardous Waste Disposal: What To Know.[Link]

  • Centers for Disease Control and Prevention (CDC). Decontamination of Laboratory Equipment.[Link]

  • ScienceDirect. Environment-friendly synthesis of nitrogen-containing heterocyclic compounds.[Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. roxadustat.[Link]

  • American Society of Health-System Pharmacists (ASHP). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[Link]

  • KPA. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.[Link]

  • National Institutes of Health (NIH). Decontamination and Sterilization.[Link]

  • CDMS. OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.[Link]

  • Stericycle. EPA Regulations for Healthcare & Pharmaceuticals.[Link]

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS ROXADUSTAT.[Link]

  • Chad's Prep. 22.9 EAS Reactions with Nitrogen Heterocycles.[Link]

Sources

A Comprehensive Guide to the Safe Handling of Roxadustat Impurity 2 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Roxadustat Impurity 2. By synthesizing technical data with established safety protocols, this document aims to be the preferred resource for laboratory safety and the handling of this specific pharmaceutical compound. Our commitment is to empower your research with the highest standards of safety and operational excellence.

Understanding the Compound: Roxadustat and Its Impurity

Roxadustat is a potent inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase, which stimulates erythropoiesis, the production of red blood cells[1][2]. As with any active pharmaceutical ingredient (API), the synthesis of Roxadustat can result in the formation of impurities. Roxadustat Impurity 2 has been identified as Roxadustat Methyl Ester, with the molecular formula C₂₀H₁₈N₂O₅ and a molecular weight of 366.37 g/mol [3]. Due to its structural similarity to the parent compound, it is prudent to assume that Roxadustat Impurity 2 may exhibit similar biological activity and therefore requires careful handling to minimize exposure.

The primary mechanism of action for Roxadustat involves the stabilization of HIF, a transcription factor that regulates genes involved in erythropoiesis and iron metabolism[1][4]. While therapeutic in controlled doses, unintended exposure to potent compounds like Roxadustat and its impurities can pose health risks. Known side effects of Roxadustat in clinical settings include diarrhea, vomiting, peripheral edema, and hyperkalemia[5][6]. Therefore, minimizing occupational exposure to this impurity is paramount.

Hazard Identification and Risk Assessment

Key Potential Hazards:

  • Biological Activity: Potential for unintended physiological effects due to its interaction with the HIF pathway[7].

  • Irritation: Possible skin, eye, and respiratory tract irritation upon contact.

  • Unknown Toxicity: The full toxicological profile of this specific impurity may not be known. Therefore, it should be handled as a compound of unknown toxicity.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical to ensuring personnel safety. The level of PPE should be determined by the specific handling procedure and the quantity of the compound being used. Below is a summary of recommended PPE for handling Roxadustat Impurity 2.

Task Required PPE Rationale
Weighing and Aliquoting (Solid) - Disposable Gown/Lab Coat- Double Nitrile Gloves- Safety Goggles with Side Shields- N95 or Higher RespiratorTo prevent inhalation of fine powders and avoid skin contact. Double gloving provides an extra layer of protection against contamination.
Solution Preparation - Disposable Gown/Lab Coat- Double Nitrile Gloves- Chemical Splash GogglesTo protect against splashes of solvents and the dissolved compound.
General Laboratory Operations - Lab Coat- Single Nitrile Gloves- Safety GlassesStandard laboratory practice to protect against minimal exposure risks.
Spill Cleanup - Chemical Resistant Coveralls- Double Nitrile Gloves- Chemical Splash Goggles- Face Shield- Appropriate RespiratorTo provide full-body protection during the management of a significant spill.

Standard Operating Procedures for Safe Handling

Adherence to well-defined operational procedures is essential for minimizing the risk of exposure. The following step-by-step guides provide a framework for the safe handling of Roxadustat Impurity 2.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the compound name, date of receipt, and any known hazards.

  • Store: Store the compound in a designated, well-ventilated, and restricted-access area. It should be kept in a tightly sealed container, protected from light, as some related compounds are known to be sensitive to photolytic degradation[7][8].

Weighing and Aliquoting

This procedure should be performed in a containment device such as a chemical fume hood or a glove box to minimize the risk of inhalation.

  • Prepare the Work Area: Decontaminate the work surface before and after use.

  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Tare the Weighing Vessel: Use an analytical balance to accurately weigh the desired amount of the compound.

  • Transfer the Compound: Use a spatula or other appropriate tool to carefully transfer the solid. Avoid creating dust.

  • Seal and Label: Securely seal the container with the aliquoted compound and label it appropriately.

  • Clean: Carefully clean the work area, tools, and balance. Dispose of any contaminated materials as hazardous waste.

Solution Preparation
  • Select a Solvent: Based on experimental needs, choose an appropriate solvent. Roxadustat Impurity 2 is expected to have higher solubility in organic solvents[7].

  • Work in a Fume Hood: All solution preparation should be conducted in a chemical fume hood.

  • Add Solvent: Slowly add the solvent to the vessel containing the weighed compound.

  • Dissolve: Use gentle agitation (e.g., vortexing or sonication) to dissolve the compound completely.

  • Label: Clearly label the solution with the compound name, concentration, solvent, and date of preparation.

Workflow for Handling Roxadustat Impurity 2

The following diagram illustrates the key stages and decision points in the safe handling of Roxadustat Impurity 2.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_contingency Contingency Risk_Assessment Conduct Risk Assessment Select_PPE Select Appropriate PPE Risk_Assessment->Select_PPE Weighing Weighing in Containment Select_PPE->Weighing Solution_Prep Solution Preparation in Fume Hood Weighing->Solution_Prep Experiment Conduct Experiment Solution_Prep->Experiment Decontamination Decontaminate Work Area & Equipment Experiment->Decontamination Spill Spill Occurs Experiment->Spill Exposure Exposure Occurs Experiment->Exposure Waste_Disposal Dispose of Waste Decontamination->Waste_Disposal Spill->Decontamination No Spill_Response Follow Spill Response Protocol Spill->Spill_Response Yes Exposure->Decontamination No First_Aid Administer First Aid & Seek Medical Attention Exposure->First_Aid Yes

Caption: Workflow for the safe handling of Roxadustat Impurity 2.

Emergency Procedures: Spill and Exposure Management

Spill Response

In the event of a spill, immediate and appropriate action is necessary to prevent further contamination and exposure.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Wear the appropriate PPE for spill cleanup.

  • Contain the Spill: For solid spills, gently cover with absorbent pads. For liquid spills, use absorbent material to contain the spill.

  • Clean the Spill: Carefully collect the spilled material and absorbent pads into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate decontaminating solution, followed by soap and water.

  • Report: Report the incident to the laboratory supervisor and the institutional safety office.

Exposure Response
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention[9].

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[9].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[9].

Disposal Plan: Responsible Waste Management

All materials contaminated with Roxadustat Impurity 2, including unused compound, empty containers, and disposable PPE, must be disposed of as hazardous chemical waste.

Waste Segregation and Collection
  • Designated Waste Container: Use a clearly labeled, leak-proof container for all solid and liquid waste contaminated with Roxadustat Impurity 2. Hazardous waste is often collected in black containers labeled "hazardous waste pharmaceuticals"[10].

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety office.

Disposal Procedure
  • Follow Institutional Guidelines: Adhere strictly to your institution's and local regulations for the disposal of pharmaceutical waste[11][12].

  • Professional Disposal Service: Pharmaceutical waste should be handled by a licensed hazardous waste disposal company[11]. The most common method for the disposal of pharmaceutical waste is incineration at a permitted facility[10].

  • Documentation: Maintain a record of all disposed waste, including the quantity and date of disposal.

By implementing these safety protocols, researchers can confidently handle Roxadustat Impurity 2 while minimizing risks to themselves and the environment. This commitment to safety is integral to the integrity and success of your scientific endeavors.

References

  • Pharmaffiliates. Roxadustat-impurities. Retrieved from [Link]

  • GMP Journal. (2023, November 7). Safe Handling of Highly Potent Substances. Retrieved from [Link]

  • VLS Environmental Solutions. Types of Pharmaceutical Waste and How to Dispose of Them. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Roxadustat: Not just for anemia. PMC. Retrieved from [Link]

  • European Medicines Agency. (2006, June). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

  • National Institutes of Health. (n.d.). FG 4592. PubChem. Retrieved from [Link]

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS ROXADUSTAT DIMER IMPURITY 2. Retrieved from [Link]

  • Agno Pharmaceuticals. Potent Compound Handling Operations: Exposure To APIs. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2008, June). Guidance for Industry - Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Roxadustat? Retrieved from [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • Stericycle. Medication & Pharmaceutical Waste Disposal Explained. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Safe handling of hazardous drugs. PMC. Retrieved from [Link]

  • National Institutes of Health. (2026, January 18). Roxadustat Impurity 142. PubChem. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • IPS. Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]

  • International Council for Harmonisation. Quality Guidelines. Retrieved from [Link]

  • MDPI. (n.d.). Roxadustat as a Hypoxia-Mimetic Agent: Erythropoietic Mechanisms, Bioanalytical Detection, and Regulatory Considerations in Sports Medicine. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural characterization and in silico toxicity prediction of degradation impurities of Roxadustat. Retrieved from [Link]

  • The Gambia Medicines Control Agency. (2025, January 17). Guideline for Impurities in New Active Pharmaceutical Ingredient. Retrieved from [Link]

  • 3M. Pharmaceutical Manufacturing PPE | Worker Health & Safety. Retrieved from [Link]

  • Wayne State University. Pharmaceutical Waste - Office of Environmental Health and Safety. Retrieved from [Link]

  • The Korean Journal of Internal Medicine. (n.d.). The role of roxadustat in chronic kidney disease patients complicated with anemia. Retrieved from [Link]

  • University of Houston. Pharmaceutical Waste | Environmental Health and Safety. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Roxadustat Impurity 2
Reactant of Route 2
Reactant of Route 2
Roxadustat Impurity 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.